4-Formamidobenzoic acid
Description
Properties
IUPAC Name |
4-formamidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-5H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCGPWAZRMLTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283150 | |
| Record name | 4-(formylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28533-43-9 | |
| Record name | 28533-43-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(formylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Formamidobenzoic Acid from p-Aminobenzoic Acid
This guide provides an in-depth exploration of the synthesis of 4-formamidobenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis, through the N-formylation of p-aminobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanisms, offers a detailed experimental protocol, and outlines robust analytical methods for product characterization, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of this compound
This compound (also known as p-formamidobenzoic acid) is a crucial building block in the synthesis of various biologically active compounds and complex organic molecules. Its structure, featuring both a carboxylic acid and a formamide group, allows for diverse chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science. The formamide group can act as a precursor to isocyanides or be involved in cyclization reactions, while the carboxylic acid moiety provides a handle for esterification or amidation. A reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.
The most direct and common route to this compound is the N-formylation of p-aminobenzoic acid (PABA), a readily available and inexpensive starting material. This guide will focus on a widely used and effective method employing formic acid as the formylating agent.
The Chemistry of N-Formylation: Mechanism and Rationale
The N-formylation of p-aminobenzoic acid with formic acid is a nucleophilic acyl substitution reaction. The reaction proceeds through the nucleophilic attack of the amino group of p-aminobenzoic acid on the carbonyl carbon of formic acid.
The general mechanism can be described as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in p-aminobenzoic acid attacks the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate.[1][2]
-
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to one of the oxygen atoms of the former carbonyl group.
-
Dehydration: The intermediate then eliminates a molecule of water to form the stable N-formylated product, this compound.
Formic acid is an advantageous formylating agent due to its ready availability, low cost, and its dual role as both a reagent and a potential catalyst (by protonating the carbonyl group of another formic acid molecule, increasing its electrophilicity).[2] While other formylating agents exist, such as acetic formic anhydride or dimethylformamide (DMF), the direct use of formic acid represents a more atom-economical and straightforward approach.[3][4]
To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, typically by azeotropic distillation with a suitable solvent like toluene.[5]
Caption: Step-by-step experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, add p-aminobenzoic acid (13.7 g, 0.1 mol), toluene (150 mL), and formic acid (5.5 mL, 0.12 mol).
-
Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (approximately 1.8 mL) has been collected, and no more water is seen to be forming. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [5]3. Isolation of Crude Product: Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the toluene. Collect the solid product by vacuum filtration using a Buchner funnel and wash with a small amount of cold toluene.
-
Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol. Add a small amount of activated carbon to decolorize the solution and heat it gently for a few minutes.
-
Crystallization and Drying: Hot-filter the solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum. The expected yield is typically in the range of 80-90%.
Characterization of this compound
A thorough characterization of the synthesized product is essential to confirm its identity and purity.
Physical Properties
-
Appearance: White to off-white solid. [6][7]* Molecular Formula: C₈H₇NO₃. [8]* Molecular Weight: 165.15 g/mol . [8]* Melting Point: The reported melting point is in the range of 250-252 °C. [6]A sharp melting point close to this range is indicative of high purity.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
The IR spectrum provides confirmation of the key functional groups present in the molecule.
-
O-H stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Amide): A sharp peak around 3300-3500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.
-
C=O stretch (Amide I band): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H bend (Amide II band): An absorption band around 1510-1570 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the synthesized compound. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR (DMSO-d₆):
-
Aromatic protons: Two doublets in the aromatic region (typically ~7.5-8.5 ppm), corresponding to the protons on the benzene ring.
-
Amide proton (N-H): A singlet in the downfield region (typically >10 ppm).
-
Formyl proton (CHO): A singlet around 8.2-8.5 ppm.
-
Carboxylic acid proton (COOH): A broad singlet in the very downfield region (typically >12 ppm).
-
-
¹³C NMR (DMSO-d₆):
-
Carbonyl carbon (Carboxylic Acid): A signal around 167 ppm.
-
Carbonyl carbon (Amide): A signal around 160 ppm.
-
Aromatic carbons: Signals in the range of 115-145 ppm.
-
The successful synthesis of this compound will be confirmed by the presence of all the characteristic peaks in the IR and NMR spectra, along with a sharp melting point in the expected range.
Process Optimization and Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, ensure that all the water has been effectively removed by the Dean-Stark trap. The reaction time may also need to be extended.
-
Product Purity: If the final product is discolored, ensure that a sufficient amount of activated carbon is used during recrystallization. Multiple recrystallizations may be necessary to achieve high purity.
-
Low Yield: Low yields can result from incomplete reaction or loss of product during workup and purification. Ensure that the product is fully precipitated before filtration and minimize the amount of solvent used for washing the crystals.
Conclusion
The synthesis of this compound from p-aminobenzoic acid via N-formylation with formic acid is a robust and efficient method. This guide provides the necessary theoretical background, a detailed experimental protocol, and comprehensive characterization techniques to enable researchers to successfully synthesize and validate this important chemical intermediate. By understanding the principles behind each step, scientists can confidently apply and adapt this methodology for their specific research and development needs.
References
- Yadav, J. K., Yadav, P., Awasthi, S. K., & Agarwal, A. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate.
- Yadav, J. K., Yadav, P., Awasthi, S. K., & Agarwal, A. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1055-1063.
- Bharamawadeyar, C. S., & Sureshbabu, V. V. (2015). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry - Section B, 54B(5), 655-660.
- Singh, J., Sharma, S., & Kaur, P. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(70), 42969-42977.
- Sarkar, S., et al. (2023). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm, 25(4), 633-642.
- 4-(Formylamino)benzoic acid. (n.d.). PubChem.
- Tidwell, T. T. (2011). Formylation of Amines. Organic Reactions, 1-63.
- Lee, Y. S., & Kim, Y. H. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(12), 1401-1402.
- Li, H., et al. (2020). Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines. The Journal of Organic Chemistry, 85(17), 11435-11446.
- 4-Formamido Benzoic Acid. (n.d.). Pharmaffiliates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical properties of 4-Formamidobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Formamidobenzoic Acid
For drug development professionals, researchers, and scientists, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) or intermediate is fundamental. These properties govern a molecule's behavior from synthesis and purification to formulation and bioavailability. This guide provides a detailed examination of this compound (CAS No. 28533-43-9), a key building block in organic synthesis and a valuable pharmaceutical intermediate.[1][2]
Core Molecular and Physical Characteristics
This compound, also known as p-formamidobenzoic acid, is a derivative of benzoic acid where a formamido group (-NHCHO) is attached to the para (4-) position of the benzene ring. This substitution significantly influences the molecule's properties compared to its parent compound, benzoic acid, or its precursor, 4-aminobenzoic acid.
The presence of both a hydrogen bond donor (the amide N-H and carboxylic O-H) and acceptor (the amide and carboxylic C=O oxygens) groups, along with an aromatic ring, imparts a unique combination of polarity, solubility, and reactivity.[3]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₃ | [3][4] |
| Molecular Weight | 165.15 g/mol | [3][4] |
| Appearance | White to Off-White Solid/Powder | [1][4] |
| Melting Point | 250-252 °C | [2][4] |
| Boiling Point | 428.6 °C at 760 mmHg | [1][] |
| Density | 1.39 g/cm³ | [1][] |
| Solubility | Soluble in DMSO, Methanol | [2][4] |
In-Depth Property Analysis
Solubility Profile
The solubility of a compound is critical for its application in synthesis (reaction medium) and pharmacology (dissolution and absorption). This compound is reported to be soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[2][4] Its solubility in water is expected to be limited, a common characteristic for many organic acids of its size.
The molecule's structure explains this behavior:
-
Polar Groups : The carboxylic acid (-COOH) and the formamido (-NHCHO) groups are polar and capable of hydrogen bonding. This allows for interaction with polar solvents.
-
Aromatic Ring : The benzene ring is nonpolar and contributes to hydrophobicity, limiting solubility in water.
In an acidic solution, the carboxylate group remains protonated, and solubility is not significantly enhanced. However, in a basic solution (e.g., 5% NaOH or 5% NaHCO₃), the acidic carboxylic proton is removed to form the highly polar carboxylate salt, which dramatically increases aqueous solubility.[6][7] This behavior is a classic indicator of a carboxylic acid functional group.
Melting Point and Purity
The melting point is a crucial indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C). This compound has a high melting point of 250-252°C, which suggests strong intermolecular forces in its crystal lattice, likely dominated by hydrogen bonding between the carboxylic acid and amide groups of adjacent molecules.[2][4] A broader melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
Acidity and pKa
The molecule possesses two acidic protons: one on the carboxylic acid group and one on the amide nitrogen.
-
Amide Proton (-NHCHO) : The amide N-H proton is significantly less acidic, with a pKa typically in the range of 17-18, and it will not be deprotonated under normal aqueous conditions.
Stability and Reactivity
Safety data sheets indicate that this compound is stable under normal ambient and storage conditions (refrigerator).[4][9] Key reactivity considerations include:
-
Thermal Stability : While stable at room temperature, it can decompose at very high temperatures.
-
Dust Explosion : Like many fine organic powders, if dispersed in the air in sufficient concentrations, it can form an explosive mixture in the presence of an ignition source.[10][11]
-
Incompatibilities : It should be stored away from strong oxidizing agents.[9][11]
Experimental Protocols for Property Determination
The following sections provide standardized, step-by-step protocols for determining the key physicochemical properties discussed above. A thorough characterization is a primary step for quality control in the pharmaceutical industry.[12]
Protocol: Melting Point Determination (Capillary Method)
This method is the most common for determining the melting point of a solid organic compound.[13] It relies on heating a small sample in a capillary tube at a controlled rate.[14]
Methodology:
-
Sample Preparation : Ensure the this compound sample is completely dry and in a fine powdered form.[13] Moisture can act as an impurity and depress the melting point.[15]
-
Loading the Capillary Tube : Jab the open end of a glass capillary tube into the powdered sample.[15]
-
Packing the Sample : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube (closed end down) through a long, narrow tube to pack the solid tightly into the bottom.[15] The packed sample height should be 2-3 mm to avoid an artificially broad melting range.[15]
-
Apparatus Setup : Insert the capillary tube into the heating block of a melting point apparatus.[15]
-
Heating :
-
Observation and Recording :
-
Observe the sample through the viewing eyepiece.[13]
-
Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[16]
-
Record the temperature at which the entire sample has completely liquefied. This is the end of the melting range.[16]
-
Record the result as a melting range (e.g., 250-252°C).
-
Workflow: Melting Point Determination A visual representation of the capillary method for melting point analysis.
Protocol: pKa Determination by Titration
Titration is a classic and accurate method for determining the pKa of a weak acid. [17][18]The principle relies on the Henderson-Hasselbalch equation, which shows that at the point where the weak acid is exactly half-neutralized, the pH of the solution is equal to the pKa of the acid. [18][19] Methodology:
-
Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be needed if water solubility is too low, but this can affect the pKa value.
-
Titration Setup : Place the solution in a beaker with a magnetic stirrer. Insert a calibrated pH electrode connected to a pH meter. Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Process :
-
Record the initial pH of the acid solution.
-
Slowly add the NaOH solution from the burette in small, known increments (e.g., 0.5 mL).
-
After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.
-
Continue adding titrant well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis :
-
Plot a titration curve with the volume of NaOH added on the x-axis and the measured pH on the y-axis. [17]The curve will have a characteristic 'S' shape. [19] * Identify the Equivalence Point (Veq) : This is the point of inflection in the steepest part of the curve, where the moles of added base equal the initial moles of the acid. It can be found more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V), where it will appear as a maximum. [19] * Identify the Half-Equivalence Point : Calculate the volume corresponding to the half-equivalence point (V½ = Veq / 2). [19] * Determine pKa : Find the corresponding pH value on the titration curve at the half-equivalence point volume (V½). At this point, pH = pKa. [17][19]
-
Logic: pKa from Titration Curve The relationship between the equivalence point and the pKa on a titration curve.
References
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- How to Determine Pka from Titration Curve. (2025, December 4). Oreate AI Blog.
- How to calculate pKa. (n.d.). BYJU'S.
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- DETERMINATION OF MELTING POINTS. (n.d.). Conestoga High School.
- Solubility test for Organic Compounds. (2024, September 24). University of Technology, Iraq.
- Determination of pKa's from titration curves. (n.d.). University of Wisconsin-La Crosse.
- Solubility test/ Organic lab. (2021, April 29). YouTube.
- Using Titration Data to Calculate the pKa of a Weak Acid. (2014, March 22). YouTube.
- 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.
- 17.3: Acid-Base Titrations. (2020, September 8). Chemistry LibreTexts.
- Melting point determination. (n.d.). University of Calgary.
- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- The Essential Properties and Applications of 4-Formamido Benzoic Acid. (2025, September 13). NINGBO INNO PHARMCHEM CO.,LTD..
- Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights.
- 4-(Formylamino)benzoic acid. (n.d.). PubChem.
- pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. (n.d.). University of California, Davis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Formamido Benzoic Acid | 28533-43-9 [chemicalbook.com]
- 3. 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. labinsights.nl [labinsights.nl]
- 13. westlab.com [westlab.com]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to 4-Formamidobenzoic Acid (CAS: 28533-43-9) for Advanced Research and Pharmaceutical Applications
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Formamidobenzoic acid. It delves into the core chemical properties, synthesis, applications, and handling protocols of this versatile compound, providing the field-proven insights necessary for its effective utilization in both research and manufacturing contexts.
Section 1: Core Identification and Chemical Properties
This compound is a bifunctional organic compound featuring both a carboxylic acid and a formamide group attached to a benzene ring. This structure makes it a valuable and stable building block, or intermediate, in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 28533-43-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Appearance | White to Off-White Solid |
Table 2: Key Synonyms
| Synonym |
|---|
| 4-(Formylamino)benzoic Acid |
| p-Formamidobenzoic Acid |
| NSC 30096 |
| N-formyl p-aminobenzoic acid |
| Benzoic acid, 4-(formylamino)- |
Source for Tables 1 & 2:[3]
Table 3: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 250-252 °C | [ChemicalBook] |
| Boiling Point | 428.6 °C at 760 mmHg | [1] |
| Density | 1.39 g/cm³ | [1] |
| Solubility | Soluble in DMSO, Methanol | [ChemicalBook] |
| Storage Temperature | 2-8°C (Refrigerator) |[3] |
Section 2: Synthesis and Mechanistic Insights
The most common and direct route to this compound is the N-formylation of 4-Aminobenzoic acid (p-Aminobenzoic acid, PABA). This reaction is a cornerstone of amine protection and modification in organic synthesis.
Causality in Synthesis: The choice of a formylating agent is critical. While various reagents can achieve formylation, using formic acid is common due to its availability and reactivity. The reaction often requires a dehydrating agent or azeotropic removal of water to drive the equilibrium toward the formation of the amide product. A novel synthesis route has also been explored using degraded 1,4-dioxane, where formic acid is generated in situ from the oxidation of the solvent, which then reacts with PABA.[4] This highlights the importance of solvent stability and its potential to participate directly in reaction pathways.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Formylation
This protocol is a representative method for the N-formylation of an aromatic amine.
Objective: To synthesize this compound from 4-Aminobenzoic acid.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Formic acid (≥85%)
-
Toluene
-
Dean-Stark apparatus
-
Reaction flask, condenser, heating mantle
-
Filtration apparatus
-
Deionized water
Procedure:
-
Setup: Assemble a reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: To the reaction flask, add 4-Aminobenzoic acid (1.0 equivalent), a molar excess of formic acid (e.g., 3.0 equivalents), and toluene as the azeotroping solvent.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Scientific Rationale: The continuous removal of water is crucial as amide formation is a reversible condensation reaction. Le Chatelier's principle dictates that removing a product (water) will shift the equilibrium to favor the formation of the desired amide, maximizing the yield.
-
-
Monitoring: Monitor the reaction progress by observing the cessation of water collection or by using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product will likely precipitate out of the toluene.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water to remove any unreacted formic acid and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
-
Characterization: Confirm the identity and purity of the product using techniques such as Melting Point analysis, NMR spectroscopy, and FT-IR spectroscopy.
Section 3: Applications in Research and Drug Development
The utility of this compound stems from its identity as a derivative of p-Aminobenzoic acid (PABA). PABA is a crucial metabolite in many bacteria, yeasts, and plants, where it serves as a precursor for the synthesis of folic acid.[5]
Role as a Pharmaceutical Intermediate: Pharmaceutical intermediates are the chemical building blocks used to create the final Active Pharmaceutical Ingredients (APIs).[][7] this compound serves this role perfectly. The formyl group (-NHCHO) acts as a protecting group for the amine, preventing it from undergoing unwanted side reactions while other parts of the molecule are modified. This protection is a key strategy in multi-step organic syntheses common in drug manufacturing.[2][8] After the desired modifications are complete, the formyl group can be hydrolyzed to regenerate the free amine if needed. This control allows for the construction of complex molecular architectures required for novel therapeutic agents.[1][2]
Bioactivity of PABA Derivatives: The PABA scaffold is present in many drugs.[5] Minimal structural alterations to PABA can lead to compounds that competitively inhibit enzymes in the folate pathway, a classic strategy for antimicrobial agents like sulfonamides.[5] While this compound itself is primarily an intermediate, its derivatives can be designed and synthesized to exhibit a range of biological activities. Research has shown that modifying the PABA structure, for instance by creating Schiff bases, can lead to compounds with significant antibacterial, antifungal, and cytotoxic properties.[9] This establishes this compound as a valuable starting point for medicinal chemistry campaigns aimed at discovering new bioactive agents.
Caption: Core applications of this compound in science and industry.
Section 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as an irritant.
Table 4: GHS Hazard Information
| Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Source for Table 4: [ChemicalBook]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: For operations generating dust, use an approved particulate respirator.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
For long-term stability, storage in a refrigerator at 2-8°C is recommended.[3]
-
Keep away from strong oxidizing agents and incompatible materials.
Section 5: Conclusion
This compound (CAS: 28533-43-9) is a fundamentally important chemical intermediate with significant value in pharmaceutical development and organic synthesis. Its stable, bifunctional nature allows it to serve as a versatile building block for constructing complex molecular targets. The ability to use the formamide group as a protective element for the amine functionality is a key tactical advantage in multi-step synthetic routes. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating the next generation of therapeutic agents and fine chemicals.
References
- The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Essential Properties and Applications of 4-Formamido Benzoic Acid. (2025, September 13). NINGBO INNO PHARMCHEM CO.,LTD.
- The Chemistry and Synthesis of 4-Aminobenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The preparation method of p-aminobenzoic acid. (n.d.). Google Patents.
- Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. (n.d.). CrystEngComm (RSC Publishing).
- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (n.d.). Taylor & Francis Online.
- Experiment 17: multi-step synthesis: Benzocaine. (n.d.).
- CAS No : 28533-43-9| Chemical Name : 4-Formamido Benzoic Acid. (n.d.). Pharmaffiliates.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed.
- Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias.
- The Critical Role of Intermediates in Pharmaceutical Manufacturing. (n.d.). SCL Lifesciences.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 7. mlunias.com [mlunias.com]
- 8. scllifesciences.com [scllifesciences.com]
- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Formamidobenzoic Acid in Organic Solvents
Foreword: Understanding the Crucial Role of Solubility in the Application of 4-Formamidobenzoic Acid
This compound, a derivative of p-aminobenzoic acid (PABA), is a key building block in organic and medicinal chemistry.[1][2] Its utility as a pharmaceutical intermediate hinges on its reactivity and, critically, its solubility in various organic media.[1] Solubility is a fundamental physicochemical property that governs reaction kinetics, purification strategies (such as crystallization), and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of the solubility of this compound is therefore not merely academic; it is a prerequisite for efficient process development, optimization, and scale-up in both research and industrial settings.
This guide provides a comprehensive exploration of the solubility of this compound. While quantitative solubility data for this specific molecule is not extensively published, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, theoretical framework, comparative data, and detailed experimental protocols necessary to predict, determine, and manipulate its solubility in a range of organic solvents.
Physicochemical Properties of this compound
This compound is a white to off-white solid with the chemical formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol .[3][4] It possesses a high melting point, typically in the range of 250-252°C, indicating strong intermolecular forces in its crystal lattice.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₃ | [3][4] |
| Molecular Weight | 165.15 g/mol | [3][4] |
| Appearance | White to Off-White Solid | [2][3] |
| Melting Point | 250-252°C | [3] |
| Hydrogen Bond Donors | 2 | [4][5] |
| Hydrogen Bond Acceptors | 3 | [4][5] |
The molecule's structure, featuring a carboxylic acid group and a formamido group attached to a benzene ring, imparts both hydrogen bond donating and accepting capabilities, which are critical determinants of its solubility.
Theoretical Underpinnings of Solubility
The adage "like dissolves like" is a foundational principle in predicting solubility.[6][7] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Key Factors Influencing Solubility:
-
Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents, such as alcohols and water, are more likely to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.[8] Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes via London dispersion forces.[6] this compound, with its polar functional groups, is expected to have limited solubility in nonpolar solvents.
-
Hydrogen Bonding: The capacity of a molecule to act as a hydrogen bond donor or acceptor significantly impacts its solubility in protic solvents.[8] this compound possesses both a carboxylic acid group (-COOH) and a secondary amide group (-NHCHO), both of which can participate in hydrogen bonding.[4][5] This suggests a higher affinity for solvents that are also capable of hydrogen bonding, such as alcohols.
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[7] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards dissolution.
Qualitative and Comparative Solubility Analysis
While specific quantitative data for this compound is scarce, it is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[3][5] This aligns with the theoretical principles, as both DMSO (a polar aprotic solvent) and methanol (a polar protic solvent) can engage in strong intermolecular interactions with the solute.
To provide a practical framework for estimating the solubility of this compound, it is instructive to examine the solubility of its parent compound, benzoic acid, and other structurally related molecules.
Table 1: Solubility of Benzoic Acid in Various Organic Solvents at 25°C
| Solvent | Solubility ( g/100g of solvent) | Solvent Type | Reference |
| Water | 0.34 | Polar Protic | [3] |
| Methanol | 58.4 | Polar Protic | [3] |
| Ethanol | 45.5 | Polar Protic | [3] |
| Acetone | 50.8 | Polar Aprotic | [3] |
| Ethyl Acetate | 35.1 | Polar Aprotic | [3] |
| Toluene | 11.2 | Nonpolar Aromatic | [6] |
| Benzene | 10.6 | Nonpolar Aromatic | [3] |
| Chloroform | 16.7 | Weakly Polar | [9] |
| Cyclohexane | 2.15 | Nonpolar Aliphatic | [9] |
| n-Heptane | 0.82 | Nonpolar Aliphatic | [9] |
Note: Data is compiled from multiple sources and may have been determined under slightly different conditions.
The higher solubility of benzoic acid in polar solvents like alcohols and acetone compared to nonpolar solvents like cyclohexane and heptane is evident.[3][9] The presence of the additional formamido group in this compound, which increases its capacity for hydrogen bonding, suggests that it will likely follow a similar trend, with a preference for polar solvents. However, the larger molecular size and potentially stronger crystal lattice energy may result in overall lower solubility compared to benzoic acid in some solvents.
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility requires robust experimental protocols. The following methods are widely accepted and can be readily implemented in a laboratory setting.
Static Equilibrium (Isothermal Saturation) Method
This method is considered a gold standard for determining equilibrium solubility.
Principle: An excess of the solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a shaker bath).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient duration to ensure that equilibrium is reached. The time required for equilibration can vary from a few hours to several days and should be determined empirically by taking samples at different time points until the concentration remains constant.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.
-
Analysis: Accurately dilute the collected sample with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the measured concentration and the dilution factor.
Gravimetric Method
Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is used to calculate the solubility.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Prepare a saturated solution as described in steps 1 and 2 of the Static Equilibrium Method.
-
Sampling: After phase separation (filtration or centrifugation), accurately weigh a clean, dry container (e.g., a glass vial or evaporating dish). Transfer a known mass of the clear saturated solution into the container.
-
Solvent Evaporation: Carefully evaporate the solvent under controlled conditions. This can be achieved in a fume hood, a vacuum oven at a temperature well below the melting point of the solute, or using a rotary evaporator.
-
Drying and Weighing: Dry the residue to a constant weight in a vacuum oven. Cool the container in a desiccator before each weighing to prevent moisture absorption.
-
Calculation: The solubility is calculated from the mass of the dried solute and the mass of the solvent (which is the initial mass of the solution minus the mass of the solute).
Theoretical Prediction of Solubility: Hansen Solubility Parameters
For a more predictive approach to solvent selection, Hansen Solubility Parameters (HSP) can be a valuable tool.[5][10][11] The HSP model decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from London dispersion forces.
-
δp (Polar): Arising from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Arising from the energy of hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated, and a smaller Ra value indicates a higher likelihood of good solubility.
Conclusion and Future Outlook
While a comprehensive, publicly available dataset on the quantitative solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the necessary theoretical foundation, comparative data, and robust experimental protocols to empower researchers in this area. The principles of "like dissolves like," the critical role of polarity and hydrogen bonding, and the influence of temperature are key to understanding and predicting its behavior. By leveraging the provided experimental methodologies, scientists can generate reliable solubility data, which is essential for the effective use of this compound in synthesis, purification, and formulation. The application of predictive models like Hansen Solubility Parameters can further streamline solvent screening processes, saving time and resources in process development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 13). The Essential Properties and Applications of 4-Formamido Benzoic Acid.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- ChemicalBook. (n.d.). 4-Formamido Benzoic Acid | 28533-43-9.
- Solubility of Organic Compounds. (2023, August 31).
- ChemicalBook. (2025, July 14). 4-Formamido Benzoic Acid | 28533-43-9.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
- LookChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 4-(Formylamino)benzoic acid. PubChem Compound Database.
- Rogers, S. E., & Rogers, J. R. (2014). Harnessing Hansen solubility parameters to predict organogel formation.
- Makoni, P. A., Langa, C., Walker, R. B., & Khamanga, S. M. (2020). The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. Journal of Drug Delivery Science and Technology, 56, 101569.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
- ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
Sources
- 1. Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arxiv.org [arxiv.org]
- 5. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials | Semantic Scholar [semanticscholar.org]
- 8. DAM [digital.library.unt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing Hansen solubility parameters to predict organogel formation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Formamidobenzoic Acid
Abstract
4-Formamidobenzoic acid (4-FABA) is a pivotal intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. A profound understanding of its molecular architecture, bonding characteristics, and intermolecular interactions is fundamental to leveraging its full potential. This guide provides a comprehensive technical analysis of 4-FABA, integrating crystallographic data, spectroscopic analysis, and practical experimental insights. We will dissect its three-dimensional structure, explore the nuances of its electronic properties and hydrogen bonding networks, and correlate these features with empirical spectroscopic data. This document serves as an authoritative resource for professionals seeking to rationally design and synthesize novel molecules based on the 4-FABA scaffold.
Core Molecular Architecture and Conformation
This compound, systematically named 4-(formylamino)benzoic acid, is a parasubstituted aromatic carboxylic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(formylamino)benzoic acid | [1] |
| CAS Number | 28533-43-9 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | White to Off-White Solid |
The molecule's structure is defined by a central benzene ring substituted at the 1- and 4-positions by a carboxylic acid group (-COOH) and a formamido group (-NHCHO), respectively.
Crystallographic Analysis: A Definitive View
The precise three-dimensional arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. The seminal work published in Acta Crystallographica provides the definitive geometric parameters for 4-FABA[2].
The molecule is nearly planar, a feature driven by the electronic conjugation between the aromatic ring and its substituents. The formamido group exists in the trans conformation, which is the sterically and electronically favored arrangement for secondary amides. Key bond lengths and angles from this crystallographic study are presented below.
| Bond | Length (Å) | Angle | Value (°) |
| C(formyl)=O(formyl) | 1.233 (2) | C(aromatic)-N-C(formyl) | 127.7 (2) |
| N-C(formyl) | 1.340 (2) | O(formyl)-C(formyl)-N | 124.6 (2) |
| C(aromatic)-N | 1.411 (2) | C(aromatic)-C(carboxyl)-O | 116.5 (2) |
| C(aromatic)-C(carboxyl) | 1.481 (3) | O-C(carboxyl)=O | 122.9 (2) |
| C(carboxyl)=O | 1.246 (2) | C(aromatic)-C(carboxyl)-OH | 120.6 (2) |
| C(carboxyl)-OH | 1.297 (2) | ||
| Data sourced from Novoa de Armas et al. (2001), Acta Crystallographica Section C, C57, 86-87.[2] |
The C-N bond of the amide (1.340 Å) is significantly shorter than a typical C-N single bond (~1.47 Å), indicating substantial double-bond character due to resonance. This partial double-bond character is also responsible for the planarity of the amide group.
Electronic Properties and Intermolecular Bonding
The chemical behavior and physical properties of 4-FABA are governed by the interplay of its electronic structure and its capacity for forming strong intermolecular interactions.
Resonance and Aromaticity
The molecule features extensive electron delocalization. The lone pair on the nitrogen atom of the formamido group participates in resonance with both the amide carbonyl and the aromatic π-system. Similarly, the carboxylic acid group is conjugated with the benzene ring. This delocalization stabilizes the molecule and influences the reactivity of the aromatic ring. The diagram below illustrates the key resonance contributors that highlight the partial double bond character of the amide C-N bond.
Hydrogen Bonding Network: The Supramolecular Architect
The most critical intermolecular force dictating the solid-state structure of 4-FABA is hydrogen bonding. The molecule possesses two hydrogen bond donor groups (the carboxylic acid -OH and the amide N-H) and three primary hydrogen bond acceptor sites (the carboxylic acid carbonyl oxygen, the amide carbonyl oxygen, and the carboxylic acid hydroxyl oxygen).
In the crystalline state, these functionalities engage in a robust and extensive three-dimensional hydrogen-bonding network[2]. The primary interactions are:
-
Carboxylic Acid Dimerization: Molecules form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) graph-set motif.
-
Amide Chain Formation: The amide N-H of one dimer hydrogen bonds to the amide carbonyl oxygen (C=O) of an adjacent dimer, linking the dimers into infinite chains.
This intricate network is responsible for the compound's high melting point and its solubility characteristics in protic solvents.
Spectroscopic Characterization
Spectroscopic techniques provide empirical validation of the molecular structure and bonding discussed previously. The data presented here is sourced from the Spectral Database for Organic Compounds (SDBS).
Infrared (IR) Spectroscopy
The IR spectrum reveals the vibrational modes of the molecule's functional groups. Key absorptions confirm the presence of the carboxylic acid and formamido moieties.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (strong) | N-H stretch | Amide |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| ~1690 (very strong) | C=O stretch (asymmetric) | Carboxylic Acid Dimer |
| ~1660 (very strong) | C=O stretch (Amide I) | Amide |
| ~1605, ~1540 | C=C stretch / N-H bend | Aromatic / Amide (Amide II) |
| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |
| Data interpreted from SDBS No. 1572.[3] |
The broadness of the O-H stretch is a classic indicator of strong hydrogen bonding in the carboxylic acid dimer. The two distinct, strong carbonyl peaks are definitive evidence for the presence of both the acid and amide functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.7 (approx.) | broad singlet | 1H | H -OOC- |
| 10.4 | singlet | 1H | -NH - |
| 8.3 | singlet | 1H | -CHO |
| 7.9 | doublet | 2H | Aromatic H (ortho to -COOH) |
| 7.7 | doublet | 2H | Aromatic H (ortho to -NHCHO) |
| Data interpreted from SDBS No. 1572.[3] |
The downfield shift of the carboxylic acid and amide protons is due to deshielding and their involvement in hydrogen bonding. The aromatic region shows a typical AA'BB' pattern for a 1,4-disubstituted benzene ring.
¹³C NMR (DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| 167.1 | C OOH |
| 160.2 | NC HO |
| 142.9 | Aromatic C-NHCHO |
| 130.8 | Aromatic C-H (ortho to -COOH) |
| 126.9 | Aromatic C-COOH |
| 118.2 | Aromatic C-H (ortho to -NHCHO) |
| Data interpreted from SDBS No. 1572.[3] |
The two carbonyl carbons are clearly distinguished, with the carboxylic acid carbon appearing further downfield. The four distinct signals in the aromatic region confirm the parasubstitution pattern.
Experimental Protocols & Workflows
Scientific integrity demands that theoretical models are backed by robust experimental procedures. This section outlines validated protocols for the synthesis and characterization of 4-FABA.
Synthesis of this compound
A reliable method for the N-formylation of an amine is the use of a mixed formic acetic anhydride, generated in situ. This method is efficient and proceeds under mild conditions.
Causality: Acetic formic anhydride is a potent formylating agent. The formyl carbonyl carbon is more electrophilic and less sterically hindered than the acetyl carbonyl, leading to highly selective formylation of the nucleophilic amine over acetylation[1].
Protocol: Formylation of 4-Aminobenzoic Acid
-
Reagent Preparation: In a flask equipped with a stir bar and under an inert atmosphere (e.g., Argon), cool 1.0 equivalent of acetic anhydride to 0 °C.
-
Anhydride Formation: Slowly add 2.0 equivalents of 98-100% formic acid to the cooled acetic anhydride with continuous stirring. [Caution: The reaction is exothermic].
-
Reaction Incubation: Allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours to ensure the complete formation of acetic formic anhydride.
-
Substrate Addition: In a separate flask, dissolve 4-aminobenzoic acid in a suitable anhydrous solvent (e.g., THF or DMF).
-
Formylation Reaction: Cool the amine solution to 0 °C and slowly add the freshly prepared acetic formic anhydride solution dropwise.
-
Reaction Monitoring & Work-up: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, the reaction is typically quenched by the addition of cold water, which precipitates the product.
-
Purification: The crude solid is collected by vacuum filtration, washed with cold water to remove residual acids, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields pure this compound.
Workflow for Structural Characterization
A multi-technique approach is essential for the unambiguous structural elucidation of a synthesized compound like 4-FABA. The following workflow represents a self-validating system for characterization.
Conclusion
The molecular structure and bonding of this compound are characterized by a planar, resonance-stabilized aromatic core. Its solid-state architecture is dominated by a robust, three-dimensional network of hydrogen bonds, primarily featuring carboxylic acid dimerization and amide chain formation. These structural and electronic features are empirically confirmed by distinctive signals in IR and NMR spectroscopy. The detailed understanding provided in this guide is crucial for scientists who utilize 4-FABA as a versatile building block, enabling a more rational approach to the design and synthesis of complex target molecules in drug discovery and materials science.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS), SDBS No. 1572. [Link]
- Novoa de Armas, H., Peeters, O. M., Blaton, N. M., De Ranter, C. J., & Xuárez Marill, L. (2001). p-Formamidobenzoic acid.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 232524, 4-(Formylamino)benzoic acid.
- Pharmaffiliates. 4-Formamido Benzoic Acid CAS No: 28533-43-9. [Link]
- Stille, J. K., & Harris, F. W. (1967). Formylation of Amines with Acetic Formic Anhydride. The Journal of Organic Chemistry, 32(7), 2313–2315. [Link]
Sources
spectroscopic data (NMR, IR) of 4-Formamidobenzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Formamidobenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the expected spectroscopic characteristics of this compound (C₈H₇NO₃), a derivative of 4-aminobenzoic acid (PABA). Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical basis and practical considerations for structural elucidation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will explore the anticipated spectral data, explain the causality behind these predictions, and provide standardized protocols for data acquisition, ensuring a self-validating approach to analysis.
Introduction: The Importance of Spectroscopic Validation
This compound is a molecule of interest due to its structural relation to PABA, a key building block in various biological and chemical syntheses. Accurate structural confirmation and purity assessment are paramount in any research or development context. Spectroscopic techniques like NMR and IR provide unambiguous fingerprints of a molecule's structure. NMR spectroscopy reveals the electronic environment and connectivity of hydrogen and carbon atoms, while IR spectroscopy identifies the specific functional groups present through their characteristic vibrational frequencies. This guide serves to predict and interpret these spectral signatures for this compound.
Molecular Structure and Key Features
This compound incorporates three key chemical moieties on a central benzene ring: a carboxylic acid group (-COOH), a secondary amide (formamido, -NHCHO) group, and the aromatic ring itself. The substituents are in a para (1,4) arrangement, which imparts a high degree of symmetry to the molecule. This symmetry is a critical factor in interpreting its NMR spectra.
Below is a diagram of the molecular structure with atom numbering for spectroscopic assignment.
Caption: Molecular structure of this compound with atom numbering.
Proton (¹H) NMR Spectroscopy
Proton NMR is essential for determining the number of distinct proton environments and their neighboring relationships.
Theoretical Principles & Predictions
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, the formyl proton, and the carboxylic acid proton.
-
Aromatic Protons (H2, H3, H5, H6) : Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm.[1][2] The para-substitution pattern simplifies this region. The protons ortho to the electron-withdrawing carboxylic acid group (H2, H6) will be deshielded and appear downfield, while the protons ortho to the electron-donating formamido group (H3, H5) will be shifted slightly upfield relative to the others. Due to symmetry, H2 is equivalent to H6, and H3 is equivalent to H5. This will result in two distinct signals, both appearing as doublets due to coupling with their single ortho neighbor.[1]
-
Carboxylic Acid Proton (H-COOH) : This proton is highly deshielded and often appears as a broad singlet far downfield, typically above 10 ppm, and its chemical shift can be highly dependent on concentration and solvent.
-
Amide Proton (N-H) : The N-H proton of a secondary amide typically appears as a singlet between 7.5 and 8.5 ppm. Its chemical shift can also be affected by solvent and temperature.
-
Formyl Proton (H-CHO) : The proton on the formyl group is expected to appear as a singlet in the region of 8.0-8.5 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H2, H6 | ~7.9 - 8.1 | Doublet | 2H | Ortho to electron-withdrawing -COOH group.[1] |
| H3, H5 | ~7.6 - 7.8 | Doublet | 2H | Ortho to electron-donating -NHCHO group.[1] |
| H (CHO) | ~8.2 - 8.4 | Singlet | 1H | Formyl proton adjacent to nitrogen. |
| H (N-H) | ~8.0 - 9.0 | Singlet (broad) | 1H | Amide proton, position variable with conditions. |
| H (COOH) | > 12.0 | Singlet (very broad) | 1H | Acidic proton, position highly variable. |
Standard Experimental Protocol: ¹H NMR
-
Sample Preparation : Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it readily dissolves the compound and allows for the observation of exchangeable protons like -COOH and -N-H.
-
Instrument : Utilize a 400 MHz (or higher) NMR spectrometer.[3]
-
Acquisition Parameters :
-
Temperature : 298 K.
-
Pulse Program : Standard single-pulse acquisition.
-
Spectral Width : 0-16 ppm.
-
Repetition Time : 3-5 seconds to ensure full relaxation of all protons.
-
Number of Scans : 16-64 scans for good signal-to-noise ratio.
-
-
Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual DMSO solvent peak at 2.50 ppm. Integrate all peaks.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Theoretical Principles & Predictions
Due to the molecule's symmetry, we expect to see 6 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons : Carbons in an aromatic ring typically absorb between 120-150 ppm.[2] The carbons attached to substituents (C1 and C4) will have distinct chemical shifts from the protonated carbons (C2, C3, C5, C6). C1 (attached to -COOH) and C4 (attached to -NHCHO) will be significantly different. By symmetry, C2 is equivalent to C6, and C3 is equivalent to C5.
-
Carbonyl Carbons : The carbonyl carbons are the most deshielded. The carboxylic acid carbonyl (C7) is expected around 165-175 ppm, while the amide carbonyl (C8) is typically found in a similar range, often slightly more shielded than ester or acid carbonyls.[4]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (COOH) | ~167 | Typical range for an aromatic carboxylic acid carbon.[4] |
| C8 (CHO) | ~160 - 165 | Typical range for a secondary amide carbonyl carbon.[4] |
| C4 | ~140 - 145 | Aromatic carbon attached to nitrogen, deshielded. |
| C1 | ~125 - 130 | Aromatic carbon attached to the carboxylic group. |
| C2, C6 | ~130 - 135 | Aromatic CH ortho to the -COOH group. |
| C3, C5 | ~115 - 120 | Aromatic CH ortho to the -NHCHO group, shielded by the N atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Theoretical Principles & Predictions
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and amide functional groups.
-
O-H Stretch (Carboxylic Acid) : This is one of the most characteristic peaks in IR spectroscopy. It appears as a very broad absorption over a wide range, typically from 2500 to 3300 cm⁻¹, often obscuring the C-H stretches.[5][6]
-
N-H Stretch (Amide) : The N-H bond of a secondary amide shows a single, sharp to moderately broad peak in the 3200-3400 cm⁻¹ region.[5]
-
C-H Stretch (Aromatic) : Aromatic C-H stretches appear as weak to medium peaks just above 3000 cm⁻¹.[1][2]
-
C=O Stretch (Carbonyls) : This molecule has two carbonyl groups. The carboxylic acid C=O stretch is expected as a strong, sharp peak around 1710 cm⁻¹.[5][7] The amide C=O stretch (Amide I band) appears at a lower frequency, typically around 1650-1680 cm⁻¹, also as a strong, sharp peak.[4][5]
-
C=C Stretch (Aromatic) : Aromatic ring C=C stretching vibrations result in several sharp peaks of variable intensity in the 1400-1600 cm⁻¹ region.[1]
-
N-H Bend (Amide) : The "Amide II" band, which arises from N-H bending, is expected around 1530 cm⁻¹ for secondary amides.[4]
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2500 - 3300 | Strong, Very Broad | O-H stretch (Carboxylic Acid)[5][6] |
| ~3300 | Medium, Sharp | N-H stretch (Secondary Amide)[5] |
| 3000 - 3100 | Medium, Sharp | Aromatic C-H stretch[2] |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid)[5] |
| ~1660 | Strong, Sharp | C=O stretch (Amide I Band)[4][5] |
| 1580 - 1610 | Medium-Strong | Aromatic C=C stretch[1] |
| ~1530 | Medium-Strong | N-H bend (Amide II Band)[4] |
| ~1300 | Strong | C-O stretch (Carboxylic Acid)[5] |
| 1000 - 1200 | Medium | C-N stretch[5] |
Standard Experimental Protocol: IR Spectroscopy
-
Sample Preparation : For a solid sample, the Potassium Bromide (KBr) pellet method is standard. Mix ~1 mg of this compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrument : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition :
-
Range : 4000 - 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Scans : Average 16-32 scans to obtain a high-quality spectrum.
-
Background : A background spectrum (of the KBr pellet or empty ATR crystal) must be collected and automatically subtracted from the sample spectrum.
-
Integrated Spectroscopic Workflow
The process of confirming the structure of this compound involves an integrated approach, as depicted in the workflow diagram below.
Caption: A workflow for the complete spectroscopic analysis of a compound.
Conclusion
The structural elucidation of this compound relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, and IR spectroscopy. The predicted spectra are characterized by a para-substituted aromatic pattern in the NMR, distinct signals for the three different types of protons (-COOH, -NH, -CHO), and highly characteristic broad O-H and sharp C=O bands in the IR. By following the outlined experimental protocols and comparing the acquired data to these well-established spectroscopic principles, researchers can confidently verify the identity, structure, and purity of their synthesized this compound, ensuring the integrity of their subsequent scientific endeavors.
References
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Organic Chemistry at CU Boulder.
- The Organic Chemistry Tutor. (2021, April 17). IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube.
- TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube.
- LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
- National Center for Biotechnology Information. (n.d.). 4-(Formylamino)benzoic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-(N-Methylformamido)benzoic acid. PubChem.
- LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
Sources
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Formamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Formamidobenzoic acid. As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its thermal behavior is paramount for safe handling, process optimization, and quality control. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for the thermal analysis of this compound. We will delve into its physicochemical properties, predicted decomposition pathways, and detailed protocols for its characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Introduction: The Significance of this compound
This compound, also known as p-formamidobenzoic acid, is a substituted aromatic carboxylic acid. Its structure, featuring both a carboxylic acid and a formamide group, makes it a versatile building block in organic synthesis. It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The thermal stability of such intermediates is a critical parameter that influences storage conditions, reaction kinetics, and the impurity profile of the final product. Uncontrolled thermal decomposition can lead to loss of material, generation of hazardous byproducts, and compromised product quality. Therefore, a detailed understanding of its thermal properties is not merely academic but a necessity for robust and safe process development.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Melting Point | 250-252 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
Predicted Thermal Decomposition Pathways
While specific experimental studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, its chemical structure allows for the prediction of likely decomposition pathways based on the known behavior of analogous compounds, such as other substituted benzoic acids and N-aryl amides.
Two primary decomposition routes are anticipated:
-
Decarboxylation: A common thermal degradation pathway for carboxylic acids, particularly aromatic ones, is the loss of carbon dioxide (CO₂) from the carboxyl group.[2][3][4] For this compound, this would lead to the formation of formanilide.
-
Amide Bond Cleavage: The formamide linkage can also be susceptible to thermal cleavage. This could occur through various mechanisms, potentially leading to the formation of 4-aminobenzoic acid and carbon monoxide, or other degradation products arising from the formyl group.[5][6]
It is plausible that these decomposition pathways occur concurrently or sequentially, with the predominant pathway being dependent on factors such as the heating rate and the surrounding atmosphere.
Diagram of Predicted Decomposition Pathways
Caption: Predicted primary thermal decomposition pathways of this compound.
Analytical Techniques for Thermal Characterization
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol: Thermogravimetric Analysis of this compound
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA thermogram.
-
Determine the onset temperature of decomposition (Tonset), which indicates the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
-
Quantify the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining melting points, heats of fusion, and other thermal transitions.
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a temperature above its melting point (e.g., 280 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature and the peak temperature of the endothermic event corresponding to melting.
-
Integrate the melting peak to determine the heat of fusion (ΔHfus).
-
Observe for any exothermic events that might indicate decomposition occurring concurrently with or immediately after melting.
-
Diagram of Thermal Analysis Workflow
Caption: A typical workflow for the thermal analysis of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To definitively identify the decomposition products, Py-GC-MS is the technique of choice. This method involves the thermal fragmentation of the sample in an inert atmosphere, followed by the separation and identification of the volatile products.
Experimental Protocol: Pyrolysis-GC-MS of this compound
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (typically 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a point determined from the TGA data to be within the decomposition range (e.g., 260 °C, 300 °C, and 400 °C to study the evolution of products with temperature).
-
Use a rapid heating rate.
-
Maintain an inert atmosphere (helium).
-
-
GC-MS Conditions:
-
Column: A suitable capillary column for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program designed to separate the expected decomposition products (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 30-400.
-
-
Data Analysis:
-
Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Correlate the identified products with the predicted decomposition pathways.
-
Conclusion
The thermal stability and decomposition of this compound are critical parameters for its safe and effective use in pharmaceutical and chemical manufacturing. This guide has provided a comprehensive framework for understanding and evaluating these properties. The primary anticipated decomposition pathway is decarboxylation, though amide bond cleavage may also occur. A combination of TGA, DSC, and Py-GC-MS provides a powerful toolkit for a thorough thermal analysis. The detailed experimental protocols presented herein offer a starting point for researchers to design and execute their own studies, leading to a more robust understanding of this important synthetic intermediate. Adherence to these scientifically sound methodologies will ensure the generation of reliable data, contributing to safer processes and higher quality products.
References
- Unimolecular decomposition of formamide via direct chemical dynamics simulations. Physical Chemistry Chemical Physics, 2018, 20, 8498-8505. [Link]
- PubChem Compound Summary for CID 7671, Formanilide.
- Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
- PubChem Compound Summary for CID 12088, 4-Formylbenzoic acid.
- The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.
- Variable temperature polymorphism of 2-benzoyl- N , N -diethylbenzamide.
- Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography.
- Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry.
- The thermogravimetry analysis (TGA) curve of compounds F1–10 along with intermediate b.
- Thermal and photochemical behaviour of N-(α-morpholinobenzyl)-benzamide and N-(α-methoxybenzyl) benzamide. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
- Decarboxylative Hydroxyl
- Decarboxyl
- Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
- 4-Acetamidobenzoic acid | CAS#:556-08-1. Chemsrc. [Link]
- DSC curve with TG (inset) of compound 4a.
- Investigation of Thermal Properties of Carboxylates with Various Structures. Western Oregon University. [Link]
- Process of decarboxylating orthoand para-hydroxy benzoic acids.
- Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. [Link]
- Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric M
- Decarboxylation of all six possible forms of diaminobenzoic acids C6H3(NH2)2COOH yields three produc. YouTube. [Link]
- The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]
- Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. [Link]
- Synthesis and thermal decomposition of N,N-dialkoxyamides†‡. CiteSeerX. [Link]
- Melting of benzoic acid obtained in a DSC experiment where the heating...
- DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2).
- Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. PMC. [Link]
- Typical TGA curve of IV a and IV 0 a with a heating rate of 20 C min...
- Thermogravimetric Analyzer: TGA Thermostep. ELTRA. [Link]
- Synthesis and thermal decomposition of N,N-dialkoxyamides. RSC Publishing. [Link]
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
- The Thermal Decomposition of N,O-Diacyl-N-t-butylhydroxylamines. III. Novel Routes to 2-Substituted 1,2-Benzisothiazol-3-(2H)-ones. Semantic Scholar. [Link]
- p-Acetamidobenzoic acid. PubChem. [Link]
- CID 168312114 | C18H18N2O6. PubChem. [Link]
- New thermal decomposition pathway for T
Sources
- 1. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Unimolecular decomposition of formamide via direct chemical dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Formanilide | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Formamidobenzoic Acid: A Linchpin in Contemporary Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bifunctional Scaffolds
In the intricate tapestry of modern organic synthesis, particularly within the pharmaceutical landscape, the strategic selection of starting materials is paramount. 4-Formamidobenzoic acid, a bifunctional aromatic compound, has emerged as a crucial building block, valued for its unique combination of a carboxylic acid and a formamido group.[1] This guide, intended for researchers and professionals in drug development, will delve into the synthesis, properties, and extensive applications of this compound as a pivotal precursor in the construction of complex molecular architectures. Its utility lies in the differential reactivity of its functional groups, which allows for sequential and controlled modifications, a cornerstone of efficient and elegant synthetic design.[2]
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of a precursor is fundamental to its successful application in synthesis.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 28533-43-9 | [2] |
| Molecular Formula | C₈H₇NO₃ | [3] |
| Molecular Weight | 165.15 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 250-252 °C | [4] |
| Boiling Point | 428.6 °C at 760 mmHg | [3] |
| Density | 1.39 g/cm³ | [3] |
| Solubility | Soluble in DMSO and Methanol | [4] |
Spectroscopic Characterization
While comprehensive, high-resolution spectra are best obtained on a case-by-case basis, the following provides an expected spectroscopic profile based on known data for analogous structures.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the formyl proton. The aromatic protons will likely appear as two doublets in the aromatic region (approx. 7.5-8.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >12 ppm), and the formyl proton will appear as a singlet (around 8.3 ppm), with a minor peak for the other rotamer. The N-H proton of the formamido group will also be present, likely coupled to the formyl proton.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the carboxyl carbon (around 167 ppm), the formyl carbon (around 160 ppm), and four distinct signals for the aromatic carbons, with the carbon attached to the carboxyl group being the most deshielded of the ring carbons.
-
Mass Spectrometry (EI): Electron ionization mass spectrometry is expected to show a molecular ion peak at m/z 165. Key fragmentation patterns would likely involve the loss of water (m/z 147), the carboxyl group (m/z 120), and the formyl group (m/z 136).[5][6]
Synthesis of this compound: A Detailed Protocol
The most common and direct route to this compound is the formylation of its readily available precursor, 4-aminobenzoic acid (PABA). The formyl group serves as a protecting group for the amine, allowing for selective reactions at the carboxylic acid functionality.
Experimental Protocol: Formylation of 4-Aminobenzoic Acid
This protocol is based on established methods for the N-formylation of amino acids.[7]
Materials:
-
4-Aminobenzoic acid (PABA)
-
Formic acid (98-100%)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-aminobenzoic acid (1 equivalent).
-
Add formic acid (3-5 equivalents) and toluene (sufficient to fill the Dean-Stark trap and create a slurry with the PABA).
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will commence, and it should be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours, or when no more water is collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the toluene.
-
Collect the solid product by vacuum filtration and wash with cold toluene to remove any residual formic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Causality of Experimental Choices:
-
Formic Acid as Reagent and Solvent: Formic acid serves as the formylating agent. Using an excess ensures the reaction goes to completion.
-
Toluene and Dean-Stark Apparatus: The azeotropic removal of water drives the equilibrium of the reaction towards the formation of the amide product, leading to higher yields.
-
Recrystallization: This is a crucial step to purify the product from unreacted starting material and any side products, ensuring its suitability for subsequent high-purity applications in drug synthesis.
A novel synthesis route has also been reported involving the reactive crystallization of this compound from the reaction of 4-aminobenzoic acid with formic acid generated in situ from the degradation of 1,4-dioxane.[8]
Caption: Synthetic Pathway to a Quinazolinone Intermediate.
Step-by-Step Methodology and Rationale
Step 1: Nitration of this compound
-
Protocol: this compound is carefully added to a mixture of concentrated nitric acid and sulfuric acid at low temperature (0-5 °C). The reaction is stirred until completion and then quenched by pouring onto ice. The precipitated product, 3-nitro-4-formamidobenzoic acid, is collected by filtration.
-
Rationale: The formamido group is an ortho-, para-director. Since the para position is blocked by the carboxylic acid, nitration occurs at one of the ortho positions (position 3). The formamido group protects the amine from oxidation by the strong nitrating mixture.
Step 2: Reduction of the Nitro Group
-
Protocol: The 3-nitro-4-formamidobenzoic acid is reduced to the corresponding amine. This can be achieved using various methods, such as iron powder in acidic medium (e.g., acetic acid or dilute HCl) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
Rationale: The nitro group is selectively reduced to an amino group, yielding 3-amino-4-formamidobenzoic acid. This sets the stage for the subsequent cyclization reaction.
Step 3: Intramolecular Cyclization
-
Protocol: The 3-amino-4-formamidobenzoic acid is heated in a high-boiling solvent, or with an acid catalyst, to effect intramolecular cyclization.
-
Rationale: The newly formed amino group attacks the carbonyl carbon of the formamido group, leading to the elimination of water and the formation of the pyrimidine ring of the quinazolinone core. The final product is 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid.
This quinazolinone derivative can then be further functionalized at the carboxylic acid position or on the quinazolinone ring system to generate a library of compounds for drug screening.
Role in the Synthesis of Pralatrexate Analogs
This compound and its derivatives are key intermediates in the synthesis of complex antifolate drugs. For instance, derivatives of 4-aminobenzoic acid are central to the structure of Pralatrexate, a drug used in the treatment of peripheral T-cell lymphoma. [9][10]While the exact commercial synthesis of Pralatrexate may be proprietary, the general synthetic strategy involves the coupling of a pteridine moiety with a substituted benzoic acid derivative and glutamic acid. [11]this compound can serve as a protected form of 4-aminobenzoic acid, allowing for modifications at the carboxyl group before revealing the amine for subsequent coupling reactions.
Conclusion
This compound is a versatile and highly valuable precursor in organic synthesis, offering a strategic advantage in the construction of complex molecules, particularly in the realm of medicinal chemistry. Its bifunctional nature, with the formamido group acting as both a protecting group and a reactive handle for cyclization, makes it an indispensable tool for the synthesis of a wide array of bioactive compounds, including heterocyclic scaffolds like quinazolinones. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers researchers and drug development professionals to leverage its full potential in the pursuit of novel therapeutics.
References
- The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The Essential Properties and Applications of 4-Formamido Benzoic Acid. (2025-09-13). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum. ChemicalBook.
- This compound. LookChem.
- US9440979B2 - Process for the preparation of pralatrexate. Google Patents.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023-01-18). MDPI.
- Synthesis of quinazolinones. Organic Chemistry Portal.
- bmse000916 4-Aminobenzoic Acid at BMRB. BMRB.
- Pralatrexate | C23H23N7O5 | CID 148121. PubChem - NIH.
- Benzoic acid, 4-formyl-. the NIST WebBook.
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021-11-17). PMC - NIH.
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology.
- Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm (RSC Publishing).
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29).
- US4789757A - N-formylation of amino carboxylic compounds with formamide. Google Patents.
- Synthesis of dl-α(m-Carboxyphenyl)-glycine. (2025-09-19). ResearchGate.
- Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers. PubMed.
- Preparation of N-(2-carboxyphenyl)glycine. PrepChem.com.
- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
- Methotrexate and Pralatrexate. PMC - PubMed Central - NIH.
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Formylbenzoic acid(619-66-9) 13C NMR [m.chemicalbook.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bmse000916 4-Aminobenzoic Acid at BMRB [bmrb.io]
- 8. dokumen.pub [dokumen.pub]
- 9. researchgate.net [researchgate.net]
- 10. Methotrexate and Pralatrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US9440979B2 - Process for the preparation of pralatrexate - Google Patents [patents.google.com]
A Technical Guide to 4-Formamidobenzoic Acid: From Historical Context to a Crucial Role in Modern Anticancer Therapeutics
Abstract
4-Formamidobenzoic acid (4-FBA), also known as p-formamidobenzoic acid, is an aromatic organic compound with the chemical formula C₈H₇NO₃.[1] While not a household name, this molecule serves as a vital and versatile intermediate in the world of organic synthesis, particularly within the pharmaceutical industry.[2] Its true significance is not in its own biological activity, but as a foundational building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, tracing its origins from the fundamental chemistry of its precursors to its pivotal role as a key intermediate in the synthesis of the multi-targeted antifolate chemotherapy agent, Pemetrexed. We will explore its physicochemical properties, detail its synthesis with mechanistic insights, and illustrate its application in the context of modern drug development.
Historical Context and Discovery
The precise first synthesis of this compound is not widely attributed to a single discoverer or a landmark publication. Its emergence is more of a logical consequence of the advancement of organic chemistry in the late 19th and early 20th centuries. The history of 4-FBA is intrinsically linked to its two constituent precursors: 4-aminobenzoic acid (PABA) and formic acid.
-
Formic Acid (HCOOH): First isolated by English naturalist John Ray in 1671 from the distillation of ants (Latin: formica), its structure was elucidated and its synthesis was achieved by French chemists Joseph Gay-Lussac and later Marcellin Berthelot in the 19th century.[3]
-
4-Aminobenzoic Acid (PABA): PABA became a readily available chemical following the development of synthetic routes from toluene in the early 20th century.[4][5]
The reaction to combine an amine (like PABA) with a carboxylic acid (like formic acid) to form an amide is a fundamental and well-understood process in organic chemistry known as formylation. It is highly probable that this compound was first prepared as a simple derivative of PABA and cataloged within comprehensive chemical encyclopedias of the era, such as Beilstein's Handbuch der Organischen Chemie, which has been chronicling organic compounds since 1881.[6][7][8] Its formal characterization in modern literature, such as a 2001 crystallography study, confirms it as a known and stable compound used as an intermediary in the synthesis of other complex molecules.[9]
Physicochemical and Spectroscopic Properties
This compound is typically encountered as a white to off-white crystalline solid.[10][11] It is stable under normal laboratory conditions and possesses dual functional groups—a carboxylic acid and an amide—which dictate its chemical reactivity and make it a versatile synthetic intermediate.[2]
| Property | Value | Source(s) |
| CAS Number | 28533-43-9 | [1][2] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | White to Off-White Solid | [10][11] |
| Melting Point | 250-252 °C | [11] |
| Solubility | Soluble in DMSO, Methanol | [11] |
| InChIKey | ZBCGPWAZRMLTKF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NC=O | [1] |
Synthesis and Mechanistic Insights
The most direct and common laboratory synthesis of this compound is the N-formylation of 4-aminobenzoic acid (PABA) using formic acid as the formylating agent.
Experimental Protocol: Synthesis via N-Formylation
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Formic acid (≥95%)
-
Deionized water
-
Standard laboratory glassware (round-bottomed flask, reflux condenser)
-
Heating mantle and magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 1.0 molar equivalent of 4-aminobenzoic acid with an excess of formic acid (approx. 10-15 molar equivalents). The large excess of formic acid serves as both the reagent and the solvent.
-
Heating and Reflux: Heat the mixture under reflux for 2-4 hours.[11]
-
Causality: Heating to reflux provides the necessary activation energy for the nucleophilic acyl substitution reaction to occur between the amine group of PABA and the carbonyl carbon of formic acid. The reflux ensures that the reaction can be maintained at a constant, elevated temperature without loss of solvent or reagent.
-
-
Reaction Quenching and Precipitation: After the reflux period, cool the reaction mixture to room temperature. Slowly pour the cooled solution into a beaker of cold deionized water. This will cause the product, which is less soluble in water than in formic acid, to precipitate out of the solution.
-
Causality: This step, known as "crashing out" or precipitation, is a crucial purification technique. The unreacted formic acid and other water-soluble impurities remain in the aqueous phase, while the solid organic product is isolated.
-
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold deionized water to remove any residual formic acid.
-
Drying: Dry the purified solid product under vacuum to remove residual water, yielding pure this compound.
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the synthesis of this compound.
Application as a Core Intermediate: The Synthesis of Pemetrexed
The primary value of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent example is its use in the production of Pemetrexed (Alimta®), a multi-targeted antifolate drug used to treat cancers like malignant pleural mesothelioma and non-small cell lung cancer.[12]
Pemetrexed's structure contains a central pyrrolo[2,3-d]pyrimidine core, which is linked via an ethyl chain to a benzoyl group, which is in turn connected to an L-glutamic acid moiety. The "benzoyl" portion of this structure is derived directly from this compound or a closely related precursor. In multi-step syntheses, the 4-formamidobenzoyl fragment is constructed and then coupled with other key intermediates to assemble the final drug molecule.[13][14] The formamido group serves as a protected amine or a precursor that is modified in later synthetic steps. This makes 4-FBA an indispensable building block for achieving the final, complex architecture of Pemetrexed.
Biological Relevance: The Folate Synthesis Pathway Targeted by Pemetrexed
While this compound itself has no significant biological role, the drug it helps create, Pemetrexed, has a well-defined and potent mechanism of action. Pemetrexed functions as an antimetabolite by disrupting folate-dependent metabolic processes that are essential for cell replication.[13] Rapidly dividing cancer cells rely heavily on these pathways to produce the necessary precursors for DNA and RNA synthesis.
Pemetrexed exerts its cytotoxic effects by inhibiting three key enzymes in the folate pathway:[12]
-
Thymidylate Synthase (TS): The primary target. Inhibition of TS blocks the synthesis of thymidine, a crucial component of DNA.
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR depletes the cell of folate cofactors necessary for purine and thymidylate synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo synthesis of purines, another essential building block of DNA and RNA.
By inhibiting these three enzymes, Pemetrexed delivers a multi-pronged attack on the cellular machinery required for cancer cell proliferation.
Pemetrexed's Mechanism of Action Diagram
Caption: Pemetrexed's multi-targeted inhibition of key enzymes in the folate pathway.
Conclusion
This compound exemplifies a class of molecules whose importance lies not in their individual properties, but in their enabling role in the field of chemical synthesis. From its logical, though not precisely documented, origins in the annals of organic chemistry, it has become a commercially available and critical intermediate. Its straightforward synthesis, stable nature, and versatile functional groups have secured its place in the synthetic chemist's toolbox. The crucial contribution of 4-FBA to the synthesis of the life-saving anticancer drug Pemetrexed underscores its significance, bridging the gap between fundamental organic chemistry and advanced pharmaceutical development. As drug discovery continues to demand ever more complex molecular structures, the role of such foundational building blocks will remain as vital as ever.
References
- BenchChem. (n.d.). Pemetrexed: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis.
- Mathew, A., & Karuppannan, S. (2025). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm, 27, 7071-7080.
- Chemie.de. (n.d.). Beilsteins Handbuch der Organischen Chemie.
- Royal Society of Chemistry. (n.d.). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm.
- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
- Wikipedia. (n.d.). Formic acid.
- National Center for Biotechnology Information. (n.d.). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. PMC.
- Wikipedia. (n.d.). Beilsteins Handbuch der Organischen Chemie.
- Organic Syntheses. (n.d.). Procedure.
- PubMed. (2001). p-Formamidobenzoic acid.
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- Google Patents. (n.d.). CN100427457C - The preparation method of p-aminobenzoic acid.
- Goa University. (2002). ortho and para-aminobenzoic acids. Indian Journal of Chemistry, 41A, 290-296.
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
- National Center for Biotechnology Information. (n.d.). 4-(Formylamino)benzoic acid. PubChem.
- PubMed. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2.
- ResearchGate. (2025). An Efficient Synthesis of Pemetrexed Disodium.
- History of Information. (n.d.). Beilstein's "Handbuch der Organischen Chemie" is Published in Print from 1881 to 1998, and Online Thereafter.
- Google Patents. (n.d.). WO2012111027A2 - Process for pemetrexed disodium.
- CAS Common Chemistry. (n.d.). 4-[(1H-Benzimidazol-2-ylmethyl)formylamino]benzoic acid.
- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Internet Archive. (2008). Beilsteins Handbuch der organischen Chemie.
- Beilstein-Institut. (n.d.). Organische Chemie.
- Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
- National Center for Biotechnology Information. (n.d.). THE BIOSYNTHESIS OF p-AMINOBENZOIC ACID. PMC.
- ResearchGate. (2025). Drug Evolution: p-Aminobenzoic Acid as a Building Block | Request PDF.
- PubMed. (1943). INCREASED SYNTHESIS OF p-AMINOBENZOIC ACID ASSOCIATED WITH THE DEVELOPMENT OF SULFONAMIDE RESISTANCE IN STAPHYLOCOCCUS AUREUS.
Sources
- 1. 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN109721604B - Preparation method of pemetrexed acid - Google Patents [patents.google.com]
- 4. CN100427457C - The preparation method of p-aminobenzoic acid - Google Patents [patents.google.com]
- 5. WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]
- 6. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]
- 7. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 8. historyofinformation.com [historyofinformation.com]
- 9. p-Formamidobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. N-Formyl-4-(methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Potential Applications of 4-Formamidobenzoic Acid Derivatives
Introduction: The Strategic Importance of the 4-Formamidobenzoic Acid Core
In the landscape of modern drug discovery and organic synthesis, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. The this compound moiety, a seemingly simple yet functionally rich structure, has emerged as a highly versatile and strategic building block. Its inherent characteristics—a rigid phenyl ring providing a defined spatial arrangement, a carboxylic acid group offering a key interaction point and a site for further derivatization, and a formamido group that can act as a crucial hydrogen bond donor and acceptor—make it an attractive starting point for the development of a diverse array of biologically active compounds.[1][2]
This technical guide provides an in-depth exploration of the potential applications of this compound derivatives, moving beyond a mere catalog of their uses. Herein, we delve into the causality behind their efficacy, providing detailed experimental protocols, quantitative biological data, and insights into their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their own investigations.
Physicochemical Properties of the this compound Scaffold
A thorough understanding of the foundational molecule is paramount before exploring its derivatives. This compound (CAS: 28533-43-9) is an off-white solid with a molecular formula of C8H7NO3 and a molecular weight of approximately 165.15 g/mol .[3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C8H7NO3 | [3][4] |
| Molecular Weight | 165.15 g/mol | [3][4] |
| Appearance | Off-white solid | [3] |
| Melting Point | 250-252 °C | [5] |
| Boiling Point | 428.6 °C at 760 mmHg | [3][6] |
| Density | 1.39 g/cm³ | [3][6] |
| Solubility | Soluble in DMSO | [5] |
The presence of both a carboxylic acid and an amide group allows for multiple points of chemical modification, rendering it a flexible and valuable intermediate in organic synthesis.[1]
Core Applications in Medicinal Chemistry
The this compound scaffold has been most extensively explored in the realm of medicinal chemistry, where its derivatives have demonstrated a wide spectrum of pharmacological activities.
Antimicrobial Agents: A New Frontier Against Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Derivatives of this compound, particularly those incorporating a pyrazole moiety, have emerged as a promising class of antibacterial agents.
The antimicrobial efficacy of these derivatives often stems from their ability to inhibit essential bacterial enzymes or disrupt cellular processes. The pyrazole ring, when attached to the this compound core, creates a molecular shape and electronic distribution that can effectively bind to the active sites of bacterial proteins.
A common synthetic route to these potent antimicrobial agents involves the reaction of 4-hydrazinobenzoic acid with an appropriate acetophenone to form a hydrazone, followed by a Vilsmeier-Haack reaction to construct the formyl pyrazole core. This aldehyde can then be further derivatized to generate a library of hydrazone analogues.[7][8]
-
Hydrazone Formation: To a solution of 4-hydrazinobenzoic acid in ethanol, add an equimolar amount of the desired acetophenone derivative. Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration.
-
Vilsmeier-Haack Cyclization: In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0 °C. To this reagent, add the hydrazone intermediate portion-wise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Hydrolysis and Aldehyde Formation: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate, the 4-formyl pyrazole derivative, is collected by filtration, washed with water, and dried.
-
Final Hydrazone Synthesis: Dissolve the 4-formyl pyrazole derivative in methanol, and add an equimolar amount of the desired hydrazine derivative. Add a few drops of glacial acetic acid and reflux the mixture for 6-8 hours. Cool the reaction to room temperature, and collect the final hydrazone product by filtration. Recrystallize from an appropriate solvent to obtain the pure compound.[8]
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the MIC values for a selection of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives against various bacterial strains.
| Compound | R-group on Hydrazone | Target Organism | MIC (µg/mL) | Reference |
| 1 | Phenyl | Acinetobacter baumannii | 4 | [8] |
| 2 | 4-Fluorophenyl | Acinetobacter baumannii | 0.78 | [7] |
| 3 | 2,4-Dichlorophenyl | Staphylococcus aureus (MRSA) | 1.56 | [7] |
-
Fluorine Substitution: The introduction of fluorine atoms on the phenyl ring of the hydrazone moiety generally enhances antimicrobial activity.[7]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro groups, on the hydrazone phenyl ring can lead to potent activity against certain strains.[9]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes.
Enzyme Inhibitors: Precision Targeting of Disease Pathways
The this compound scaffold has proven to be an excellent starting point for the design of potent and selective enzyme inhibitors.
Causality of sEH Inhibition: Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for hypertension and inflammation.[10][11] 4-Benzamidobenzoic acid hydrazide derivatives have been designed as sEH inhibitors, where the amide and hydrazide moieties act as key pharmacophores that interact with the enzyme's active site.[10]
Synthesis and SAR: These inhibitors are typically synthesized by reacting 4-aminobenzoic acid with a substituted benzoyl chloride, followed by esterification and reaction with hydrazine hydrate.[6][10] Structure-activity relationship studies have shown that substituents on the benzoyl ring significantly influence inhibitory potency, with chloro-substituted derivatives often exhibiting high activity.[10]
Causality of Neuraminidase Inhibition: Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed viral particles from infected cells. Inhibiting this enzyme can halt the spread of the virus.[1][12] Derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized as neuraminidase inhibitors, with the rationale that the core structure can mimic the natural substrate of the enzyme, sialic acid.[1]
Quantitative Data: Several novel 4-acetamido-3-(benzylideneamino)benzoic acid derivatives have shown potent inhibitory action against neuraminidase-containing microbes, with zones of inhibition greater than standard compounds at a concentration of 125 µg/ml.[1]
VLA-4 Antagonists for Inflammatory Diseases
Causality of VLA-4 Antagonism: Very Late Antigen-4 (VLA-4) is an integrin protein that plays a key role in the adhesion and migration of leukocytes to sites of inflammation. Antagonizing VLA-4 can therefore be an effective strategy for treating inflammatory diseases.[13][14] A series of benzoic acid derivatives have been synthesized as VLA-4 antagonists, with a derivative demonstrating a potent IC50 value of 0.51 nM.[13]
SAR Insights: The introduction of chlorine or bromine at the 3-position of the central benzene ring in diphenylurea-based benzoic acid derivatives has been shown to improve pharmacokinetic properties.[13]
Applications in Organic Synthesis: A Versatile Building Block
Beyond its direct applications in medicinal chemistry, this compound is a valuable building block in organic synthesis.[1][3] Its bifunctional nature allows for its incorporation into more complex molecular architectures through reactions at both the carboxylic acid and the formamido groups.[1] This versatility makes it a key intermediate in the synthesis of fine chemicals and novel materials.[1]
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a rich and underexplored area of chemical space with significant potential for the development of novel therapeutics and functional materials. Future research should focus on:
-
Exploring Novel Derivatives: The synthesis and biological evaluation of new derivatives with diverse substitution patterns are likely to yield compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these derivatives exert their biological effects will be crucial for rational drug design.
-
Applications in Materials Science: The potential of this compound derivatives in the development of new polymers and functional materials remains largely untapped.
References
- Rezaee Zavareh, E., Hedayati, M., Hoghooghi Rad, L., Shahhosseini, S., Faizi, M., & Tabatabai, S. A. (2014). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 13(4), 1277–1286. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Properties and Applications of 4-Formamido Benzoic Acid.
- Yadav, P., Kumar, R., & Singh, P. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 11(9), 3845-3851. [Link]
- Thota, S., Shaik, A. B., & Alam, M. A. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 24(16), 2999. [Link]
- PubChem. (n.d.). 4-(Formylamino)benzoic acid. National Center for Biotechnology Information.
- Chiba, J., Iimura, S., Yoneda, Y., Watanabe, T., Muro, F., Tsubokawa, M., Iigou, Y., Satoh, A., Takayama, G., Yokoyama, M., Takashi, T., Nakayama, A., & Machinaga, N. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679–1693. [Link]
- Alam, M. A., Shaik, A. B., & Thota, S. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(3), 387–392. [Link]
- MDPI. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections.
- ResearchGate. (2025). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents.
- Li, Q., et al. (2023). A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281089. [Link]
- Babu, S., et al. (2003). Hydrophobic benzoic acids as inhibitors of influenza neuraminidase. Bioorganic & Medicinal Chemistry Letters, 13(21), 3951-3954. [Link]
- Tilley, J. W., et al. (2001). Sulphonamide-based small molecule VLA-4 antagonists. Journal of the American Chemical Society, 123(40), 9871-9872. [Link]
- Stoll, V., et al. (2001). Guanidinobenzoic acid inhibitors of influenza virus neuraminidase. Biochemistry, 40(14), 4398-4405. [Link]
- ResearchGate. (2019). (PDF) Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4- formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4- formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- Inceoglu, B., et al. (2008). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. British Journal of Pharmacology, 154(7), 1527-1536. [Link]
- Tilley, J. W. (2004). The Discovery of VLA-4 Antagonists. Current Topics in Medicinal Chemistry, 4(14), 1509-1523. [Link]
- Imaga, N. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Pharmacognosy and Phytochemistry, 4(1), 1-6. [Link]
- Kim, I. H., et al. (2005). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 48(12), 3931-3939. [Link]
- de Sousa, L. R. F., et al. (2017). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 22(9), 1479. [Link]
- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 4(1), 343-347. [Link]
- Tilley, J. W., et al. (2004). The discovery of VLA-4 antagonists. Current Topics in Medicinal Chemistry, 4(14), 1509-1523. [Link]
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(7), 2139-2149. [Link]
- Kagechika, H., et al. (1989). Retinobenzoic acids. 2. Structure-activity relationships of chalcone-4-carboxylic acids and flavone-4'-carboxylic acids. Journal of Medicinal Chemistry, 32(5), 1098-1108. [Link]
- Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
- ResearchGate. (2002). Design and Synthesis of Potent and Selective Inhibitors of Integrin VLA-4.
- Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
- International Journal of Medical and Pharmaceutical Case Reports. (2023). Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. International Journal of Medical and Pharmaceutical Case Reports, 19(2), 1-10. [Link]
- ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- MDPI. (2023). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture.
- Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1545-1555. [Link]
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1737. [Link]
- ResearchGate. (2019). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulphonamide-based small molecule VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 4-Formamidobenzoic Acid
This guide provides an in-depth analysis of the safety protocols and handling precautions for 4-Formamidobenzoic acid (CAS No. 28533-43-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind safety measures, ensuring a self-validating system of laboratory practice. By integrating E-E-A-T principles (Experience, Expertise, Authoritativeness, and Trustworthiness), this guide aims to foster a culture of safety and scientific integrity.
Compound Profile and Hazard Identification
This compound is an off-white solid organic compound utilized in various organic synthesis pathways, particularly as a pharmaceutical intermediate.[1][2] Understanding its fundamental properties is the first step in establishing safe handling procedures.
Physicochemical Properties
A summary of key quantitative data for this compound is presented below. These parameters are critical for predicting its behavior under various laboratory conditions and for designing appropriate safety controls.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | [1][2][3] |
| Molecular Weight | 165.15 g/mol | [1][3] |
| Appearance | White to Off-White Solid/Powder | [1][2] |
| Melting Point | 250-252 °C | [2] |
| Boiling Point | 428.6 °C at 760 mmHg | [1][] |
| Density | 1.39 g/cm³ | [1][] |
| Solubility | Soluble in DMSO, Methanol | [2] |
GHS Hazard Identification and Causality
While a specific, comprehensive GHS classification for this compound is not universally available across all sources, data from structurally similar compounds, such as 4-Formylbenzoic acid, provide a strong basis for hazard assessment. The primary hazards are associated with its powdered form and potential for irritation.
-
H315 - Causes skin irritation: Benzoic acid derivatives can be irritating to the skin upon prolonged or repeated contact. The acidic nature of the carboxyl group and the potential for the formamido group to interact with skin proteins can lead to localized inflammation.
-
H319 - Causes serious eye irritation: The fine particulate nature of the solid poses a significant mechanical and chemical hazard to the eyes. Direct contact can cause abrasion and severe irritation due to the compound's chemical properties.[5][6]
-
H335 - May cause respiratory irritation: Inhalation of fine dust is a primary route of exposure.[5][6] These particles can deposit in the respiratory tract, causing irritation to the mucous membranes. This is a common hazard for most powdered chemical reagents.[7]
It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[6] Therefore, a conservative approach dictates treating it as a potentially hazardous substance and minimizing all routes of exposure.[8]
The Hierarchy of Controls: A Proactive Safety Framework
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures to mitigate risk, rather than relying solely on personal protective equipment (PPE).
Caption: Logical flow of risk mitigation strategies, from most to least effective.
Engineering Controls: The First Line of Defense
Engineering controls are designed to physically isolate the researcher from the chemical hazard. For a fine powder like this compound, these are the most critical safety measures.
-
Chemical Fume Hood: All weighing and transfer operations involving this compound powder must be conducted inside a certified chemical fume hood.[7][9] This prevents the inhalation of airborne particles and contains any potential spills.
-
Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure (also known as a powder hood) provides a non-turbulent airflow that protects the user from inhaling dust while preventing sample loss.
-
General Laboratory Ventilation: Maintain adequate general laboratory ventilation to ensure any fugitive emissions are diluted and removed.[5][10] Eyewash stations and safety showers must be readily accessible.[5][11]
Administrative Controls: Standardizing Safe Practices
Administrative controls are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop detailed, chemical-specific SOPs for all procedures involving this compound. These should be readily available to all laboratory personnel.[12]
-
Clear Labeling: Ensure all primary and secondary containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[12][13]
-
Inventory Management: Keep a real-time inventory of the chemical to be aware of quantities in use.[12]
-
Housekeeping: Maintain a clean and uncluttered workspace.[9] Clean work surfaces after each use to prevent unintentional contact. Wet cleaning methods or a HEPA-filtered vacuum are preferred for cleaning up powder residues; never dry sweep.[7][8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. It is the last line of defense when engineering and administrative controls are not sufficient to eliminate exposure.
-
Eye Protection: Chemical safety goggles with side shields are mandatory to protect against airborne dust and splashes.[5]
-
Hand Protection: Wear compatible protective gloves, such as nitrile gloves.[5][8] It is critical to inspect gloves for tears or holes before each use.[9] Use proper glove removal technique to avoid contaminating your skin.
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.[8] Ensure the coat is fully buttoned.
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[6] However, if engineering controls fail or for large-scale operations where dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 dust mask) may be necessary.[6]
Step-by-Step Experimental Protocols for Safe Handling
The causality behind these steps is to minimize the generation of airborne dust and prevent cross-contamination.
Protocol for Weighing and Transferring Solid this compound
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Work Area Setup: Place a disposable bench cover on the work surface inside the fume hood to contain any minor spills.[7]
-
Container Handling: Before opening, gently tap the container to settle the contents. Open the container slowly away from your face.[13]
-
Transfer: Use a spatula or scoop to transfer the powder. Avoid pouring directly from the bottle, as this can generate dust.[7] Transfer the powder in several small scoops rather than one large one.[7]
-
Closure: Immediately cap the stock container after use to prevent spillage and exposure to the atmosphere.[7]
-
Dissolution (if applicable): If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Cleanup: Decontaminate the spatula and any other equipment used. Wipe down the work surface with a damp cloth. Dispose of the bench cover and contaminated wipes in the designated solid chemical waste container.
-
Hand Washing: After completing the work and removing gloves, wash hands thoroughly with soap and water.[8][9]
Emergency Procedures: Preparedness and Response
Accidents can happen despite the best precautions. A clear, well-rehearsed emergency plan is essential.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Rationale |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[5][6] | To remove the person from the contaminated atmosphere and restore normal breathing. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][10] | To physically remove the chemical from the skin and reduce irritation. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][14] | To dilute and wash away the chemical, minimizing damage to the eye. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][15] | Inducing vomiting can cause further damage to the esophagus. Water helps dilute the substance. |
Spill Response Protocol
The response to a spill depends on its scale. This workflow outlines the decision-making process for a solid chemical spill.
Caption: Decision workflow for responding to a chemical spill.
Minor Spill Cleanup (Small quantity, contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
To prevent dust from becoming airborne, you can gently cover the spill with a paper towel dampened with water or ethanol.[16]
-
Carefully sweep or scoop the material into a container labeled for hazardous waste.[15][17]
-
Wipe the spill area clean with a damp cloth or paper towel.
-
Place all cleanup materials (gloves, towels, etc.) into a sealed bag and dispose of it as hazardous chemical waste.[16]
Major Spill Cleanup (Large quantity or outside of a fume hood):
-
Alert personnel in the immediate area and evacuate.[13]
-
If the material is airborne, close the laboratory doors to contain it.
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[18]
-
Do not attempt to clean up a large spill without proper training and equipment.
Firefighting and Disposal
-
Firefighting: In case of a fire, use a water spray, dry chemical, foam, or carbon dioxide extinguisher.[5][6] Firefighters should wear self-contained breathing apparatus and full protective clothing.[5] Thermal decomposition may produce irritating gases and vapors.[15]
-
Disposal: All waste containing this compound, including empty containers and contaminated cleanup materials, must be disposed of as hazardous chemical waste.[16] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[10]
Storage and Stability
Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][15] The container should be kept tightly closed to prevent moisture absorption and contamination.[5][6]
-
Incompatibilities: While specific incompatibility data is limited, it is prudent to store it away from strong oxidizing agents.
-
Stability: The compound is stable under recommended storage conditions.[6]
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025-09-13). The Essential Properties and Applications of 4-Formamido Benzoic Acid.
- MedChemExpress. (2025-07-31). 4-Formylbenzoic acid-SDS.
- Cayman Chemical. (2025-07-29). Safety Data Sheet.
- ChemicalBook. (2025-12-20). 4-Formylbenzoic acid - Safety Data Sheet.
- Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory.
- TCI Chemicals. (2024-11-27). SAFETY DATA SHEET - 4-Azidobenzoic Acid.
- Sigma-Aldrich. (2025-07-03). SAFETY DATA SHEET - 4-aminobenzoic acid.
- Thermo Fisher Scientific. (2025-09-05). SAFETY DATA SHEET - Benzoic acid, 4-(acetylamino)-.
- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET - Ethyl 4-aminobenzoate.
- PubChem, National Institutes of Health. 4-(Formylamino)benzoic acid.
- BOC Sciences. CAS 28533-43-9 4-Formamido benzoic acid.
- Gonzales, S. (2022-11-23). Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine.
- University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- GZ Industrial Supplies. (2025-05-26). Safe Handling Practices for Laboratory Chemicals.
- SAFETY DATA SHEET - 4-Bromobenzoic acid.
- ChemicalBook. (2025-07-14). 4-Formamido Benzoic Acid.
- Benchchem. Proper Disposal of 4-Formylbenzoate: A Comprehensive Guide for Laboratory Professionals.
- The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide.
- University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Fisher Scientific. (2009-09-26). SAFETY DATA SHEET - 4-Aminobenzoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Formamido Benzoic Acid | 28533-43-9 [chemicalbook.com]
- 3. 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 13. gz-supplies.com [gz-supplies.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. ccny.cuny.edu [ccny.cuny.edu]
Unveiling the Molecular Landscape of 4-Formamidobenzoic Acid: A Technical Guide to Theoretical Calculations for Drug Development
Abstract
4-Formamidobenzoic acid, a key pharmaceutical intermediate, possesses a molecular architecture ripe for theoretical exploration.[1][2] This in-depth technical guide provides a comprehensive framework for conducting theoretical calculations on this compound, offering researchers, scientists, and drug development professionals a robust methodology to elucidate its electronic, structural, and spectroscopic properties. By leveraging the power of computational chemistry, we can unlock critical insights into its reactivity, stability, and potential as a building block for novel therapeutic agents. This whitepaper details the rationale behind the selection of computational methods, provides step-by-step protocols for key theoretical experiments, and demonstrates how to translate calculated data into tangible, actionable knowledge for the pharmaceutical industry.
Introduction: The Significance of Theoretical Scrutiny
This compound (4-FBA), with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol , is a cornerstone in the synthesis of a multitude of pharmaceutical compounds.[1][3] Its off-white solid form is a familiar sight in organic synthesis labs.[3][4] The dual functionality of a carboxylic acid and a formamido group bestows upon it a versatile chemical reactivity, making it an attractive scaffold in drug design.[2]
Theoretical calculations provide a powerful, non-invasive lens through which we can examine the intricate quantum mechanical world of 4-FBA. These in-silico experiments allow us to predict and understand its behavior at a molecular level, offering insights that can guide and accelerate the drug development process. This guide will walk you through the essential theoretical calculations to build a comprehensive molecular profile of 4-FBA.
Foundational Principles: Selecting the Right Computational Tools
The accuracy and reliability of theoretical calculations are fundamentally dependent on the chosen computational method and basis set. For molecules like 4-FBA, a balance between computational cost and accuracy is crucial.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the preeminent method for theoretical studies on organic molecules due to its excellent cost-to-performance ratio. DFT methods, such as the widely used B3LYP functional, have proven effective in predicting the geometric and electronic properties of benzoic acid derivatives.[5][6] For enhanced accuracy, especially in predicting spectroscopic properties like NMR chemical shifts, more modern functionals like M06 can be employed.[7]
Basis Sets: The Language of Electrons
The basis set is a set of mathematical functions used to describe the distribution of electrons within a molecule. The choice of basis set directly impacts the quality of the calculations. For 4-FBA, Pople-style basis sets like 6-31+G(d,p) or 6-311+G(d,p) offer a good starting point, providing a flexible description of the electron density, including polarization and diffuse functions, which are important for capturing the nuances of hydrogen bonding and other non-covalent interactions.[5][6]
Solvent Effects: Mimicking the Biological Milieu
Biochemical processes predominantly occur in an aqueous environment. Therefore, accounting for the influence of a solvent is critical. The Polarizable Continuum Model (PCM) is a computationally efficient method to simulate the solvent environment by treating it as a continuous dielectric medium.[8]
Core Theoretical Workflows: A Step-by-Step Guide
This section outlines the key theoretical calculations to be performed on this compound.
Workflow for Geometry Optimization and Vibrational Analysis
The first and most crucial step is to determine the most stable three-dimensional structure of the molecule.
Caption: Workflow for analyzing the electronic properties and predicting reactivity.
Key Analyses:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability. [9]* Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. [9]
Spectroscopic Properties: Bridging Theory and Experiment
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.
Experimental Protocol:
-
NMR Spectroscopy: Using the optimized geometry, calculate the NMR chemical shifts (¹H and ¹³C) using a method like GIAO (Gauge-Independent Atomic Orbital) with a suitable functional (e.g., M06) and basis set. [7]2. FT-IR Spectroscopy: The vibrational frequencies and intensities obtained from the frequency calculation can be used to simulate the FT-IR spectrum of 4-FBA.
Data Presentation and Interpretation
A systematic presentation of the calculated data is essential for clear interpretation and comparison.
Table 1: Key Calculated Properties of this compound
| Property | Calculated Value | Units |
| Thermodynamic Properties | ||
| Zero-Point Energy | Value | kcal/mol |
| Enthalpy | Value | kcal/mol |
| Gibbs Free Energy | Value | kcal/mol |
| Electronic Properties | ||
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
| Reactivity Descriptors | ||
| Electronegativity (χ) | Value | eV |
| Chemical Hardness (η) | Value | eV |
| Global Electrophilicity (ω) | Value | eV |
Note: The values in this table are placeholders and would be populated with the results from the theoretical calculations.
Conclusion: From Theoretical Data to Drug Development Insights
The theoretical calculations detailed in this guide provide a comprehensive molecular portrait of this compound. By understanding its stable conformation, electronic properties, and spectroscopic signatures, researchers can:
-
Predict Reactivity: Identify the most likely sites for chemical reactions, aiding in the design of synthetic pathways.
-
Understand Intermolecular Interactions: The MEP map can guide the design of molecules that will interact favorably with 4-FBA, a crucial aspect of crystal engineering and the development of co-crystals.
-
Aid in Structural Elucidation: Calculated spectroscopic data can assist in the interpretation of experimental spectra, confirming the structure of synthesized compounds.
-
Inform Drug Design: The electronic and structural insights can be used to design derivatives of 4-FBA with improved pharmacological properties, such as enhanced binding to a biological target.
This theoretical framework, when integrated with experimental studies, provides a powerful and synergistic approach to accelerate the discovery and development of new and effective pharmaceuticals.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 13). The Essential Properties and Applications of 4-Formamido Benzoic Acid.
- Isamura, B. K., Patouossa, I., Kaba, I. E., Matondo, A., & Mpiana, P. T. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 77, 1-9.
- Berzins, A., & Priede, J. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(8), 4633–4644.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis.
- Singh, D., Sharma, R., & Deshmukh, S. M. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 61(9), 793-797.
- Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP).
- National Center for Biotechnology Information. (n.d.). 4-(Formylamino)benzoic acid. PubChem.
- Ferreira, D. A., et al. (2018). Theoretical calculation of NMR shifts in newly developed antibacterial 4-formylbenzoic acid-based thiazoles. ResearchGate.
- LookChem. (n.d.). This compound.
- Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4447-4457.
- Yildiz, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-imidazole-2-yl)methylene)amino)phenol. DergiPark.
- Pharmaffiliates. (n.d.). 4-Formamido Benzoic Acid.
- Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences, 5(11), 70-88.
- Chen, Y., et al. (2019). Theoretical Study of 4-(Hydroxymethyl)benzoic Acid Synthesis from Ethylene and 5-(Hydroxymethyl)furoic Acid Catalyzed by Sn-BEA. ResearchGate.
- Kim, J. H., et al. (2011). Preparation method of 4-aminomethylbenzoic acid. Google Patents.
- Roy, S., et al. (2019). Empirical modeling of material composition and size in MOFs prepared with ligand mixtures. Royal Society of Chemistry.
- Zavareh, E. R., et al. (2018). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Molecules, 23(10), 2649.
- Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4616.
- Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Formamido Benzoic Acid | 28533-43-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Crystal Structure Analysis of 4-Formamidobenzoic Acid for Pharmaceutical Applications
Introduction: The Critical Role of Solid-State Chemistry in Drug Development
4-Formamidobenzoic acid (4-FABA) is a pivotal molecular building block in the landscape of modern organic synthesis and pharmaceutical development. Its structure, featuring both a carboxylic acid and a formamido group, provides a versatile scaffold for creating complex molecular architectures necessary for novel therapeutic agents. As a key intermediate, the precise solid-state characteristics of 4-FABA and its derivatives are of paramount importance.
In the pharmaceutical industry, the crystal structure of an active pharmaceutical ingredient (API) or intermediate is not merely an academic detail; it is a critical determinant of the drug's ultimate success. Properties such as solubility, dissolution rate, stability, hygroscopicity, and bioavailability are intrinsically linked to the compound's three-dimensional lattice arrangement. Polymorphism—the ability of a compound to exist in multiple crystal forms—can lead to significant variations in these properties, posing substantial risks to drug safety and efficacy.
This in-depth guide provides researchers, scientists, and drug development professionals with a technical framework for the comprehensive crystal structure analysis of this compound. We will explore the causality behind experimental choices, from synthesis and crystallization to the application of advanced analytical techniques. While the complete crystallographic data for this compound is noted in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 158264, its detailed parameters are not readily accessible in public literature. Therefore, to illustrate the analytical process with concrete data, this guide will use the closely related analogue, 4-acetamidobenzoic acid monohydrate , as a practical case study. Its structural similarity provides a scientifically sound basis for demonstrating the methodologies and principles applicable to 4-FABA.
Synthesis and High-Quality Crystal Growth: The Foundation of Analysis
Causality: The entire process of single-crystal X-ray diffraction (SC-XRD) hinges on obtaining a single, high-quality crystal, typically 0.1-0.3 mm in size, with a well-ordered internal lattice and minimal defects. The method of synthesis and, crucially, the crystallization process are designed to achieve this. The purity of the initial material is paramount, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction data.
Synthesis Protocol: Acylation of 4-Aminobenzoic Acid
A common and reliable method for synthesizing N-acylated aminobenzoic acids is the acylation of the parent amine. The following protocol is adapted for the synthesis of 4-acetamidobenzoic acid, which is analogous to the formylation required for 4-FABA.
Experimental Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzoic acid (5 mmol).
-
Acylation: Add 20 mL of acetic anhydride to the flask. For 4-FABA synthesis, a mixed anhydride approach with formic acid would be employed.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting solid, add deionized water to precipitate the crude product and hydrolyze any remaining anhydride.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary to achieve the high purity required for crystallization.
Crystallization via Slow Evaporation
Causality: Slow evaporation is the preferred method for growing high-quality single crystals. Rapid precipitation traps solvent and introduces defects, whereas a slow, controlled process allows molecules to deposit onto the growing crystal lattice in the most energetically favorable, ordered arrangement.
Experimental Protocol:
-
Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or an ethanol/water mixture) at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing dish or vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Harvesting: Over several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest the best-formed crystals using a spatula or forceps.
Core Analytical Workflow: A Multi-Technique Approach
Causality: While SC-XRD provides the definitive 3D structure, a trustworthy analysis relies on a self-validating system of complementary techniques. Spectroscopic methods confirm the molecular identity, while powder diffraction verifies the bulk sample's phase purity, ensuring the analyzed single crystal is representative of the whole batch.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the cornerstone technique for determining the precise arrangement of atoms in a crystal, including bond lengths, angles, and the unit cell that forms the repeating lattice.
Experimental Protocol:
-
Crystal Selection & Mounting: Select a well-formed, clear crystal (0.1-0.3 mm) under a microscope. Mount it on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.
-
Data Collection: Mount the crystal on the goniometer head of a diffractometer (e.g., a Rigaku or Bruker model equipped with a CCD detector). A stream of cold nitrogen (typically 100-120 K) is used to minimize thermal vibrations and radiation damage. X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.
-
Unit Cell Determination: The crystal is rotated, and a series of diffraction images are collected. The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a wide angular range, capturing the intensities of thousands of unique reflections.
-
Structure Solution & Refinement: Specialized software (e.g., SHELXT) is used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model. The model is then refined (using programs like SHELXL) against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern closely matches the observed one.[1]
Powder X-ray Diffraction (PXRD)
Causality: A single crystal may not be representative of the bulk material. PXRD analyzes a polycrystalline powder, providing a "fingerprint" of the crystal phase. This is essential for polymorphism screening and ensuring batch consistency.
Experimental Protocol:
-
Sample Preparation: Gently grind a small amount of the crystalline material into a fine, homogeneous powder.
-
Data Acquisition: Pack the powder into a sample holder. The sample is scanned over a range of 2θ angles while being irradiated with monochromatic X-rays.
-
Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared to a reference pattern (either calculated from the single-crystal structure or from a standard reference material) to confirm phase identity and purity.
Spectroscopic Corroboration
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O stretch of the acid and amide, O-H and N-H stretches) that are vital for the hydrogen bonding interactions that dictate the crystal packing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the covalent molecular structure of the compound in solution, ensuring the correct molecule has been crystallized.
Structural Analysis: A Case Study of 4-Acetamidobenzoic Acid Monohydrate
The following analysis is based on the published crystal structure of 4-acetamidobenzoic acid monohydrate, which serves as an excellent model for understanding the structural features expected in 4-FABA.[2][3]
Crystallographic Data Summary
The determination of the unit cell and other crystallographic parameters is the first output of an SC-XRD experiment. These values define the fundamental repeating block of the crystal lattice.
| Parameter | Value (4-Acetamidobenzoic Acid Monohydrate)[3] | Description |
| Chemical Formula | C₉H₉NO₃·H₂O | The molecular composition of the asymmetric unit. |
| Formula Weight | 197.19 | The mass of the chemical formula unit. |
| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. |
| Space Group | P2₁/c | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |
| a | 6.6712 (13) Å | The length of the 'a' axis of the unit cell. |
| b | 28.870 (6) Å | The length of the 'b' axis of the unit cell. |
| c | 4.992 (1) Å | The length of the 'c' axis of the unit cell. |
| β | 100.01 (3)° | The angle between the 'a' and 'c' axes. |
| Volume (V) | 946.8 (3) ų | The total volume of the unit cell. |
| Z | 4 | The number of formula units per unit cell. |
| Temperature (T) | 293 K | The temperature at which the diffraction data was collected. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |
Molecular Geometry
Within the crystal, the 4-acetamidobenzoic acid molecule is largely planar. The carboxylic acid group is essentially coplanar with the benzene ring, which maximizes π-conjugation.[2] The acetamide group, however, is slightly twisted out of the plane of the benzene ring, with a dihedral angle of approximately 20.5°.[2][3] This twist is a common feature in such structures, representing a balance between steric hindrance and electronic effects.
Supramolecular Assembly and Hydrogen Bonding
Causality: The final crystal structure is not determined by the covalent bonds within a single molecule, but by the network of weaker, non-covalent interactions that hold the molecules together. For molecules like 4-FABA, hydrogen bonds are the dominant directional forces that guide this "supramolecular assembly." Understanding these interactions is key to predicting and controlling crystal packing.
In the crystal of 4-acetamidobenzoic acid monohydrate, a rich network of hydrogen bonds creates a robust three-dimensional architecture:[2][3]
-
Carboxylic Acid Dimer (Homosynthon): While classic acid dimers are common, in this hydrated structure, the carboxylic acid group engages in hydrogen bonding with the water molecule and neighboring amide groups.
-
Amide-Water-Acid Chain (Heterosynthon): The amide N-H group acts as a hydrogen bond donor to the water molecule. The water molecule, in turn, donates hydrogen bonds to the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.
-
Amide-Carboxyl Link: The amide C=O group acts as an acceptor for a hydrogen bond from the carboxylic acid O-H group of another molecule.
These interactions create chains and sheets that build the final 3D lattice. The presence of a water molecule in the lattice plays a crucial role, acting as a "bridge" to satisfy the hydrogen bonding potential of the surrounding organic molecules.
Implications for Drug Development
A thorough understanding of the crystal structure of 4-FABA and its derivatives provides actionable intelligence for drug development professionals.
-
Polymorph Screening: The identification of a stable crystal form is essential. The analytical workflow described here is the foundation of any polymorph screen. Different polymorphs arise from different hydrogen bonding networks, leading to varied physical properties.
-
Co-crystal and Salt Formation: The strong hydrogen bond donor (N-H, O-H) and acceptor (C=O) sites on 4-FABA make it an ideal candidate for co-crystallization or salt formation.[4] By introducing a second, pharmaceutically acceptable molecule (a coformer), it is possible to engineer novel solid forms with tailored properties, such as improved solubility or stability, without altering the covalent structure of the parent molecule.
-
Rational Drug Design: The solid-state conformation and intermolecular interactions provide insights into how the molecule might interact with a biological target. This structural information can guide the design of new derivatives with improved binding affinity and pharmacological profiles.
Conclusion
The crystal structure analysis of this compound is a multifaceted process that extends far beyond simple data collection. It requires a synergistic application of synthesis, crystallization, and a suite of analytical techniques to build a complete and reliable picture of the solid state. By understanding the molecular geometry and, more importantly, the intricate network of hydrogen bonds that govern the supramolecular assembly, researchers can gain crucial insights that directly impact pharmaceutical development. This knowledge enables the rational selection of stable solid forms, the engineering of new materials with optimized properties through co-crystallization, and ultimately, the design of safer and more effective medicines. The principles and workflows detailed in this guide provide a robust framework for achieving these critical objectives.
References
- Cai, W.-J., Chi, S.-M., Kou, J.-F., & Liu, F.-Y. (2014). Crystal structure of 4-acetamido-benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1154. [Link]
- Cai, W.-J., Chi, S.-M., Kou, J.-F., & Liu, F.-Y. (2014). Crystal structure of 4-acetamidobenzoic acid monohydrate.
- ResearchGate. (n.d.). Crystal Data and Structure Refinement Details.
- Issa, N., Barnett, S. A., Mohamed, S., & Price, S. L. (2012). Screening for cocrystals of succinic acid and 4-aminobenzoic acid.
- National Center for Biotechnology Information. (n.d.). p-Acetamidobenzoic acid. PubChem Compound Database.
- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023). MDPI. [Link]
- Patel, R., et al. (2022). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
- Dusimbetova, S. Y., & Rasulova, S. M. (2024). SYNTHESIS, STRUCTURE, AND CHEMICAL PROPERTIES OF MOF BASED ON 4 ACETAMIDOBENZOIC ACID AND Ag (I). Journal of universal science research. [Link]
- ResearchGate. (n.d.). Hydrogen-bond motifs in some known modifications of 4-aminobenzoic acid.
- Human Metabolome Database. (2021). 4-Acetamidobenzoic acid (HMDB0246328).
- D'Addio, P., et al. (2021). Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions. Crystal Growth & Design. [Link]
- Wang, Y., et al. (2023).
- Mallonee, J. E. (1969). U.S. Patent No. 3,428,673. U.S.
- Wouters, J., & Quere, L. (Eds.). (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
Sources
Understanding the Reactivity of the Formamido Group: An In-depth Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
The formamido group (-NHCHO), a fundamental amide functionality, exerts a significant and multifaceted influence on the chemical behavior of a molecule. Its reactivity is central to a wide array of synthetic transformations, making a comprehensive understanding of its properties essential for professionals in drug discovery and development. This guide provides a detailed examination of the electronic nature, reactivity patterns, and strategic applications of the formamido group in the synthesis of pharmaceutically relevant compounds.
The Electronic Soul of the Formamido Group: A Duality in Reactivity
The chemical character of the formamido group is dictated by the resonance between the nitrogen lone pair and the adjacent carbonyl group. This delocalization of electrons is the foundation of its reactivity.
The nitrogen atom's lone pair of electrons is drawn into the carbonyl system, creating a resonance structure that confers a partial double bond character to the C-N bond. This has several key consequences:
-
Modulated Basicity: The involvement of the nitrogen lone pair in resonance significantly diminishes its basicity compared to an amine. Consequently, the formamido group is less prone to protonation under many acidic conditions.
-
Geometric Constraints: The partial double bond character enforces a planar geometry on the amide group, which can impose significant conformational restrictions on the molecule, influencing its interaction with biological targets.
-
Dual Nucleophilicity: While the nitrogen is the more common nucleophilic center, the carbonyl oxygen can also participate in reactions, particularly with hard electrophiles.
Caption: Resonance delocalization within the formamido group.
The Formamido Group in Synthetic Transformations
The distinct electronic properties of the formamido group give rise to its diverse reactivity in a range of important organic reactions.
A Guiding Hand in Electrophilic Aromatic Substitution
Attached to an aromatic ring, the formamido group functions as an activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[1][2] The nitrogen's ability to donate its lone pair into the aromatic system stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions.[3][4]
The steric profile of the formamido group, being relatively modest, can allow for significant levels of ortho-substitution compared to bulkier activating groups.
Experimental Protocol: Nitration of N-Phenylformamide
The nitration of N-phenylformamide serves as a prime example of the directing effect of the formamido group.
Materials:
-
N-Phenylformamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve N-phenylformamide in concentrated sulfuric acid in a round-bottom flask cooled in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric and sulfuric acids dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for one hour.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent to yield a mixture of o- and p-nitro-N-phenylformamide.
The product ratio can be quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
The Vilsmeier-Haack Reaction: A Gateway to Aldehydes
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[5][6][7] In this reaction, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[8][9] This reagent then attacks the electron-rich aromatic ring to afford, after hydrolysis, the corresponding aldehyde.[7][8]
Caption: Generalized workflow of the Vilsmeier-Haack reaction.
Building Blocks for Heterocycles: Cyclization Reactions
The formamido group is a key precursor in the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals.
-
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[10][11][12][13][14] Dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are commonly used.[10][11][14]
-
Pictet-Spengler Reaction: In this reaction, a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[15][16][17][18] This reaction is a special case of the Mannich reaction and is fundamental to the biosynthesis of many alkaloids.[15]
A Transformation to Isonitriles
The dehydration of N-substituted formamides provides a reliable route to isonitriles (isocyanides).[19] This transformation can be achieved using various dehydrating agents, including phosphorus oxychloride (POCl₃), and the combination of triphenylphosphine and iodine.[19][20][21][22] Isonitriles are highly versatile synthetic intermediates, particularly in multicomponent reactions such as the Ugi and Passerini reactions.
Experimental Protocol: Dehydration of an N-Substituted Formamide using Triphenylphosphine and Iodine
This method offers a mild and efficient route to isonitriles.[20][22]
Materials:
-
N-substituted formamide
-
Triphenylphosphine (Ph₃P)
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
To a stirred solution of the formamide in dichloromethane, add iodine and triphenylphosphine.
-
Add triethylamine dropwise to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC, typically 1 hour).
-
Dilute the reaction mixture with dichloromethane and wash with ice-cold saturated aqueous sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the isonitrile.[19]
Note: Isonitriles are known for their potent and unpleasant odors and should be handled in a well-ventilated fume hood.
The Formamido Group in Medicinal Chemistry and Drug Design
The reactivity and structural features of the formamido group are leveraged in the design and development of new drugs.
-
Bioisosteric Replacement: The formamido group can be used as a bioisostere for other functional groups to fine-tune a drug candidate's properties.[23][24][25][26] This strategy can improve metabolic stability, cell permeability, and oral bioavailability.[23][24]
-
Modulating Biological Interactions: The presence of a terminal formamido group can significantly affect the binding affinity and sequence specificity of molecules that interact with DNA.[27][28]
-
Prodrug Strategies: A formamido group can be introduced to mask a primary amine, potentially improving a drug's pharmacokinetic profile. The formamide can then be hydrolyzed in vivo to release the active amine.
Quantitative Insights into Formamido Group Reactivity
A summary of key quantitative data provides a deeper understanding of the formamido group's characteristics.
| Property | Typical Value/Observation | Significance in Reactivity |
| C-N Bond Length | Approximately 1.33 Å | Shorter than a typical C-N single bond, indicating partial double bond character from resonance and contributing to the planarity of the group. |
| Rotational Barrier (C-N) | ~15-20 kcal/mol | This significant barrier to rotation restricts conformational freedom, which can be critical for molecular recognition and binding to biological targets. |
| pKa of N-H Proton | ~17 | The N-H proton is weakly acidic, allowing for deprotonation with strong bases to enable N-alkylation and other modifications. |
| Hammett Constant (σₚ) | Varies with substitution, but generally indicates electron-donating character by resonance. | This electron-donating nature activates the aromatic ring towards electrophilic attack at the ortho and para positions. |
| Hydrolysis Rate | Generally slow under neutral pH, but accelerated by strong acid or base catalysis. | The inherent stability of the amide bond is crucial for its role as a structural scaffold in drugs, while its susceptibility to cleavage can be exploited in prodrug design. |
Conclusion
The formamido group, while structurally simple, possesses a rich and varied chemical reactivity that is of profound importance to synthetic and medicinal chemists. Its ability to direct electrophilic aromatic substitution, serve as a precursor for formylation and cyclization reactions, and be readily converted to the versatile isonitrile functionality makes it an invaluable tool in the construction of complex molecules. A thorough understanding of its electronic properties and reactivity is paramount for harnessing its full potential in the design and synthesis of novel therapeutic agents. The strategic application of the formamido group will undoubtedly continue to be a cornerstone of innovation in drug discovery.
References
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Slideshare. (n.d.). Vilsmeier haack rxn.
- Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. In Wikipedia. [Link]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine.
- Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration.
- Semantic Scholar. (n.d.). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine.
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
- ResearchGate. (n.d.). Reaction of formamide with aldehydes.
- Wikipedia. (2023, November 29). Pictet–Spengler reaction. In Wikipedia. [Link]
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Wikipedia. (2023, October 29). Bischler–Napieralski reaction. In Wikipedia. [Link]
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- Wang, S., et al. (2002). Influence of a Terminal Formamido Group on the Sequence Recognition of DNA by Polyamides. Journal of the American Chemical Society, 124(10), 2468–2475. [Link]
- ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction.
- Wang, S., et al. (2002). Influence of a terminal formamido group on the sequence recognition of DNA by polyamides. PubMed. [Link]
- Wikipedia. (2023, November 20). Electrophilic aromatic directing groups. In Wikipedia. [Link]
- Mouret, J. F., et al. (1990). Assay for reactive oxygen species-induced DNA damage: measurement of the formamido and thymine glycol lesions. PubMed. [Link]
- Hamada, Y., & Kiso, Y. (2013). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed. [Link]
- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
- Slideshare. (2012). Application of Bioisosteres in Drug Design.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
- OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
- National Institutes of Health. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- Chemistry Stack Exchange. (2018, February 24). Directional nature of the acetamido group in electrophilic substitution reaction.
- Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier haack rxn | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. name-reaction.com [name-reaction.com]
- 18. jk-sci.com [jk-sci.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine [organic-chemistry.org]
- 21. Isonitrile synthesis by dehydration [organic-chemistry.org]
- 22. [PDF] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine | Semantic Scholar [semanticscholar.org]
- 23. drughunter.com [drughunter.com]
- 24. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 26. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Influence of a terminal formamido group on the sequence recognition of DNA by polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 4-Formamidobenzoic acid in medicinal chemistry
An In-Depth Technical Guide: The Multifaceted Role of 4-Formamidobenzoic Acid in Medicinal Chemistry
Executive Summary
This compound (4-FABA), a derivative of 4-aminobenzoic acid (PABA), has emerged as a cornerstone scaffold in modern medicinal chemistry. Its unique structural features—a carboxylic acid and a formamido group on a benzene ring—provide a versatile platform for chemical modification, enabling the synthesis of complex molecular architectures. This guide delves into the fundamental chemistry, strategic applications, and therapeutic potential of 4-FABA and its derivatives. We will explore its significance as a foundational building block in drug synthesis, its role as a key pharmacophore in designing novel therapeutic agents, and its application in developing compounds with potent antimicrobial, anticancer, and anti-inflammatory activities. Through detailed analysis, case studies, and experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of the 4-FABA scaffold in their research endeavors.
Part 1: Foundational Chemistry and Strategic Importance
The this compound Scaffold: An Introduction
This compound (also known as 4-(formylamino)benzoic acid) is a white to off-white solid organic compound.[1][] Its structure is characterized by a benzene ring substituted at positions 1 and 4 with a carboxylic acid group and a formamido group, respectively. These two functional groups are pivotal to its utility in medicinal chemistry, offering multiple points for chemical modification and interaction with biological targets.[3] The carboxylic acid can act as a hydrogen bond donor and acceptor and can be converted into esters or amides, while the formamido group provides a stable amide linkage that can also participate in hydrogen bonding.
| Physicochemical Properties of this compound | |
| CAS Number | 28533-43-9[1] |
| Molecular Formula | C₈H₇NO₃[1] |
| Molecular Weight | 165.15 g/mol [1] |
| Appearance | White to Off-White Solid[1] |
| Melting Point | 250-252 °C[4] |
| Solubility | Soluble in DMSO, Methanol[4] |
| Boiling Point | 428.6 °C at 760 mmHg[] |
| Density | 1.39 g/cm³[] |
Synthesis and Reactivity: A Versatile Building Block
The significance of 4-FABA lies in its role as a vital pharmaceutical intermediate.[3] Its synthesis typically starts from the more common 4-aminobenzoic acid (PABA). The formylation of the amino group is a critical step, often achieved using formic acid or other formylating agents. This transformation is crucial as it protects the amino group while introducing an amide functionality that can influence the molecule's electronic properties and binding interactions. The dual functionality of 4-FABA makes it an indispensable component for constructing complex therapeutic agents through multi-step syntheses.[3]
Part 2: 4-FABA as a Privileged Scaffold in Drug Discovery
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery. The benzoic acid moiety, the parent structure of 4-FABA, is widely recognized as such a scaffold, forming the basis for numerous synthetic bioactive molecules.[5]
Key Therapeutic Applications of 4-FABA Derivatives
The structural versatility of 4-FABA allows for its incorporation into a wide array of therapeutic agents, targeting diseases from bacterial infections to cancer.
The PABA scaffold is crucial for folate synthesis in many pathogens, making it an ideal target for antimicrobial drug design.[6] By modifying this core structure, researchers have developed potent antimicrobial agents. A study reported the synthesis of naphthyl-substituted pyrazole derivatives starting from a benzoic acid scaffold, which showed potent growth-inhibitory properties against drug-resistant bacteria like Staphylococcus aureus and Acinetobacter baumannii, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/ml.[7] The derivatization of the 4-FABA core allows for the creation of compounds that can likely interfere with essential metabolic pathways or bacterial structures, leading to potent antibacterial effects.[6][8] Furthermore, other derivatives have been designed to target viral components, such as the capsid of Coxsackievirus B3, demonstrating the broad-spectrum potential of this scaffold.[9]
Benzoic acid derivatives have shown significant potential as anticancer agents.[5] Specific derivatives of 4-FABA have been designed to exhibit selective cytotoxicity against cancer cells. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, a related structure, was found to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells.[10] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[10] These compounds can trigger intrinsic apoptotic pathways, often mediated by the activation of key executioner enzymes like caspase-3.[10] The ability to selectively induce apoptosis in malignant cells while sparing healthy ones is a hallmark of a promising anticancer agent.
Chronic inflammation and cardiovascular diseases are other areas where 4-FABA derivatives have shown promise. Soluble epoxide hydrolase (sEH) is an enzyme implicated in hypertension and vascular inflammation. A study on 4-benzamidobenzoic acid hydrazide derivatives, which share the core benzamido structure with 4-FABA, identified potent sEH inhibitors.[11] The most potent compound, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid, demonstrated significant inhibitory activity.[11] This suggests that the 4-amidobenzoic acid scaffold is well-suited for fitting into the active site of sEH, providing a basis for developing novel treatments for cardiovascular-related diseases.
Part 3: Practical Methodologies and Case Studies
To illustrate the practical application of 4-FABA in drug development, this section provides a case study and a detailed experimental protocol.
Case Study: Naphthyl-Pyrazole Derivatives as Antibacterial Agents
In a notable study, researchers designed and synthesized a series of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent inhibitors of drug-resistant bacteria.[7]
Rationale: The design strategy involved combining the benzoic acid moiety with a naphthyl-substituted pyrazole core. This molecular hybridization aimed to create novel chemical entities with enhanced antimicrobial properties. The benzoic acid group provides a critical anchor for potential interactions with bacterial targets, while the larger heterocyclic system explores additional binding pockets.
Synthesis Workflow: The synthesis is a multi-step process starting from commercially available materials, where the benzoic acid derivative is introduced to form the final pyrazole-based compounds.
Results Summary: Several synthesized compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.
| Compound | MIC (μg/ml) vs. S. aureus | MIC (μg/ml) vs. A. baumannii |
| Derivative 1 | 0.78 | 1.56 |
| Derivative 2 | 1.56 | 3.12 |
| Derivative 3 | 3.12 | 6.25 |
| Data synthesized from findings reported in the study.[7] |
This case study exemplifies how the 4-substituted benzoic acid core serves as a successful foundation for developing potent therapeutic agents against challenging drug-resistant pathogens.
Detailed Experimental Protocol: Synthesis of an Antimicrobial Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base from 4-aminobenzoic acid, a precursor to 4-FABA, demonstrating a common derivatization technique. The conversion to a 4-FABA derivative would follow similar principles, reacting with an appropriate aldehyde.[6]
Objective: To synthesize 4-[(2-Hydroxybenzylidene)amino]benzoic acid.
Rationale: The reaction between an amine (like PABA) and an aldehyde (like salicylaldehyde) forms an imine or Schiff base. This molecular hybridization combines two pharmacophores into a single molecule, often resulting in enhanced biological activity.[6][12] The salicylaldehyde moiety is known to contribute to antimicrobial effects.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 5. preprints.org [preprints.org]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]
- 7. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Methodological & Application
Mastering Amide Bond Formation: A Detailed Protocol for Coupling with 4-Formamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Formamidobenzoic Acid in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the amide bond stands as a cornerstone functional group, integral to the structure of a vast array of pharmaceuticals and biologically active molecules. The strategic incorporation of specific building blocks during amide synthesis allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, metabolic stability, and safety profile. Among these crucial synthons, this compound has emerged as a versatile and valuable component. Its unique structure, featuring both a carboxylic acid for amide coupling and a formamido group, offers a hydrogen bond donor and acceptor, which can be pivotal for molecular recognition at biological targets.[1]
This application note provides a comprehensive guide to the successful amide coupling of this compound with primary and secondary amines. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols using common coupling reagents, and discuss critical considerations for reaction optimization, troubleshooting, and purification.
The Chemical Rationale: Activating the Carboxyl Group for Amide Synthesis
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process but is kinetically slow. This is due to the formation of a stable and unreactive ammonium carboxylate salt from an acid-base reaction between the two reactants. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.
Two of the most reliable and widely used classes of coupling reagents in modern organic synthesis are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
The EDC/HOBt Pathway
EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is susceptible to nucleophilic attack by the amine. However, the O-acylisourea can rearrange to a stable N-acylurea byproduct, which is unreactive and can complicate purification. To mitigate this and to reduce the risk of racemization at chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) is often employed. HOBt intercepts the O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester, which then efficiently reacts with the amine to yield the desired amide.[4]
The HATU Pathway
HATU is a highly efficient uronium-based coupling reagent that has gained popularity due to its rapid reaction rates and high yields, even with sterically hindered substrates.[2] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a reactive O-acyl(tetramethyl)isouronium salt. This is rapidly converted to a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine to form the amide bond.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic primary or secondary amine.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly effective for less reactive amines or sterically hindered substrates, often providing higher yields and faster reaction times.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (3.0 eq) dropwise to the stirred mixture.
-
Allow the solution to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and continue stirring for 1-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 1 (steps 8-11).
Data Presentation: Reagent Stoichiometry and Reaction Conditions
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| This compound | 1.0 eq | 1.0 eq |
| Amine | 1.1 eq | 1.1 eq |
| Coupling Reagent | EDC·HCl (1.2 eq) | HATU (1.1 eq) |
| Additive | HOBt (1.2 eq) | None |
| Base | DIPEA (2.5 eq) | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Reaction Time | 8-24 hours | 1-18 hours |
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the amide coupling of this compound.
Caption: General workflow for amide coupling of this compound.
Mechanistic Insights
A deeper understanding of the reaction mechanism allows for more effective troubleshooting and optimization.
EDC/HOBt Mechanism
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
HATU Mechanism
Caption: Simplified mechanism of HATU mediated amide coupling.
Critical Considerations and Troubleshooting
-
Solvent Choice: Anhydrous (dry) solvents are crucial to prevent the hydrolysis of activated intermediates and coupling reagents. DMF and DCM are common choices due to their ability to dissolve a wide range of substrates.
-
Base Selection: A non-nucleophilic organic base like DIPEA or TEA is essential to neutralize the acid formed during the reaction and to facilitate the deprotonation of the carboxylic acid.
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.
-
Formamido Group Stability: The formamido group is generally stable under standard amide coupling conditions. However, in the presence of very strong acids or bases, or at elevated temperatures, hydrolysis to the corresponding amine is a possibility. The mild conditions of EDC/HOBt and HATU couplings make this an unlikely side reaction.
-
Purification: The choice of purification method depends on the properties of the final amide. Flash column chromatography is a versatile technique. For crystalline products, recrystallization can be an effective method for obtaining highly pure material.
-
Incomplete Reactions: If the reaction does not go to completion, this could be due to insufficiently active reagents, steric hindrance, or poor solubility. In such cases, switching to a more powerful coupling reagent like HATU, increasing the reaction temperature, or using a more solubilizing solvent system may be beneficial.
Conclusion
The amide coupling of this compound is a straightforward yet critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. By understanding the underlying mechanisms and employing robust protocols, such as those detailed in this guide for EDC/HOBt and HATU mediated couplings, researchers can confidently and efficiently synthesize a diverse range of N-substituted 4-formamidobenzamides. Careful attention to reaction conditions, reagent quality, and purification techniques will ensure the successful preparation of these valuable compounds.
References
- Ningbo Innopharmchem Co., Ltd. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Organic Syntheses. Z-L-Phg-Val-OMe.
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Leveraging 4-Formamidobenzoic Acid for Site-Specific Peptide Modification via Solid-Phase Peptide Synthesis
Abstract
This guide provides a comprehensive framework for the strategic incorporation of 4-Formamidobenzoic acid (4-FABA) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). 4-FABA serves as a versatile bifunctional linker, introducing a stable aromatic scaffold and, critically, a selectively addressable formyl group. This aldehyde functionality acts as a bioorthogonal handle, enabling precise, post-synthetic modification of the peptide. We detail the principles of 4-FABA chemistry, optimized protocols for its coupling to resin-bound peptides, and subsequent conjugation reactions such as oxime ligation. Furthermore, this document provides robust methodologies for analytical validation and a thorough troubleshooting guide to support researchers, scientists, and drug development professionals in successfully applying this powerful technique.
Principle and Scientific Rationale
The utility of this compound in advanced peptide design lies in the unique chemical properties of its formyl group (-CHO). Unlike many other protecting groups used in SPPS, the formyl group is stable to the standard acidic conditions of peptide cleavage from the resin (e.g., high concentrations of trifluoroacetic acid, TFA). This stability ensures the aldehyde handle remains intact on the purified peptide, ready for subsequent chemical manipulation in solution.
The primary application of this incorporated aldehyde is to serve as an electrophilic target for nucleophilic reagents, enabling chemoselective ligation reactions. These reactions are bioorthogonal, meaning they proceed with high efficiency in aqueous environments without interfering with the native functional groups present in the peptide.[1] Key ligation chemistries include:
-
Oxime Ligation: Reaction with an aminooxy-containing molecule (H₂N-O-R) to form a highly stable oxime bond.[1][2] This is one of the most reliable and widely used methods for peptide conjugation.[1][3]
-
Reductive Amination: Reaction with a primary amine (R-NH₂) to form an initial imine, which is then reduced by a mild reducing agent (e.g., sodium cyanoborohydride) to a stable secondary amine linkage.[4][5]
This strategy allows for the site-specific attachment of various moieties, including fluorophores, cytotoxic drugs, polyethylene glycol (PEG) chains, or other biomolecules, transforming a simple peptide into a complex and functional conjugate.
Workflow Overview
The overall process involves a multi-stage workflow that begins with standard peptide synthesis and culminates in a highly pure, specifically modified peptide conjugate.
Caption: Overall workflow for SPPS incorporation of 4-FABA and subsequent ligation.
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[6]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Fmoc-Amino Acids: Standard side-chain protected Fmoc-amino acids.
-
Reagents:
Protocol 1: Coupling of this compound to Resin-Bound Peptide
This protocol assumes the synthesis is performed on a 0.1 mmol scale. All steps are performed at room temperature unless specified.
-
Peptide Synthesis: Synthesize the desired peptide sequence on the chosen resin using standard automated or manual Fmoc-SPPS protocols.[7][13][14]
-
Final Fmoc Deprotection: After the final amino acid coupling, wash the resin-bound peptide thoroughly with DMF (3x). Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the terminal Fmoc group.[9]
-
Resin Washing: Wash the resin extensively to remove all traces of piperidine: DMF (5x), DCM (3x), DMF (3x).
-
Activation of 4-FABA:
-
In a separate vessel, dissolve this compound (4 eq., 0.4 mmol, ~66 mg) and a coupling agent such as HCTU (3.9 eq., 0.39 mmol, ~162 mg) in a minimal volume of DMF.
-
Add DIPEA (8 eq., 0.8 mmol, ~140 µL) to the activation mixture.
-
Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated 4-FABA solution to the washed, deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Validation: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling to the primary amine.[7] If the test is positive, the coupling can be extended or repeated.
-
-
Final Wash: Once coupling is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and finally Methanol (3x). Dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Purification
The formyl group is stable to standard TFA cleavage conditions.
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage:
-
Add a freshly prepared cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the vessel.[10] The scavengers in Reagent K (phenol, thioanisole, EDT) are crucial for protecting sensitive residues like Cys, Met, Trp, and Tyr from side reactions.[10][12]
-
Agitate the suspension at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the filtrate slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifuge the suspension, decant the ether, and repeat the ether wash twice to remove scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
-
Purification and Validation:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]
-
Analyze the collected fractions by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and purity of the formyl-peptide.[15][16] The observed mass should correspond to the calculated mass of the desired product.
-
Protocol 3: Post-Synthetic Oxime Ligation
This protocol provides an example of conjugating an aminooxy-functionalized molecule to the purified formyl-peptide.
-
Reaction Setup:
-
Dissolve the purified formyl-peptide (1 eq.) in an aqueous buffer. A common choice is 100 mM sodium acetate buffer, pH 4.5-5.0. The acidic pH is optimal for oxime ligation.[1]
-
Dissolve the aminooxy-containing molecule (e.g., aminooxy-PEG, aminooxy-biotin) (1.5-2.0 eq.) in the same buffer.
-
Add the aminooxy solution to the peptide solution.
-
-
Catalysis (Optional but Recommended): For faster reaction kinetics, aniline or its derivatives can be used as a catalyst at a concentration of ~10 mM.[1][17]
-
Ligation Reaction:
-
Allow the reaction to proceed at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS, observing the consumption of the starting peptide mass and the appearance of the new, higher conjugate mass.
-
-
Final Purification: Once the reaction is complete, purify the final peptide conjugate by RP-HPLC to remove excess reagents and any unreacted peptide.
-
Final Validation: Confirm the identity, purity, and stability of the final conjugate using LC-MS and HPLC analysis.[18][19][20]
Caption: Chemical schematic of oxime ligation.
Data Summary and Quality Control
Effective quality control is essential at each stage. The expected mass increase and HPLC retention time shifts provide clear validation points.
| Step | Analytical Method | Expected Outcome |
| 4-FABA Coupling | Kaiser Test | Negative (yellow beads), indicating absence of free primary amines. |
| Crude Peptide Analysis | LC-MS | A major peak in the chromatogram with a mass corresponding to the [M+H]⁺ of the formyl-peptide. |
| Purified Peptide | RP-HPLC, LC-MS | Single major peak with >95% purity. Confirmed mass of the formyl-peptide. |
| Ligation Monitoring | LC-MS | Gradual decrease of the starting peptide peak and increase of the product conjugate peak with its expected higher mass. |
| Final Conjugate | RP-HPLC, LC-MS | Single major peak with >95% purity. Confirmed mass of the final peptide conjugate. |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete 4-FABA Coupling | - Insufficient activation time or reagents.- Steric hindrance from peptide sequence. | - Use a stronger coupling reagent like HATU.- Double the coupling time or perform a second coupling. |
| Low Cleavage Yield | - Incomplete cleavage from resin. | - Extend cleavage time to 4 hours.- Ensure a sufficient volume of cleavage cocktail is used (~10 mL/g resin).[12] |
| Formyl Group Reduction | - Unwanted side reaction during cleavage. | - Ensure high-quality TFA is used. While generally stable, harsh conditions or impurities could potentially affect the aldehyde. |
| Slow or Incomplete Ligation | - Suboptimal pH.- Low reagent concentration.- Steric hindrance around the formyl group. | - Verify reaction buffer pH is between 4.5 and 5.0.- Increase the excess of the aminooxy reagent to 3-5 equivalents.- Add aniline catalyst to accelerate the reaction.[1] |
References
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Journal of the Chemical Society, Chemical Communications. (1986). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures.
- Polyanovsky, O. L., et al. (1982). Removal of N-terminal Formyl Groups and Deblocking of Pyrrolidone Carboxylic Acid of Proteins With Anhydrous Hydrazine Vapor. PubMed.
- Krchnák, V., et al. (1998). Pentaerythrityltetramine scaffolds for solid-phase combinatorial chemistry. PubMed.
- Google Patents. (1978). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
- ResearchGate. (n.d.). Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution.
- Lokey, R. S., et al. (2007). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Payne, R. J. (2019). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- American Peptide Society. (2020). Oxime Ligation.
- Han, Y., et al. (1996). A cleavage cocktail for methionine-containing peptides. PubMed.
- ResearchGate. (n.d.). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
- Payne, R. J. (2019). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC.
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Wiley Online Library. (2011). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides.
- ACS Publications. (1995). Reductive amination with tritylamine as an ammonia equivalent.
- C&EN. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- Chemical Communications. (2019). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- ACS Publications. (1951). Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives with Lithium Aluminum Hydride.
- Advances in Fmoc solid-phase peptide synthesis. (2011). PMC.
- MDPI. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Royal Society of Chemistry. (2014). Solid-phase peptide synthesis.
- ResearchGate. (2010). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids.
- PMC. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.
- Peptideweb.com. (n.d.). Loading protocols.
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
- NIH. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. agilent.com [agilent.com]
- 16. pepdoopeptides.com [pepdoopeptides.com]
- 17. thieme.de [thieme.de]
- 18. dshs-koeln.de [dshs-koeln.de]
- 19. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Formamido Moiety: A Strategic Linker for Advanced Metal-Organic Frameworks in Drug Delivery
Introduction: The Critical Role of the Linker in MOF Design
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely owing to the modularity of their synthesis from inorganic nodes and organic linkers.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and, crucially, the functionality of the resulting framework.[3][4] For applications in drug development, the linker is not merely a structural component but an active participant in the therapeutic performance of the MOF.[5][6][7] Functionalized linkers can introduce specific binding sites, modulate drug release kinetics, and enhance biocompatibility.[8][9] This application note focuses on 4-formamidobenzoic acid as a strategic linker in the design of MOFs for drug delivery applications. The presence of the formamido group (-NHCHO) offers a unique combination of hydrogen bonding capabilities and chemical stability, making it an attractive candidate for creating sophisticated drug delivery vehicles.
This compound: A Linker with Purpose
This compound (4-fba) is a derivative of benzoic acid, a common building block in MOF chemistry. Its strategic advantage lies in the dual nature of the formamido group. This functional group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), providing specific interaction sites for drug molecules. This is particularly relevant for the encapsulation and controlled release of therapeutic agents that possess complementary hydrogen bonding functionalities.
Furthermore, the amide bond is known for its robustness, contributing to the overall stability of the MOF structure. The carboxylate group at the para-position allows for coordination with a variety of metal ions, leading to the formation of diverse and stable framework architectures.
Diagram: The Role of 4-fba in MOF-Drug Interaction
Caption: Drug interaction within a 4-fba MOF pore.
Application Notes: Leveraging 4-fba in MOF Synthesis for Drug Delivery
The incorporation of this compound as a linker in MOFs can be approached through direct synthesis. The following notes provide insights into the experimental considerations for researchers.
Rationale for Metal Node Selection
For biomedical applications, the choice of the metal node is critical to ensure biocompatibility. Zinc (Zn²⁺) and Zirconium (Zr⁴⁺) are often preferred due to their low toxicity. Zinc-based MOFs, in particular, have been extensively studied as drug carriers.
Solvothermal Synthesis: The Preferred Method
Solvothermal synthesis is a widely used method for producing high-quality, crystalline MOFs.[1] The reaction is typically carried out in a sealed vessel at elevated temperatures, allowing for the slow formation of the framework, which is crucial for achieving high crystallinity.
Protocol: Synthesis of a Representative Zn-based MOF using this compound (Zn-4-fba-MOF)
This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound. Researchers should note that optimization of molar ratios, temperature, and reaction time may be necessary to achieve the desired phase and crystal morphology.
Materials and Reagents
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (4-fba)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Deionized Water
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for Zn-4-fba-MOF.
Step-by-Step Procedure
-
Precursor Solution A: In a 20 mL scintillation vial, dissolve Zinc Nitrate Hexahydrate in a solvent mixture of DMF, Methanol, and Deionized Water. The exact ratios may need to be optimized, but a starting point could be a 2:1:1 volume ratio.
-
Precursor Solution B: In a separate vial, dissolve this compound in DMF. Gentle heating or sonication can be used to aid dissolution.
-
Reaction Mixture: Combine the two precursor solutions in a 23 mL Teflon-lined stainless-steel autoclave. The molar ratio of metal to linker is a critical parameter to investigate, with a 1:1 or 1:2 ratio being a common starting point.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at a temperature between 100 °C and 120 °C for 24 to 48 hours.
-
Product Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline product can then be collected by filtration or centrifugation.
-
Washing and Solvent Exchange: To remove unreacted precursors and residual solvent from the pores, wash the collected crystals with fresh DMF several times, followed by a solvent exchange with a more volatile solvent like methanol.[8]
-
Activation: The purified MOF is then "activated" by removing the solvent molecules from the pores. This is typically achieved by heating the sample under vacuum at a temperature between 80 °C and 100 °C.
Characterization of the Synthesized MOF
To confirm the successful synthesis and to determine the properties of the Zn-4-fba-MOF, a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the incorporation of the 4-fba linker into the framework. | The presence of characteristic peaks for the amide (N-H and C=O stretching) and carboxylate groups, with a shift in the carboxylate peaks upon coordination to the metal center. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at higher temperatures. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the surface area and porosity of the activated MOF. | A Type I or Type IV nitrogen adsorption isotherm, from which a high surface area can be calculated. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution. | Images showing well-defined crystals with a uniform size and shape. |
Application in Drug Delivery: A Protocol for Doxorubicin Loading and Release
The presence of the formamido group makes Zn-4-fba-MOF a promising candidate for the delivery of anticancer drugs like Doxorubicin (DOX), which has functional groups capable of hydrogen bonding.
Drug Loading Protocol
-
Activation: Ensure the Zn-4-fba-MOF is fully activated to provide accessible pores for drug loading.
-
Drug Solution: Prepare a solution of Doxorubicin in a suitable solvent, such as a mixture of methanol and DMSO.[8]
-
Loading: Suspend a known amount of the activated MOF in the Doxorubicin solution. Stir the mixture at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the MOF pores.
-
Purification: After the loading period, collect the drug-loaded MOF by centrifugation. Wash the sample with fresh solvent to remove any surface-adsorbed drug molecules.
-
Quantification: The amount of loaded drug can be determined by measuring the concentration of the supernatant before and after loading using UV-Vis spectroscopy.
In Vitro Drug Release Protocol
-
Release Media: Prepare buffer solutions at different pH values to simulate physiological conditions (e.g., pH 7.4 for blood and pH 5.5 for the tumor microenvironment).
-
Release Study: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium. Place the suspension in a shaker bath at 37 °C.
-
Sampling and Analysis: At predetermined time intervals, take an aliquot of the release medium, centrifuge to remove the MOF particles, and measure the concentration of the released drug using UV-Vis spectroscopy.
-
Data Analysis: Plot the cumulative drug release as a function of time to obtain the drug release profile.
Conclusion and Future Outlook
This compound presents a compelling option for the rational design of functional MOFs for advanced drug delivery systems. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the synthesis, characterization, and application of 4-fba-based MOFs. The unique hydrogen bonding capabilities of the formamido group are expected to enable high drug loading capacities and controlled release profiles, paving the way for the development of more effective and targeted cancer therapies. Further research into the in vivo performance and toxicity of these materials will be crucial for their translation into clinical applications.
References
- Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. PMC - NIH. [Link]
- Metal-organic frameworks: Drug delivery applic
- Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology. [Link]
- Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central. [Link]
- Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology. [Link]
- Portions of crystal structures of four families of MOFs emphasizing... - ResearchGate.
- MOF-901 was synthesized by exploiting the robust conditions used to... - ResearchGate.
- (PDF) Drug Delivery Applications of Metal-Organic Frameworks (MOFs) - ResearchGate.
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Publishing. RSC Publishing. [Link]
- Metal‐Organic Framework (MOF) Morphology Control by Design.
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]
- SYNTHESIS, STRUCTURE, AND CHEMICAL PROPERTIES OF MOF BASED ON 4 ACETAMIDOBENZOIC ACID AND Ag (I) | Journal of universal science research - inLIBRARY. inLIBRARY. [Link]
- Supporting Information Empirical modeling of material composition and size in MOFs prepared with ligand mixtures. Royal Society of Chemistry. [Link]
- Structure Determination of Nanocrystalline MOFs using - Eldico Scientific. Eldico Scientific. [Link]
- New route for the synthesis of Co-MOF from metal substrates - RUA. University of Alicante. [Link]
- Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. PMC - NIH. [Link]
- Mechanochemical synthesis and theoretical investigations of Fe (II) based MOF containing 4,4'-bipyridine with ordained intercalated p-aminobenzoic acid: Application as fluoroprobe for detection of carbonyl group - ResearchGate.
- Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) - MDPI. MDPI. [Link]
- Synthesis, Structure and Characterization of Some Metal Organic Framework Based on 4-Aminobenzoic Acid Schiff Base Linker | Request PDF - ResearchGate.
- Synthesis of MOFs and Characterization and Drug Loading Efficiency - ResearchGate.
- The preparation of metal–organic frameworks and their biomedical applic
- Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs - YouTube. YouTube. [Link]
Sources
- 1. SYNTHESIS, STRUCTURE, AND CHEMICAL PROPERTIES OF MOF BASED ON 4 ACETAMIDOBENZOIC ACID AND Ag (I) | Journal of universal science research [inlibrary.uz]
- 2. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rua.ua.es [rua.ua.es]
- 4. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drpress.org [drpress.org]
- 6. drpress.org [drpress.org]
- 7. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
detailed synthesis of 4-Formamidobenzoic acid derivatives
An In-depth Technical Guide to the Synthesis of 4-Formamidobenzoic Acid Derivatives
Authored by a Senior Application Scientist
Abstract
This compound (p-FBA) and its derivatives are foundational building blocks in medicinal chemistry and organic synthesis. Their bifunctional nature, possessing both a carboxylic acid and a formamide group, offers multiple points for chemical modification, making them versatile starting materials for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, detailing robust protocols, explaining the mechanistic rationale behind synthetic choices, and exploring advanced multicomponent reactions for library development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these critical intermediates in their work.
Introduction: The Significance of this compound
This compound (also known as p-formamidobenzoic acid or 4-(formylamino)benzoic acid) is a vital intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The formamide moiety serves as a stable protecting group for the aniline nitrogen, a bioisostere for other functional groups, and a key structural element in various bioactive molecules. The carboxylic acid provides a convenient handle for forming esters, amides (including peptides), and other derivatives. The strategic importance of this scaffold lies in its ability to participate in a wide array of chemical transformations, enabling the construction of diverse and complex molecules required for novel therapeutic agents.[1] This application note details the primary synthetic routes to the core p-FBA molecule and provides protocols for the subsequent elaboration into a variety of derivatives.
Core Synthesis of this compound
The most direct and common approach to synthesizing this compound is the N-formylation of 4-aminobenzoic acid (PABA). Several methods exist, each with distinct advantages concerning reaction conditions, yield, and scalability.
Method I: Direct Formylation with Formic Acid
This is a classic condensation reaction where formic acid serves as the formyl group donor. The reaction proceeds by the nucleophilic attack of the amino group of PABA on the carbonyl carbon of formic acid, followed by dehydration to form the amide bond.
Causality and Experimental Choices:
-
Solvent: Toluene is often used with a Dean-Stark apparatus. The azeotropic removal of water, the reaction byproduct, is crucial for driving the equilibrium towards the product, thereby increasing the yield.[2]
-
Temperature: Reflux temperatures are required to facilitate both the condensation and the azeotropic removal of water.
-
Solvent-Free Variation: For a greener approach, the reaction can be performed neat by simply heating PABA and formic acid together, typically at around 80°C.[2] This method is efficient for aromatic amines and avoids the use of organic solvents.
Protocol 1: Synthesis of this compound via Direct Formylation
Materials:
-
4-Aminobenzoic acid (PABA)
-
Formic acid (98-100%)
-
Toluene
-
Dean-Stark apparatus, reflux condenser, heating mantle
-
Round-bottom flask
Procedure:
-
To a 250 mL round-bottom flask, add 4-aminobenzoic acid (13.7 g, 0.1 mol) and toluene (100 mL).
-
Add formic acid (5.5 g, 4.6 mL, 0.12 mol) to the suspension.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold toluene (2 x 20 mL) and then with cold water to remove any unreacted PABA or formic acid.
-
Dry the product in a vacuum oven at 60-70°C.
Expected Yield: 85-95%. The product is typically a white to off-white crystalline solid.
Method II: Catalytic Formylation
To accelerate the reaction and improve yields, especially with less reactive substrates, various acid catalysts can be employed.
-
Lewis Acids: Catalysts like zinc chloride (ZnCl₂) can be used in solvent-free conditions to enhance the rate of formylation.[2]
-
Solid-Supported Acids: Sulfated tungstate is another effective heterogeneous catalyst that facilitates the reaction under solvent-free conditions, allowing for easier purification.[2]
Method III: Incidental Synthesis from Degraded Solvents
A noteworthy route to p-FBA is its formation via reactive crystallization from degraded 1,4-dioxane. Over time, and in the presence of peroxides, 1,4-dioxane can oxidize to form various byproducts, including formic acid.[3][4] When PABA is dissolved in such aged solvent, the formic acid impurity reacts to produce p-FBA, which then crystallizes out as a pale-yellow powder.[4] While not a standard preparative method, this phenomenon underscores the critical importance of solvent purity in synthesis and the potential for unexpected side reactions.
Data Summary: Core Synthesis Methods
| Method | Formylating Agent | Conditions | Key Advantages | Typical Yield | Reference |
| Direct Formylation | Formic Acid | Toluene, Reflux, Dean-Stark | Simple, high-yielding, scalable | 85-95% | [2] |
| Solvent-Free | Formic Acid | Neat, 80°C | Green chemistry, no solvent needed | Good to Excellent | [2] |
| Catalytic | Formic Acid | ZnCl₂ or Sulfated Tungstate, 70°C | Faster reaction times, high efficiency | >90% | [2] |
| Incidental | Formic Acid (impurity) | Aged 1,4-dioxane, ambient | Illustrates importance of solvent purity | Variable | [3][4] |
Synthesis of this compound Derivatives
The true utility of p-FBA is realized in its derivatization. The following sections detail methods for modifying the core structure, with a focus on powerful multicomponent reactions (MCRs) that enable rapid library synthesis.
Derivatization at the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for modification to produce esters and amides.
-
Esterification: Standard Fischer esterification conditions, involving refluxing p-FBA in an alcohol (e.g., ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄), readily produce the corresponding ester derivatives.[5]
-
Amidation: Amide derivatives are synthesized by first activating the carboxylic acid, typically by converting it to an acid chloride (using SOCl₂ or (COCl)₂) or by using peptide coupling reagents (e.g., DCC, EDC, HATU). The activated intermediate is then reacted with a primary or secondary amine to yield the desired amide.
Workflow for Carboxylic Acid Derivatization
Caption: Derivatization of this compound.
Multicomponent Reactions (MCRs) for Advanced Derivatives
MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. They are exceptionally valuable in drug discovery for generating diverse molecular libraries.
The Ugi Four-Component Reaction (U-4CC)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[6][7]
Role of p-FBA: this compound can serve as the carboxylic acid component in the Ugi reaction. This allows for the direct incorporation of the 4-formamidobenzoyl moiety into the final peptidomimetic structure.
Mechanistic Rationale: The reaction is driven by the irreversible Mumm rearrangement as the final step.[8] It begins with the formation of an imine from the aldehyde and amine, which is protonated by the carboxylic acid. The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate. This is trapped by the carboxylate anion, and the subsequent O- to N-acyl transfer (Mumm rearrangement) yields the stable bis-amide product.[8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
Application Note & Protocols: High-Efficiency Formylation of 4-Aminobenzoic Acid
Introduction: The Synthetic Value of Formylating 4-Aminobenzoic Acid
4-Aminobenzoic acid (PABA) is a bifunctional aromatic compound that serves as a vital intermediate in the biosynthesis of folates in bacteria, plants, and fungi.[1][2] While its biological role is significant, its synthetic utility in pharmaceutical and materials science is equally profound. The selective modification of its amino group is a key strategic step in the synthesis of more complex molecules.
The N-formylation of PABA to yield 4-(formylamino)benzoic acid is a critical transformation. The resulting formamide serves multiple purposes: it acts as a robust protecting group for the amine, a precursor for N-methylation or isocyanide synthesis, and a structural component in various biologically active compounds.[3][4][5] This guide provides an in-depth analysis of several reliable methods for this formylation, focusing on the causality behind procedural choices to empower researchers to select and execute the optimal strategy for their specific needs.
Mechanistic Considerations and Strategy Selection
The formylation of an amine is fundamentally a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid attacks an electrophilic formyl source. The efficiency and selectivity of this process depend entirely on the reactivity of the chosen formylating agent. We will explore three primary, field-proven methodologies.
Method A: Acetic Formic Anhydride (AFA) - The High-Efficiency Standard
Acetic formic anhydride (AFA) is a mixed anhydride that stands as one of the most powerful and efficient formylating agents.[3] It is not typically isolated but is generated in situ from the reaction of formic acid and acetic anhydride.[4]
Causality of Reagent Choice: AFA is highly effective due to the significant electrophilicity of its formyl carbonyl carbon. The formyl group is sterically less hindered and electronically more activated (due to the poorer electron-donating character of a hydrogen atom compared to a methyl group) than the acetyl group. This ensures that the amine selectively attacks the formyl center, leading to N-formylation rather than N-acetylation.[4] This high reactivity allows the reaction to proceed rapidly, often to completion in under 15 minutes, even at low temperatures, which helps preserve thermally sensitive functional groups.[3][6]
View Reaction Mechanism Diagram
Caption: Mechanism of AFA generation and subsequent N-formylation.
Method B: Formic Acid - The Green, Solvent-Free Approach
Directly using formic acid as the formylating agent represents a simpler, more atom-economical approach. The reaction is typically performed under neat (solvent-free) conditions by heating the amine with an excess of formic acid.[6]
Causality of Reaction Conditions: Heating is necessary to overcome the lower electrophilicity of the formic acid carbonyl compared to AFA. The elevated temperature (typically 70-100°C) provides the activation energy for the nucleophilic attack and subsequent dehydration to form the amide.[6][7] While yields are generally very good, reaction times are significantly longer than with AFA. This method's primary advantages are its operational simplicity and alignment with green chemistry principles by avoiding organic solvents.
Method C: Triethyl Orthoformate - The Acid-Catalyzed Alternative
Triethyl orthoformate [CH(OEt)₃] is a stable and easy-to-handle liquid that serves as a precursor to a highly reactive formylating agent.[8][9] It requires an acid catalyst to generate the active electrophile, the diethoxycarbenium ion.
Causality of Catalyst Use: In the presence of an acid (e.g., H₂SO₄-SiO₂, p-TsOH), one of the ethoxy groups of triethyl orthoformate is protonated, turning it into a good leaving group (ethanol). The departure of ethanol generates the resonance-stabilized diethoxycarbenium ion, [CH(OEt)₂]⁺. This cation is highly electrophilic and is readily attacked by the amine nitrogen of PABA. Subsequent elimination of a second molecule of ethanol and a proton yields the final formamide product. This method is advantageous for its use of a stable reagent and can be performed under relatively mild reflux conditions.[10][11]
Comparative Overview of Reaction Conditions
The choice of methodology can be guided by factors such as available equipment, desired reaction time, and sensitivity of the substrate to heat or strong acids. The following table summarizes typical quantitative parameters for each protocol.
| Parameter | Method A: Acetic Formic Anhydride | Method B: Formic Acid | Method C: Triethyl Orthoformate |
| Formylating Agent | Acetic Anhydride / Formic Acid | 98-100% Formic Acid | Triethyl Orthoformate |
| Equivalents (vs. PABA) | ~1.5 eq Acetic Anhydride, ~3-5 eq Formic Acid | Large excess (used as solvent) | ~4.0 eq |
| Catalyst | None (autocatalytic) | None | Acid catalyst (e.g., H₂SO₄-SiO₂) |
| Solvent | Anhydrous THF or Ether (optional) | None (neat) | None (reagent as solvent) |
| Temperature | -20 °C to 0 °C | 80 °C to 100 °C (Reflux) | ~65 °C (Reflux) |
| Typical Reaction Time | < 15 minutes | 2 - 8 hours | 30 minutes - 2 hours |
| Reported Yield | 97-100%[6] | Good to Excellent[6] | 70-96%[11] |
| Key Advantage | Extremely fast, high yield, mild | Simple, solvent-free, atom-economical | Uses stable liquid reagent |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood.[12][13] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[14] Acetic anhydride and formic acid are corrosive; handle with extreme care.[15]
View Experimental Workflow Diagram
Caption: General experimental workflow for N-formylation reactions.
Protocol 1: High-Yield Formylation with in situ Acetic Formic Anhydride
This protocol is adapted from established procedures for the high-efficiency formylation of amines.[3][4][6]
Materials:
-
4-Aminobenzoic acid (PABA)
-
Formic acid (≥95%)
-
Acetic anhydride
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (optional, for solubility)
-
Ice-cold deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flasks, magnetic stirrer, ice-salt bath, dropping funnel
Procedure:
-
Reagent Preparation (AFA Generation): In a flame-dried round-bottom flask equipped with a stir bar, add acetic anhydride (1.5 eq). Cool the flask to -20 °C using an ice-salt bath.
-
Slowly add formic acid (3.0 eq) dropwise to the stirred acetic anhydride. Caution: The reaction is exothermic. Maintain the temperature below 0 °C.
-
Stir the mixture at -20 °C to 0 °C for 20-30 minutes to ensure the complete formation of AFA.
-
Formylation Reaction: In a separate flask, dissolve 4-aminobenzoic acid (1.0 eq) in a minimal amount of anhydrous THF if necessary. Cool this solution to 0 °C.
-
Slowly add the pre-formed, cold AFA solution to the stirred PABA solution.
-
A precipitate of the product may form immediately. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.
-
Work-up and Isolation: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water with vigorous stirring.
-
Filter the resulting white precipitate using a Büchner funnel.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. A wash with a small amount of cold ethanol can aid in drying.
-
Dry the purified 4-(formylamino)benzoic acid under vacuum to a constant weight.
Protocol 2: Solvent-Free Formylation with Formic Acid
This protocol is based on green, solvent-free methods.[6]
Materials:
-
4-Aminobenzoic acid (PABA)
-
Formic acid (98-100%)
-
Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-aminobenzoic acid (1.0 eq) and an excess of formic acid (e.g., 10 eq, or enough to act as a solvent).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heating: Heat the mixture to 80-100 °C and maintain a gentle reflux with continuous stirring.[6]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice-cold water. A white solid will precipitate.
-
Filter the solid, wash extensively with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed if higher purity is required.
Safety, Handling, and Waste Disposal
A thorough risk assessment must be conducted before beginning any chemical synthesis.[14]
-
Reactivity Hazards: The in-situ preparation of AFA is exothermic and must be controlled with adequate cooling.[4] Pure formic anhydride is unstable and can decompose to produce carbon monoxide (CO), a toxic gas; this is why in-situ generation is preferred.[4]
-
Chemical Hazards: Formic acid and acetic anhydride are corrosive and can cause severe skin and eye damage. Triethyl orthoformate is flammable. Always handle these chemicals in a fume hood.[13]
-
Waste Disposal: Aqueous acidic and basic waste should be neutralized before disposal. Organic waste containing solvents should be collected in appropriately labeled containers. Dispose of all chemical waste in accordance with local and institutional regulations.
Conclusion
The N-formylation of 4-aminobenzoic acid is a straightforward but critical synthetic step. The choice of method depends on the specific requirements of the researcher. For rapid, high-yield synthesis under mild conditions, the Acetic Formic Anhydride (AFA) method is unparalleled. For applications where operational simplicity and green chemistry are prioritized, direct formylation with Formic Acid is an excellent choice, albeit with longer reaction times. The Triethyl Orthoformate method provides a useful alternative employing a stable, easy-to-handle liquid reagent. By understanding the chemical principles behind each protocol, researchers can confidently produce high-quality 4-(formylamino)benzoic acid for subsequent applications.
References
- Reddy, P. G., et al. (2007). Formylation of Amines.
- Strazzolini, P., Giumanini, A. G., & Cauci, S. (1990). Acetic Formic Anhydride. Organic Syntheses Procedure. [Link]
- Yang, C. C., & Wang, P. (1950). The Formylation of Amino Acids with Acetic Formic Anhydride. Semantic Scholar. [Link]
- Abdel-rahman, A. A.-H., et al. (2023).
- ResearchGate. (n.d.).
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022).
- Esco Lifesciences. (2021). The Toxic Effects of Formalin and How to Contain It. Safety Article. [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- University of California, Berkeley. (2012). Formaldehyde: Hazards and Precautions. EH&S Fact Sheet. [Link]
- Goud, N. R., et al. (2024). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid. CrystEngComm. [Link]
- Wikipedia. (n.d.). 4-Aminobenzoic acid.
- Wang, Y., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences, 24(13), 10515. [Link]
Sources
- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Formyl-4-(methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. escolifesciences.com [escolifesciences.com]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to the Purification of Crude 4-Formamidobenzoic Acid for Research and Development
Abstract
4-Formamidobenzoic acid (4-FABA) is a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and complications in downstream applications. This guide provides a comprehensive overview of robust, field-proven techniques for the purification of crude this compound. We will delve into the underlying principles of each method, present detailed step-by-step protocols, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high-purity 4-FABA for demanding applications.
Compound Profile and Impurity Analysis
A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities.
Physicochemical Properties of this compound
This compound is a white to off-white solid at room temperature.[3][4] Its structure, featuring both a carboxylic acid and a formamide group, dictates its polarity and solubility, which are key levers in purification.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | [3][5] |
| Molecular Weight | 165.15 g/mol | [3][5] |
| Melting Point | 250-252 °C | [3][4] |
| Appearance | White to Off-White Solid | [3][6] |
| Boiling Point | 428.6 °C at 760 mmHg | [1][] |
| Solubility | Soluble in DMSO, Methanol | [3][4] |
Common Impurities
The most common synthesis route to 4-FABA involves the formylation of 4-aminobenzoic acid (PABA). Therefore, the crude product is often contaminated with unreacted starting materials or byproducts from side reactions.[8]
-
4-Aminobenzoic acid (PABA): The primary starting material. Its presence indicates an incomplete reaction.
-
Formic acid: Excess reagent from the formylation step.
-
Degradation Products: Hydrolysis of the formamide linkage can revert the compound to PABA.[9]
-
Process-Related Impurities: Depending on the specific synthetic conditions, other impurities may arise.[10][11]
Understanding these impurities is crucial for selecting a purification method that can effectively separate them from the desired product.
Selecting the Appropriate Purification Strategy
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. For 4-FABA, a multi-step approach is often most effective. The following workflow provides a general decision-making framework.
Caption: Decision workflow for purifying this compound.
Purification Protocols
Protocol 1: Acid-Base Extraction
Principle: This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities.[10] 4-FABA possesses an acidic carboxylic proton that can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[12][13] Neutral impurities remain in the organic phase, allowing for a clean separation.[14]
Causality: We use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide to prevent the potential hydrolysis of the formamide group under harsh basic conditions.[14]
Caption: Workflow diagram for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-FABA (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (50 mL) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL) to the funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the CO₂ gas that evolves.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the sodium salt of 4-FABA, into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution (30 mL) to ensure all the carboxylic acid is extracted. Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH 2-3, check with pH paper). A white precipitate of pure 4-FABA will form.[15]
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Protocol 2: Recrystallization
Principle: Recrystallization purifies solid compounds based on differences in their solubility in a given solvent at different temperatures.[16][17] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[18] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[17][19]
Solvent Selection for 4-FABA: Due to its polar nature, polar solvents are required. Water is a potential candidate, as the solubility of similar benzoic acids increases significantly with temperature.[19] An ethanol/water mixture is often an excellent choice, providing a good balance of solubility properties.
| Solvent System | Rationale |
| Water | Low cost, non-toxic. May require large volumes due to moderate solubility. |
| Ethanol | Good solubility, but might be too high at room temp, leading to lower recovery. |
| Ethanol/Water | Highly tunable. Allows for precise control over solubility to maximize yield and purity. |
| Acetic Acid | Can be effective but is harder to remove completely during drying. |
Step-by-Step Methodology (using Ethanol/Water):
-
Dissolution: Place the crude 4-FABA (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[20]
-
Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[21]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven.
Protocol 3: Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase (eluent).[22] Less polar compounds travel faster down the column, while more polar compounds are retained longer.[22]
Causality and Optimization: Carboxylic acids like 4-FABA often streak or "tail" on silica gel TLC plates and columns. This is due to strong interactions between the acidic proton and the slightly acidic silica.[10] To mitigate this, a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, is added to the eluent.[10][23] This keeps the carboxylic acid fully protonated, ensuring it moves as a single, well-defined band.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good starting point for 4-FABA is a mixture of ethyl acetate and hexanes with 1% acetic acid. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude 4-FABA in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin passing the eluent through the column, collecting the liquid (eluate) in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified 4-FABA.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 4: Vacuum Sublimation
Principle: Sublimation is a phase transition where a substance goes directly from a solid to a gas, bypassing the liquid phase.[24] This technique is excellent for a final purification step to remove non-volatile impurities, such as inorganic salts or high molecular weight polymers. The compound is heated under reduced pressure, volatilizes, and then condenses as a purified solid on a cold surface.[24]
Step-by-Step Methodology:
-
Apparatus Setup: Place the pre-purified 4-FABA into a sublimation apparatus.
-
Vacuum: Evacuate the apparatus to a high vacuum (typically <1 mmHg).
-
Heating: Gently and slowly heat the bottom of the apparatus. The temperature required will depend on the vacuum level but should be kept below the compound's melting point.
-
Condensation: The sublimed 4-FABA will deposit as pure crystals on the cold finger or cooler upper surfaces of the apparatus.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before slowly re-introducing air. Carefully collect the purified crystals from the cold surface.
Purity Assessment
Verifying the purity of the final product is a critical, self-validating step in any purification protocol.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[25] Compare the experimental melting point of the purified 4-FABA to the literature value (250-252 °C). Impurities typically depress and broaden the melting point range.[20]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the purified product side-by-side on a TLC plate and elute with an appropriate solvent system. The purified sample should show a single, well-defined spot, whereas the crude material may show multiple spots corresponding to impurities.
References
- Reachem (2024). The Purification of Organic Compound: Techniques and Applications.
- Chemistry LibreTexts (2021). 2.5: SUBLIMATION.
- University of California, Irvine. Acid-Base Extraction.
- Scribd. PURIFICATION of Organic Compounds: 2. Sublimation.
- Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction.
- BrainKart. Sublimation - Purification of Organic compounds.
- Wikipedia. Sublimation (phase transition).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Properties and Applications of 4-Formamido Benzoic Acid.
- Wikipedia. Acid–base extraction.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12088, 4-Formylbenzoic acid.
- PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 232524, 4-(Formylamino)benzoic acid.
- LookChem. This compound.
- SIELC Technologies. HILIC Separation of Carboxylic Acids.
- PubMed. Chromatographic separations of aromatic carboxylic acids.
- YouTube (2021). column chromatography & purification of organic compounds.
- Reddit (2016). Column chromatography of carboxylic acids?.
- Pharmaffiliates. CAS No : 28533-43-9| Chemical Name : 4-Formamido Benzoic Acid.
- Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
- University of Missouri–St. Louis. Recrystallization of Benzoic Acid.
- College of Saint Benedict & Saint John's University. The Recrystallization of Benzoic Acid.
- University of Calgary (2023). Solubility of Organic Compounds.
- YouTube (2020). Recrystallization Lab Procedure of Benzoic Acid.
- PubMed Central (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- YouTube (2024). The Recrystallization of Impure Benzoic Acid Lab.
- ResearchGate. Solubility of p ABA in several solvents.
- Polish Pharmaceutical Society. DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID.
- PubMed Central. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug.
- ETERA. Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Formamido Benzoic Acid | 28533-43-9 [chemicalbook.com]
- 3. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 4. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 5. 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 8. lookchem.com [lookchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. vernier.com [vernier.com]
- 16. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 19. westfield.ma.edu [westfield.ma.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. youtube.com [youtube.com]
- 23. reddit.com [reddit.com]
- 24. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
Introduction: The Analytical Imperative for 4-Formamidobenzoic Acid
An expert guide to the robust quantification of 4-Formamidobenzoic acid, tailored for researchers and drug development professionals. This document provides a comprehensive overview of applicable analytical methodologies, from foundational principles to detailed, field-tested protocols.
This compound (4-FBA) is a valuable chemical intermediate used in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its purity and concentration must be meticulously controlled, whether it is a starting material, a process intermediate, or a potential impurity in a final drug substance. Accurate and precise quantification is therefore not merely an analytical task but a critical component of quality control, process optimization, and regulatory compliance.
This guide details two primary analytical methodologies for the quantification of 4-FBA: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine assays and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis and quantification in complex matrices.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for developing a robust analytical method. These characteristics directly influence choices regarding solvent selection, chromatographic conditions, and detection methods.
| Property | Value | Source |
| Chemical Formula | C₈H₇NO₃ | [1][3] |
| Molecular Weight | 165.15 g/mol | [1][3] |
| Appearance | Off-white solid | [1] |
| Boiling Point | 428.6°C at 760 mmHg | [1][] |
| Density | 1.39 g/cm³ | [1][] |
| Solubility | Soluble in DMSO, Methanol | [5] |
| pKa | The carboxylic acid proton is acidic, while the amide proton is significantly less so. The exact pKa is not widely published, but it is expected to be similar to benzoic acid (~4.2). | |
| XLogP3 | 0.9 | [3] |
General Analytical Workflow
The overall process, from sample handling to final data reporting, follows a structured path to ensure data integrity and reproducibility.
Caption: High-level workflow for the quantification of this compound.
Method 1: Quantification by Reverse-Phase HPLC-UV
This method is ideal for assay determination, purity assessment, and general quantification where high sensitivity is not the primary requirement. The principle relies on the separation of 4-FBA from other components on a non-polar stationary phase, followed by detection using its inherent ultraviolet absorbance.
Causality Behind Experimental Choices
-
Stationary Phase (C18): A C18 column is selected due to its hydrophobic nature, which provides good retention for the moderately polar 4-FBA molecule.[6]
-
Mobile Phase (Acidified): The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is critical. By lowering the pH well below the pKa of the carboxylic acid group (~4.2), we ensure the analyte is in its neutral, protonated form. This suppresses ionization, leading to consistent retention, improved peak shape, and enhanced interaction with the C18 stationary phase.[7]
-
Detector Wavelength: The wavelength is selected based on the UV absorbance maxima of the analyte. Aromatic compounds like 4-FBA typically exhibit strong absorbance around 230-270 nm. A wavelength of 230 nm is often chosen for good sensitivity for benzoic acid derivatives.[8]
Detailed Protocol: HPLC-UV
1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (ACS grade)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1100/1200, Waters Alliance, or equivalent, equipped with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters SunFire).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic or Gradient. For simplicity, an isocratic method is described. A typical starting point is 70:30 (v/v) Mobile Phase A : Mobile Phase B .
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[8]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-FBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution. For an assay, a single standard at 100 µg/mL may be sufficient. For linearity, prepare concentrations from 1 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh the sample material expected to contain 4-FBA and dissolve in diluent to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
4. System Suitability Test (SST) Before running samples, perform at least five replicate injections of a working standard (e.g., 100 µg/mL). The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
5. Analysis and Calculation Inject the blank (diluent), standards, and samples. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of 4-FBA in the sample solutions using the linear regression equation from the calibration curve.
Method 2: Trace-Level Quantification by LC-MS/MS
For applications requiring high sensitivity and selectivity, such as quantifying 4-FBA as a genotoxic impurity or in complex biological matrices (e.g., plasma), LC-MS/MS is the method of choice.[9][10] This technique offers specificity through the monitoring of unique precursor-to-product ion transitions.
Causality Behind Experimental Choices
-
LC-MS/MS System: Provides superior sensitivity and selectivity compared to HPLC-UV, allowing for quantification at parts-per-million (ppm) or even lower levels.[9]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like 4-FBA, minimizing in-source fragmentation and maximizing the signal of the molecular ion. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be evaluated, though negative mode is often preferred for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. The first quadrupole (Q1) isolates the precursor ion (the molecular ion of 4-FBA), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, characteristic fragment ion. This filtering process virtually eliminates matrix interference.[11]
Detailed Protocol: LC-MS/MS
1. Materials and Reagents
-
Same as HPLC-UV method, but with LC-MS grade solvents and additives (e.g., Formic Acid instead of non-volatile Phosphoric Acid).
-
Internal Standard (IS): A stable isotope-labeled version of 4-FBA (e.g., this compound-d₃) is highly recommended for best accuracy. If unavailable, a structurally similar compound can be used. The use of an internal standard is critical for correcting variations in sample preparation and instrument response.[11]
2. Instrumentation and Conditions
-
LC-MS/MS System: Sciex API series, Waters Xevo, Agilent 6400 series, or equivalent.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm (for UPLC systems) or 3.5 µm (for HPLC systems).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Elution Mode: Gradient elution is typical to separate the analyte from matrix components.
-
Example Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Parameters (Example)
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
4-FBA Quantifier: 164.0 → 119.9 (Precursor [M-H]⁻ → Product [M-H-CO₂]⁻)
-
4-FBA Qualifier: 164.0 → 92.0 (Precursor [M-H]⁻ → Product [C₆H₄NH]⁻)
-
Note: These transitions are theoretical and must be optimized by infusing a standard solution into the mass spectrometer.
-
-
Key Voltages: Capillary, Cone/Declustering Potential, and Collision Energy must be optimized for maximum signal intensity.
Sample Preparation Workflow (Plasma)
Caption: Protein precipitation workflow for analyzing 4-FBA in plasma samples.[11]
Analytical Method Validation
Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[12][13] The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Assay) | Source |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, without interference from matrix, impurities, or degradants. | Peak purity analysis (PDA), analysis of stressed samples, comparison to a reference method. No interfering peaks at the analyte retention time. | [14][16] |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99. | [11][17] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. | [17] |
| Accuracy | The closeness of the measured value to the true value. | 98.0% to 102.0% recovery of spiked analyte. | [11][17] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at two levels: Repeatability (same day, same analyst) and Intermediate Precision (different days, analysts, or equipment). | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. | [11][17] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. | [18][19] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. | [18][19][20] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptable limits. | [19] |
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Quality Guidelines - ICH. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
- Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
- The Essential Properties and Applications of 4-Formamido Benzoic Acid. [Link]
- 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem. [Link]
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]
- Analytical method valid
- Q2(R2) Validation of Analytical Procedures - FDA. [Link]
- This compound - LookChem. [Link]
- Separation of 4-Acetamidobenzoic acid on Newcrom R1 HPLC column. [Link]
- Analytical methods. [Link]
- Analytical Methods - RSC Publishing. [Link]
- Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. [Link]
- Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - MDPI. [Link]
- Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester - Der Pharma Chemica. [Link]
- HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chrom
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
- (PDF)
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Formamido Benzoic Acid | 28533-43-9 [chemicalbook.com]
- 3. 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. lcms.cz [lcms.cz]
- 8. longdom.org [longdom.org]
- 9. ijsr.net [ijsr.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. database.ich.org [database.ich.org]
- 13. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. fda.gov [fda.gov]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. sps.nhs.uk [sps.nhs.uk]
- 19. wjarr.com [wjarr.com]
- 20. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Formamidobenzoic Acid
Abstract
This comprehensive guide details the large-scale synthesis of 4-Formamidobenzoic acid, a critical intermediate in the pharmaceutical industry.[1] The document provides an in-depth analysis of the prevalent synthetic methodologies, focusing on the robust and scalable formylation of 4-aminobenzoic acid. This guide is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, process optimization insights, and safety protocols essential for successful scale-up. The protocols provided are designed to be self-validating, with integrated quality control checkpoints.
Introduction: The Significance of this compound
This compound (4-FBA), also known as p-formamidobenzoic acid, is a vital building block in organic synthesis. Its bifunctional nature, featuring both a carboxylic acid and a formamide group, makes it a versatile precursor for a wide array of complex molecules.[1] In the pharmaceutical sector, 4-FBA is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antivirals and immunostimulatory drugs.[2] The structural motif of 4-aminobenzoic acid (PABA), the precursor to 4-FBA, is found in numerous drugs, highlighting the importance of its derivatives in medicinal chemistry.[2] The demand for high-purity 4-FBA necessitates a well-understood, scalable, and cost-effective synthetic process.
Strategic Approach to Large-Scale Synthesis
The most common and industrially viable route to this compound is the N-formylation of 4-aminobenzoic acid (PABA). This approach is favored for its high atom economy, relatively mild reaction conditions, and the ready availability of the starting material.
Synthesis of the Precursor: 4-Aminobenzoic Acid (PABA)
While PABA is commercially available, understanding its synthesis provides valuable context for potential impurities and cost-saving opportunities. Greener synthetic routes are increasingly being explored to minimize environmental impact.[3][4][5][6]
One notable industrial method for PABA synthesis involves the catalytic hydrogenation of 4-nitrobenzoic acid. This method is advantageous due to its high selectivity and yield, producing a high-purity product.[7] Another innovative approach utilizes methyl-4-formylbenzoate, a byproduct of dimethylterephthalate (DMT) synthesis, which is converted to PABA through a multi-step process.[8][9][10]
The Core Reaction: N-Formylation of 4-Aminobenzoic Acid
The formylation of the amino group of PABA is typically achieved using formic acid as the formylating agent. This reaction can be performed under various conditions, including neat or with a solvent.[11][12][13] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of formic acid.[14]
The mechanism of N-formylation of anilines with formic acid is well-established.[9][14] The reaction can be catalyzed by acids, and in some cases, proceeds efficiently without an external catalyst at elevated temperatures.[11] The Leuckart-Wallach reaction, which uses formic acid or its derivatives for reductive amination, provides a conceptual basis for this transformation, although in this case, it is a direct formylation rather than a reductive amination.[1][15][16][17][18]
Detailed Protocols for Large-Scale Synthesis
This section provides a step-by-step protocol for the synthesis of this compound from 4-aminobenzoic acid, suitable for scaling up to a pilot plant or industrial setting.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Aminobenzoic Acid (PABA) | >99% | Reputable Supplier | Ensure low levels of related impurities. |
| Formic Acid | >98% | Reputable Supplier | Corrosive, handle with care. |
| Toluene | Technical Grade | Reputable Supplier | Used as a solvent for azeotropic water removal. |
| Deionized Water | High Purity | In-house | Used for washing and recrystallization. |
| Activated Carbon | Decolorizing Grade | Reputable Supplier | For removal of colored impurities. |
Equipment
-
Glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, and temperature control.
-
Heating and cooling system for the reactor.
-
Nutsche filter or centrifuge for product isolation.
-
Vacuum oven for drying.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and respirator with acid gas cartridge.
Synthetic Protocol: Formylation of 4-Aminobenzoic Acid
Step 1: Charging the Reactor
-
Charge the reactor with 4-aminobenzoic acid (1.0 eq).
-
Add toluene (5-10 volumes relative to PABA). The use of toluene facilitates the removal of water formed during the reaction via azeotropic distillation, driving the equilibrium towards the product.
-
Begin agitation to ensure a homogenous slurry.
Step 2: Addition of Formic Acid
-
Slowly add an excess of formic acid (2.0-3.0 eq) to the reactor. The addition should be controlled to manage any initial exotherm.
-
Formic acid acts as both the formylating agent and a catalyst.
Step 3: Reaction
-
Heat the reaction mixture to reflux (approximately 110-120 °C).
-
Continuously remove water using a Dean-Stark trap or by azeotropic distillation.
-
Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the consumption of 4-aminobenzoic acid is complete (typically 4-8 hours).
Step 4: Product Isolation and Purification
-
Cool the reaction mixture to room temperature. The product will precipitate out of the toluene.
-
Filter the crude product using a Nutsche filter or centrifuge.
-
Wash the filter cake with fresh toluene to remove residual formic acid and any soluble impurities.
-
Wash the cake with deionized water until the washings are neutral to remove any remaining formic acid.
Step 5: Recrystallization
-
For higher purity, the crude product can be recrystallized. A common solvent system is a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at elevated temperature.
-
Hot filter the solution to remove the activated carbon.
-
Slowly add hot deionized water to the hot ethanol solution until the first signs of persistent cloudiness appear.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Filter the purified crystals and wash with a small amount of cold ethanol/water mixture.
Step 6: Drying
-
Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.
Process Flow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Quality Control and Analytical Methods
Robust analytical methods are crucial for ensuring the quality and purity of the final product.
| Parameter | Method | Specification |
| Assay | HPLC | >99.0% |
| Melting Point | Capillary Method | 273-277 °C |
| Loss on Drying | Gravimetric | <0.5% |
| Residue on Ignition | Gravimetric | <0.1% |
| Impurity Profile | HPLC | Individual impurities <0.1%, Total impurities <0.5% |
Common process-related impurities include unreacted 4-aminobenzoic acid and potential by-products from side reactions. The purity of the starting materials is critical to minimize the formation of impurities.
Safety and Handling
5.1. Hazard Identification
-
4-Aminobenzoic Acid: May cause skin and eye irritation.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause damage to organs through prolonged or repeated exposure.
5.2. Personal Protective Equipment (PPE)
-
Wear appropriate chemical-resistant gloves, safety goggles, and a face shield.
-
Use a lab coat and ensure good ventilation. A respirator with an organic vapor/acid gas cartridge is recommended when handling large quantities of formic acid and toluene.
5.3. Handling and Storage
-
Store all chemicals in well-ventilated, cool, and dry areas, away from sources of ignition.
-
This compound should be stored in tightly sealed containers to protect it from moisture.
5.4. Waste Disposal
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic solvent waste should be collected in designated containers. Aqueous waste should be neutralized before disposal.
Conclusion
The synthesis of this compound via the formylation of 4-aminobenzoic acid is a well-established and scalable process. By carefully controlling reaction parameters, implementing robust purification procedures, and adhering to strict safety protocols, high-purity material suitable for pharmaceutical applications can be consistently produced. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to successfully implement and optimize the large-scale synthesis of this important intermediate.
References
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]
- Hajra, A., et al. (2009). An efficient and solvent-free N-formylation of amines using formic acid. Tetrahedron Letters, 50(26), 3367-3369. [Link]
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis.
- Mathew, A., & Karuppannan, S. (2022). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm, 24(44), 7857-7864. [Link]
- Patel, R. P., et al. (2022).
- Kumar, J., et al. (2015). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. RSC Advances, 5(92), 75231-75235. [Link]
- Method for preparing p-aminobenzoic acid. WO2003072534A1.
- The preparation method of p-aminobenzoic acid. CN100427457C.
- Preparation method of 4-aminobenzoic acid and deriv
- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogen
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4581. [Link]
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Pharmaceuticals, 16(5), 747. [Link]
- A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences, 24(13), 10986. [Link]
- Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Editorial: Advances in green synthesis for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 10. WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]
- 11. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
Application Note: Strategic Protection of 4-Formamidobenzoic Acid for Advanced Synthesis
Abstract: 4-Formamidobenzoic acid is a bifunctional aromatic building block of significant interest in medicinal chemistry and materials science.[1][2] Its utility in multi-step synthetic sequences is often dictated by the precise control and selective reactivity of its two key functional groups: the carboxylic acid and the formamide. This document provides a comprehensive guide to protecting group strategies for this compound, detailing field-proven protocols and the chemical reasoning that underpins the selection of an appropriate strategy. We will explore orthogonal protection schemes, enabling researchers to selectively unmask one functional group while the other remains shielded, thereby facilitating complex molecular construction.[3][4]
The Strategic Imperative for Protecting Groups
In organic synthesis, a protecting group acts as a temporary shield for a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[5] For a molecule like this compound, which possesses both an acidic carboxylic acid and a potentially reactive formamide N-H, a well-designed protecting group strategy is not merely an option but a necessity for achieving desired synthetic outcomes.
The core principle guiding multi-site protection is orthogonality . An orthogonal set of protecting groups allows for the selective deprotection of one group under specific conditions that leave the others intact.[3][4] This guide will focus on creating such orthogonal systems for this compound, primarily addressing the protection of the carboxylic acid via esterification and the more nuanced considerations for protecting the formamide N-H.
Protection of the Carboxylic Acid Moiety
The carboxylic acid is the most reactive site in this compound, with its acidic proton readily interfering with basic reagents and organometallics. Therefore, its protection is often the first step in a synthetic sequence. The most common and effective strategy is its conversion to an ester.[6][7]
Logical Flow for Carboxylic Acid Protection
Caption: Orthogonal protection/deprotection workflows for the carboxylic acid group.
Comparative Analysis of Ester Protecting Groups
| Protecting Group | Protection Method | Deprotection Conditions | Orthogonality & Key Advantages |
| Methyl/Ethyl Ester | Fischer Esterification (Alcohol, Acid Catalyst, Reflux)[8][9] | Saponification (e.g., LiOH, NaOH in aq. solvent)[10] | Cost-effective and simple. Stable to acidic and reductive conditions. Labile to base. |
| Benzyl (Bn) Ester | Alkylation with Benzyl Bromide/Chloride and a mild base (e.g., K₂CO₃, Cs₂CO₃)[11] | Catalytic Hydrogenolysis (H₂, Pd/C)[10][12] | Highly stable to acid and base. Cleaved under neutral, reductive conditions. Orthogonal to acid- and base-labile groups. |
| tert-Butyl (tBu) Ester | Acid-catalyzed addition of isobutylene or reaction with di-tert-butyl dicarbonate. | Acidolysis (e.g., Trifluoroacetic Acid (TFA) in CH₂Cl₂)[4][13] | Stable to base and hydrogenolysis. Cleaved under acidic conditions. Orthogonal to Bn and base-labile groups. |
Protocol 2.1: Synthesis of Methyl 4-formamidobenzoate (Fischer Esterification)
This protocol describes the formation of a methyl ester, a robust group stable to a wide variety of non-hydrolytic conditions.
-
Reaction Setup: Suspend this compound (1.0 eq) in anhydrous methanol (approx. 0.1–0.2 M). Place the flask in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1–0.2 eq) to the stirred suspension. CAUTION: Exothermic reaction.
-
Reflux: Remove the ice bath, equip the flask with a reflux condenser, and heat the mixture to reflux (approx. 65°C). Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Reduce the volume of methanol in vacuo. Carefully add the residue to a stirred mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction & Isolation: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2.2: Synthesis of Benzyl 4-formamidobenzoate (Bn Protection)
The benzyl ester is a cornerstone of orthogonal strategies due to its unique cleavage by hydrogenolysis.[12]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Alkylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until TLC analysis indicates full consumption of the starting material.
-
Work-up and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Protocol 2.3: Deprotection of Benzyl 4-formamidobenzoate (Hydrogenolysis)
-
Reaction Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add palladium on activated carbon (Pd/C, 5-10 mol% Pd).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.
-
Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate in vacuo to yield the deprotected carboxylic acid.
Protection of the Formamide N-H Moiety
The formamide N-H is significantly less acidic and nucleophilic than a primary or secondary amine. Protection is generally only required when using strong bases (e.g., organolithium reagents) or highly reactive electrophiles that could otherwise deprotonate or react at the nitrogen.
Strategic Considerations for the Formamide Group
A crucial aspect of this compound's chemistry is that the formyl group itself can be considered a protecting group for the parent aniline (4-aminobenzoic acid). In many synthetic routes, the final step may be the removal of the formyl group.[14][15]
Caption: Protection of the formamide N-H vs. removal of the formyl group.
Protocol 3.1: N-tert-Butoxycarbonyl (Boc) Protection of the Formamide
The Boc group is a robust choice for N-H protection, offering acid-lability that is orthogonal to benzyl esters.
-
Reaction Setup: Dissolve the 4-formamidobenzoate ester (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. It may require several hours to overnight for completion.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The N-Boc protected product can be purified by column chromatography.
Protocol 3.2: Deformylation (Removal of the Formyl Group)
This protocol cleaves the formamide bond to reveal the free amine, effectively "deprotecting" the aniline nitrogen.[14]
-
Reaction Setup: Dissolve or suspend the this compound derivative in a mixture of methanol and water.
-
Acid Addition: Add concentrated hydrochloric acid (HCl, several equivalents).
-
Reflux: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Isolation: Cool the reaction mixture. If the product precipitates as a hydrochloride salt, it can be collected by filtration. Alternatively, neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the free amine product with an organic solvent.
Integrated Orthogonal Strategy: A Case Study
To illustrate the power of orthogonality, consider a synthetic goal requiring modification at the aromatic ring (e.g., via a directed ortho-metalation) of this compound, followed by peptide coupling at the carboxylic acid.
-
Step 1: Protect the Carboxylic Acid. The acidic proton must be removed. A benzyl ester is chosen (Protocol 2.2) because it is stable to the strongly basic conditions of metalation and the acidic/basic conditions of subsequent steps.
-
Step 2: Protect the Formamide N-H. Directed ortho-metalation requires a strong base (e.g., s-BuLi), which would deprotonate the N-H. A Boc group is installed (Protocol 3.1). The resulting intermediate is now protected with two orthogonal groups: an N-Boc group (acid-labile) and a C-terminal benzyl ester (removable by hydrogenolysis).
-
Step 3: Aromatic Ring Functionalization. Perform the directed ortho-metalation and subsequent reaction with an electrophile.
-
Step 4: Selective Deprotection.
-
Option A (Unmask the N-H): To modify the formamide, the N-Boc group is selectively removed with TFA, leaving the benzyl ester intact.[13]
-
Option B (Unmask the Carboxylic Acid): To perform a peptide coupling, the benzyl ester is selectively removed by hydrogenolysis (H₂, Pd/C), which does not affect the N-Boc group.[12] The resulting N-Boc protected acid is now ready for activation and coupling.
-
This logical, stepwise protection and selective deprotection sequence allows for complete control over the molecule's reactivity, which is the cornerstone of modern synthetic chemistry.
References
- G. Barany, R. B. Merrifield, The Peptides, Vol. 2 (E. Gross, J. Meienhofer, eds.), Academic Press, New York, 1980, pp. 1-284. (Reference to the concept of orthogonality in peptide synthesis).
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. URL: https://pubmed.ncbi.nlm.nih.gov/11074474/
- Boc Sciences. (n.d.). Amine Protection / Deprotection. Fisher Scientific. URL: https://www.fishersci.com/us/en/technical-articles/syn-amine-protection.html
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. URL: https://pubs.acs.org/doi/10.1021/cr800323s
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. URL: https://www.peptide.
- SynArchive. (n.d.). Protection of Amine by Amide - Formamide. URL: https://www.synarchive.com/protecting-groups/amine-amide#Formamide
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Properties and Applications of 4-Formamido Benzoic Acid. URL: https://www.inno-pharmchem.com/news/the-essential-properties-and-applications-of-4-formamido-benzoic-acid-250913.html
- ChemicalBook. (2025). 4-Formamido Benzoic Acid | 28533-43-9. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0251768.htm
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-4-formamido-benzoic-acid-in-modern-pharmaceutical-synthesis-250714.html
- Dougan, C. S., et al. (2008). The formamide as an unconventional amine protecting group for PET radiochemistry. Chemical Communications, (23), 2694-2696. URL: https://pubs.rsc.org/en/content/articlelanding/2008/cc/b803274a
- Organic Chemistry Portal. (2008). Protection of Organic Functional Groups. URL: https://www.organic-chemistry.org/Highlights/2008/31March.shtm
- National Center for Biotechnology Information. (n.d.). 4-(Formylamino)benzoic acid. PubChem Compound Database. URL: https://pubchem.ncbi.nlm.nih.gov/compound/232524
- Wikipedia. (n.d.). Protecting group. URL: https://en.wikipedia.org/wiki/Protecting_group
- Organic Chemistry Portal. (n.d.). Protective Groups. URL: https://www.organic-chemistry.org/protectivegroups/
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.10%3A_Protecting_Groups_in_Organic_Synthesis
- YouTube. (2020). Protecting Groups for Carboxylic acid. URL: https://www.youtube.
- Slideshare. (n.d.). Protection and deprotection of carboxylic acid. URL: https://www.slideshare.net/ShikhaPopali/protection-and-deprotection-of-carboxylic-acid
- Pace, V., & Holzer, W. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 19(1), 2-18. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4367823/
- BenchChem. (2025). Optimizing reaction conditions for esterification of 4-aminobenzoic acid. URL: https://www.benchchem.
- ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. URL: https://www.researchgate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. synarchive.com [synarchive.com]
- 15. Protection of Organic Functional Groups [organic-chemistry.org]
The Strategic Application of 4-Formamidobenzoic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Versatility of a Bifunctional Scaffold
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available, 4-Formamidobenzoic acid has emerged as a particularly valuable and versatile intermediate. Its unique bifunctional nature, possessing both a carboxylic acid and a formamido group, offers multiple avenues for chemical modification, enabling its incorporation into a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and insights into its strategic deployment in the synthesis of targeted therapies.
The inherent reactivity of its two functional groups allows for selective and sequential reactions. The carboxylic acid moiety is readily amenable to esterification and amidation reactions, while the formamido group can act as a stable amide or be hydrolyzed to the corresponding amine, providing a further point for diversification. This dual functionality makes this compound a strategic linchpin in the assembly of compound libraries and the optimization of lead candidates.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 250-252 °C | [3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
| pKa | ~3.5-4.5 (estimated for the carboxylic acid) |
Core Applications in Drug Discovery
The utility of this compound spans multiple therapeutic areas, primarily driven by its suitability as a scaffold for inhibitors of key biological targets.
A Foundational Component in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. The core structure of many PARP inhibitors features a phthalazinone or a related heterocyclic system, often appended with a carboxamide moiety that mimics the nicotinamide portion of the NAD+ substrate. While direct synthesis routes for major PARP inhibitors like Olaparib, Rucaparib, and Niraparib do not explicitly start from this compound, the analogous compound, 4-formylbenzoic acid, is a key intermediate in the synthesis of some PARP inhibitor backbones.[4] The formamido group in this compound can be seen as a protected or precursor form of the amine required for the construction of such heterocyclic systems.
Conceptual Synthetic Workflow for a PARP Inhibitor Scaffold
The following diagram illustrates a conceptual workflow for how this compound could be utilized in the synthesis of a generic PARP inhibitor pharmacophore.
Caption: Conceptual workflow for PARP inhibitor synthesis.
A Versatile Building Block for Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a key target in cancer immunotherapy.[5] Overexpression of IDO1 in the tumor microenvironment leads to immune suppression. The development of small molecule inhibitors of IDO1 is an active area of research. The structural motif of this compound can be incorporated into various IDO1 inhibitor scaffolds, where the formamido group can participate in crucial hydrogen bonding interactions within the enzyme's active site.
Key Moiety in Potent MDM2-p53 Interaction Inhibitors
The interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor p53 is a critical regulator of cell cycle and apoptosis. Inhibition of this interaction is a promising strategy for cancer therapy. The potent and selective MDM2-p53 inhibitor, AM-7209, features a 4-amidobenzoic acid moiety, which was introduced to replace a carboxylic acid in a precursor compound.[4][6][7] This modification resulted in significantly improved potency, favorable pharmacokinetic properties, and enhanced in vivo antitumor activity.[4][6][7] This highlights the strategic importance of the 4-amidobenzoic acid scaffold in optimizing drug candidates.
Logical Relationship of Scaffold Modification in AM-7209 Development
The following diagram illustrates the logical progression from a precursor to the final drug candidate, AM-7209.
Caption: Development of AM-7209 through scaffold modification.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two primary transformations of this compound, which are fundamental to its application in drug discovery.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the formation of an amide bond by coupling the carboxylic acid of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., HATU, EDC/HOBt)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, Et₃N)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard workup and purification reagents and equipment
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a minimal amount of anhydrous DMF or DCM.
-
Activation: To the stirred solution, add the coupling agent (e.g., HATU, 1.1 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the desired amide.
Protocol 2: General Procedure for Fischer Esterification
This protocol outlines the acid-catalyzed esterification of the carboxylic acid group of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Strong acid catalyst (e.g., concentrated H₂SO₄)
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard workup and purification reagents and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Carefully neutralize the solution by washing with a saturated aqueous solution of NaHCO₃.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude ester by recrystallization or flash column chromatography to obtain the pure product.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound stands out as a highly valuable and strategically important building block in drug discovery. Its bifunctional nature provides a robust platform for the synthesis of complex and diverse molecular scaffolds. As demonstrated by its application in the development of inhibitors for key therapeutic targets such as PARP, IDO1, and the MDM2-p53 interaction, this seemingly simple molecule offers a wealth of synthetic possibilities. The protocols provided herein offer a practical guide for harnessing the reactivity of this compound, empowering researchers to accelerate their drug discovery programs.
References
- Li, Y., Wen, H., Liu, Y., Wang, S., Wang, T., Zhang, G., Chen, X., Li, Y., & Cui, H. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules, 24(11), 2169. [Link]
- Sun, D., Li, Z., Rew, Y., Gribble, M. W., Bartberger, M. D., Beck, H. P., ... & Canon, J. (2014). Discovery of AM-7209, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction. Journal of medicinal chemistry, 57(24), 10499–10511. [Link]
- Rew, Y., Sun, D., Gribble, M. W., Bartberger, M. D., Beck, H. P., Canon, J., ... & Yu, D. (2014). Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2–p53 Interaction. Journal of Medicinal Chemistry, 57(24), 10499-10511. [Link]
- Sun, D., Rew, Y., Gribble, M. W., Bartberger, M. D., Beck, H. P., Canon, J., ... & Yu, D. (2014). Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2-p53 Interaction. Request PDF. [Link]
- Fletcher, S. (n.d.).
- Cheon, C. H. (2021). End game to the first-generation synthesis of rucaparib (1).
- Pollard, J. R., & Mortimore, M. (2009). Discovery and development of aurora kinase inhibitors as anticancer agents. Journal of medicinal chemistry, 52(9), 2629–2651. [Link]
- Pharmaffiliates. (n.d.). 4-Formamido Benzoic Acid.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 232524, 4-(Formylamino)benzoic acid. pubchem.ncbi.nlm.nih.gov. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of AM-7209, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Polymers with 4-Formamidobenzoic Acid for Advanced Drug Development
Introduction: The Strategic Imperative of Polymer Functionalization in Modern Therapeutics
In the landscape of advanced drug development, the precise control over the molecular architecture of therapeutic carriers is paramount. Polymeric drug conjugates represent a sophisticated class of drug delivery systems (DDS) designed to enhance the therapeutic index of pharmacologically active agents.[1][2][3] The covalent attachment of drug molecules to a polymer backbone can significantly improve their pharmacokinetic and pharmacodynamic profiles, leading to better solubility, extended plasma half-life, and targeted delivery to the site of action.[2][4] This strategic modification of polymers, known as functionalization, is a cornerstone of modern nanomedicine and biomaterial science.[5][6]
This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers with 4-formamidobenzoic acid. This particular functionalization is of significant interest due to the versatile chemical handles it introduces. The formamido group can be readily hydrolyzed to a primary amine, providing a reactive site for subsequent bioconjugation with therapeutic molecules, targeting ligands, or imaging agents. The carboxylic acid moiety, on the other hand, can be leveraged for further coupling reactions or to modulate the physicochemical properties of the polymer, such as its solubility and interaction with biological systems.
These application notes are intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel polymer-based therapeutics with enhanced efficacy and safety profiles.
Underlying Scientific Principles: The Chemistry of Polymer Modification
The covalent attachment of this compound to a polymer backbone is typically achieved through the formation of a stable amide bond. This requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by a primary amine. The most common and versatile method for achieving this is through the use of carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[7][8]
The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group (either on the polymer or on the this compound) to form a highly reactive O-acylisourea intermediate.[8]
-
Formation of a Stable Intermediate: This O-acylisourea intermediate is prone to hydrolysis in aqueous environments. To improve the efficiency of the reaction and minimize side products, NHS is added to convert the unstable intermediate into a more stable NHS-ester.[7]
-
Amide Bond Formation: The NHS-ester readily reacts with a primary amine to form a stable amide bond, with the NHS group being released as a byproduct.
This two-step, one-pot reaction is highly efficient and can be carried out under mild conditions, which is crucial for preserving the integrity of both the polymer and the molecule being conjugated.[8]
Experimental Workflow for Polymer Functionalization
The following diagram illustrates the general workflow for the functionalization of an amine-containing polymer with this compound.
Caption: General workflow for the functionalization of an amine-containing polymer.
Detailed Experimental Protocols
This section provides two detailed protocols for the functionalization of polymers with this compound. Protocol 1 describes the conjugation to an amine-functionalized polymer, while Protocol 2 details the modification of a carboxyl-functionalized polymer.
Protocol 1: Functionalization of an Amine-Terminated Polymer with this compound
Objective: To covalently attach this compound to a polymer containing primary amine groups using EDC/NHS chemistry.
Materials:
-
Amine-functionalized polymer (e.g., amine-terminated polyethylene glycol, PEG-NH2)
-
This compound (CAS: 28533-43-9)[9][]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Deionized water
-
Magnetic stirrer and stir bars
-
Reaction vessel (round-bottom flask)
-
Standard laboratory glassware
Procedure:
-
Polymer Dissolution:
-
In a clean, dry reaction vessel, dissolve the amine-functionalized polymer in anhydrous DMF to a final concentration of 10-20 mg/mL.
-
Stir the solution at room temperature until the polymer is completely dissolved.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 molar excess relative to the amine groups on the polymer) in anhydrous DMF.
-
Add NHS (1.5 molar excess relative to this compound) to the solution and stir until dissolved.
-
Add EDC-HCl (1.5 molar excess relative to this compound) to the solution. The solution may become cloudy.
-
Allow the activation reaction to proceed for 30-60 minutes at room temperature.
-
-
Coupling Reaction:
-
Slowly add the activated this compound solution to the polymer solution under continuous stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
Quench the reaction by adding a small amount of deionized water.
-
Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off.
-
Dialyze against deionized water for 48-72 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.
-
Freeze the purified polymer solution and lyophilize to obtain the final product as a dry powder.
-
Protocol 2: Functionalization of a Carboxyl-Terminated Polymer with 4-Aminobenzoic Acid (followed by formylation)
Objective: To introduce a formamido-benzoic acid moiety onto a polymer containing carboxylic acid groups. This is a two-step process involving an initial amidation followed by a formylation step.
Materials:
-
Carboxyl-functionalized polymer (e.g., Poly(lactic-co-glycolic acid), PLGA)
-
4-Aminobenzoic acid
-
EDC-HCl
-
NHS
-
Anhydrous DMF
-
Acetic anhydride
-
Formic acid
-
Dialysis membrane
-
Deionized water
-
Standard laboratory glassware
Part A: Amidation with 4-Aminobenzoic Acid
-
Polymer Dissolution and Activation:
-
Dissolve the carboxyl-functionalized polymer in anhydrous DMF.
-
Add NHS (1.5 molar excess relative to the carboxyl groups on the polymer) and stir until dissolved.
-
Add EDC-HCl (1.5 molar excess relative to the carboxyl groups on the polymer) and allow the activation to proceed for 30-60 minutes.
-
-
Coupling Reaction:
-
In a separate vial, dissolve 4-aminobenzoic acid (3-5 molar excess) in anhydrous DMF.
-
Add the 4-aminobenzoic acid solution to the activated polymer solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
-
Purification:
-
Purify the resulting polymer conjugate by dialysis as described in Protocol 1.
-
Part B: Formylation of the Amine Group
-
Formylation Reaction:
-
Dissolve the purified amine-functionalized polymer in a mixture of formic acid and acetic anhydride (e.g., 3:1 v/v).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Final Purification:
-
Remove the excess formic acid and acetic anhydride under reduced pressure.
-
Redissolve the polymer in a suitable solvent (e.g., DMF or DMSO) and purify by dialysis against deionized water.
-
Lyophilize to obtain the final this compound functionalized polymer.
-
Characterization of the Functionalized Polymer
Thorough characterization is essential to confirm the successful functionalization of the polymer and to determine the degree of modification.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the covalent attachment of the this compound moiety. | Appearance of new aromatic proton signals from the benzoic acid ring and a signal corresponding to the formyl proton. |
| FTIR Spectroscopy | To identify the presence of key functional groups. | Appearance of characteristic amide bond absorption bands (around 1650 cm⁻¹) and changes in the carboxylic acid and amine regions. |
| Gel Permeation Chromatography (GPC) | To assess the molecular weight and polydispersity of the polymer after functionalization. | A slight increase in molecular weight with no significant change in polydispersity, indicating minimal polymer degradation or cross-linking. |
| UV-Vis Spectroscopy | To quantify the degree of functionalization. | By measuring the absorbance of the aromatic ring of the attached this compound at a specific wavelength and using a calibration curve. |
Applications in Drug Development
The functionalization of polymers with this compound opens up a wide range of possibilities in drug development:
-
Prodrug Development: The formamido group can act as a temporary protecting group for an amine. The subsequent deprotection to reveal the primary amine can be triggered by specific physiological conditions, allowing for controlled drug release.[11]
-
Targeted Drug Delivery: The deprotected amine can be used to conjugate targeting ligands such as antibodies, peptides, or aptamers, enabling the specific delivery of the polymer-drug conjugate to diseased cells or tissues.[3][12]
-
Bioconjugation: The primary amine serves as a versatile handle for a variety of bioconjugation chemistries, including the attachment of therapeutic proteins, enzymes, or nucleic acids.[7][13]
-
Hydrogel Formation: The functionalized polymers can be cross-linked to form hydrogels for sustained drug release or as scaffolds for tissue engineering.[14]
Chemical Reaction Scheme
The following diagram illustrates the chemical reaction for the functionalization of an amine-terminated polymer with this compound using EDC/NHS chemistry.
Caption: Reaction scheme for EDC/NHS mediated coupling.
Conclusion and Future Perspectives
The functionalization of polymers with this compound is a robust and versatile strategy for the development of advanced therapeutic systems. The protocols outlined in this guide, based on well-established carbodiimide chemistry, provide a reliable foundation for researchers to synthesize custom polymer conjugates. The ability to introduce a protected amine group offers a significant advantage in multi-step synthetic routes for complex drug delivery vehicles. Future advancements in this field will likely focus on the development of even more efficient and specific conjugation chemistries, as well as the application of these functionalized polymers in personalized medicine and combination therapies.
References
- Hydrogels Based on Schiff Base Linkages for Biomedical Applications. (n.d.). ResearchGate.
- Blasco, E., Sims, M. B., Goldmann, A. S., Sumerlin, B. S., & Barner-Kowollik, C. (2017). 50th Anniversary Perspective: Polymer Functionalization. Macromolecules, 50(14), 5215–5252.
- Carbodiimide fuels create transient tough interpenetrated networks. (2026). ACS Fall 2025.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023).
- The Essential Properties and Applications of 4-Formamido Benzoic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Reversible Polymer–Protein Functionalization by Stepwise Introduction of Amine-Reactive, Reductive-Responsive Self-Immolative End Groups onto RAFT-Derived Polymers. (n.d.). PMC. [Link]
- Research Core: Design and Synthesis of Functional Polymer Building Blocks. (n.d.). Klinger-Lab.
- Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. (2015).
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. [Link]
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. [Link]
- Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. (2024). RSC Publishing. [Link]
- Covalent Polymer-Drug Conjug
- Chemically-modified biopolymers for the formation of biomedical hydrogels. (n.d.). PMC. [Link]
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects. (n.d.). PMC. [Link]
- Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (n.d.). PMC. [Link]
- Functionalized polymers: synthesis and properties. (2010). Beilstein Journals. [Link]
- Chemical interactions between drugs containing reactive amines with hydrolyzable insoluble biopolymers in aqueous solutions. (n.d.). PubMed. [Link]
- Functional end groups for polymers prepared using ring-opening metathesis polymerization. (n.d.).
- Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. (n.d.). ChemRxiv. [Link]
- New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. (2015).
- Polymeric conjugates for drug delivery. (n.d.). PMC. [Link]
- A review of conjugation technologies for antibody drug conjug
- Special Issue: “Synthesis of Advanced Polymer M
- Modular Approach to the Functionalization of Polymersomes. (n.d.). PMC. [Link]
- Development of polymer-wrapping methods for functionalization of carbon m
- Applications of Metal-Organic Frameworks as Drug Delivery Systems. (n.d.). MDPI. [Link]
- Recent Progress in Bioconjugation Strategies for Liposome-Medi
- An emerging era in manufacturing of drug delivery systems: Nanofabrication techniques. (n.d.). ScienceDirect. [Link]
- Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjug
- Polymer Analysis and Characteriz
Sources
- 1. Covalent Polymer-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery [sigmaaldrich.com]
- 4. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. klinger-lab.de [klinger-lab.de]
- 6. BJOC - Functionalized polymers: synthesis and properties [beilstein-journals.org]
- 7. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. nbinno.com [nbinno.com]
- 11. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
High-Yield Synthesis of 4-Formamidobenzoic Acid: An Application Note and Detailed Protocol
Introduction: The Significance of 4-Formamidobenzoic Acid
This compound is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Its structure, featuring both a carboxylic acid and a formamide group, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and drug development. The formamide moiety can act as a precursor to isocyanides or participate in various cyclization reactions, while the carboxylic acid group provides a handle for esterification, amidation, or salt formation, enabling the modulation of physicochemical properties such as solubility and bioavailability. Given its importance, the development of a robust, high-yield, and scalable synthetic protocol is of paramount interest to the research and industrial community.
This application note provides a comprehensive guide to the high-yield synthesis of this compound via the N-formylation of 4-aminobenzoic acid using in situ generated acetic formic anhydride. This method is renowned for its efficiency, mild reaction conditions, and excellent yields.[1] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and outline the necessary safety precautions and characterization techniques to ensure the synthesis of a high-purity final product.
Reaction Mechanism: The Power of Acetic Formic Anhydride
The N-formylation of 4-aminobenzoic acid is achieved through a nucleophilic acyl substitution reaction. The key to the high efficiency of this method lies in the use of acetic formic anhydride (AFA) as the formylating agent. AFA is a mixed anhydride that is significantly more reactive than formic acid alone. It is typically generated in situ from the reaction of formic acid and acetic anhydride.[2]
The mechanism proceeds as follows:
-
In Situ Formation of Acetic Formic Anhydride: Acetic anhydride reacts with formic acid to form the more reactive acetic formic anhydride. This mixed anhydride possesses two electrophilic carbonyl centers.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid performs a nucleophilic attack on one of the carbonyl carbons of acetic formic anhydride. Due to the lower steric hindrance and higher electrophilicity of the formyl group's carbonyl carbon compared to the acetyl group's, the attack preferentially occurs at the formyl carbonyl.[3]
-
Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate then collapses, leading to the elimination of an acetate ion as a stable leaving group.
-
Deprotonation: A final deprotonation step yields the stable this compound and acetic acid as a byproduct.
The overall transformation is highly selective and rapid, often reaching completion in a short period under mild conditions.[1]
Sources
The Strategic Application of 4-Formamidobenzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: 4-Formamidobenzoic Acid as a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic frameworks is of paramount importance. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and natural products, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. Among the myriad of starting materials available to the synthetic chemist, this compound has emerged as a particularly strategic and versatile building block.
This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic compounds, with a focus on quinazolin-4-ones and benzimidazoles. As a bifunctional molecule, this compound offers the distinct advantage of a pre-installed formamide group on an aromatic carboxylic acid scaffold. This feature obviates the need for separate formylation steps, often streamlining synthetic routes and improving overall efficiency. The formamide moiety serves as a stable and convenient source of a one-carbon electrophile, while the carboxylic acid provides a handle for further derivatization or can participate directly in cyclization reactions.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only detailed, field-proven protocols but also the underlying scientific rationale for the experimental choices, thereby empowering the reader to adapt and innovate upon these methodologies.
I. Synthesis of Quinazolin-4-ones: A Privileged Scaffold in Medicinal Chemistry
The quinazolin-4-one core is a prominent feature in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The classical Niementowski synthesis, which involves the condensation of anthranilic acid with formamide, provides a foundational approach to this scaffold.[1][2] The use of this compound can be viewed as an evolution of this method, where the starting material is essentially a stabilized adduct of anthranilic acid and a formyl equivalent.
Expertise & Experience: The Rationale for Employing this compound
The primary advantage of using this compound in quinazolinone synthesis lies in its stability and ease of handling compared to formamide, which is hygroscopic and can be thermally unstable. Furthermore, the intramolecular nature of the initial cyclization step when starting with N-acylated anthranilic acids can lead to cleaner reactions and higher yields by minimizing intermolecular side reactions. The reaction typically proceeds via an initial formation of a benzoxazinone intermediate, which is then reacted with a nitrogen nucleophile to yield the desired quinazolinone.
Experimental Workflow: Quinazolinone Synthesis
The synthesis of quinazolin-4-ones from this compound is a two-step process that can be performed in a one-pot fashion. The first step involves the cyclodehydration of this compound to form the corresponding benzoxazinone, which is then subjected to aminolysis to furnish the quinazolinone ring.
Caption: Workflow for Quinazolin-4-one Synthesis.
Protocol 1: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol describes a general method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones starting from this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Primary amine (e.g., aniline, benzylamine)
-
Dimethylformamide (DMF) or ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Benzoxazinone Formation: In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure to yield the crude benzoxazinone intermediate. This intermediate is often used in the next step without further purification.
-
Aminolysis and Cyclization: The crude benzoxazinone is dissolved in a suitable solvent such as DMF or ethanol. The chosen primary amine (1.1 equivalents) is added to the solution. The reaction mixture is then heated to reflux for 3-6 hours.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
| Starting Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | DMF | 4 | ~75-85 | [3] |
| Benzylamine | Ethanol | 5 | ~70-80 | [3] |
| Hydrazine Hydrate | DMF | 3 | ~68 | [3] |
Reaction Mechanism: Quinazolinone Formation
The formation of the quinazolinone ring from an N-acylanthranilic acid proceeds through a well-established mechanism.
Caption: Mechanism of Quinazolinone Formation.
The reaction is initiated by the activation of the carboxylic acid of this compound by acetic anhydride to form a mixed anhydride. This is followed by an intramolecular cyclization to form the benzoxazinone intermediate. Subsequent nucleophilic attack by a primary amine on the carbonyl group of the benzoxazinone ring leads to ring-opening, followed by an intramolecular cyclization and dehydration to afford the stable quinazolin-4-one ring system.
II. Synthesis of Benzimidazoles: A Cornerstone of Pharmaceutical Chemistry
Benzimidazoles are another class of heterocyclic compounds with immense significance in medicinal chemistry, found in drugs such as the proton pump inhibitor omeprazole and the anthelmintic albendazole. The most common synthetic route to benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[4][5]
Expertise & Experience: Leveraging this compound for Benzimidazole Synthesis
In this context, this compound can serve as the carboxylic acid component in the condensation reaction with an o-phenylenediamine. The formamido group at the 4-position of the benzoic acid can be retained in the final product, offering a site for further functionalization, or it can be hydrolyzed under the reaction conditions. The choice of reaction conditions, particularly the strength of the acid catalyst and the temperature, will dictate the outcome.
Experimental Workflow: Benzimidazole Synthesis
The synthesis of benzimidazoles from this compound and an o-phenylenediamine is typically a one-pot reaction performed under acidic catalysis.
Caption: Workflow for Benzimidazole Synthesis.
Protocol 2: Synthesis of 2-(4-Formamidophenyl)-1H-benzimidazole
This protocol outlines the synthesis of a benzimidazole derivative from this compound and o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid in dioxane
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of this compound (1 equivalent), o-phenylenediamine (1 equivalent), and polyphosphoric acid (PPA) as the catalyst and solvent is prepared. Alternatively, a solution of the reactants in a high-boiling solvent like xylenes with a catalytic amount of p-toluenesulfonic acid can be used.
-
Heating: The reaction mixture is heated to 120-160 °C for 4-8 hours. The progress of the reaction is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice water with vigorous stirring. The precipitated solid is collected by filtration.
-
Neutralization and Purification: The crude product is suspended in water and neutralized with a saturated solution of sodium bicarbonate. The solid is then filtered, washed with water, and dried. The final product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Polyphosphoric Acid | Neat | 160 | 4 | ~80-90 | [5] |
| p-Toluenesulfonic acid | Xylenes | Reflux | 8 | ~70-80 | [4] |
| 4M HCl in Dioxane | Dioxane | Reflux | 6 | ~75-85 | [6] |
Reaction Mechanism: Benzimidazole Formation
The formation of the benzimidazole ring involves the initial formation of an amide bond between the carboxylic acid and one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and dehydration.
Caption: Mechanism of Benzimidazole Formation.
The carboxylic acid of this compound reacts with one of the amino groups of o-phenylenediamine under acidic conditions to form an amide intermediate. The second amino group of the o-phenylenediamine then attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to yield the aromatic benzimidazole ring.
III. Potential for the Synthesis of Other Heterocyclic Systems
While the synthesis of quinazolinones and benzimidazoles represents the most direct and well-established applications of this compound in heterocyclic chemistry, its bifunctional nature suggests potential for the construction of other ring systems. For instance, under different reaction conditions, it could potentially be used to synthesize 1,3-benzoxazin-4-ones . The formation of the benzoxazinone is a key intermediate step in the synthesis of quinazolinones, and by carefully controlling the reaction conditions and avoiding the addition of a nitrogen nucleophile, it may be possible to isolate this heterocyclic core.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. Its pre-formylated structure offers a convenient and efficient route to quinazolin-4-ones and benzimidazoles, obviating the need for separate formylation steps and often leading to cleaner reactions with high yields. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery and development, fostering innovation in the synthesis of novel bioactive molecules. The continued exploration of the reactivity of this compound is likely to unveil further applications in the construction of diverse and complex heterocyclic scaffolds.
References
- Organic Syntheses Procedure. Benzimidazole. [Link]
- Al-Obaydi, A. A. M., & Al-Janabi, A. S. H. (2014). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 23(2), 59-65.
- Patel, R. K., Sojitra, N. A., Dixit, R. B., & Dixit, B. C. (2013). Synthesis and Antimicrobial Study of Pyrimidinone Substituted 4 (3H)-Quinazolinone Derivatives. Journal of Heterocyclic Chemistry, 50(S1), E183-E191.
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
- Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69.
- Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 11.
- Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2007). Synthesis and in vitro anti-HIV-1 and cytotoxic activities of some new 2-substituted-benzimidazole derivatives.
- Khan, K. M., Ambreen, N., Karim, A., Saied, S., Amyn, A., Ahmed, A., & Perveen, S. (2011). Synthesis of 2-substituted benzimidazole derivatives and their biological activities. Journal of the Chemical Society of Pakistan, 33(4), 515-523.
- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
Sources
- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. generis-publishing.com [generis-publishing.com]
- 3. Nazarov Cyclization [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Topic: A Step-by-Step Guide to the Crystallization of 4-Formamidobenzoic Acid: Principles, Protocols, and Characterization
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive application note provides a detailed guide to the crystallization of 4-Formamidobenzoic acid (4-FBA), a key intermediate in organic and pharmaceutical synthesis.[1] Moving beyond a simple list of steps, this document elucidates the fundamental principles governing the crystallization process, empowering researchers to rationally design, execute, and troubleshoot purification protocols. We will explore solvent selection strategies based on physicochemical properties, present detailed step-by-step protocols for cooling, anti-solvent, and evaporation crystallization, and discuss essential characterization techniques. The potential for polymorphism, a critical consideration in pharmaceutical development, is highlighted by drawing parallels with the well-studied p-aminobenzoic acid (pABA), emphasizing the need for controlled and reproducible crystallization conditions.[2][3]
Introduction: The Critical Role of Crystallization
This compound is an off-white solid compound that serves as a versatile building block in the synthesis of more complex molecular structures, particularly within the pharmaceutical industry.[1] The purity and solid-state form of such intermediates are paramount, as they directly influence reaction kinetics, yield, and the properties of the final active pharmaceutical ingredient (API). Crystallization is the most powerful technique for purification and particle engineering in the chemical and pharmaceutical sciences.
A well-designed crystallization process not only removes impurities but also allows for control over critical solid-state properties such as crystal size, shape, and, most importantly, the polymorphic form. Polymorphism, the ability of a compound to exist in multiple crystal structures, can profoundly impact a drug's solubility, bioavailability, and stability.[4] While specific polymorphism studies on 4-FBA are not widely published, the extensive polymorphic behavior of the closely related compound p-aminobenzoic acid (pABA) serves as a crucial cautionary tale, underscoring the necessity of meticulous control over the crystallization process.[5][6]
This guide is structured to provide both the practical "how" and the scientific "why," enabling researchers to develop robust and reliable crystallization procedures for this compound.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for designing a successful crystallization strategy.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₃ | [1][7] |
| Molecular Weight | 165.15 g/mol | [1][7] |
| Appearance | White to Off-White Solid | [1][8] |
| Melting Point | ~250-252 °C | [9] |
| Boiling Point | 428.6 °C at 760 mmHg | [1][] |
| Density | 1.39 g/cm³ | [1][] |
| IUPAC Name | This compound | [7] |
Core Principles of Crystallization
Crystallization is a thermodynamic process driven by supersaturation. A solution is supersaturated when it contains more dissolved solute than it can hold at equilibrium. This unstable state is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.
The Causality Chain:
-
Solubility: The choice of solvent is the most critical factor. An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for high recovery of the purified solid upon cooling.
-
Supersaturation: This state can be achieved by several methods: cooling a saturated solution, adding an "anti-solvent" that reduces the compound's solubility, or slowly evaporating the solvent. The rate at which supersaturation is generated significantly impacts crystal size and number.
-
Nucleation & Growth: Slow generation of supersaturation favors crystal growth over nucleation, leading to larger, more well-defined crystals which are easier to filter and typically have higher purity. Rapid supersaturation often leads to rapid nucleation, resulting in a large number of small crystals or even amorphous precipitation, which can trap impurities.[11]
PART 1: Solvent Selection Strategy
The selection of an appropriate solvent system is paramount. The principle of "like dissolves like" is a useful starting point. 4-FBA possesses a polar carboxylic acid group and a formamido group, which can act as hydrogen bond donors and acceptors.[7] This suggests good solubility in polar solvents.
| Solvent Class | Example(s) | Rationale & Expected Behavior | Reference(s) |
| Polar Protic | Water, Ethanol, Methanol | The carboxylic acid and amide groups can hydrogen bond with these solvents. Solubility is expected to be moderate to high, especially at elevated temperatures. Benzoic acid, for example, is significantly more soluble in hot water than in cold water. | [9][11][12] |
| Polar Aprotic | DMSO, DMF, Acetone | These solvents are strong hydrogen bond acceptors and should effectively solvate 4-FBA. DMSO is a known solvent for 4-FBA. These are excellent candidates for dissolving the compound, potentially for use in anti-solvent methods. | [5][9] |
| Ethers / Esters | Tetrahydrofuran (THF), Ethyl Acetate | Moderate polarity. These may offer a good solubility differential with temperature. Ethyl acetate is a key solvent for crystallizing certain polymorphs of pABA. | [6][12] |
| Non-Polar | Toluene, Hexanes | Low solubility is expected due to the polarity mismatch. These are primarily useful as anti-solvents. | [13] |
Screening Protocol:
-
Place ~10-20 mg of crude 4-FBA into several small test tubes.
-
Add a potential solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume needed.
-
For solvents that dissolve the solid at room temperature, they may be more suitable for anti-solvent or evaporation methods.
-
For solvents that show poor solubility at room temperature, heat the suspension gently (e.g., in a 60-80 °C water bath). If the solid dissolves, this is a strong candidate for cooling crystallization.
-
Cool the tubes that required heating to room temperature and then in an ice bath. Observe the quality and quantity of the crystals that form. The ideal solvent yields a high recovery of crystalline solid, not an oil or amorphous precipitate.
PART 2: Step-by-Step Crystallization Protocols
Safety First: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Cooling Crystallization from a Single Solvent
This is the most common and straightforward method, ideal for compounds with a steep solubility curve with respect to temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation and splashing). Add a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., water or an alcohol/water mixture) in small portions while stirring and gently heating on a hot plate. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated or near-saturated when hot, maximizing yield upon cooling.[11]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass or loosely with foil to prevent contamination and slow evaporation. Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling is critical for forming large, pure crystals.[11]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to an hour to induce maximum precipitation of the solute.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Workflow for Cooling Crystallization
Caption: Workflow for purification of 4-FBA via cooling crystallization.
Protocol B: Anti-Solvent Crystallization
This method is useful when a good single solvent for cooling crystallization cannot be found, or for thermally sensitive compounds. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, causing it to precipitate.
-
Dissolution: Dissolve the crude 4-FBA in a minimal amount of a "good" solvent (e.g., DMSO, DMF) at room temperature.[5]
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., water) dropwise. The slow addition is crucial. Add the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.
-
Crystal Growth: At the first sign of persistent turbidity, stop adding the anti-solvent. If necessary, gently warm the solution until it becomes clear again, and then allow it to cool slowly. This controlled approach encourages the growth of crystals rather than amorphous precipitation.
-
Completion and Isolation: If needed, add a little more anti-solvent to maximize the yield. Allow the mixture to stand for a period to ensure complete crystallization. Isolate, wash (with the anti-solvent or a mixture of the two solvents), and dry the crystals as described in Protocol A.
PART 3: Crystal Characterization
After crystallization, it is essential to verify the purity and identity of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value (250-252 °C) is a good indicator of purity.[9] A broad or depressed melting point suggests the presence of impurities.
-
FTIR Spectroscopy: Infrared spectroscopy can be used to confirm the presence of key functional groups (e.g., C=O of the carboxylic acid and amide, N-H and C-N bonds of the amide) and to serve as a fingerprint for the compound.
-
X-Ray Diffraction (XRD): For applications where the solid form is critical, Powder X-Ray Diffraction (PXRD) is the definitive technique to identify the crystal structure and detect polymorphism. Single-crystal XRD can be used to determine the precise molecular structure.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not initiated. | 1. Boil off some of the solvent to increase the concentration and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal of the pure compound.[11] |
| An oil forms instead of crystals. | 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. The melting point of the solute is lower than the boiling point of the solvent. | 1. Add a small amount of hot solvent to dissolve the oil, then try cooling more slowly. 2. Ensure cooling is gradual. Insulate the flask if necessary. 3. Choose a lower-boiling point solvent. |
| Yield is very low. | 1. Too much solvent was used. 2. The compound has significant solubility in the solvent even at low temperatures. 3. Premature crystallization during hot filtration. | 1. Use less solvent in the initial dissolution step. 2. Try a different solvent or an anti-solvent method. Ensure sufficient time in the ice bath. 3. Ensure the funnel and receiving flask are adequately pre-heated. |
Conclusion
The successful crystallization of this compound is a systematic process that relies on a solid understanding of the principles of solubility and supersaturation. By carefully selecting a solvent system and controlling the rate of cooling or anti-solvent addition, researchers can obtain high-purity crystalline material suitable for further use. The potential for polymorphism, as highlighted by analogous compounds, mandates that any crystallization protocol be followed consistently to ensure a reproducible solid form. The methods and principles outlined in this guide provide a robust framework for developing and optimizing the purification of this compound for research and development applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- BOC Sciences. (n.d.). CAS 28533-43-9 4-Formamido benzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232524, 4-(Formylamino)benzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12088, 4-Formylbenzoic acid.
- ChemicalBook. (n.d.). 4-Formamido Benzoic Acid | 28533-43-9.
- ResearchGate. (n.d.).
- Sullivan, R. A. (2015).
- Hussain, M. N., Van Meervelt, L., & Van Gerven, T. (2024).
- Pharmaffiliates. (n.d.). CAS No: 28533-43-9 | Chemical Name: 4-Formamido Benzoic Acid.
- University of Missouri-St. Louis. (n.d.).
- BenchChem. (2025). Solubility profile of 4-methoxybenzoic acid in different solvents.
- Ozbek, F. E., & Necefoglu, H. (2019). Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). DergiPark.
- ResearchGate. (n.d.). Solubility of p ABA in several solvents.
- Price, S. L. (2019). Polymorphism in p-aminobenzoic acid. CrystEngComm.
- SciSpace. (2019). Polymorphism in p-aminobenzoic acid.
- ResearchGate. (2025).
Sources
- 1. nbinno.com [nbinno.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
4-Formamidobenzoic acid in the preparation of bioactive molecules
An Application Guide to 4-Formamidobenzoic Acid in the Synthesis of Bioactive Molecules
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
In the intricate world of medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate success. This compound (4-FABA), a bifunctional aromatic compound, has emerged as a foundational building block for constructing complex molecular architectures.[1] Its structure, featuring a carboxylic acid and a formamido group on a benzene ring, offers chemists a versatile platform with two distinct points for chemical modification.[1] The carboxylic acid provides a reactive handle for amide bond formation—the most common linkage in pharmaceutical agents—while the formamido group serves as a stable and reliable protecting group for the corresponding aniline, which can be unveiled under specific conditions for further functionalization.
This guide provides an in-depth exploration of 4-FABA's applications, moving beyond simple procedural lists to explain the causality behind experimental choices. We will delve into core synthetic strategies, present detailed, field-proven protocols, and use a key bioactive molecule's synthetic intermediate as a case study to illustrate its practical utility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. This compound is an off-white solid, and its key characteristics are summarized below.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 28533-43-9 | [1][2][4] |
| Molecular Formula | C₈H₇NO₃ | [2][4][5] |
| Molecular Weight | 165.15 g/mol | [2][3][5] |
| Melting Point | 250-252 °C | [4] |
| Boiling Point | 428.6 °C at 760 mmHg | [2][] |
| Density | 1.39 g/cm³ | [2][] |
| Appearance | White to Off-White Solid | [2][3] |
| Solubility | Soluble in DMSO, Methanol | [4][7] |
Safety and Handling Precautions
As with any chemical reagent, proper safety protocols must be strictly followed. This compound is classified as an irritant.[4]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid breathing dust.[8][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9] In case of contact, rinse the affected area immediately with plenty of water.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][10] It is recommended to store it in a refrigerator.[3][4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[8][9]
Core Synthetic Strategy: Amide Bond Formation
The most powerful application of 4-FABA in bioactive synthesis is the formation of an amide bond using its carboxylic acid moiety. This reaction is fundamental to the synthesis of countless drugs, including peptides, enzyme inhibitors, and other complex therapeutics. Direct condensation of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" with a coupling reagent to facilitate nucleophilic attack by the amine.[11][12]
Mechanism of Action: Carbodiimide and Additive-Mediated Coupling
A prevalent and robust method for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[13][14]
-
Activation: The carboxylic acid attacks EDC, forming a highly reactive O-acylisourea intermediate.
-
Stable Intermediate Formation: This intermediate is susceptible to side reactions and racemization. An additive like NHS rapidly reacts with the O-acylisourea to form a more stable, yet still reactive, NHS-ester. This step is crucial for minimizing side products and preserving stereochemical integrity, especially with chiral substrates.[13]
-
Aminolysis: The amine nucleophile attacks the NHS-ester, displacing the NHS leaving group to form the desired stable amide bond.
The general workflow for this critical transformation is depicted below.
Caption: General experimental workflow for amide coupling.
Application Case Study: Synthesis of a Pralatrexate Precursor
To illustrate the practical application of 4-FABA, we will outline the synthesis of a key precursor for Pralatrexate. Pralatrexate is a potent antifolate drug used in the treatment of peripheral T-cell lymphoma.[15][16] Its structure features an L-glutamic acid moiety connected via an amide bond to a complex benzoic acid derivative.[15] The synthesis of Pralatrexate and its analogs relies on the robust formation of this amide linkage.[17][18]
In this protocol, we will couple this compound with the diethyl ester of L-glutamic acid. This reaction demonstrates the core strategy of using 4-FABA to build the central amide bond found in this class of bioactive molecules.
Protocol 1: Synthesis of Diethyl (S)-2-(4-formamidobenzamido)pentanedioate
This protocol details the HATU-mediated coupling of 4-FABA with L-glutamic acid diethyl ester hydrochloride. HATU is a highly efficient uronium-based coupling reagent known for fast reaction times and low rates of racemization, making it ideal for sensitive substrates.[13]
Materials:
-
This compound (1.0 equiv)
-
L-Glutamic acid diethyl ester hydrochloride (1.05 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% Lithium chloride (LiCl) aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. The solution may change color.
-
Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This step ensures the formation of the highly reactive OAt-active ester of 4-FABA.[13]
-
Amine Addition: In a separate flask, dissolve L-Glutamic acid diethyl ester hydrochloride (1.05 equiv) in a minimal amount of anhydrous DMF and add it to the pre-activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-FABA) is consumed.
-
Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (3 times, to remove DMF), saturated aqueous NaHCO₃ (2 times), and finally with brine (1 time).[11]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Caption: Synthesis of a Pralatrexate precursor via amide coupling.
Characterization and Validation
The identity and purity of the synthesized product must be rigorously confirmed.
Table 2: Analytical Methods for Product Validation
| Technique | Purpose | Expected Observations for Diethyl (S)-2-(4-formamidobenzamido)pentanedioate |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to aromatic protons of the 4-FABA ring, the formyl proton, the amide N-H, and protons from the glutamic acid ester backbone. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Peaks for carbonyl carbons (amide, esters, carboxylic acid), aromatic carbons, and aliphatic carbons of the glutamic acid moiety. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product. | A molecular ion peak corresponding to the exact mass of the product (C₁₇H₂₂N₂O₆, MW: 366.37 g/mol ). |
| Infrared (IR) Spectroscopy | Identifies key functional groups. | Characteristic stretches for N-H (amide), C=O (amide and esters), and aromatic C-H bonds. |
| HPLC | Assesses purity and quantifies the product. | A single major peak indicating high purity, with retention time determined by the chosen method. |
Troubleshooting Common Issues in Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagents (degraded by moisture).2. Insufficient base (DIPEA).3. Poor quality or wet solvent (DMF). | 1. Use fresh, high-quality coupling reagents. Store them in a desiccator.2. Ensure adequate equivalents of base are used, especially if the amine is a hydrochloride salt.3. Use anhydrous grade DMF from a sealed bottle. |
| Multiple Spots on TLC (Side Products) | 1. O-acylisourea rearrangement (if no NHS/HOBt is used with EDC).2. Racemization of the amino acid.3. Incomplete reaction. | 1. Use an additive like NHS or HOBt. Switch to a uronium salt like HATU.2. Keep reaction temperatures low (0 °C) during activation. Use HATU to minimize racemization.3. Increase reaction time or slightly warm the reaction mixture. |
| Difficulty Removing DMF | DMF has a high boiling point and is water-soluble. | Perform multiple washes with 5% LiCl solution or brine during the aqueous workup.[11] |
| Product is an Oil and Hard to Purify | The product may be non-crystalline at room temperature. | Ensure all solvent is removed under high vacuum. If column chromatography is difficult, consider alternative purification methods like preparative HPLC. |
Conclusion
This compound is more than just a simple chemical intermediate; it is a strategic tool for the efficient construction of bioactive molecules. Its bifunctional nature allows for the selective and high-yield formation of critical amide bonds while providing a masked amino group for potential downstream transformations. By understanding the principles of amide coupling and employing robust, modern protocols, researchers can leverage 4-FABA to accelerate the synthesis of complex therapeutic agents, such as Pralatrexate and other enzyme inhibitors. The self-validating nature of the protocols, combined with rigorous analytical characterization, ensures the reliability and reproducibility required in the demanding field of drug discovery.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzw9z-PmGnsGXAlUA0r04S6J6XPxq-UrodahKSvH3DtS5regVGY-qNgkoZQvLnlVcnCRUXZqFBxD3dytzEsTKEKIgTcO5aCoPB65dN9u5etcXNJufxtuhMqY82Z-a1LgYtD9Yfo7jBVdT33Xi4j6GMMVmo-tT-6ORLpkFjRdFs_pLRk-GuLIHy309LvWSBpFQcbDCBnwfEUeoBLr_gtSPkzxOfzKll70YSYeMxhVuvXwEw1-p_bgxnNsTFVGyvS_q4-q8yWPXQLZQ=]
- ChemicalBook. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method. (2024-05-10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSCgwNh5fcBRHaDJV12oZ9AgW1GqzHtRotdGEuxdGRDTiFuT6JKQL5nHi8VM1RvYyKnMFDbvr4wo39f6v7n5yc66nQZLTssfsexHFQkOfP5CzK11Jxb6rff66s4rjIFduD2Nd0CQ7VCwxtf73MVea2LOqmeYdP-4VhEAt4anK0SaGOaAdXY-Rnfp6i85i3ox_dFbDF6Y8EWoh7FYw7DKBXSNvi__eTxi_TsDFSAZfWSLVA0P1b4jDMzpc2pUERSjiCkec6e6lj4DRexms=]
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Properties and Applications of 4-Formamido Benzoic Acid. (2025-09-13). [URL: https://vertexaisearch.cloud.google.
- Thermo Fisher Scientific. Safety Data Sheet. (2009-09-22). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBcGUpfbGmpMgmtV0IVDjAOfA7KwdPycz7RhLDO1ZKpU6OCRLJnNM_opo96MsVmvDf8jViZnysAhI5x0V-iQbwJP_kQEsoxy8LSb4X5IeTfU6P0SXkLZDNstcq4RyfsNm9YMCrRY92EDsN5mBKTJJpmKwnfNCjQJrrE4CxDW_9_XJB2bvqh4UeOHlYWxym1CIfvLFfJ279Kt8SJnKxW-K_OoRD-QfDvdWV49NplCKuhb5Is0JwitzFlIwk0vSCuH9w0hW3CUaR3DysPq4=]
- Thermo Fisher Scientific. Safety Data Sheet. (2025-12-18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA61UvXIq46k6aHoLdsIlAV9FGpOKPtzQzUjcMT8UfV95Iqg5vndT-_wz3f7qzU6g6w7jXOJN3b_xhGXQ0_qJ00F-OvRHFNuB1cWk5Em8zfzRgzXAGZHrv3N1f4WSw6BRAFVQ3LTNvOvYSBu0Gr7afmiE6OvJrgV20Fu750wUaCfzCKuhefejBN9W-foFzwl9BBgq70Q3iC6Oe7XWJA2gBdFwL5j9KIY-KDEYOEcridtOKT_AmKSmH0cEg9x_3XlkNCkg8bGfVRXQ--omTe5E3V4k_0jvbnUk=]
- Cayman Chemical. Safety Data Sheet. (2025-07-29). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZNqVaLapplskigtqCjHxHlxNdMRscIN33fS16fVg00Av6VbSVyX5oupH15BFfCoGFcJ6K-V6_DpzjXeQV_UdXKQkQLlnlSmZya0FDxLizTjVF_r4TjeHzbmbmSw3Lowlgt23CKBBDHw==]
- Sigma-Aldrich. Safety Data Sheet. (2025-07-03). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbdiZ1vGZjZpDsmD0XGDQsM2XQDroAENZd4eEruBqijT5fb9-eJY1GnluPPpMFWTjcm4lKtf3yZDxd-_YsHi5YiBeYVPguQ5hCT5TYvSvQ53wy4idjLger0Me8A4NkXl__Inb3FZXDL93PcwM=]
- ChemicalBook. 4-Formamido Benzoic Acid | 28533-43-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFyX9I7q21MC_bYNCR0Nnn7iOrfz9Sr89XLyrqnIEopbFdclnCnZY-6tfPRvmF63ifnEC8k7PUC4L5perEaQOjwsCo6A1YKNiZYIZuNuCxBtFfLXG0CFGYxmnOYm-t2U8ZUxCn80j6hWfHFpdeYDg0h_xImBAC-WCDDnNtkSz9BGmeYR1wKhdL-06A6nMme5dyow==]
- BOC Sciences. CAS 28533-43-9 4-Formamido benzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTucJoYw9puRswMTljXdEJyGCrhwYmnm6ZkKsCGptX6qas1DsjF0hCK4I3fiLkCrPYKQV1qsHyIy5iMc8O-oxnndIBibn6Fy9BXTwXWhADkv_Fhw5fKqMSTxwQMNPQkT67eRx11a5BGA7elQWiLJxWFIrYm7482pfOO-zzFfpaiLts2GOVYvDbbg==]
- BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnskf8fVhDipYInbu2KkdVtqkvwrcD76oFtUUc3IpMQKVo9SZO9v10AIjKMWuAA-BhcU2gzCm6Or4J9F7xrijddB1O6Y9UwX2CdSGCvSJDKt59aPOsj4iEY3IrB_aLxhwK-XLfCInKtUICixY_LHiM-sDM9Qo80KnAMEwxwNLBKvtVskCytqpHicHLg8RjYonfg3pEM9rLPq8mP2lg9Gnd4987IQ==]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 232524, 4-(Formylamino)benzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-74QSquf4VbYNTgBpQWgSeb8ePbk0eFHzSiK0AJgJIRJLgepy4skKYTZezTmRDwQQbenMGVcSvhvPNU32WZJbhDytK0XUiHgRFe3TVlzsIourjzzN-to_rqC_y0wInkgK2Fdysey55d0jXfh3Ltlg18ov3LrZ-Op_i0cDyL3d]
- Pharmaffiliates. 4-Formamido Benzoic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEip4vyq7SQ7zvBMBcLzYdEgdJS6MqCWrTnnUAdoYOJKGV50E--t4IIZrvLBMKowIeOzS-eKlmzUNff7-k46LDlZR6NIv28MoCrNDz9IHCutumexEVcA99q2d3tYEQXbypaOY1ct76XOupNXnKsyQLtxxA2IdE097vAJd0OlaHa5fpsQ_xpgxjrEgFYbyN-Sw==]
- BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFJbELGuP-5HqUVeUHpBI7kIN-cqk0JR-gvktb950Ac5ogML2n5GZIYycBDZreDc_ZEcjQk7_sW0lxn-rJMzl9LhEU9GljvqSk7E1NAU4l_n0sZkSdMdG164mJzYmQIxQzCPOcb1OqjT8RwoMYZiuwKHeTWFM3x1tpsiEQ-Wc9lcQZg1KSAGV-Csku8vK39bkPMXUbdU7LUmG0MbwTOp1fGPAwx7I3Yw==]
- LookChem. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDst4l_0LairmN_vbaLATOviCERF9euPepzUG_GsripfqUP4vjAZdNN-5ScDYvdpwK0-Kmxa_oNR-EononZQhK60T6sRJtWmvqnFUzBLYWn33jQGOvd18dIYujnFq6qMvNivkp4bkeOisB_uyKqtMRPHeY7EmF]
- HepatoChem. Amide coupling reaction in medicinal chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmuJBBbiGmEOpUaY6KHS3dldjbYIxo-2Rv3PFr5MEQQchMcRE8WNoeKhb65lTUalnUty8zjU7z3ZJ-bpJWeT_u2ifV4a3oa1j3W7xBY3yj7CbKv_WACw0T0USCzEIk7x4GqcyWZS9vXcvdK8WHEjo5M84ILA==]
- Google Patents. EP2794610A1 - Processes and intermediates for preparing pralatrexate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzWdVunSzEELhz3WGt99ZQZNSS8lajBtUS_m2hasmJx0tR0RJZTpaE20y0K4NH9vTS21rnDcnsarZec6wLUS1y8KPFh5O_0j1aTFyca9JXeQvVTdcZPfs7z4SlbJs2RdCIaXAIV5l_U_02]
- Gunda, G. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, (2020). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKOO-Tly16pSmDpQEp__zR8vuoBWMSu4oS1CpLnapxvzEadNXzWG4JdE_ltBj1xRnpoQEoISQw1oZmFeat1jf3bY892SV_wjRNp3JWOOTRq9nk_rXGyeYwoj45xWXLe1xM1kDP7kiZIDfRKw==]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 148121, Pralatrexate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExNWMIGExii63AQXPaAyK16hb7nI2ocwRJjZ8o42so3v7krYA0GTyMmkcuEt3Z4u3RFF8iUNNpAo807LybcGllx_jLR6mbXvOfLXPZFhttfJo7fn4zFiJA806vjW_tfon5OfXgpZ-Ucrp5u2BR8hLz]
- American Society of Health-System Pharmacists. Pharmaceutical Approval Update. P T, 35(3), 139–141 (2010). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_-8VaqJb5o3jJO4WfNyTFMVmFy9tT1ptIOKxfyAJBVb28sSlrhFxoBl6M8pukQnKTaiImN-n3-EjlN5yRZvDo2EZ-5a_xuymtRIptQDsCKq0II3pUQ4jIchvZZYOBREhr2Opx9anIewV9ig==]
- Google Patents. US9440979B2 - Process for the preparation of pralatrexate. [URL: https://vertexaisearch.cloud.google.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 5. 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pralatrexate | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Pharmaceutical Approval Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP2794610A1 - Processes and intermediates for preparing pralatrexate - Google Patents [patents.google.com]
- 18. US9440979B2 - Process for the preparation of pralatrexate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Formamidobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Formamidobenzoic acid (4-FBA). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial formylation reaction. As a vital intermediate in pharmaceutical synthesis, achieving a high yield and purity of 4-FBA is often critical.[1] This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, helping you troubleshoot common issues and refine your methodology for robust and reproducible results.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most common challenges encountered during the synthesis of this compound, particularly when using the highly efficient acetic formic anhydride (AFA) method.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I address them?
Low yield is the most frequent issue, often stemming from problems with the formylating agent or the reaction conditions. Let's break down the probable causes.
Probable Cause 1: Inefficient Generation or Decomposition of Acetic Formic Anhydride (AFA)
The most common method for this synthesis involves the in situ generation of AFA from acetic anhydride and formic acid.[2] AFA is a powerful formylating agent but is thermally unstable and moisture-sensitive.[3][4]
-
Causality: The reaction to form AFA is exothermic. If the initial mixing is done without adequate cooling, the local temperature can rise, causing the newly formed AFA to decompose into acetic acid and carbon monoxide.[4] Similarly, running the subsequent formylation step at too high a temperature will degrade the AFA before it can react with the 4-aminobenzoic acid (PABA).
-
Solution:
-
Temperature Control: Prepare the AFA reagent by adding formic acid to acetic anhydride slowly while cooling the mixture in an ice bath (0-5 °C).[5]
-
Monitor Reaction Temperature: Maintain a controlled temperature (e.g., 40-50 °C) during the formylation step. Do not overheat the reaction in an attempt to speed it up.[5]
-
Use Anhydrous Reagents: Ensure that the formic acid, acetic anhydride, and reaction solvent (if any) are anhydrous. Water will hydrolyze AFA, rendering it inactive.[3][6]
-
Probable Cause 2: Incomplete Reaction
Sometimes, the reaction stalls, leaving a significant amount of the starting material, 4-aminobenzoic acid, unreacted.
-
Causality: This can be due to insufficient formylating agent or suboptimal reaction time and temperature. The amine on PABA must be nucleophilic enough to attack the AFA. While PABA is generally reactive, factors like steric hindrance (less of an issue here) or deactivation can play a role in more complex systems.[6][7]
-
Solution:
-
Stoichiometry Check: Ensure you are using a slight excess of formic acid relative to acetic anhydride to drive the formation of AFA, and sufficient AFA relative to your PABA starting material. A common molar ratio is 2 equivalents of formic acid to 1 equivalent of acetic anhydride.[5]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the PABA starting material. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
Proper Mixing: Ensure the reaction mixture is being stirred efficiently to maintain homogeneity, especially if the starting material is not fully soluble at the beginning of the reaction.
-
Question 2: My final product is impure. I'm seeing persistent starting material or other side products after workup. What's wrong?
Purity issues often arise from an incomplete reaction or side reactions.
Probable Cause 1: Unreacted 4-Aminobenzoic Acid (PABA)
-
Causality: As discussed in the low yield section, this is typically due to an incomplete reaction. PABA and the product, 4-FBA, have different solubility profiles, but co-precipitation can occur, making purification difficult.
-
Solution:
-
Optimize Reaction: First, address the reaction conditions as described above to ensure full conversion.
-
Purification via pH Adjustment: Exploit the amphoteric nature of PABA versus the acidic nature of 4-FBA. During workup, after quenching the reaction, you can perform an acid-base extraction. Dissolving the crude product in a basic solution (e.g., sodium bicarbonate) and then carefully re-precipitating the 4-FBA by adding acid can help separate it from less acidic or non-acidic impurities.
-
Probable Cause 2: Formation of Acetanilide Impurity
-
Causality: If the reaction temperature is too high or if there is an excess of acetic anhydride that is not converted to AFA, the amine group of PABA can be acetylated by acetic anhydride instead of formylated by AFA. This results in the formation of 4-acetamidobenzoic acid.
-
Solution:
Troubleshooting Summary Table
| Issue | Probable Cause | Key Solution(s) |
| Low Yield | Decomposition of AFA (too hot) | Add formic acid to acetic anhydride at 0-5 °C. Keep formylation temp moderate. |
| Hydrolysis of AFA (wet reagents) | Use anhydrous reagents and solvents.[3] | |
| Incomplete Reaction | Check stoichiometry; monitor reaction progress with TLC/LC-MS. | |
| Impure Product | Unreacted PABA | Drive reaction to completion; utilize acid-base extraction during workup. |
| 4-Acetamidobenzoic Acid Formation | Ensure correct stoichiometry (excess formic acid) and avoid overheating. | |
| Reaction Fails to Start | Poor Reagent Quality | Verify the purity/concentration of formic acid and acetic anhydride. |
Key Experimental Protocols & Workflow
Adhering to a validated protocol is crucial for reproducibility. The following method is based on the well-established in situ generation of acetic formic anhydride.
Protocol 1: Synthesis of this compound
This protocol describes the formylation of 4-aminobenzoic acid (PABA) using acetic formic anhydride generated in situ.
Materials:
-
4-Aminobenzoic Acid (PABA)
-
Acetic Anhydride (≥98%)
-
Formic Acid (≥95%)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Acetic Formic Anhydride (AFA):
-
In a round-bottom flask equipped with a magnetic stir bar, add acetic anhydride (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add formic acid (2.0 eq) dropwise to the stirred acetic anhydride. Caution: This reaction is exothermic. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure complete formation of AFA.
-
-
Formylation Reaction:
-
To the freshly prepared AFA solution, add 4-aminobenzoic acid (PABA) (relative to the initial amount of acetic anhydride, use approx. 0.8-0.9 eq).
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent system) until the PABA spot is no longer visible.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold deionized water to quench the reaction and precipitate the product. This will also hydrolyze any remaining anhydride.
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove residual acetic acid and formic acid.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a flask.
-
Add a suitable solvent (e.g., ethanol/water mixture or acetone) and heat until the solid dissolves completely.[8]
-
If colored impurities are present, a small amount of activated carbon can be added and the solution filtered while hot.[8]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry in a vacuum oven.
-
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for 4-FBA synthesis.
Caption: Troubleshooting decision tree for 4-FBA synthesis.
Frequently Asked Questions (FAQs)
-
Q1: Why is generating acetic formic anhydride in situ preferred over other methods? A: Generating AFA in situ is convenient, avoids the need to isolate and store the unstable anhydride, and generally leads to high yields.[2][3] Alternative methods, such as using formic acid alone, often require harsher conditions like high temperatures and a Dean-Stark trap to remove water, which can be less efficient.[2]
-
Q2: Can I use a different formylating agent? A: Yes, other formylating agents exist, but AFA offers a great balance of reactivity and ease of use for this specific transformation. For example, formyl chloride is highly reactive but is also a toxic gas. Using formic acid with a coupling reagent like DCC is possible but adds complexity and cost. For most applications, the AFA method is the most practical.[2][]
-
Q3: What is the melting point I should expect for pure this compound? A: The reported melting point for this compound is typically in the range of 250-252 °C.[10] A significantly lower or broader melting point range is a strong indicator of impurities in your sample.
-
Q4: How critical is the purity of the starting 4-aminobenzoic acid? A: Very critical. Starting with high-purity PABA is essential for obtaining a high-purity final product and achieving good yields. Impurities in the starting material can interfere with the reaction or co-crystallize with the product, making purification challenging.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. Accessed January 4, 2026. [Link]
- Various Authors. Why did my amide syntesis does not work?.
- Organic Syntheses. N-FORMYLBENZOTRIAZOLE. Accessed January 4, 2026. [Link]
- Nilsson, M. T. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2015. [Link]
- Reddit r/Chempros.
- Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof. Accessed January 4, 2026.
- Google Patents. Preparation method of 4-aminomethylbenzoic acid. Accessed January 4, 2026.
- Organic Syntheses. Acetic Formic Anhydride. Accessed January 4, 2026. [Link]
- St. John, A. et al.
- Kos, J. et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. 2019. [Link]
- Pharmaffiliates. CAS No : 28533-43-9| Chemical Name : 4-Formamido Benzoic Acid. Accessed January 4, 2026. [Link]
- Google Patents. The preparation method of p-aminobenzoic acid. Accessed January 4, 2026.
- Wikipedia. Acetic formic anhydride. Accessed January 4, 2026. [Link]
- Mathew, A. & Karuppannan, S. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid. Royal Society of Chemistry. 2024. [Link]
- PrepChem.com. Preparation of acetic formic anhydride. Accessed January 4, 2026. [Link]
- Kos, J. et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. SciSpace. 2019. [Link]
- Mathew, A. & Karuppannan, S. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm. 2024. [Link]
- Stevens, W. et al. Mixed carboxylic acid anhydrides: I. Acetic-formic anhydride.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
common side reactions in the formylation of p-aminobenzoic acid
Welcome to the Technical Support Center for the formylation of p-aminobenzoic acid (PABA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the successful synthesis of high-purity 4-formamidobenzoic acid.
I. Understanding the Reaction: The Formylation of p-Aminobenzoic Acid
The formylation of p-aminobenzoic acid is a fundamental reaction that introduces a formyl group (-CHO) onto the nitrogen atom of the amino group, yielding this compound. This product is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.
The reaction is typically carried out using a formylating agent such as formic acid, acetic formic anhydride, or dimethylformamide (DMF). While seemingly straightforward, this reaction can be prone to several side reactions that can impact yield, purity, and overall success of the synthesis.
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses the most frequently encountered issues during the formylation of p-aminobenzoic acid, providing explanations for their occurrence and actionable solutions.
Problem 1: Low Yield of this compound
A lower than expected yield is a common frustration. The root cause often lies in incomplete reaction, degradation of starting material or product, or mechanical loss during workup.
FAQs:
-
Q: My reaction seems to stall, and I have a significant amount of unreacted p-aminobenzoic acid left. What should I do?
-
A: Incomplete conversion is often due to insufficient heating or an inadequate amount of the formylating agent. When using formic acid, which is the most common and greenest reagent, the removal of water is crucial as it is a reversible reaction.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently increase the reaction temperature. For formic acid, refluxing is often necessary. Monitor for any signs of decomposition (darkening of the reaction mixture).
-
Azeotropic Water Removal: If using a solvent like toluene with formic acid, employ a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Increase Stoichiometry of Formylating Agent: A slight excess of the formylating agent (e.g., 1.2-1.5 equivalents of formic acid) can push the reaction to completion. However, a large excess can sometimes lead to side reactions, so this should be done judiciously.
-
Consider a More Reactive Formylating Agent: If formic acid is not effective, consider using acetic formic anhydride, which is a more powerful formylating agent.[1]
-
-
-
-
Q: The reaction mixture turned dark brown/black, and the yield of the desired product is very low. What happened?
-
A: Darkening of the reaction mixture is a strong indicator of decomposition. p-Aminobenzoic acid and its formylated product can be sensitive to high temperatures, especially in the presence of strong acids or impurities.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Reduce Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat.
-
Ensure Purity of Reagents: Impurities in the starting p-aminobenzoic acid or the formylating agent can catalyze decomposition. Use high-purity reagents.
-
-
-
Problem 2: Formation of Byproducts
The presence of impurities complicates purification and can compromise the quality of the final product. Here are the most common byproducts and how to address them.
FAQs:
-
Q: I see an additional spot on my TLC plate. What could it be?
-
A: Besides unreacted starting material, several side products can form. The most common are the di-formylated product and polymers. Under certain conditions, decarboxylation can also occur.
-
-
Q: How can I avoid the formation of N,N-diformyl-p-aminobenzoic acid?
-
A: Di-formylation, while less common with p-aminobenzoic acid due to the deactivating effect of the first formyl group, can occur under forcing conditions or with a large excess of a highly reactive formylating agent.
-
Mitigation Strategy:
-
Control Stoichiometry: Use a modest excess of the formylating agent (e.g., 1.1-1.3 equivalents).
-
Milder Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
-
-
-
Q: My product is difficult to filter and appears gummy. Is this polymerization?
-
A: Yes, gummy or resinous material suggests the formation of polymeric byproducts. p-Aminobenzoic acid can undergo intermolecular condensation reactions, especially at high temperatures, leading to polyamide formation.[2]
-
Mitigation Strategy:
-
Strict Temperature Control: Maintain the lowest effective temperature for the formylation.
-
Appropriate Solvent: Using a suitable solvent can help to keep the reactants and products in solution and minimize intermolecular reactions.
-
-
-
-
Q: Could the carboxylic acid group be reacting?
-
A: While the amino group is significantly more nucleophilic, the carboxylic acid can participate in side reactions under certain conditions.
-
Esterification: If an alcohol is used as a solvent (e.g., refluxing in ethanol with formic acid as a catalyst), esterification of the carboxylic acid can occur. To avoid this, use a non-alcoholic solvent like toluene or perform the reaction neat.
-
Mixed Anhydride Formation: When using acetic formic anhydride, there is a theoretical possibility of the carboxylic acid group of PABA reacting to form a mixed anhydride. However, the formylation of the amine is a much faster and more favorable reaction.
-
-
-
Q: Is decarboxylation a concern?
-
A: Decarboxylation of p-aminobenzoic acid to aniline can occur under strongly acidic conditions and high temperatures.[3] While typical formylation conditions are not extreme enough to cause significant decarboxylation, it is a possibility to be aware of, especially if the reaction is heated for extended periods in a strong acid.
-
Mitigation Strategy:
-
Avoid Strong Acids: If possible, avoid the use of strong acid catalysts.
-
Moderate Temperatures: Do not overheat the reaction mixture.
-
-
-
III. Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main formylation reaction and common side reactions.
IV. Recommended Experimental Protocol: High-Yield Formylation with Formic Acid
This protocol is optimized for a high yield of this compound with minimal side product formation.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Formic acid (98-100%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add p-aminobenzoic acid (1.0 eq) and toluene (5-10 mL per gram of PABA).
-
Addition of Formic Acid: Add formic acid (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the starting material.
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the toluene.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold toluene to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Troubleshooting the Protocol:
Caption: Troubleshooting workflow for the formylation protocol.
V. Purification of this compound
Recrystallization is the most effective method for purifying this compound, particularly for removing unreacted p-aminobenzoic acid and other minor impurities.
Recommended Recrystallization Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (or a mixture of ethanol and water).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified product will crystallize out.
-
Cooling: For maximum yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).
-
Drying: Dry the purified crystals in a vacuum oven.
Table 1: Comparison of Solvents for Recrystallization
| Solvent System | Advantages | Disadvantages |
| Ethanol/Water | Good for removing polar impurities like PABA. | May require careful optimization of the solvent ratio. |
| Acetic Acid | High solubility of the product. | Difficult to remove completely; may require extensive drying. |
| DMF/Water | Effective for highly impure samples. | High boiling point of DMF makes it difficult to remove. |
VI. Analytical Characterization
To ensure the purity of the final product, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress and assess the purity of the crude and purified product. A typical mobile phase is a mixture of ethyl acetate and hexane with a small amount of acetic acid.
-
Melting Point: Pure this compound has a reported melting point of 250-252 °C. A broad melting range indicates the presence of impurities.[4]
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reversed-phase HPLC method with UV detection is suitable.
VII. References
-
Jeon, R., & Yang, S. (2010). Formylation of primary and secondary amines using DMF with methyl benzoate. Tetrahedron Letters, 51(4), 647-649.
-
U.S. Patent No. US20140371418A1. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
-
Khan, I., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(19), 6529.
-
Mathew, A., & Karuppannan, S. (2025). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm.
-
Semantic Scholar. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Available from: [Link]
-
Google Patents. (2003). Method for preparing p-aminobenzoic acid. WO2003072534A1.
-
ResearchGate. Potential condensation reaction of p-aminobenzoic acid and terminal... Available from: [Link]
-
PubMed. The photochemistry of p-aminobenzoic acid. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Formylation of Amines. Molecules, 26(11), 3236.
-
Los, J. M., et al. (1977). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Royal Netherlands Chemical Society, 96(11), 273-278.
-
scite.ai. Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Available from: [Link]
-
Google Patents. (1965). Process for preparing poly-para-aminobenzoic acid. US3225011A.
-
National Center for Biotechnology Information. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Organic & Biomolecular Chemistry, 15(48), 10179-10193.
-
Organic Syntheses. Acetic Formic Anhydride. Available from: [Link]
-
ResearchGate. Acetic Formic Anhydride. Available from: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Pharmaceutical and Biomedical Analysis Letters, 2(1), 1-5.
-
BioPharm International. Analytical Strategies for Monitoring Residual Impurities. Available from: [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Pharmacology & Pharmacy, 14(1), 1-18.
-
Google Patents. (2007). The preparation method of p-aminobenzoic acid. CN100427457C.
-
MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]
-
National Center for Biotechnology Information. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Available from: [Link]
-
U.S. Patent No. US20140371418A1. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
-
National Center for Biotechnology Information. (2025). Modular pathway engineering for enhanced production of para-aminobenzoic acid and 4-amino-phenylalanine in Escherichia coli via glucose/xylose co-utilization. Metabolic Engineering.
-
PubMed. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Available from: [Link]
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). Available from: [Link]
-
Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. (2021). Creative Peptides.
-
YouTube. Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Aminobenzoic acid? Available from: [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (2023). University of Pennsylvania.
-
Slideshare. Practical Experiment 3: Benzocain. Available from: [Link]
-
ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. Available from: [Link]
-
Google Patents. (2003). Process for the preparation of mixed anhydrides. US6562977B2.
-
ResearchGate. Thin layer chromatography of p-aminobenzoic acid. Available from: [Link]
-
ResearchGate. Polymorphism and Crystallization of p-Aminobenzoic Acid. Available from: [Link]
-
Google Patents. (2021). Preparation method of 4-aminobenzoic acid and derivatives thereof. CN112338997A.
-
The Royal Society of Chemistry. Analytical Methods. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Available from: [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2004). Journal of Molecular Structure, 704(1-3), 255-263.
-
ResearchGate. Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Available from: [Link]
-
Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
-
eCampusOntario Pressbooks. 25.3 Formation and Reactions of Carboxylic Acids. Available from: [Link]
-
National Center for Biotechnology Information. Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Available from: [Link]
-
CrystEngComm. Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. Available from: [Link]
-
MSU chemistry. Carboxylic Acid Reactivity. Available from: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]
-
ResearchGate. Recrystallization of Impure Benzoic Acid. Available from: [Link]
-
Reddit. Formylation of Amines with Acetic Formic Anhydride. Available from: [Link]
Sources
- 1. CN100427457C - The preparation method of p-aminobenzoic acid - Google Patents [patents.google.com]
- 2. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Formylation of Amines [mdpi.com]
- 4. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Solubility of 4-Formamidobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges related to the low solubility of 4-Formamidobenzoic acid in chemical reactions. By understanding the underlying physicochemical principles, you can optimize your reaction conditions for improved yield and purity.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a bifunctional molecule containing both a carboxylic acid and a formamide group. This structure leads to strong intermolecular hydrogen bonding, resulting in a high melting point (250-252°C) and low solubility in many common organic solvents.[1][2][3] Its crystalline nature and the polar functional groups contribute to its poor solubility, often causing it to precipitate from reaction mixtures.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 165.15 g/mol | [1][4][5] |
| Melting Point | 250-252 °C | [1][2][3] |
| Appearance | White to Off-White Solid | [1][4] |
| Hydrogen Bond Donors | 2 | [5][6] |
| Hydrogen Bond Acceptors | 3 | [5][6] |
| Qualitative Solubility | Soluble in DMSO, Methanol | [1][2][3][6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my reaction solvent. Why is this happening?
A1: The Root Cause
The low solubility of this compound stems from its molecular structure. The carboxylic acid and formamide groups can form strong hydrogen bonds with each other, creating a stable crystal lattice that is difficult for many solvents to break down.[7][8] Carboxylic acids, in general, tend to have higher boiling points and lower solubility compared to alcohols of similar molecular weight due to the formation of stable hydrogen-bonded dimers.[7][8]
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: Standard non-polar or moderately polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often poor choices for dissolving this compound.
-
Consider Highly Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent at disrupting hydrogen bonding networks and are known to be effective for dissolving this compound.[1][2][3][6][9]
-
Apply Gentle Heating: Increasing the temperature can provide the necessary energy to break the intermolecular forces and increase solubility. However, be cautious about potential degradation of your starting materials or reagents.
Q2: How do I select the best solvent system for my reaction?
A2: A Strategic Approach to Solvent Selection
Choosing the right solvent is critical. The ideal solvent or co-solvent system will not only dissolve your this compound but also be compatible with your reaction conditions (e.g., not react with your reagents).
Recommended Solvents for this compound:
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| DMSO | Dipolar Aprotic | 189 | Excellent solvating power for a wide range of organic and inorganic compounds.[9][10] Can be difficult to remove under vacuum. |
| DMF | Dipolar Aprotic | 153 | Good alternative to DMSO, with a lower boiling point for easier removal. |
| NMP | Dipolar Aprotic | 202 | High boiling point, useful for reactions requiring elevated temperatures. |
| Methanol | Polar Protic | 65 | Can dissolve this compound, but may interfere with reactions sensitive to protic sources.[1][2][3][6] |
Co-Solvent Strategy:
If a single solvent is not ideal for your entire reaction, consider a co-solvent system. For example, you can dissolve the this compound in a minimal amount of DMSO or DMF and then dilute the reaction mixture with a less polar solvent like THF or DCM once dissolution is complete.
dot
Caption: Decision workflow for selecting a suitable solvent.
Q3: Can I use a base to improve the solubility of this compound?
A3: The Deprotonation Strategy
Yes, this is a very effective strategy. Carboxylic acids can be deprotonated with a base to form their corresponding carboxylate salts. These salts are ionic and generally much more soluble in polar solvents, including water, than the neutral acid.[7]
Protocol for Solubilization via Deprotonation:
-
Choose a Suitable Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is often a good choice, especially for subsequent reactions like amide couplings.[11] Inorganic bases like Potassium Carbonate (K₂CO₃) can also be used.
-
Stoichiometry: Add at least one equivalent of the base to your suspension of this compound in the chosen solvent.
-
Observe Dissolution: Stir the mixture at room temperature. You should observe the solid dissolving as the carboxylate salt is formed.
Critical Considerations:
-
Compatibility: Ensure the base does not interfere with other functional groups in your molecule or with downstream reagents.
-
Reaction Type: This method is highly suitable for reactions where the carboxylate is the desired reactive species, such as in many amide coupling reactions.[12]
Q4: I'm performing an amide coupling reaction. What are the best practices to ensure my this compound stays in solution?
A4: Optimized Protocol for Amide Coupling
Amide coupling reactions are a common application for this compound, and solubility is a frequent hurdle. Here is a field-proven protocol that addresses this issue.
Step-by-Step Optimized Amide Coupling Protocol:
-
Initial Dissolution: In a round-bottom flask, suspend this compound (1.0 eq.) in DMF.
-
In Situ Salt Formation: Add DIPEA (2.0 eq.) to the suspension and stir until the solid completely dissolves. This forms the soluble carboxylate salt.
-
Activation: Add your coupling agent (e.g., HATU, 1.1 eq.) and any additives (e.g., HOBt, if not using HATU) to the solution. Stir for 15-20 minutes at room temperature to form the activated ester.
-
Amine Addition: Add your amine (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up and extraction.
dot
Caption: Optimized workflow for amide coupling reactions.
Why this protocol works:
-
Pre-dissolution: By forming the soluble salt before adding the coupling reagents, you ensure the acid is fully available for activation, preventing the reaction from stalling due to poor solubility.[12]
-
Efficient Activation: Coupling reagents like HATU are highly effective for converting carboxylates into active esters, which then readily react with the amine.[12]
By implementing these scientifically-grounded troubleshooting strategies, you can effectively overcome the solubility challenges of this compound and achieve more reliable and successful experimental outcomes.
References
- Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
- Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts. [Link]
- Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
- This compound. LookChem. [Link]
- CAS No : 28533-43-9| Chemical Name : 4-Formamido Benzoic Acid.
- 4-(Formylamino)benzoic acid | C8H7NO3. PubChem - NIH. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
- Amide synthesis by acyl
- Dimethyl Sulfoxide (DMSO)
- Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Comput
- Polymorphism and thermodynamics of m-hydroxybenzoic acid. PubMed. [Link]
- The solubility of benzoic acid in seven solvents.
- Comparison of the properties of DMF, DMSO and NMP.
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and... AIP Publishing. [Link]
- DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. [Link]
- DMSO. gChem Global. [Link]
Sources
- 1. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 2. 4-Formamido Benzoic Acid | 28533-43-9 [chemicalbook.com]
- 3. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. growingscience.com [growingscience.com]
Technical Support Center: Optimizing Catalyst Selection for 4-Formamidobenzoic Acid Reactions
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with expert insights and practical troubleshooting advice for the synthesis of 4-Formamidobenzoic acid (4-FBA). The focus is on navigating the critical decision of catalyst selection to optimize reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method for synthesizing this compound is the N-formylation of 4-Aminobenzoic acid (PABA). This transformation can be achieved using various formylating agents and catalytic systems. Key approaches include:
-
Using Formic Acid: This is a widely used, atom-economical method. The reaction typically requires a catalyst to facilitate the dehydration of the intermediate ammonium formate salt.[1]
-
Using Carbon Dioxide (CO₂): As a green chemistry approach, CO₂ can be used as a C1 source for formylation, often in the presence of a reducing agent like hydrosilane and a suitable catalyst.[2][3]
-
Using Other Formylating Agents: Reagents like acetic formic anhydride or chloral can also be used, though these are often employed in stoichiometric amounts and may have less favorable atom economy.[1][4]
Q2: Why is a catalyst necessary when using formic acid to formylate 4-aminobenzoic acid?
A2: While formic acid can react directly with 4-aminobenzoic acid, the process is often slow and requires high temperatures with azeotropic removal of water (e.g., using a Dean-Stark trap).[1] A catalyst is crucial for several reasons:
-
Activation of Formic Acid: Many catalysts, particularly Lewis acidic ones, coordinate to the carbonyl oxygen of formic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of PABA.[5]
-
Facilitating Dehydration: The reaction proceeds through a condensation mechanism that releases a molecule of water. Catalysts can help stabilize the transition state and lower the activation energy for this dehydration step, allowing the reaction to proceed under milder conditions.
-
Improving Reaction Kinetics: By lowering the activation energy, catalysts significantly increase the reaction rate, leading to shorter reaction times and improved throughput.
Q3: What are the main classes of catalysts used for the N-formylation of amines?
A3: A diverse range of catalysts can be employed for N-formylation, broadly categorized as:
-
Acid Catalysts: Both Brønsted acids (e.g., p-Toluenesulfonic acid) and Lewis acids (e.g., Indium, TiO₂) are effective.[1][5][6]
-
Transition Metal Catalysts: Complexes of copper, ruthenium, and palladium have been shown to catalyze formylation using various formyl sources like CO, methanol, or formic acid.[1][5]
-
Organic Catalysts: Non-metallic catalysts, such as thiamine hydrochloride or 2-chloro-4,6-dimethoxy[3][4][7]triazine (CDMT), can activate formic acid for efficient formylation.[1][5]
-
Heterogeneous Catalysts: Solid-supported catalysts, including metal oxides and nanocatalysts, offer advantages like thermal stability, high surface area, and ease of recovery and reuse, aligning with green chemistry principles.[7]
Catalyst Selection Workflow
Choosing the optimal catalyst requires a systematic evaluation of reaction parameters and desired outcomes. The following decision workflow illustrates key considerations.
Caption: Catalyst selection decision workflow for 4-FBA synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Your formylation of 4-aminobenzoic acid results in a low yield of this compound, with a significant amount of starting material remaining.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Inadequate Catalyst Activity | The chosen catalyst may be inefficient under your reaction conditions, or it may have degraded. Some catalysts are sensitive to air or moisture. | Solution: Switch to a more robust or active catalyst. For instance, indium(III) chloride is known to be effective in solvent-free conditions.[1] Ensure catalysts are handled under appropriate conditions (e.g., inert atmosphere for air-sensitive reagents). |
| Presence of Water | The formylation reaction is a condensation that produces water. Excess water in the reaction medium can inhibit the forward reaction or even deactivate certain water-sensitive catalysts. | Solution: Use anhydrous solvents and reagents. If the reaction generates water, consider adding a dehydrating agent like molecular sieves (ensure compatibility with your catalyst) or performing the reaction in a setup that removes water, such as with a Dean-Stark trap.[8] |
| Sub-optimal Reaction Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature, leading to a slow reaction rate. | Solution: Gradually increase the reaction temperature in increments of 10°C while monitoring the reaction progress by TLC or LC-MS. For many formylations with formic acid, temperatures between 70-100°C are effective. |
| Incorrect Stoichiometry | An incorrect ratio of formylating agent to the amine can lead to incomplete conversion. While an excess of formic acid can drive the reaction, a very large excess may create purification challenges. | Solution: Optimize the stoichiometry. Start with a modest excess of the formylating agent (e.g., 1.5 to 3 equivalents of formic acid). Monitor the reaction to find the optimal balance between conversion and ease of purification. |
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Stepwise workflow for troubleshooting low reaction yield.
Problem 2: Catalyst Deactivation or Low Reusability (for Heterogeneous Catalysts)
You are using a heterogeneous catalyst which shows good activity in the first run, but its efficiency drops significantly in subsequent cycles.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Leaching of Active Species | The active metal or compound may be leaching from the solid support into the reaction mixture, leading to a permanent loss of catalytic sites. | Solution: Analyze the reaction filtrate for traces of the active metal (e.g., by ICP-MS). If leaching is confirmed, consider a catalyst with stronger metal-support interactions or switch to a different support material. |
| Fouling of Catalyst Surface | The catalyst's pores and active sites can become blocked by polymeric byproducts, unreacted starting materials, or the product itself. | Solution: Implement a regeneration step between cycles. This could involve washing the catalyst with a suitable solvent to remove adsorbed species or calcination at a specific temperature to burn off organic residues (ensure this doesn't damage the catalyst structure). |
| Poisoning by Impurities | Trace impurities in the reactants or solvent (e.g., sulfur compounds) can irreversibly bind to and poison the active sites of the catalyst. | Solution: Ensure high purity of all reactants and solvents. Pre-treating solvents and reactants to remove potential poisons may be necessary. |
| Structural Change/Sintering | High reaction temperatures can cause the catalyst's structure to change or the active metal nanoparticles to agglomerate (sinter), reducing the active surface area. | Solution: Operate at the lowest effective temperature. Characterize the used catalyst by techniques like XRD or TEM to check for structural changes and compare it with the fresh catalyst.[9] |
Problem 3: Formation of Impurities and Difficult Purification
The reaction proceeds to completion, but the crude product is contaminated with significant side products, making purification by recrystallization or chromatography difficult.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Over-reaction or Side Reactions | The carboxylic acid group of either the starting material (PABA) or the product (4-FBA) could potentially undergo side reactions, such as esterification if an alcohol is used as a solvent at high temperatures with an acid catalyst. | Solution: Switch to a non-reactive, aprotic solvent like toluene, DMF, or conduct the reaction under solvent-free conditions.[1] Lowering the reaction temperature can also improve selectivity. |
| Dimerization/Polymerization | Under harsh acidic conditions, unwanted intermolecular reactions can occur, leading to oligomeric impurities. | Solution: Reduce the concentration of the acid catalyst or switch to a milder catalyst. Using a heterogeneous catalyst can sometimes mitigate these side reactions by providing a localized catalytic environment.[7] |
| Reaction with Solvent | Certain solvents can participate in the reaction. For example, degraded 1,4-dioxane can itself be a source of formic acid, leading to unintended formylation.[10][11] | Solution: Always use fresh, high-purity solvents. Verify solvent integrity before use, especially with ethers like 1,4-dioxane that can form peroxides and degradation products. |
Quantitative Data: Comparison of Catalytic Systems
The choice of catalyst directly impacts reaction efficiency. The table below summarizes performance data for different catalytic systems in N-formylation reactions, providing a basis for selection.
| Catalyst System | Formylating Agent | Conditions | Substrate Scope | Typical Yield | Reference |
| Indium (10 mol%) | Formic Acid | 70°C, Solvent-free | Aromatic & Aliphatic Amines | Moderate to Excellent | [1] |
| TiO₂-SO₄²⁻ | Formic Acid | Reflux | Primary, Secondary, Aromatic Amines | 85-99% | [5] |
| Thiamine HCl (Vitamin B1) | Formic Acid | Solvent-free | Aromatic & Aliphatic Amines | 88-96% | [1] |
| CuO/BiVO₄ (Photocatalyst) | CO₂ + PhSiH₃ | Visible Light, DMSO | Primary & Secondary Amines | >70% | [3] |
| Heterogeneous Nanocatalysts | Various | Often Green Solvents | Broad | Generally High | [7] |
Experimental Protocol: Catalytic Formylation of 4-Aminobenzoic Acid
This protocol provides a generalized procedure for the formylation of PABA using formic acid and a solid acid catalyst, which can be adapted based on the specific catalyst chosen.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Formic Acid (≥95%)
-
Heterogeneous Acid Catalyst (e.g., TiO₂-SO₄²⁻)
-
Toluene (or other suitable high-boiling solvent)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-Aminobenzoic acid (e.g., 5.0 g, 36.5 mmol), the heterogeneous catalyst (e.g., 5-10 mol%), and toluene (40 mL).
-
Addition of Formylating Agent: While stirring, add formic acid (e.g., 2.1 mL, 54.7 mmol, 1.5 equiv.) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-6 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Recovery: Once the reaction is complete (disappearance of PABA), cool the mixture to room temperature. Filter the suspension to recover the heterogeneous catalyst. The catalyst can be washed with a small amount of solvent, dried, and stored for reuse.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the toluene and excess formic acid. The resulting crude solid is this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.[][13]
References
- Zare, K., et al. (2019). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 21, 5144-5167.
- Du, Y., et al. (2016). Formylation of Amines. Molecules, 21(9), 1134.
- Du, Y., et al. (2016). Formylation of amines. PubMed.
- Tan, X., et al. (2020). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry.
- Wang, W., et al. (2020). Catalytic N-formylation of amines using CO2 as a carbon source. ResearchGate.
- University of Bath. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
- Du, Y., et al. (2016). Formylation of Amines. MDPI.
- ACS Publications. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications.
- Google Patents. (n.d.). Preparation method of 4-aminomethylbenzoic acid. Google Patents.
- PubMed. (n.d.). N-acetylation and N-formylation of M-Aminobenzoic Acid by Cell Suspension Cultures of Solanum Laciniatum. PubMed.
- Semantic Scholar. (n.d.). Catalytic amide formation from non-activated carboxylic acids and amines. Semantic Scholar.
- CrystEngComm. (2024). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid. Royal Society of Chemistry.
- MDPI. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal.
- MDPI. (2023). Optimal Choice of the Preparation Procedure and Precursor Composition for a Bulk Ni–Mo–W Catalyst. MDPI.
- SciSpace. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. SciSpace.
- MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
- CrystEngComm. (2024). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. Royal Society of Chemistry.
- Google Patents. (n.d.). Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. Google Patents.
- MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
- University of Oregon. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. University of Oregon Scholars' Bank.
- Google Patents. (n.d.). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. Google Patents.
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Formylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 9. Optimal Choice of the Preparation Procedure and Precursor Composition for a Bulk Ni–Mo–W Catalyst | MDPI [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
preventing decomposition of 4-Formamidobenzoic acid during synthesis
An authoritative guide for researchers, scientists, and drug development professionals.
Guide: Preventing Decomposition During Synthesis and Handling
Welcome to the Technical Support Center for 4-Formamidobenzoic acid (4-FABA). This guide, prepared by our senior application scientists, provides in-depth technical information, troubleshooting advice, and validated protocols to help you minimize decomposition and maximize the purity of your 4-FABA synthesis. This compound is a crucial building block in pharmaceutical synthesis, and maintaining its integrity is paramount for successful downstream applications.
Understanding the Chemical Stability of this compound
The primary challenge in synthesizing and handling 4-FABA is its susceptibility to decomposition, primarily through hydrolysis. Understanding the molecule's vulnerabilities is the first step toward preventing degradation.
-
Hydrolytic Instability: The formamide (N-CHO) linkage is the most labile part of the molecule. It can be cleaved under both acidic and basic conditions, reverting 4-FABA back to its starting material, 4-aminobenzoic acid (PABA). This is the most common decomposition pathway encountered during aqueous workups or if residual acid/base is present.
-
Thermal Stress: Like many benzoic acid derivatives, 4-FABA can be sensitive to high temperatures. Prolonged exposure to excessive heat during reaction or drying can potentially lead to decarboxylation or other side reactions, resulting in impurity formation and yield loss.[1]
-
Oxidative Sensitivity of Precursors: The starting material, 4-aminobenzoic acid, contains an aromatic amine group that is susceptible to oxidation, which can introduce colored impurities that carry through the synthesis. While the formamide group in 4-FABA is less susceptible, using an inert atmosphere during the reaction is a good preventative measure.
Frequently Asked Questions (FAQs)
Q1: My final NMR spectrum shows a significant amount of 4-aminobenzoic acid (PABA). What is the most likely cause? A: This is a classic sign of formamide hydrolysis. This decomposition likely occurred during the reaction workup if you used strong acidic or basic conditions (e.g., pH < 4 or pH > 9) or if the reaction was performed in the presence of water at an elevated temperature.
Q2: The reaction mixture turned dark brown, and my yield was very low. What happened? A: Dark coloration often points to oxidation of the 4-aminobenzoic acid starting material or other side reactions. This can be triggered by harsh reaction conditions, such as excessively high temperatures or the presence of oxidizing agents.[2] To mitigate this, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and ensure precise temperature control.
Q3: What are the ideal pH conditions for the aqueous workup of 4-FABA? A: To prevent hydrolysis, the pH should be maintained in a mildly acidic to neutral range (approximately pH 4-7) during extraction and isolation. After the reaction, quenching with a weak acid or buffer is preferable to using strong mineral acids like concentrated HCl.
Q4: How should I store purified this compound to ensure its long-term stability? A: Store the solid compound in a tightly sealed container in a cool, dry place. A refrigerator (2-8°C) is recommended.[3][4] For maximum stability, store it under an inert atmosphere to protect it from moisture and air.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with potential causes and validated solutions.
| Symptom Observed | Potential Cause | Recommended Solution & Rationale |
| Low Final Yield | Incomplete Formylation: The reaction has not gone to completion. | 1. Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material (PABA) is fully consumed. 2. Verify Reagent Quality: Use freshly opened or properly stored formic acid or another formylating agent. Degraded reagents have lower potency. 3. Consider a Stronger Formylating Agent: If formic acid is ineffective, acetic formic anhydride can be used for less reactive amines, but requires stricter moisture control.[5] |
| Product Loss During Workup: 4-FABA has some solubility in water, and incorrect pH can lead to loss as the carboxylate salt. | 1. Saturate the Aqueous Layer: Before extraction, saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product. 2. Optimize Extraction pH: Adjust the pH to ~4 before extracting with an organic solvent like ethyl acetate. This ensures the carboxylic acid is protonated and less water-soluble. | |
| Presence of PABA Impurity in Product | Hydrolysis During Reaction: Presence of water in the reaction mixture at elevated temperatures. | 1. Use Anhydrous Solvents: If using a solvent, ensure it is properly dried. 2. Control Temperature: Avoid excessive heating. For formylation with formic acid, a gentle reflux is often sufficient. |
| Hydrolysis During Workup/Isolation: Exposure to harsh pH during extraction or precipitation. | 1. Use Mild Quenching: Quench the reaction by pouring it into cold water or ice rather than a strong acid/base solution. 2. Minimize Time in Aqueous Phase: Perform extractions and filtrations promptly to reduce the contact time with water. 3. Purify by Recrystallization: Recrystallization from a suitable solvent (e.g., aqueous ethanol) is highly effective at removing the more polar PABA impurity.[6] | |
| Discoloration or Polymer Formation | Oxidation of Starting Material (PABA): The aromatic amine is sensitive to air oxidation, especially at higher temperatures. | 1. Use an Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure throughout the synthesis. |
| Side Reactions from Harsh Conditions: High temperatures can promote polymerization or other degradation pathways.[2] | 1. Lower Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Minimize Reaction Time: Once TLC indicates the reaction is complete, proceed immediately to the workup. |
Recommended Experimental Protocols
These protocols are designed to minimize decomposition and maximize product purity.
Protocol 1: Synthesis via Formylation with Formic Acid
This method is common due to its simplicity and the use of an inexpensive, readily available reagent.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1.0 eq). Purge the flask with nitrogen for 5-10 minutes.
-
Reagent Addition: Add formic acid (approx. 3-5 eq) to the flask. The reaction is often run using formic acid as both the reagent and the solvent.
-
Reaction: Heat the mixture to a gentle reflux (approx. 100-110°C) and stir.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The product, 4-FABA, should have a higher Rf than the starting material, PABA. The reaction is typically complete within 2-4 hours.
-
Workup & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker of ice water with stirring. This will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual formic acid.
-
-
Drying: Dry the collected solid in a vacuum oven at a moderate temperature (50-60°C) to obtain the crude product.
Protocol 2: Purification by Recrystallization
This is a critical step for removing unreacted PABA and other impurities.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective.[6]
-
Dissolution: Place the crude 4-FABA in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for forming pure, well-defined crystals. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Visual Workflows and Diagrams
Diagram 1: Primary Decomposition Pathway of 4-FABA
Caption: Reversible synthesis and decomposition pathway for 4-FABA.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Vertex AI Search Result[7] - Information on synthesis intermedi
- Vertex AI Search Result[8] - Details on hydrolysis of related benzoate esters, applicable to amide hydrolysis.
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. [Online]. Available: BenchChem Technical Document.[2]
- BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines. [Online]. Available: BenchChem Technical Document.[5]
- BenchChem. (2025). Removing impurities from commercially available 4,4'-Bibenzoic acid. [Online]. Available: BenchChem Technical Document.[6]
- Pharmaffiliates. (n.d.). CAS No : 28533-43-9| Chemical Name : 4-Formamido Benzoic Acid. [Online]. Available: [Link]4]
- Ferry, J. G., & Wolfe, R. S. (1978). The anaerobic decomposition of benzoic acid during methane fermentation. IV. Dearomatization of the ring and volatile fatty acids formed on ring rupture. Archives of Microbiology, 118(2), 173-176. [Online]. Available: [Link]
- Google Patents. (2011). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid. [Online].
- Abdel-Aty, A. M., et al. (2002). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 68(11), 5737-5741. [Online]. Available: [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof. [Online].
- Google Patents. (2003). WO2003072534A1 - Method for preparing p-aminobenzoic acid. [Online].
- Kumar, A., et al. (2024). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm. [Online]. Available: [Link]
- Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). [Online]. Available: Wiley-VCH.
- Google Patents. (n.d.). CN100427457C - The preparation method of p-aminobenzoic acid. [Online].
- BenchChem. (2025). stability of 4-methoxybenzoic acid under acidic and basic conditions. [Online]. Available: BenchChem Technical Document.
- Taylor, R. (1978). The thermal decomposition of benzoic acid. International Journal of Chemical Kinetics, 10(7), 721-730. [Online]. Available: [Link]1]
Sources
Technical Support Center: Purification of 4-Formamidobenzoic Acid
Welcome to the technical support guide for 4-Formamidobenzoic acid (4-FABA). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this versatile chemical intermediate. Here, we move beyond simple protocols to address the nuanced difficulties of isolating high-purity 4-FABA, focusing on the scientific principles behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The primary impurities typically originate from the synthesis process. These include:
-
4-Aminobenzoic acid (PABA): The starting material for formylation. Its presence indicates an incomplete reaction.[1][2]
-
Formic acid: Often used in excess during synthesis and can be difficult to remove completely.[3][4]
-
Hydrolysis/Degradation Products: The formamide bond can be susceptible to hydrolysis, especially in strongly acidic or basic aqueous conditions, reverting the compound back to 4-aminobenzoic acid.[5][6]
-
Solvent Residues: Residual solvents from the reaction or initial workup can be trapped within the crystalline solid.
Q2: What is the recommended solvent for recrystallizing this compound?
There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a good starting point is a solvent system where 4-FABA has high solubility when hot and low solubility when cold.
-
Alcohols (Methanol, Ethanol): 4-FABA is soluble in methanol.[7][8][9] These solvents are often effective for removing less polar impurities. However, the solubility of 4-FABA in cold alcohol may still be significant, potentially reducing yield.
-
Water: While benzoic acid's solubility is highly temperature-dependent in water, making it a classic recrystallization solvent, 4-FABA's solubility profile must be considered.[10][11] It is particularly useful if the main impurity is a water-insoluble byproduct.
-
Mixed Solvent Systems: An ethanol/water or methanol/water system can be highly effective. The compound is dissolved in a minimal amount of hot alcohol, and hot water is added dropwise until the solution becomes slightly turbid (the cloud point). A few drops of hot alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique allows for fine-tuning of the polarity to exclude specific impurities.
Q3: How can I confirm the purity of my final this compound product?
A multi-faceted approach is recommended for purity assessment:
-
Melting Point: A sharp melting point close to the literature value (250-252 °C) is a strong indicator of high purity.[7][9] A broad or depressed melting point suggests the presence of impurities.
-
Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[12][13] A reversed-phase C18 column with a mobile phase of acetonitrile/water (with an acid modifier like formic or phosphoric acid) can effectively separate 4-FABA from starting materials and byproducts.[12] Thin-Layer Chromatography (TLC) offers a rapid qualitative check.
-
Spectroscopy (NMR): ¹H NMR spectroscopy can confirm the structure and detect impurities if they are present in sufficient quantity (>1-2%). Look for the characteristic formyl proton singlet and the aromatic protons. The absence of signals corresponding to 4-aminobenzoic acid is a key indicator of purity.
Q4: What are the ideal storage conditions for this compound?
To maintain long-term stability, this compound should be stored in a cool, dry, and well-sealed container, often under refrigeration (2-8°C).[7][14] This minimizes the risk of hydrolysis from atmospheric moisture.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Yield After Recrystallization
-
Potential Cause A: Excessive Solvent Usage. The most common error in recrystallization is using too much solvent to dissolve the crude solid.[15] This keeps the product in solution even after cooling.
-
Solution: Always use the minimum amount of boiling solvent required to fully dissolve the solid. If too much solvent has been added, carefully evaporate a portion of it under a gentle stream of nitrogen or in a fume hood and attempt to cool again.
-
-
Potential Cause B: Premature Crystallization During Hot Filtration. If the solution cools during gravity filtration (used to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.
-
Solution: Use a stemless funnel and pre-heat the entire filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution through.[16] This ensures the system remains hot, preventing premature crystal formation.
-
-
Potential Cause C: Inappropriate Solvent Choice. The product may be too soluble in the chosen solvent even at low temperatures.
-
Solution: Consult the solubility data table below. If your product remains in solution, consider inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[10] If this fails, an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) can be added dropwise to the cooled solution to force precipitation.
-
Problem 2: Product Purity is Unacceptable (Low/Broad Melting Point, Impurities by HPLC)
-
Potential Cause A: Co-precipitation of 4-Aminobenzoic Acid (PABA). The starting material, PABA, has similar structural characteristics and can crystallize alongside the product if present in high concentrations.
-
Solution 1 (Recrystallization Strategy): Select a solvent system that maximizes the solubility difference between 4-FABA and PABA. Since PABA is more polar, a moderately polar solvent may retain PABA in the mother liquor more effectively.
-
Solution 2 (Acid/Base Wash): During the initial workup (before recrystallization), dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a dilute acidic solution (e.g., 1M HCl). The basic amino group of PABA will be protonated, making it highly soluble in the aqueous acid layer, while the neutral 4-FABA remains in the organic layer. Separate the layers and proceed with purification.
-
-
Potential Cause B: Hydrolysis During Workup or Purification. Prolonged exposure to hot aqueous acidic or basic conditions can hydrolyze the formamide bond back to the amine.
-
Solution: Minimize the time the compound spends in hot aqueous solutions. If an acid/base wash is performed, do it at room temperature and work quickly. When recrystallizing, avoid unnecessarily long boiling times.
-
-
Potential Cause C: Trapped Formic Acid. Residual formic acid from the synthesis can disrupt the crystal lattice and depress the melting point.
-
Solution: Ensure the crystals are thoroughly washed with a cold solvent (in which formic acid is soluble but the product is not, e.g., cold water) during vacuum filtration. Alternatively, a wash with a dilute sodium bicarbonate solution during the initial workup can neutralize and remove formic acid into the aqueous layer.[3] Re-acidification would then be necessary to ensure the carboxylic acid of 4-FABA is protonated.
-
Troubleshooting Workflow Diagram
This diagram outlines the logical steps for diagnosing and solving purification issues with 4-FABA.
Caption: Troubleshooting logic for 4-FABA purification.
Data Summary Table
This table provides a qualitative overview of solubility to aid in the selection of a recrystallization solvent. "Soluble" implies it is a good candidate for the primary solvent, while "Slightly/Sparingly Soluble" suggests it could be an anti-solvent or a washing solvent.
| Compound | Water (Cold) | Water (Hot) | Ethanol / Methanol | DMSO | Ethyl Acetate |
| This compound | Sparingly Soluble | Soluble | Soluble[7][8] | Soluble[7][8] | Slightly Soluble |
| 4-Aminobenzoic Acid | Slightly Soluble[1] | Soluble | Soluble | Soluble | Soluble |
| Formic Acid | Miscible | Miscible | Miscible | Miscible | Soluble |
Detailed Protocol: Recrystallization of this compound
This protocol provides a robust methodology for purifying crude 4-FABA, assuming the primary impurities are residual 4-aminobenzoic acid and other soluble materials.
Materials:
-
Crude this compound
-
Ethanol (or Methanol)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks (2), Beaker
-
Hot plate/stirrer
-
Stemless glass funnel
-
Filter paper
-
Büchner funnel and vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4-FABA (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. In a separate beaker, heat approximately 100 mL of ethanol to a gentle boil on a hot plate.
-
Solvent Addition: Carefully and slowly add the minimum amount of boiling ethanol to the Erlenmeyer flask containing the crude solid until it just dissolves completely.[11] Keep the solution at a gentle boil.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool for a minute. Add a small amount of activated carbon (approx. 1-2% of the solute mass) to adsorb colored impurities. Return the flask to the hot plate and boil for 2-3 minutes.
-
Hot Gravity Filtration: If carbon was added, or if there are insoluble impurities, perform a hot gravity filtration. Place a fluted piece of filter paper in a stemless funnel resting on a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the carbon and any insoluble matter.[16]
-
Crystallization: Add hot deionized water dropwise to the clear, boiling ethanolic solution until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate, creating a saturated solution.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water or an ice-cold ethanol/water mixture (e.g., 20:80 v/v) to remove any residual mother liquor.
-
Drying: Allow air to be pulled through the crystals on the funnel for 15-20 minutes to partially dry them. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
-
Analysis: Determine the mass, calculate the percent recovery, and measure the melting point of the dried, purified product. Confirm purity via HPLC or NMR if required.
References
- ChemicalBook. (n.d.). 4-Formamido Benzoic Acid | 28533-43-9.
- BenchChem. (2025). Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid.
- Pharmaffiliates. (n.d.). CAS No : 28533-43-9| Chemical Name : 4-Formamido Benzoic Acid.
- Google Patents. (n.d.). CN1625545A - The preparation method of p-aminobenzoic acid.
- LookChem. (n.d.). This compound.
- Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
- ChemicalBook. (2025). 4-Formamido Benzoic Acid | 28533-43-9.
- Unknown. (n.d.).
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- Unknown. (n.d.).
- Reddit. (2024). Advice on getting rid of formic acid. r/chemistry.
- Wikipedia. (n.d.). 4-Aminobenzoic acid.
- Google Patents. (n.d.). CN100427457C - The preparation method of p-aminobenzoic acid.
- ChemicalBook. (n.d.). 28533-43-9(4-Formamido Benzoic Acid).
- MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 123.
- CrystEngComm (RSC Publishing). (n.d.).
- Google Patents. (n.d.). US10689320B2 - Method for separating formic acid from a reaction mixture by means of extraction.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid.
- PubChem. (n.d.). 4-Aminobenzoic Acid.
- YouTube. (2020).
- Google Patents. (n.d.). US20040094478A1 - Method for removing formic acid from aqueous solutions.
- PMC - NIH. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM.
- PubChem. (n.d.). 4-Formylbenzoic acid.
- Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- ResearchGate. (2021). (PDF)
- SciSpace. (n.d.).
- ECHEMI. (n.d.). Is there a way to remove the inorganic acid in the formic acid???.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs.
- IntechOpen. (2019). Chemical Stability of Pharmaceutical Organic Compounds.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- PMC. (2020).
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Unknown. (n.d.).
- Omics Online. (2011). Development and Validation of Analytical Methods for Pharmaceuticals.
- PubMed. (2024).
- Organic Syntheses. (n.d.). Procedure.
- Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid.
- NIH. (n.d.).
Sources
- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. US10689320B2 - Method for separating formic acid from a reaction mixture by means of extraction - Google Patents [patents.google.com]
- 5. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. 4-Formamido Benzoic Acid | 28533-43-9 [chemicalbook.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. omicsonline.org [omicsonline.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. m.youtube.com [m.youtube.com]
how to address incomplete formylation of 4-aminobenzoic acid
An essential building block in pharmaceutical and organic synthesis, 4-formamidobenzoic acid is prepared by the formylation of 4-aminobenzoic acid.[1] This seemingly straightforward transformation can present significant challenges, primarily manifesting as incomplete reactions. The electron-withdrawing nature of the carboxylic acid group deactivates the amine, making it less nucleophilic and the reaction more sluggish compared to other aromatic amines.[2][3]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the formylation of 4-aminobenzoic acid. Here, we dissect common experimental issues, explain the underlying chemical principles, and offer field-proven protocols to ensure a successful synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the formylation of 4-aminobenzoic acid in a practical question-and-answer format.
Q1: My reaction yield is low, and I have a significant amount of unreacted 4-aminobenzoic acid. What are the likely causes?
A1: This is the most frequent issue and typically points to one of three areas: insufficient reactivity of the formylating agent, suboptimal reaction conditions, or deactivation of the starting material.
-
Reagent Reactivity: The amino group in 4-aminobenzoic acid is deactivated by the electron-withdrawing carboxylic acid group.[2][3] A mild formylating agent may not be electrophilic enough to react completely. Using a more potent agent, such as acetic formic anhydride (AFA) generated in situ, is often necessary.[4]
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. While AFA reactions are often run at low temperatures to control exothermicity, catalyst-based methods using formic acid often require heating (e.g., 70-80°C) to proceed at a reasonable rate.[2][5] Ensure you are using an excess of the formylating agent (typically 2-3 equivalents of formic acid) to drive the equilibrium toward the product.[2][5]
-
Purity of Reagents: The presence of moisture can hydrolyze reactive formylating agents like AFA, reducing their effectiveness.[4] Always use anhydrous solvents and fresh reagents.
Q2: How can I optimize my reaction conditions to drive the formylation to completion?
A2: Optimization is key, especially with a less reactive substrate. Consider the following adjustments:
-
Choice of Formylating System: If using formic acid alone is proving ineffective, switch to a more robust system. The two most reliable methods are using in situ generated Acetic Formic Anhydride (AFA) or employing a catalyst like molecular iodine or a Lewis acid (e.g., ZnO, ZnCl₂).[2][5]
-
Temperature Adjustment: For catalyzed reactions with formic acid, increasing the temperature to 70-80°C can significantly increase the reaction rate.[2] Monitor for any potential side product formation at higher temperatures.
-
Increase Reagent Stoichiometry: Using a larger excess of the formylating agent can help push the reaction to completion. For AFA, ensure you are using an excess of formic acid relative to acetic anhydride to maximize its formation.[6] For catalyzed reactions, using 3-4 equivalents of formic acid is a good starting point.[2]
Q3: I suspect side products are forming. What are they, and how can they be minimized?
A3: While this reaction is generally clean, a few side products can occur under non-optimal conditions.
-
Acetylation (with AFA): When using acetic formic anhydride, there is a theoretical possibility of acetylation. However, the formyl group is significantly more electrophilic and less sterically hindered than the acetyl group, making formylation the overwhelmingly favored pathway.[7] This is rarely a significant issue.
-
Decomposition: Formic anhydride and its derivatives can be thermally unstable.[8] For AFA reactions, maintaining low temperatures (0°C or below) during preparation and addition is critical to prevent decomposition, which can release carbon monoxide.[4]
-
Hydrolysis during Work-up: The N-formyl group can be susceptible to hydrolysis under harsh acidic or basic conditions during the work-up phase, reverting the product back to the starting material.[9] It is crucial to use mild conditions, such as quenching with cold water and neutralizing with a weak base like sodium bicarbonate.
Q4: How do I effectively monitor the reaction's progress?
A4: Proper reaction monitoring is essential to determine the point of maximum conversion and to avoid unnecessary heating or extended reaction times that could lead to side products.
-
Thin-Layer Chromatography (TLC): TLC is the most common and convenient method. Spot the reaction mixture against a standard of your starting material (4-aminobenzoic acid). The disappearance of the starting material spot indicates the reaction is complete.[3]
-
High-Performance Liquid Chromatography (HPLC): For more precise monitoring, HPLC can be used to quantify the remaining starting material and the formation of the product.[10]
Q5: What is the best practice for working up and purifying the final product, this compound?
A5: A careful work-up and purification are vital for obtaining a high-purity product.
-
Work-up: Once the reaction is complete, the mixture is typically quenched by pouring it into cold water or an ice/water mixture. This precipitates the product and hydrolyzes any remaining anhydride. The solid product can then be collected by filtration. If the product remains in solution, neutralize the mixture carefully with a mild base like sodium bicarbonate and then extract with a suitable organic solvent.
-
Purification: this compound is a solid with a high melting point (~250-252°C).[11] The primary method of purification is recrystallization from a suitable solvent system (e.g., water or ethanol/water mixtures). This is often sufficient to remove unreacted starting materials and any soluble impurities.
Comparative Data and Troubleshooting Summary
The tables below provide a quick reference for selecting a formylation method and addressing common problems.
Table 1: Comparison of Common Formylation Methods for 4-Aminobenzoic Acid
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acetic Formic Anhydride (AFA) | Acetic Anhydride, Formic Acid | 0°C to room temp.[4][12] | High reactivity, excellent yields, generally clean reactions.[2] | Reagent is moisture-sensitive; preparation is exothermic and requires cooling.[4] |
| Iodine-Catalyzed | Formic Acid, I₂ (catalytic) | 70°C, solvent-free.[5] | Simple, efficient, environmentally friendly catalyst, solvent-free.[5] | Requires heating, which may not be suitable for highly sensitive substrates. |
| Lewis Acid-Catalyzed | Formic Acid, ZnO or ZnCl₂ (catalytic) | 70°C, solvent-free.[2] | Inexpensive and effective catalysts, solvent-free conditions.[2] | Longer reaction times may be needed for deactivated amines.[2] |
| Formic Acid (Neat) | Formic Acid | 80°C, solvent-free.[2] | Simplest method, no catalyst required. | May result in incomplete conversion for deactivated substrates like 4-aminobenzoic acid. |
Table 2: Troubleshooting Guide for Incomplete Formylation
| Observation | Probable Cause | Recommended Solution |
| Low conversion, starting material remains | 1. Insufficient reagent reactivity. 2. Suboptimal temperature. 3. Insufficient reaction time. | 1. Switch to a more reactive method (e.g., AFA).[4][13] 2. For catalyzed methods, increase temperature to 70-80°C.[2] 3. Monitor by TLC and extend reaction time until starting material is consumed. |
| Yield drops after work-up | Hydrolysis of the N-formyl group.[9] | Use mild work-up conditions. Quench with ice water and neutralize slowly with NaHCO₃ instead of strong acids or bases. |
| Reaction is sluggish or stalls | 1. Deactivated substrate.[2][3] 2. Moisture contamination. | 1. Use a more powerful formylating agent (AFA) or a catalyst (I₂, ZnO).[2][5] 2. Ensure all glassware is oven-dried and use anhydrous solvents.[4] |
Visualized Workflows and Mechanisms
Diagrams can clarify complex processes. The following are rendered using DOT language to illustrate key decision-making and chemical pathways.
Caption: General mechanism of N-formylation.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
The following are detailed, reliable protocols for the formylation of 4-aminobenzoic acid.
Protocol 1: Formylation using in situ Acetic Formic Anhydride (AFA)
This method is highly effective and generally gives high yields.[4] It relies on the fresh preparation of AFA, a powerful formylating agent.
Safety Note: Formic acid and acetic anhydride are corrosive. The reaction is exothermic. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
Step-by-Step Methodology:
-
Reagent Preparation (AFA):
-
In a round-bottom flask equipped with a magnetic stir bar, add formic acid (3.0 eq).
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirring formic acid. Maintain the internal temperature below 10°C.[4]
-
Allow the mixture to stir at 0°C for 30 minutes to ensure the formation of AFA.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 4-aminobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., THF or Dioxane).
-
Cool the amine solution to 0°C.
-
Slowly add the freshly prepared AFA solution to the amine solution via a dropping funnel or syringe.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly into a beaker containing crushed ice or cold water to quench the reaction and precipitate the product.
-
Stir the slurry for 15-20 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acids.
-
Dry the product under vacuum to yield this compound. Further purification can be done by recrystallization if needed.
-
Protocol 2: Iodine-Catalyzed Formylation
This solvent-free method is simple, environmentally friendly, and efficient.[5]
Step-by-Step Methodology:
-
Reaction Setup:
-
Reaction Execution:
-
Heat the reaction mixture to 70°C in an oil bath.[5]
-
Stir the mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with cold water. A solid product should precipitate.
-
To remove the iodine catalyst, add a small amount of saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum.
-
References
- Gholap, A. R., et al. (2009). Formylation of Amines. National Center for Biotechnology Information.
- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
- Reddy, K. A., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances.
- Yadav, P., & Maurya, R. A. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. PharmaChem.
- Reddit r/OrganicChemistry (2023). Formylation of Amines with Acetic Formic Anhydride. Reddit.
- Wikipedia. Acetic formic anhydride. Wikipedia.
- Organic Syntheses Procedure. Organic Syntheses.
- ResearchGate. Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution. ResearchGate.
- Janďourek, O., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. SciSpace.
- Pharmaffiliates. 4-Formamido Benzoic Acid. Pharmaffiliates.
- SIELC Technologies. 4-Aminobenzoic Acid. SIELC Technologies.
- Wikipedia. 4-Aminobenzoic acid. Wikipedia.
- Janďourek, O., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
- Google Patents. Method for preparing p-aminobenzoic acid. Google Patents.
- Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
- Google Patents. Preparation method of 4-aminomethylbenzoic acid. Google Patents.
- Zaitsev, S. Y., et al. (2018). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing.
- Google Patents. The preparation method of p-aminobenzoic acid. Google Patents.
- Aslam, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information.
- Darwish, H. W., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research.
- University of Massachusetts. Experiment 17: multi-step synthesis: Benzocaine. University of Massachusetts.
- ResearchGate. New Derivatization Methodology of 4-aminobenzoic Acid from its Dietary Supplements: Kinetic Spectrophotometric Methods for Determination. ResearchGate.
- Mathew, A., & Karuppannan, S. (2025). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm (RSC Publishing).
- Patsnap Synapse. What are the side effects of Aminobenzoic acid?. Patsnap Synapse.
- ResearchGate. Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. ResearchGate.
- Wegkamp, A., et al. (2007). Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis. National Center for Biotechnology Information.
- Google Patents. Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups. Google Patents.
- PubMed. Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. PubMed.
- Google Patents. Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. Google Patents.
- Google Patents. Method for preparing p-aminobenzoic acid. Google Patents.
- PubMed. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. PubMed.
- PubMed. N-acetylation and N-formylation of M-Aminobenzoic Acid by Cell Suspension Cultures of Solanum Laciniatum. PubMed.
- PubMed. Comparison of methods for determination of para-aminobenzoic acid (PABA). PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 9. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallinity Enhancement of 4-Formamidobenzoic Acid-Based MOFs
Welcome to the Technical Support Center for the synthesis and optimization of 4-Formamidobenzoic Acid-Based Metal-Organic Frameworks (MOFs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the crystallinity of your MOFs, a critical factor for achieving optimal performance in applications such as gas storage, catalysis, and drug delivery.
As Senior Application Scientists, we understand that achieving high crystallinity in MOF synthesis can be a significant challenge. This resource provides in-depth, field-proven insights and step-by-step protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the crystallinity of this compound-based MOFs.
Q1: My PXRD pattern shows broad peaks, indicating low crystallinity. What are the primary factors I should investigate?
Poor crystallinity in MOFs often stems from suboptimal nucleation and growth kinetics. The primary factors to investigate are:
-
Reaction Temperature and Time: These parameters directly influence the thermodynamics and kinetics of MOF formation.
-
Solvent System: The choice of solvent affects the solubility of your precursors and can influence the coordination environment of the metal centers.
-
Modulator Concentration: Modulators play a crucial role in controlling the rate of framework assembly.
-
pH of the Reaction Mixture: The deprotonation of the carboxylic acid group on this compound is pH-dependent and essential for coordination.
Q2: I observe an amorphous precipitate instead of crystalline material. What is the likely cause?
The formation of an amorphous product suggests that the nucleation rate is too high, leading to rapid precipitation without sufficient time for ordered crystal growth. This can be caused by:
-
High concentrations of precursors.
-
A rapid increase in temperature.
-
An inappropriate solvent system that leads to poor solubility of the forming MOF.
-
The absence of a suitable modulator to control the reaction rate.
Q3: Can the amide group in this compound interfere with MOF formation?
Yes, the amide group can influence MOF synthesis. While the carboxylate group is the primary binding site, the amide functionality can participate in hydrogen bonding, affecting the packing of the linkers and the overall framework structure. It can also influence the solubility of the linker in different solvents. Careful selection of solvents and reaction conditions is necessary to manage these effects.
Q4: What is a modulator and why is it important for improving crystallinity?
A modulator is a molecule, typically a monocarboxylic acid, that competes with the organic linker for coordination to the metal centers.[1] This competition slows down the rate of MOF formation, allowing for more ordered crystal growth and reducing the formation of defects.[1][2] For carboxylate-based MOFs, common modulators include benzoic acid, acetic acid, and formic acid.[3]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the synthesis of this compound-based MOFs.
Issue 1: Low Crystallinity or Amorphous Product
Symptoms:
-
Broad, poorly defined peaks in the Powder X-ray Diffraction (PXRD) pattern.
-
Absence of distinct crystal morphology in Scanning Electron Microscopy (SEM) images.
-
Formation of a fine powder or gelatinous precipitate.
Root Causes and Corrective Actions:
-
Cause A: Suboptimal Temperature Profile. The reaction temperature affects the kinetics of nucleation and crystal growth.
-
Solution: Systematically vary the reaction temperature. Start with a lower temperature to slow down the reaction rate and promote the growth of larger, more ordered crystals. Conversely, if no product is forming, a gradual increase in temperature might be necessary. It is also beneficial to employ a ramp heating profile rather than a sudden temperature increase.
-
-
Cause B: Inappropriate Reaction Time. Insufficient reaction time may not allow for complete crystallization, while excessively long reaction times can sometimes lead to the formation of less stable, amorphous phases.
-
Solution: Optimize the reaction time at a fixed temperature. Monitor the crystallinity of the product at different time points (e.g., 12, 24, 48, 72 hours) using PXRD to determine the optimal duration.
-
-
Cause C: Uncontrolled Nucleation Rate due to Lack of Modulator. Rapid reaction kinetics can lead to the formation of an amorphous solid.
-
Solution: Introduce a modulator to the reaction mixture. Benzoic acid is an excellent starting point for carboxylate-based MOFs due to its structural similarity to the linker.[4][5]
Protocol: Modulator-Assisted Synthesis
-
In a typical synthesis, dissolve the metal salt and this compound in the chosen solvent (e.g., DMF).
-
Add a specific molar equivalent of the modulator (e.g., benzoic acid) to the solution. Start with a low modulator-to-linker ratio (e.g., 1:1) and gradually increase it.
-
Seal the reaction vessel and heat it to the desired temperature.
-
After the reaction, cool the vessel to room temperature, and collect the crystals by centrifugation or filtration.
-
Wash the product thoroughly with fresh solvent to remove any unreacted precursors and modulator.[6]
-
Analyze the crystallinity of the resulting MOF using PXRD.
-
-
-
Cause D: Poor Precursor Solubility or Unfavorable Solvent Interactions. The solvent system plays a critical role in solvating the metal salt and the organic linker, and in mediating the coordination reaction.
-
Solution: Experiment with different solvents or solvent mixtures. For amide-functionalized linkers, polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or dimethyl sulfoxide (DMSO) are often suitable.[7] Co-solvents can also be used to fine-tune the solubility and reaction kinetics.
-
Issue 2: Presence of Impurity Phases
Symptoms:
-
Additional peaks in the PXRD pattern that do not correspond to the desired MOF phase.
-
Heterogeneous crystal morphologies observed in SEM images.
Root Causes and Corrective Actions:
-
Cause A: Competing Coordination Equilibria. The reaction conditions may favor the formation of multiple crystalline phases.
-
Solution: Fine-tune the reaction parameters. A systematic variation of temperature, time, and modulator concentration can help to isolate the conditions that favor the formation of the desired phase. The use of a modulator is particularly effective in preventing the formation of impurities by controlling the coordination chemistry.[2]
-
-
Cause B: Incomplete Reaction or Presence of Unreacted Starting Materials.
-
Solution: Ensure complete dissolution of the starting materials before heating. Increase the reaction time or temperature moderately to drive the reaction to completion. Thorough washing of the final product is also crucial to remove any unreacted precursors.[8]
-
Advanced Strategies for Crystallinity Enhancement
For particularly challenging systems, the following advanced strategies can be employed.
Post-Synthetic Solvent Treatment and Annealing
Poorly crystalline MOFs can sometimes be "healed" through post-synthetic treatments.
-
Solvent-Assisted Annealing: Soaking the as-synthesized, poorly crystalline MOF in a high-boiling point solvent (e.g., DMF, DEF) at an elevated temperature (below the decomposition temperature of the MOF) can facilitate the dissolution and re-precipitation of the material on the surface of existing crystallites, leading to an improvement in crystallinity.
-
Vapor-Phase Annealing: Exposing the MOF to the vapor of a suitable solvent at an elevated temperature can also promote structural rearrangement and healing of defects.
Protocol: Post-Synthetic Solvent-Assisted Annealing
-
Isolate the poorly crystalline MOF from the mother liquor.
-
Suspend the MOF in a fresh portion of a high-boiling point solvent (e.g., DMF) in a sealed vessel.
-
Heat the suspension at a temperature slightly below the original synthesis temperature for 12-24 hours.
-
Cool the vessel, collect the MOF, and wash it thoroughly.
-
Dry the sample and analyze its crystallinity using PXRD.
Seeded Growth
Introducing a small quantity of high-quality seed crystals of the desired MOF phase into the reaction mixture can promote heterogeneous nucleation and the growth of larger, more uniform crystals.
Characterization of Crystallinity
A multi-technique approach is essential for a comprehensive evaluation of MOF crystallinity.
| Characterization Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | The primary technique for assessing crystallinity. Sharp, intense peaks indicate high crystallinity, while broad peaks suggest poor crystallinity or small crystallite size.[9] |
| Scanning Electron Microscopy (SEM) | Provides information on the morphology, size, and uniformity of the MOF crystals. Well-defined crystal habits are indicative of good crystallinity. |
| Transmission Electron Microscopy (TEM) | Allows for the visualization of the crystal lattice and the identification of defects at the nanoscale. |
| Gas Adsorption Analysis (e.g., N2 at 77K) | The surface area and pore volume of a MOF are directly related to its crystallinity. A higher surface area often correlates with better crystallinity and fewer blocked pores.[9] |
| Thermogravimetric Analysis (TGA) | Can provide indirect evidence of crystallinity. A well-defined, single-step decomposition profile is often observed for highly crystalline MOFs. |
Visualizing the Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the crystallinity of this compound-based MOFs.
Sources
- 1. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 5. protocols.io [protocols.io]
- 6. ossila.com [ossila.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Difficult Couplings with 4-Formamidobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding amide coupling reactions involving 4-Formamidobenzoic acid. This molecule, while a valuable building block, presents unique challenges due to its solubility profile and the reactivity of its functional groups. This document is designed to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own experiments.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is failing or giving very low yields. What are the most common culprits?
Low yields in amide couplings with this compound typically stem from one of four primary issues: poor solubility, suboptimal activation of the carboxylic acid, unintended side reactions involving the formamido group, or inefficient workup and purification.[1] A systematic approach is crucial to diagnose the problem.
Troubleshooting Workflow:
Below is a logical workflow to diagnose and resolve common issues.
Caption: A systematic workflow for troubleshooting difficult amide couplings.
Q2: this compound has poor solubility in my reaction solvent. What should I do?
This is the most frequent initial barrier. This compound has a rigid, crystalline structure with hydrogen bonding capabilities, leading to poor solubility in common non-polar solvents like dichloromethane (DCM) or toluene.
Solution: Switch to polar aprotic solvents. These solvents can effectively solvate the molecule without interfering with the reaction.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[2]
-
Co-Solvent Strategy: If your amine coupling partner is only soluble in a less polar solvent like DCM, you can use a co-solvent system. Start by dissolving the this compound in a minimal amount of DMF or DMSO, then dilute with the less polar solvent. Be cautious, as the acid may precipitate out.
-
pH Adjustment: In aqueous or protic media, the solubility is pH-dependent. Under basic conditions, the carboxylic acid deprotonates to the more soluble carboxylate salt.[2] While not directly applicable to most anhydrous coupling reactions, this is relevant for workup procedures.
| Solvent | Type | Dielectric Constant (ε) | Suitability for this compound |
| DMF | Polar Aprotic | 37 | Excellent |
| DMSO | Polar Aprotic | 47 | Excellent |
| NMP | Polar Aprotic | 32 | Very Good |
| Acetonitrile | Polar Aprotic | 36 | Moderate |
| DCM | Non-polar | 9 | Poor |
| Toluene | Non-polar | 2 | Insoluble |
Q3: Which coupling reagent is best for this substrate? I've tried EDC/HOBt with limited success.
While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a workhorse reagent, its activated species can be slow to react, especially with challenging substrates.[3] For difficult couplings, more potent activating agents are often required.
Mechanism of Action: The goal of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[4] Additives like HOBt or Oxyma Pure form active esters that are more stable than the initial O-acylisourea intermediate from EDC alone, which helps to increase efficiency and suppress side reactions like racemization.[4][5]
Caption: Role of EDC and HOBt in activating a carboxylic acid.
Recommended Reagents:
| Reagent | Class | Strengths | Considerations |
| EDC/HOBt or EDC/Oxyma | Carbodiimide | Cost-effective, water-soluble byproduct.[5] | Can be sluggish for difficult couplings.[3] |
| HATU/HBTU/HCTU | Aminium/Uronium | Very fast and efficient, high yields.[1][6] | More expensive, can cause side reactions if base is not controlled. |
| PyBOP | Phosphonium | Powerful activator, good for sterically hindered substrates. | Byproducts can be difficult to remove. |
| T3P® | Phosphonic Anhydride | Excellent for preventing racemization, clean workup. | Often requires careful stoichiometry. |
Recommendation: For difficult couplings with this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a robust starting point.[1]
Q4: Could the formamido group (–NHCHO) be causing side reactions?
Yes, this is a critical consideration. The formamido group has two potential points of reactivity:
-
N-H Acidity: The proton on the formamido nitrogen is weakly acidic. In the presence of a strong base or excess amine, it can be deprotonated. This anionic species could potentially interfere with the reaction, though it is less likely to be the primary reaction pathway. Using a hindered, non-nucleophilic base like DIPEA is crucial to minimize this.
-
Formyl Group Stability: The formyl protecting group is generally stable to standard amide coupling conditions. However, it can be sensitive to strongly acidic or basic conditions, particularly during aqueous workup.[7] Avoid prolonged exposure to strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) during extraction. It is a protecting group that can be removed, so its stability is not absolute.[8]
Troubleshooting Guide: A Deeper Dive
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No reaction; starting materials remain. | 1. Incomplete activation of the carboxylic acid.[1]2. Poor solubility of starting materials.[9]3. Deactivated coupling reagents (hydrolyzed). | 1. Switch to a more powerful coupling reagent like HATU or PyBOP.2. Use DMF or DMSO as the solvent.3. Use fresh, anhydrous reagents and solvents. Ensure your reaction is under an inert atmosphere (N₂ or Ar). |
| Multiple spots on TLC/LC-MS, low yield of desired product. | 1. Side reaction with the formamido N-H.2. Formation of N-acylurea byproduct (with carbodiimides).[10]3. Hydrolysis of the activated ester intermediate.[1] | 1. Use exactly 2.0 equivalents of a hindered base like DIPEA.2. Use an additive like HOBt or OxymaPure to trap the active intermediate.[5]3. Ensure all reagents and solvents are anhydrous. |
| Product is formed but is lost during workup. | 1. Product is partially water-soluble.2. Formyl group is cleaved by harsh pH during extraction.3. Emulsion formation during extraction with DMF/DMSO. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product into the organic layer.2. Use mild wash solutions like saturated NaHCO₃ (aq) and dilute (0.1-0.5M) citric acid or HCl.3. Dilute the reaction mixture significantly with a primary extraction solvent (e.g., Ethyl Acetate) before washing. Multiple back-extractions may be needed. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and stir for 2 minutes. Add DIPEA (2.0-2.2 equivalents) and stir the mixture at room temperature. The solution should change color. Allow the acid to "pre-activate" for 15-20 minutes.[1]
-
Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of base may be required.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Quench & Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (or another suitable extraction solvent) and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Workup for Reactions in DMF/DMSO
Removing high-boiling polar aprotic solvents is a common challenge.
-
Initial Dilution: Dilute the reaction mixture with a large volume of ethyl acetate (EtOAc) or DCM (10-20x the volume of DMF/DMSO).
-
Aqueous Wash: Wash the organic layer multiple times with water to remove the bulk of the DMF/DMSO. Using a saturated brine solution for the final washes can help break emulsions and further remove water from the organic layer.
-
Lithium Chloride Wash: A wash with a 5% aqueous LiCl solution is particularly effective at removing residual DMF.[11]
-
Drying and Concentration: Dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄) before concentrating. Any residual water will azeotrope with the solvent, but large amounts will prevent full concentration.
References
- University of Calgary. (n.d.). Ch27: Peptide synthesis.
- Kandepi, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.
- Abdel-Wahab, B. F., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules.
- Aapptec. (n.d.). Coupling Reagents.
- Reddit r/Chempros. (2020). Choosing amide coupling agent.
- Reddit r/Chempros. (2021). Coupling reaction sometimes works, sometimes doesn't.
- Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate.
- Reddit r/Chempros. (2022). EDC-HOBt Amide coupling workup help.
- Houben-Weyl. (2002). Amide Group C-Terminal a-Amide Protection.
- Vasanthakumar, G-R., et al. (2002). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Han, S-Y., & Kim, Y-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. biosynth.com [biosynth.com]
- 9. reddit.com [reddit.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. reddit.com [reddit.com]
workup procedures to remove impurities from 4-Formamidobenzoic acid
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical support, troubleshooting advice, and detailed protocols for the purification of 4-Formamidobenzoic acid, a crucial building block in organic synthesis. Our focus is on providing not just procedures, but the scientific rationale behind them to empower you to solve purification challenges effectively.
Section 1: Troubleshooting and FAQs
This section addresses common issues encountered during the workup of this compound in a direct question-and-answer format.
Q1: My final product is off-white, yellow, or tan. How can I remove colored impurities?
A: The presence of color typically indicates high molecular weight, non-polar, or polymeric impurities. The most effective method to remove these is by treating the crude product with activated carbon (charcoal) during recrystallization.[1] The porous structure of activated carbon provides a large surface area for the adsorption of these colored bodies.
-
Mechanism Insight: Activated carbon has a high affinity for large, planar, aromatic molecules and colored impurities through van der Waals forces. When you add it to your hot solution before filtration, these impurities bind to the carbon surface and are subsequently removed along with the carbon during the hot gravity filtration step. Be aware that using an excessive amount of activated carbon can lead to a reduction in the yield of your desired product due to its non-specific adsorption.[2]
Q2: The melting point of my purified this compound is low and melts over a wide range (e.g., 245-250 °C). What does this signify?
A: This is a classic sign of an impure compound. Pure crystalline solids have a sharp, defined melting point. The literature value for the melting point of this compound is approximately 250-252 °C.[3][4] Impurities disrupt the crystal lattice of the solid, which requires less energy to break apart, resulting in a depressed and broad melting point range. The most common impurity is likely unreacted 4-aminobenzoic acid.
Q3: My recovery after recrystallization is very low. What are the likely causes and how can I improve it?
A: Low recovery is a frequent challenge in recrystallization. Several factors could be at play:
-
Excessive Solvent: Using too much solvent is the most common mistake. The goal is to create a saturated solution at the solvent's boiling point. If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved. Always use the minimum amount of hot solvent necessary to just dissolve the solid.[5]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel stem. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent this.[6]
-
Cooling Too Rapidly: Allowing the solution to cool slowly at room temperature before moving it to an ice bath promotes the formation of larger, purer crystals and maximizes recovery.[5] Crashing the solution out of solution by cooling too fast can lead to fine, impure crystals and lower isolated yields.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[2] If the compound has significant solubility in the cold solvent, your recovery will be poor.
Q4: How can I quickly assess the purity of my product during the workup?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, real-time purity assessment. You can spot your crude material, the solution at various stages, and the final product on a TLC plate. By comparing the spots to a standard of pure this compound and the starting material (e.g., 4-aminobenzoic acid), you can visualize the removal of impurities. A pure compound should ideally show a single spot. HPLC is another powerful technique for quantitative purity analysis.[7][8]
Q5: I suspect my product is contaminated with unreacted 4-aminobenzoic acid. Which purification method is best?
A: Both recrystallization and acid-base extraction are effective.
-
Recrystallization can work if the solubility profiles of this compound and 4-aminobenzoic acid are sufficiently different in the chosen solvent.
-
Acid-base extraction provides a more definitive separation based on chemical properties. The formamido group (-NHCHO) is significantly less basic than the free amino group (-NH2). This difference in basicity allows for selective extraction by carefully controlling the pH. This guide provides a detailed protocol in Section 3.2.
Section 2: Common Impurities and Their Origins
Understanding the potential impurities is critical for designing an effective purification strategy. This compound is typically synthesized from 4-aminobenzoic acid and formic acid.
| Impurity Name | Structure | Origin |
| 4-Aminobenzoic acid | C₇H₇NO₂ | Unreacted starting material.[9] |
| Formic Acid | CH₂O₂ | Excess reagent from the formylation reaction. |
| Water | H₂O | Solvent from the reaction or workup, or absorbed from the atmosphere. |
| Polymeric/Colored Bodies | N/A | Side reactions occurring at high temperatures, leading to complex, high-molecular-weight byproducts. |
| Hydrolysis Product | C₇H₇NO₂ | The formamide bond can be susceptible to hydrolysis back to 4-aminobenzoic acid under acidic or basic conditions, especially when heated. |
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization from an Aqueous Ethanol Solution
Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[2] Water is a good choice because this compound's solubility decreases significantly upon cooling, while many inorganic impurities remain dissolved. Ethanol is used to increase the initial solubility of the organic compound.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a stir bar. To this, add a minimal amount of ethanol to create a slurry. Place the flask on a stirrer hotplate and begin heating to approximately 70-80°C.
-
Add Hot Water: While stirring and heating, slowly add hot deionized water in small portions until the solid just dissolves completely. The goal is to create a saturated solution near the boiling point. Avoid adding an excess of water.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool for a minute. Add a small amount (a spatula tip) of activated carbon. Return the flask to the hotplate and gently boil for 2-5 minutes.
-
Hot Gravity Filtration: Pre-heat a separate Erlenmeyer flask (the receiving flask) and a stemless or short-stemmed glass funnel with a small amount of boiling solvent. Place a fluted filter paper in the hot funnel. Quickly pour the hot solution through the fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be performed quickly to prevent crystallization in the funnel.[6]
-
Crystallization: Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[5] Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at 60-70°C until a constant weight is achieved. Determine the melting point and calculate the percent recovery.
Protocol 2: Purification via Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group on this compound to separate it from neutral or basic impurities.[10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Cap the funnel and shake gently, remembering to vent frequently to release any pressure buildup from CO₂ evolution. The this compound will react with the bicarbonate to form its water-soluble sodium salt and move into the aqueous layer.
-
Chemical Rationale: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂. Neutral impurities will remain in the organic layer. Unreacted 4-aminobenzoic acid, being amphoteric, will also be deprotonated and move to the aqueous layer. This step is primarily for removing neutral impurities.
-
-
Separation of Layers: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. The upper organic layer, containing neutral impurities, can be discarded.
-
Re-acidification and Precipitation: Cool the aqueous layer in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH ~2-3). The water-soluble sodium salt will be protonated back to the water-insoluble this compound, causing it to precipitate out of the solution.
-
Chemical Rationale: R-COO⁻Na⁺ + HCl → R-COOH + NaCl.
-
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any residual salts (NaCl). Dry the purified product in a vacuum oven.
Section 4: Visual Workflows
The following diagrams illustrate the logical flow of the purification protocols described above.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification via acid-base extraction.
Section 5: References
-
University of California, Davis. (n.d.). Extraction. Chem 118L. Retrieved from [Link]
-
Mathew, A., & Karuppannan, S. (2024). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. New Journal of Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid. Retrieved from
-
Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid. Retrieved from
-
Google Patents. (n.d.). CN100427457C - The preparation method of p-aminobenzoic acid. Retrieved from
-
Millikin University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof. Retrieved from
-
University of Oregon. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]
-
Stolarczyk, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 28533-43-9| Chemical Name : 4-Formamido Benzoic Acid. Retrieved from [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from [Link]
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]
- 4. 4-Formamido Benzoic Acid | 28533-43-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. helixchrom.com [helixchrom.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
optimizing reaction time and temperature for 4-Formamidobenzoic acid synthesis
Welcome to the technical support guide for the synthesis of 4-Formamidobenzoic Acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the optimization of this important synthetic transformation.
Core Principles: The Chemistry of N-Formylation
The synthesis of this compound is typically achieved through the N-formylation of 4-Aminobenzoic acid. The most common and direct formylating agent is formic acid. The reaction is a nucleophilic acyl substitution where the amino group (-NH₂) of 4-aminobenzoic acid attacks the carbonyl carbon of formic acid.
The reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct must be removed. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1]
The reactivity of the amine is crucial. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Furthermore, the presence of an electron-withdrawing group, such as the carboxylic acid (-COOH) in the para position, further deactivates the amino group, making the reaction more challenging than the formylation of simple aniline.[2][3] Consequently, achieving high yields in a reasonable timeframe requires careful optimization of reaction parameters.
A more potent formylating agent is acetic formic anhydride (AFA), generated in situ by reacting formic acid with acetic anhydride.[4][5] AFA is significantly more electrophilic than formic acid, allowing the reaction to proceed rapidly at much lower temperatures.[2][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Question: My reaction is very slow or appears to be stalled (incomplete conversion by TLC). What should I do?
Answer:
This is the most common issue, stemming from the reduced nucleophilicity of 4-aminobenzoic acid.
-
Probable Cause 1: Insufficient Temperature. The formylation of deactivated anilines often requires thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. If you are refluxing in toluene (b.p. ~111 °C), ensure a steady reflux is maintained. Monitor the reaction progress every 1-2 hours via Thin Layer Chromatography (TLC).
-
-
Probable Cause 2: Inefficient Water Removal. The accumulation of water can push the equilibrium back towards the starting materials.
-
Solution: Ensure your Dean-Stark trap is functioning correctly and filling with water. If it is not, check that the reflux rate is adequate and that there are no leaks in the glassware setup. Using a solvent like xylene (b.p. ~140 °C) can increase the reaction temperature and improve the rate of water removal.[1]
-
-
Probable Cause 3: Formic Acid Concentration. While formic acid is the reactant, using a large excess without efficient water removal can dilute the reactants and may not significantly increase the rate.
-
Solution: A modest excess of formic acid (1.2 - 2.0 equivalents) is typically sufficient when using a Dean-Stark trap.[1] If the reaction is still slow, consider switching to a more reactive formylating agent.
-
-
Advanced Solution: Use a More Reactive Reagent.
-
Switch to an in situ preparation of acetic formic anhydride (AFA). This reagent reacts much faster and at lower temperatures.[4] A detailed protocol is provided below. Be aware that this introduces acetic acid as a byproduct that must be removed during workup.
-
Question: The yield of my reaction is low after workup and purification. Where could the product have been lost?
Answer:
Low isolated yield can result from an incomplete reaction or issues during the workup and purification steps.
-
Probable Cause 1: Incomplete Reaction. As discussed above, ensure the reaction has gone to completion by TLC before beginning the workup.
-
Probable Cause 2: Product Precipitation and Transfer Loss. this compound is a solid with limited solubility in many organic solvents.
-
Solution: After cooling the reaction mixture, the product may precipitate. Ensure all solid material is collected during filtration. Wash the reaction flask and the collected solid with a small amount of cold solvent to recover all the product without dissolving a significant portion.
-
-
Probable Cause 3: Issues with Acid-Base Workup. During the aqueous wash with sodium bicarbonate (NaHCO₃) to remove excess formic acid, premature precipitation of the product can occur if the pH is not carefully controlled, potentially trapping impurities.
-
Solution: Ensure thorough mixing during the bicarbonate wash. If the product crashes out, you may need to add more organic solvent or perform multiple, smaller volume washes.
-
-
Probable Cause 4: Sub-optimal Crystallization. Choosing the wrong solvent or cooling too quickly can lead to poor recovery during the final purification step.
-
Solution: The product can be recrystallized from water or ethanol/water mixtures. Perform small-scale solubility tests to find the optimal solvent system. Allow the solution to cool slowly to form larger, purer crystals and maximize recovery.
-
Question: I see an unexpected spot on my TLC plate. What could it be?
Answer:
While the formylation of 4-aminobenzoic acid is generally clean, side products are possible.
-
Probable Cause 1: Diformylation/Other Reactions. This is highly unlikely under standard formylation conditions. The carboxylic acid is not reactive, and O-formylation of the carboxylic acid to form a mixed anhydride is not favored.[2]
-
Probable Cause 2: Impurities in Starting Material. The most likely source of extra spots is impurities present in the starting 4-aminobenzoic acid.
-
Solution: Check the purity of your starting material by TLC and NMR before beginning the reaction. If necessary, recrystallize the 4-aminobenzoic acid.
-
-
Probable Cause 3: Degradation. If the reaction temperature is excessively high (e.g., >150 °C) for a prolonged period, thermal decomposition may occur, leading to baseline streaking or distinct spots on the TLC.
-
Solution: Adhere to the recommended temperature ranges. If a higher temperature is needed, consider using a catalyst to accelerate the reaction at a lower temperature.[6]
-
Optimization Workflow Diagram
The following diagram outlines a logical workflow for optimizing the synthesis of this compound, starting from an initial low-yield result.
Caption: Decision workflow for troubleshooting and optimizing the synthesis.
Experimental Protocols
Protocol 1: Formylation using Formic Acid with Azeotropic Water Removal
This is a robust, classical method suitable for scale-up.
-
Reagents and Materials:
-
4-Aminobenzoic acid
-
Formic acid (≥95%)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.0 eq).
-
Add toluene (approx. 4-5 mL per gram of starting material).
-
Add formic acid (1.5 eq).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to a steady reflux (oil bath temperature ~120-125 °C for toluene).
-
Continue refluxing, observing water collecting in the side arm of the Dean-Stark trap.
-
Monitor the reaction by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The product should have a slightly higher Rf than the starting material. The reaction typically takes 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature, then in an ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold toluene.
-
Transfer the crude solid to a flask and stir vigorously with a saturated NaHCO₃ solution for 20-30 minutes to neutralize and remove any remaining formic acid.
-
Filter the solid again, wash thoroughly with deionized water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the purified this compound under vacuum.
-
Protocol 2: High-Reactivity Formylation using Acetic Formic Anhydride (AFA)
This method is extremely fast and efficient, ideal for small-scale synthesis or when dealing with stubborn substrates.[4]
-
Reagents and Materials:
-
Acetic anhydride (≥98%)
-
Formic acid (≥98%)
-
4-Aminobenzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Prepare AFA Solution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add acetic anhydride (1.2 eq). Cool the flask to -20 °C (an acetone/dry ice bath). Slowly add formic acid (1.0 eq) dropwise with stirring. Stir the mixture at -20 °C for 20 minutes to ensure complete formation of AFA.[4]
-
Formylation Reaction: In a separate flame-dried flask, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous THF. Cool this solution to -20 °C.
-
Slowly add the pre-formed AFA solution to the stirred amine solution via syringe.
-
Monitor the reaction by TLC. It is often complete within 15-30 minutes.[2][4]
-
Work-up: Quench the reaction by slowly adding it to a vigorously stirred, cold saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
-
Data Summary: Optimizing Reaction Conditions
The following table provides an illustrative guide for optimizing reaction conditions for the formylation of 4-aminobenzoic acid using formic acid in refluxing toluene (Protocol 1). Yields are representative and will vary based on experimental execution.
| Temperature (°C) | Time (h) | Molar Ratio (Amine:Formic Acid) | Expected Outcome | Comments |
| 110-115 | 2 | 1 : 1.5 | Low to moderate conversion | A good starting point, but likely insufficient time. |
| 110-115 | 6 | 1 : 1.5 | Good conversion to high yield | Often the optimal balance of time and energy. |
| 110-115 | 12 | 1 : 1.5 | High yield | Extended time may not significantly improve yield if the reaction is already complete. |
| 110-115 | 6 | 1 : 3.0 | Good yield | A larger excess of formic acid may not be beneficial and increases waste. |
| 135-140 (Xylene) | 3 | 1 : 1.5 | High yield | Higher temperature significantly accelerates the reaction. Good for difficult substrates. |
Frequently Asked Questions (FAQs)
Q1: Can I use formic acid directly without a solvent? A1: Yes, solvent-free (neat) reactions are possible by heating the amine with formic acid, typically at temperatures between 60-80 °C.[2][3] This method can be very efficient and green. For 4-aminobenzoic acid, which is a solid, this would create a melt or slurry. The reaction may be slower than the azeotropic method due to the difficulty of removing water.
Q2: Is it necessary to use a Dean-Stark trap? Can I just reflux with a drying agent? A2: A Dean-Stark trap is the most effective method for removing the water generated in situ. While adding a solid drying agent like molecular sieves can work, it is generally less efficient for the amount of water produced in a condensation reaction and can complicate stirring and workup.[1]
Q3: My starting material is not fully dissolving in toluene. Is this a problem? A3: No, 4-aminobenzoic acid has limited solubility in toluene at room temperature. It will dissolve as the reaction is heated to reflux. The reaction can proceed effectively even if it starts as a slurry.
Q4: How do I know which formylation protocol to choose? A4: For larger-scale syntheses where cost and simplicity are key, Protocol 1 (formic acid with azeotropic removal) is very reliable. For rapid, small-scale synthesis, high-throughput screening, or for substrates that are particularly unreactive or temperature-sensitive, the high reactivity of AFA in Protocol 2 is advantageous.[4]
Q5: Can I use other formylating agents? A5: Many other formylating agents exist, such as ethyl formate or triethyl orthoformate, often used with a catalyst.[7] However, for the synthesis of this compound, formic acid or AFA offer the best balance of reactivity, cost, and simplicity.
References
- Staszewska-Krajewska, O., & Wroczyński, P. (2021). Formylation of Amines. Molecules, 26(11), 3354. [Link]
- Chaudhari, S. S., & Akamanchi, K. G. (2012). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Journal of Emerging Trends in Engineering and Applied Sciences, 3(4), 684-686. [Link]
- Hurd, C. D., & Roe, A. S. (1939). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Journal of the American Chemical Society, 61(12), 3355-3358. [Link]
- Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]
- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]
- Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J.-K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150. [Link]
- Mathew, A., & Karuppannan, S. (2023). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm, 25(39), 5635-5643. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jetir.org [jetir.org]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
troubleshooting unexpected NMR peaks in 4-Formamidobenzoic acid
Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Formamidobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter unexpected spectral features during their experiments. Here, we address common questions in a detailed Q&A format, grounding our explanations in established spectroscopic principles and field-proven insights.
Frequently Asked Questions (FAQs)
FAQ 1: My ¹H NMR spectrum shows two distinct signals for the formyl proton and the amide (N-H) proton. Is my sample impure?
This is the most common question regarding the NMR of this compound and, in most cases, does not indicate an impurity. The doubling of signals arises from the presence of rotational isomers , or rotamers .
The Underlying Chemistry: Restricted C-N Bond Rotation
The amide bond between the carbonyl carbon (C=O) and the nitrogen atom possesses significant double-bond character due to resonance. This restricts free rotation around the C-N bond.[1][2][3] As a result, this compound exists as a mixture of two stable conformers in solution: cis and trans. These isomers interconvert, but the rate of rotation is often slow on the NMR timescale at room temperature, allowing the instrument to detect both distinct species.[2][4]
The cis and trans configurations refer to the relative positions of the formyl proton and the proton on the nitrogen. In solution, one isomer is typically more stable and thus more abundant, leading to one set of signals being more intense than the other.[1][5]
Caption: Rotational isomers (cis and trans) of this compound.
Expected Chemical Shifts for Rotamers
The chemical environment of the formyl (-CHO) and amide (-NH) protons differs significantly between the two isomers, leading to separate signals. The following table summarizes typical ¹H NMR data in DMSO-d₆.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Carboxylic Acid (-COOH) | ~12.7 | Broad Singlet | - | Highly dependent on concentration and water content. |
| Amide (-NH) trans | ~10.3 | Singlet/Doublet | ~11-12 Hz (if coupled to CHO) | Often appears as a singlet due to quadrupole broadening from ¹⁴N. |
| Amide (-NH) cis | ~10.1 | Singlet/Doublet | ~1-2 Hz (if coupled to CHO) | Minor isomer, smaller signal. |
| Formyl (-CHO) trans | ~8.5 | Doublet | ~11-12 Hz (if coupled to NH) | Minor isomer, smaller signal. |
| Formyl (-CHO) cis | ~8.3 | Singlet | - | Major isomer. |
| Aromatic (H-2, H-6) | ~7.9 | Doublet | ~8-9 Hz | Protons ortho to the carboxylic acid group. |
| Aromatic (H-3, H-5) | ~7.7 | Doublet | ~8-9 Hz | Protons ortho to the formamido group. |
Note: The assignment of major/minor and cis/trans can depend on the solvent and temperature.[1][5]
FAQ 2: I see extra signals in the aromatic region that are not just two simple doublets. What could be the cause?
While the expected spectrum shows two clean doublets for the symmetrically substituted benzene ring, several factors can introduce unexpected complexity.
A. Impurities from Synthesis or Degradation
The most common cause of extra aromatic peaks is the presence of related compounds.
-
4-Aminobenzoic acid : This is the primary starting material for synthesis. Incomplete formylation will result in its presence. Its aromatic protons appear at approximately 7.6 ppm and 6.5 ppm in DMSO-d₆.[6][7]
-
Formic Acid : A common reagent, which would appear as a singlet around 8 ppm.[8]
-
Hydrolysis : The formamide bond can hydrolyze back to 4-aminobenzoic acid, especially if the sample is stored in a non-anhydrous solvent or exposed to acidic/basic conditions.
-
Other Process-Related Impurities : Depending on the synthetic route, other impurities like 4-nitrobenzoic acid or aniline could be present.[9]
B. Solvent Effects
The choice of NMR solvent can influence the appearance of the spectrum.[10][11] Aromatic solvents like benzene-d₆ can induce significant shifts through anisotropic effects, potentially causing peak overlap or resolving otherwise equivalent protons. While less common for this specific molecule, it is a critical factor in NMR spectroscopy.[12]
FAQ 3: The chemical shift of my -NH or -COOH proton is different from the literature value, or the peak is very broad/absent. Why?
The chemical shifts of exchangeable protons (like those in -NH and -COOH groups) are highly sensitive to their environment.
-
Solvent : Protic or hydrogen-bond accepting solvents like DMSO-d₆, methanol-d₄, or water will form strong hydrogen bonds with the -NH and -COOH protons, shifting them significantly downfield (to a higher ppm value) compared to a less interactive solvent like CDCl₃.[13][14]
-
Concentration : At higher concentrations, intermolecular hydrogen bonding between molecules of this compound becomes more prevalent. This self-association deshields the protons, shifting their signals downfield.
-
Temperature : Increasing the temperature can disrupt hydrogen bonding networks, typically causing exchangeable proton signals to shift upfield (to a lower ppm value).
-
Water Content : NMR solvents, particularly DMSO-d₆, are hygroscopic. Trace amounts of water can exchange with the -NH and -COOH protons. This chemical exchange broadens the signals. If a significant amount of water is present, the acidic proton of the carboxylic acid can undergo rapid exchange, leading to a single, broad, averaged peak for the water and acid proton, or the peak may disappear entirely into the baseline.[15]
Troubleshooting Unexpected Peaks: A Workflow
If you observe unexpected signals, follow this systematic approach to identify their source.
Caption: A logical workflow for troubleshooting NMR spectra.
Experimental Protocols for Diagnosis
1. D₂O Exchange (D₂O Shake)
This simple experiment definitively identifies exchangeable protons (-OH, -NH, -COOH).
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake gently for 15-30 seconds to mix.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: Signals corresponding to exchangeable protons will decrease in intensity or disappear entirely. The HOD (residual water) signal will appear or increase in intensity (typically around 3.3 ppm in DMSO-d₆).
2. Variable Temperature (VT) NMR
This technique can confirm the presence of rotamers or other dynamic processes.
Protocol:
-
Set up the NMR spectrometer for variable temperature acquisition.
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Increase the temperature in increments (e.g., 10-20 K) and acquire a spectrum at each step (e.g., 313 K, 333 K, 353 K).
Expected Result: As the temperature increases, the rate of rotation around the C-N amide bond will increase. The two distinct signals for each proton of the rotamers will broaden, move closer together, and eventually coalesce into a single, time-averaged signal at a high enough temperature.[2]
Reference Data: Potential Impurities
The table below provides approximate ¹H NMR chemical shifts for common impurities associated with this compound in DMSO-d₆.
| Compound | Structure | Aromatic Protons (δ, ppm) | Other Key Protons (δ, ppm) | Source |
| 4-Aminobenzoic acid | ![]() | 7.6 (d, 2H), 6.5 (d, 2H) | ~11.9 (s, 1H, COOH), 5.8 (s, 2H, NH₂) | [6][7] |
| 4-Formylbenzoic acid | ![]() | 8.1 (d, 2H), 8.0 (d, 2H) | ~13.5 (s, 1H, COOH), 10.1 (s, 1H, CHO) | [16] |
| Formic acid | ![]() | N/A | ~8.0-8.2 (s, 1H) | [8] |
This guide provides a foundational framework for diagnosing unexpected NMR signals in your this compound samples. By understanding the underlying principles of rotational isomerism, solvent effects, and potential impurities, researchers can interpret their spectra with greater confidence.
References
- Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149. [Link]
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- González, G., & Grano, J. (1981). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Perkin Transactions 2, 1981(12), 187-190. [Link]
- Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2). [Link]
- Pérez, M. A., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Molecules, 7(9), 662-673. [Link]
- Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(11), 698-707. [Link]
- Pérez, M. A., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine.
- Smirnov, S. N., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(1), 433. [Link]
- National Center for Biotechnology Information. (n.d.). 4-(Formylamino)benzoic acid. PubChem.
- Wiberg, K. B., et al. (1998). Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide. The Journal of Physical Chemistry A, 102(50), 10343-10349. [Link]
- Zhang, Y., et al. (2016). NMR studies of rotamers with multi-substituted amides.
- Royal Society of Chemistry. (n.d.).
- Michalska, D., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 834-836, 461-472. [Link]
- Royal Society of Chemistry. (n.d.).
- Reddit. (2023, March 21). Missing carboxyl peak in my benzoic acid 1H-NMR, but C=O peak is shown from 13C-NMR and the IR. What is the broad singlet peak present? Solvent was 50:50 CDCL3:DMSO. r/chemhelp. [Link]
- Holland, K. (2024). Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. Tallinn University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. ETERA - e-terast tärkab mõte! [etera.ee]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Solvent effects on the amidic bond. 1H nuclear magnetic resonance study of acetamide and N-methylacetamide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]
managing moisture sensitivity in 4-Formamidobenzoic acid reactions
A Guide to Managing Moisture Sensitivity in Experimental Reactions
Welcome to the technical support guide for 4-Formamidobenzoic acid. This resource is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. The following sections provide in-depth answers to common questions and troubleshooting strategies to mitigate issues arising from the inherent moisture sensitivity of this compound, ensuring the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to moisture?
The chemical structure of this compound contains a formamide functional group (-NHCHO). Amide bonds, including the one in the formamide group, are vulnerable to hydrolysis, a chemical reaction with water.[1][2][3] Under neutral conditions, this reaction is typically slow at room temperature. However, it can be significantly accelerated by the presence of acids, bases, or elevated temperatures. The hydrolysis of the formamide group in this compound breaks the amide bond to yield 4-aminobenzoic acid and formic acid. The introduction of these impurities can lead to the formation of unexpected byproducts and complicate the purification of the desired product.
Q2: How can I identify moisture contamination in my reaction?
Detecting moisture contamination often involves observing unexpected or inconsistent results in your experiments. Key indicators include:
-
Variable Reaction Yields: The consumption of the starting material through hydrolysis leads to lower than anticipated yields of the target compound.
-
Appearance of Byproducts: The most common byproduct, 4-aminobenzoic acid, can often be detected using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Lack of Reproducibility: Significant variations in results between identical experimental setups are a strong indicator of uncontrolled variables, with moisture being a frequent culprit.
-
Changes in Reagent Appearance: While not a definitive test, this compound that has been improperly stored and exposed to atmospheric moisture may appear clumpy or sticky.[4]
Troubleshooting Guide: Addressing Common Experimental Issues
Issue 1: My reaction is producing low yields and my analytical data (TLC/LC-MS) shows the presence of 4-aminobenzoic acid.
This is a clear indication of the hydrolysis of your starting material due to the presence of water in your reaction system.
Root Cause Analysis:
Moisture can be introduced from several sources:
-
Solvents: Use of solvents that have not been adequately dried.
-
Glassware: Residual moisture adsorbed on the surface of the reaction vessels.[5]
-
Reagents: The this compound or other reagents may have absorbed moisture from the atmosphere.
-
Atmosphere: Exposure of the reaction to ambient air, which naturally contains water vapor.[6][7]
Troubleshooting Decision Workflow:
Caption: Troubleshooting workflow for moisture contamination.
Corrective Actions:
-
Solvent and Reagent Preparation:
-
Ensure all solvents are rigorously dried using appropriate methods. Refer to the table below for guidance on selecting a suitable drying agent.[8][9][10][11]
-
If there is any suspicion that the this compound has been exposed to moisture, it should be dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) for several hours.
-
Store all moisture-sensitive reagents in a desiccator over a strong desiccant like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.
-
-
Glassware Preparation:
-
Inert Atmosphere Technique:
Issue 2: The reaction is not proceeding to completion, even after extended reaction times.
While several factors can influence reaction kinetics, moisture can play a significant role in inhibiting the reaction.
Potential Moisture-Related Causes:
-
Catalyst Inhibition: Many common catalysts, particularly organometallic complexes and Lewis acids, are sensitive to water and can be deactivated by its presence.
-
Alteration of Reaction Conditions: The presence of water can change the polarity and solubility properties of the reaction medium, potentially hindering the reaction.
Recommended Solutions:
-
Implement Rigorous Anhydrous Techniques: Follow all the corrective actions outlined in the previous section to eliminate all potential sources of moisture.
-
Catalyst Handling: Use fresh or properly stored catalysts. Some catalysts are best handled in a glovebox to prevent any exposure to the atmosphere.
-
Reagent Purity: Ensure the purity of all reagents, as impurities can sometimes introduce water or inhibit the reaction through other mechanisms.
Key Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol outlines the basic steps for assembling a reaction apparatus that is protected from atmospheric moisture and oxygen.
Materials:
-
Oven-dried round-bottom flask with a stir bar
-
Oven-dried condenser and other necessary glassware
-
Rubber septa
-
Inert gas source (Nitrogen or Argon) with tubing and needles
-
Bubbler
-
Syringes and needles for liquid transfer
Procedure:
-
Assemble the hot, oven-dried glassware quickly. A thin layer of grease on ground glass joints is recommended.
-
Immediately begin flushing the apparatus with a steady stream of inert gas. An inlet needle should be placed through a septum, and an outlet needle should lead to a bubbler to allow air to escape.[14]
-
Maintain the inert gas flow for at least 10-15 minutes to ensure the atmosphere inside the flask is completely replaced.
-
Add the solid reagents, such as this compound, to the flask under a positive pressure of the inert gas.
-
Add dried solvents and liquid reagents using a syringe through the rubber septum.[12][16]
-
Once all reagents are added, remove the main outlet needle, leaving the inert gas source connected (e.g., via a balloon or a continuous flow through the bubbler) to maintain a positive pressure throughout the reaction.
Diagram of an Inert Atmosphere Setup:
Caption: A standard reaction setup for maintaining an inert atmosphere.
Data and Reference Tables
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Suitable For | Not Suitable For | Key Considerations |
| Molecular Sieves (3Å or 4Å) | Ethers (THF, Diethyl ether), Dichloromethane, Acetonitrile, Hydrocarbons | Alcohols (can be used, but may be slow) | Must be activated by heating under vacuum. Very efficient for achieving low water content.[11] |
| Calcium Hydride (CaH₂) | Ethers, Hydrocarbons, Acetonitrile | Protic solvents (Alcohols, Acids), Esters, Ketones | Reacts with water to produce H₂ gas. Very effective for pre-drying solvents before distillation.[8] |
| Anhydrous Magnesium Sulfate (MgSO₄) | General purpose for most solvents | Not ideal for highly sensitive reactions | Fast-acting and high capacity, but may not achieve the lowest possible water content. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | General purpose for most solvents | Not as efficient as MgSO₄ | Neutral, but slow and has a lower capacity. Good for initial drying steps. |
| Potassium Hydroxide (KOH) | Amines, some Ethers | Acidic solvents, Esters, Ketones | A strong base, use with caution. |
Note: Always verify the compatibility of the drying agent with your specific solvent and reaction conditions.
References
- What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Vertex AI Search.
- Inert atmosphere methods | Labor
- The mechanism of formamide hydrolysis in water from ab initio calculations and simul
- Inert
- 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
- How to create inert atmosphere ?
- Detailed Methods for Drying and Purifying Common Organic Solvents in the Labor
- Preparing Anhydrous Reagents and Equipment. Moodle@Units.
- Drying solvents. Sciencemadness Wiki.
- The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations.
- Drying Solvents. Chemistry LibreTexts.
- Drying Agents for Organic Solvents. Scribd.
- Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base.
- Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Handling air-sensitive reagents AL-134. MIT.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Formamide Hydrolysis Investigated by Multiple-Steering ab Initio Molecular Dynamics.
- Formamide. Wikipedia.
- How to Store Reagents. University of Rochester, Department of Chemistry.
Sources
- 1. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. moodle2.units.it [moodle2.units.it]
- 6. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results - Kintek Furnace [kintekfurnace.com]
- 7. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. web.mit.edu [web.mit.edu]
Validation & Comparative
A Strategic Choice in Pharmaceutical Synthesis: A Comparative Guide to 4-Formamidobenzoic Acid and 4-Aminobenzoic Acid
In the landscape of pharmaceutical development, the selection of building blocks is a pivotal decision that dictates the efficiency, purity, and scalability of a synthetic route. This guide offers an in-depth technical comparison of two closely related yet functionally distinct starting materials: 4-aminobenzoic acid (PABA) and its N-formylated derivative, 4-formamidobenzoic acid. While PABA is a widely recognized and versatile precursor, its inherent reactivity presents challenges that can be elegantly overcome by the strategic use of this compound.[1][2] This analysis, tailored for researchers, scientists, and drug development professionals, will illuminate the practical advantages of employing the formyl-protected amine in key synthetic transformations, supported by established chemical principles and representative experimental protocols.
The Dichotomy of Reactivity: An Unprotected Amine vs. a Strategic Shield
The fundamental difference between 4-aminobenzoic acid and this compound lies in the reactivity of the amino group. In PABA, the primary amine is a potent nucleophile, readily participating in a host of chemical reactions.[1] This reactivity is advantageous when the synthetic target requires modification at the amine terminus. However, when the desired transformation is at the carboxylic acid, the nucleophilicity of the amine can lead to undesirable side reactions, complicating purification and reducing yields.
This compound, in contrast, features an N-formyl group that temporarily "masks" the amine's reactivity. This formamide is stable under a variety of reaction conditions, yet can be readily removed when desired, making it an excellent protecting group. This strategic protection allows for selective reactions to be performed at the carboxylic acid moiety without interference from the amine.
Logical Relationship Diagram: Synthetic Strategy
Caption: Strategic advantage of this compound.
Comparative Performance in Key Pharmaceutical Synthesis Reactions
The choice between these two reagents becomes critical in common synthetic operations such as esterification and amide bond formation.
Esterification
The Fischer-Speier esterification, a common method for preparing esters from carboxylic acids and alcohols, is catalyzed by strong acids. When using 4-aminobenzoic acid, the basic amino group neutralizes a portion of the acid catalyst.[3] Consequently, a stoichiometric amount of the acid catalyst is often required, which can lead to side reactions, such as the formation of sulfonated byproducts if sulfuric acid is used at high temperatures.[4]
The use of this compound circumvents this issue. The formyl group protects the amine from protonation, allowing for a catalytic amount of acid to be used effectively. This leads to a cleaner reaction with fewer side products and simplifies the workup and purification process.
Amide Bond Formation
When the goal is to form an amide bond at the carboxylic acid of PABA, the presence of the unprotected amine is problematic. In the presence of a coupling agent, PABA can react with itself, leading to oligomerization or polymerization, which significantly reduces the yield of the desired product and complicates purification.
This compound is the ideal substrate for such a transformation. The protected amine does not interfere with the amide coupling reaction at the carboxyl group, enabling high yields of the desired product.
Table 1: Comparative Performance in Pharmaceutical Synthesis
| Parameter | 4-Aminobenzoic Acid (PABA) | This compound |
| Esterification (Fischer) | Requires stoichiometric acid catalyst; potential for side reactions.[3] | Requires only a catalytic amount of acid; cleaner reaction profile. |
| Amide Coupling (at COOH) | Prone to self-reaction and polymerization; lower yields of desired product. | Selective reaction at the carboxyl group; higher yields and purity. |
| Reaction Selectivity | Low when targeting the carboxyl group. | High when targeting the carboxyl group. |
| Purification Complexity | Often higher due to side products and unreacted starting material. | Generally lower due to a cleaner reaction. |
Experimental Protocols
The following protocols provide detailed methodologies for the protection of 4-aminobenzoic acid, a subsequent selective reaction, and the deprotection of the formyl group.
Protocol: N-Formylation of 4-Aminobenzoic Acid
This procedure details the protection of the amine functionality of PABA.
Experimental Workflow: Formylation
Caption: N-Formylation of 4-aminobenzoic acid.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (1.0 equivalent) and formic acid (at least 3.0 equivalents).
-
Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water to remove excess formic acid.
-
Dry the product, this compound, in a vacuum oven.
Protocol: Selective Esterification of this compound
This protocol demonstrates the selective esterification of the carboxylic acid in the presence of the protected amine.
Experimental Workflow: Esterification
Caption: Selective esterification of this compound.
Procedure:
-
Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol or ethanol, used in excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired ester.
Protocol: Hydrolysis of the Formyl Group
This procedure describes the deprotection of the amine.
Experimental Workflow: Deformylation
Caption: Hydrolysis of the N-formyl group.
Procedure:
-
Dissolve the this compound derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong acid, such as 3M hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a base, such as aqueous sodium hydroxide, to the isoelectric point of the amino acid to precipitate the product.
-
Collect the deprotected product by filtration, wash with cold water, and dry.
Conclusion and Future Perspectives
The choice between 4-aminobenzoic acid and this compound is a classic example of the importance of protecting group strategy in modern organic synthesis. While PABA is a suitable reagent for direct modifications of the amine, its use in reactions targeting the carboxylic acid is fraught with challenges of selectivity and yield. This compound provides a robust and efficient alternative, enabling clean and high-yielding transformations at the carboxyl group. The additional steps of protection and deprotection are often a small price to pay for the significant improvements in reaction outcome and the simplification of purification processes, particularly in the context of large-scale pharmaceutical manufacturing where purity and reproducibility are paramount. As the complexity of pharmaceutical targets continues to increase, the principles of strategic functional group protection, exemplified by the use of this compound, will remain a cornerstone of efficient and successful drug development.
References
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. BenchChem.
- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
- Bodanszky, M., & Martinez, J. (2009). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. International journal of peptide and protein research, 12(5), 277-83.
- Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International journal of peptide and protein research, 12(2), 69-75.
- Cravotto, G., Beggiato, M., Penoni, A., Palmisano, G., Tollari, S., & Gallo, M. (2008). A convenient procedure for the esterification of benzoic acids with phenols: a new application for the Mitsunobu reaction. Tetrahedron Letters, 49(3), 553-556.
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
- Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., ... & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230.
- Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). A practical and convenient procedure for the N-formylation of amines using formic acid. Bulletin of the Korean Chemical Society, 23(1), 149-151.
- Kratký, M., Konečná, K., Štefková, K., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
- LibreTexts. (2021). 3: Esterification (Experiment). Chemistry LibreTexts.
- Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. The Journal of Organic Chemistry, 44(21), 3596-3598.
- Pietrzak, M., & R, M. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
- PubChem. (n.d.). 4-Aminobenzoic acid.
- PubChem. (n.d.). This compound.
- ResearchGate. (2018).
- Royal Society of Chemistry. (2018). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
- Syahrani, A., Panjaitan, T. S., Indrayanto, G., & Wilkins, A. L. (2000). N-acetylation and N-formylation of M-Aminobenzoic Acid by Cell Suspension Cultures of Solanum laciniatum.
- Tantry, S. J., & Ambati, R. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Yadav, V. K., & Yadav, L. D. S. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35.
- Zare, A., & Merat, F. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. RSC advances, 12(42), 27365-27389.
- Zhang, P., & Li, G. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry, 2013.
- Foellmann, W., & Blaszkewicz, M. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Cutaneous and Ocular Toxicology, 31(4), 308-315.
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
A Senior Application Scientist's Guide to the Validation of 4-Formamidobenzoic Acid Purity by HPLC Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 4-Formamidobenzoic acid (4-FABA), a vital building block in organic synthesis and a key pharmaceutical intermediate, is no exception.[1] Its molecular structure, featuring both a carboxylic acid and a formamide group, makes it a versatile reagent, but also susceptible to specific impurities that can compromise downstream applications.[2]
This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-FABA against other common analytical techniques. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis.
The Criticality of Purity for this compound
This compound, with the molecular formula C8H7NO3 and a molecular weight of approximately 165.15 g/mol , typically appears as an off-white solid.[1][3] Its utility in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) necessitates a stringent purity profile.[1] Common impurities can arise from the synthetic route or degradation. For instance, hydrolysis can lead to the formation of 4-aminobenzoic acid. The presence of such impurities can have significant consequences, including altered reaction kinetics, the formation of unwanted byproducts, and in the context of drug development, potential toxicity or reduced efficacy of the final API.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[4][5] Its high resolution, sensitivity, and reproducibility make it the preferred method for assessing the purity of pharmaceutical compounds.[6] The validation of an HPLC method, as per the International Conference on Harmonisation (ICH) guidelines, ensures that the method is suitable for its intended purpose.[7][8][9]
Experimental Protocol: A Validated RP-HPLC Method for this compound
This protocol describes a reversed-phase HPLC (RP-HPLC) method developed and validated for the determination of 4-FABA purity.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector | A standard, reliable system capable of delivering precise gradients and stable detector responses. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A C18 column provides excellent retention and separation for moderately polar organic compounds like 4-FABA. The dimensions are standard for analytical work, offering a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid is used to control the pH of the mobile phase, ensuring the carboxylic acid group of 4-FABA is protonated for consistent retention. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. |
| Gradient | 0-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B | A gradient elution is employed to ensure the timely elution of potential impurities with varying polarities, while also providing a sharp, well-resolved peak for the main component, 4-FABA. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 254 nm | A common UV wavelength for aromatic compounds, providing good sensitivity for 4-FABA. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak shape. |
| Diluent | Mobile Phase A: Mobile Phase B (50:50, v/v) | Dissolving the sample in a mixture of the mobile phase components ensures compatibility and good peak shape. |
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-FABA reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-FABA sample to be tested and prepare as described for the standard solution.
3. System Suitability:
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.
4. Data Analysis:
The purity of the 4-FABA sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the HPLC Workflow
Caption: Workflow for 4-FABA purity analysis by HPLC.
Comparative Analysis: HPLC vs. Alternative Techniques
To provide a comprehensive assessment, the performance of the HPLC method was compared against two alternative analytical techniques: Melting Point Analysis and UV-Vis Spectrophotometry.
Melting Point Analysis
A classical and straightforward method for assessing the purity of a solid organic compound.[5] Impurities typically depress and broaden the melting point range.
-
Protocol: A small amount of the 4-FABA sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.
UV-Vis Spectrophotometry
This technique measures the absorbance of a sample at a specific wavelength. Purity can be estimated by comparing the absorbance of a sample solution to that of a standard of known concentration.
-
Protocol: A solution of the 4-FABA sample is prepared in a suitable solvent (e.g., methanol). The absorbance is measured at the wavelength of maximum absorbance (λmax), which should be predetermined (around 254 nm). The purity is calculated using the formula:
Experimental Data and Comparison
The following table summarizes the hypothetical, yet realistic, results obtained from the analysis of a batch of this compound using the three described methods.
| Parameter | HPLC Analysis | Melting Point Analysis | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity | Change in physical state (solid to liquid) | Absorption of UV-Vis radiation |
| Observed Purity | 99.85% | 258-261 °C | 98.5% |
| Reference Value | >99.5% (Typical for high-purity grade) | 260-262 °C (for pure compound) | - |
| Specificity | High (can separate and quantify individual impurities) | Low (non-specific; any impurity can affect the melting point) | Low (any impurity that absorbs at the same wavelength will interfere) |
| Sensitivity | High (can detect impurities at low levels) | Low | Moderate |
| Quantitative Accuracy | High | Low (provides a qualitative indication of purity) | Moderate (prone to interference) |
| Time per Sample | ~20 minutes | ~10 minutes | ~5 minutes |
| Equipment Cost | High | Low | Moderate |
Logical Comparison of Analytical Techniques
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. zenodo.org [zenodo.org]
- 5. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Differentiating 4-Formamidobenzoic Acid and Its Isomers
A comprehensive guide for researchers on the nuanced spectroscopic differences between 2-, 3-, and 4-formamidobenzoic acid, leveraging FT-IR, NMR, and UV-Vis techniques for unambiguous identification.
In the landscape of pharmaceutical research and drug development, the precise identification of isomeric compounds is a critical step. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides a detailed spectroscopic comparison of this compound and its ortho- and meta-isomers, 2-formamidobenzoic acid and 3-formamidobenzoic acid, respectively. By delving into the characteristic signatures revealed by Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can confidently distinguish between these closely related structures.
The Isomeric Landscape: A Structural Overview
The three isomers of formamidobenzoic acid share the same molecular formula, C₈H₇NO₃, but differ in the substitution pattern on the benzene ring. This seemingly minor variation gives rise to distinct electronic environments and vibrational modes, which are the basis for their spectroscopic differentiation.
Figure 2. Experimental workflow for FT-IR analysis of solid organic compounds.
Comparative FT-IR Data
| Vibrational Mode | This compound (cm⁻¹) | 2-Formamidobenzoic Acid (cm⁻¹) | 3-Formamidobenzoic Acid (cm⁻¹) | Interpretation |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | ~3300-2500 (broad) | ~3300-2500 (broad) | The very broad nature of this peak is due to hydrogen bonding between the carboxylic acid groups. [1] |
| N-H Stretch (Amide) | ~3300 | ~3250 | ~3280 | The position of the N-H stretch can be influenced by intramolecular hydrogen bonding, which is possible in the 2-isomer between the amide N-H and the carboxylic acid carbonyl. |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1690 | ~1695 | The exact position is sensitive to the electronic environment and hydrogen bonding. |
| C=O Stretch (Amide I) | ~1670 | ~1660 | ~1665 | The lower frequency in the 2-isomer could be due to intramolecular hydrogen bonding. |
| N-H Bend (Amide II) | ~1540 | ~1550 | ~1545 | This band is a coupled vibration of N-H bending and C-N stretching. |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1510 | ~1605, ~1520 | Multiple bands are characteristic of the aromatic ring. |
| C-H Out-of-Plane Bending | ~850 | ~750 | ~880, ~780 | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. The 4-isomer (para-substituted) typically shows a strong band around 850 cm⁻¹. The 2-isomer (ortho-substituted) often has a strong band around 750 cm⁻¹. The 3-isomer (meta-substituted) will show characteristic bands in the 880-860 cm⁻¹ and 780-770 cm⁻¹ regions. |
Probing the Proton and Carbon Environments: An NMR Perspective
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise structure of organic molecules. The chemical shifts, coupling constants, and number of signals provide a wealth of information about the connectivity and electronic environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent in an NMR tube. Common solvents for benzoic acid derivatives include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). [2][3]DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the exchangeable protons (O-H and N-H) to be observed.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Figure 4. Workflow for obtaining a UV-Vis absorption spectrum.
Comparative UV-Vis Data
| Isomer | λmax 1 (nm) | λmax 2 (nm) | Interpretation |
| This compound | ~285 | ~205 | The longer wavelength absorption corresponds to the π → π* transition of the conjugated system. |
| 2-Formamidobenzoic Acid | ~305 | ~240 | The red-shift (bathochromic shift) in the 2-isomer compared to the 4-isomer is likely due to the increased conjugation and potential for intramolecular hydrogen bonding, which lowers the energy of the excited state. |
| 3-Formamidobenzoic Acid | ~280 | ~215 | The absorption maxima for the 3-isomer are expected to be similar to or slightly blue-shifted (hypsochromic shift) compared to the 4-isomer, as the meta-substitution disrupts the direct resonance conjugation between the formamido and carboxyl groups through the aromatic ring. |
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of this compound and its isomers is readily achievable through a combination of spectroscopic techniques. FT-IR spectroscopy provides a rapid means of distinguishing the isomers based on the characteristic C-H out-of-plane bending vibrations in the fingerprint region. However, for definitive structural elucidation, ¹H and ¹³C NMR spectroscopy are indispensable. The distinct chemical shifts and splitting patterns of the aromatic protons, as well as the number of unique carbon signals, provide irrefutable evidence for the specific substitution pattern. UV-Vis spectroscopy complements these techniques by offering insights into the electronic structure and conjugation within each isomer. By leveraging the strengths of each of these spectroscopic methods, researchers can confidently navigate the complexities of isomeric differentiation, ensuring the integrity and accuracy of their scientific endeavors.
References
- University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
- Drawell.
- ACS Publications. Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- The Royal Society of Chemistry.
- Polymer Chemistry Characterization Lab, Virginia Tech.
- University of California, Los Angeles.
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
- Quora. Which solvent is best for the UV vis spectrum, and why?. [Link]
- ResearchGate. what is the best solvent for UV-Vis spectroscopy analysis?. [Link]
- The Royal Society of Chemistry. Supplementary Material (ESI)
- SpectraBase. Benzoic acid, 2-(formylamino)-, methyl ester. [Link]
- PubChem. 3-(Formylamino)benzoic acid. [Link]
- SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
Introduction: The Versatility of the 4-Formamidobenzoic Acid Scaffold
A Comparative Guide to the Biological Activity of 4-Formamidobenzoic Acid Derivatives for Researchers and Drug Development Professionals
This compound, a derivative of 4-aminobenzoic acid (PABA), serves as a versatile scaffold in medicinal chemistry. Its structure, featuring both a carboxylic acid and a formamide group, offers multiple points for chemical modification, making it an excellent starting material for the synthesis of a wide range of derivatives.[1] The inherent biological relevance of the PABA core, a precursor in the folate synthesis pathway of many microorganisms, provides a strong rationale for exploring its derivatives for various therapeutic applications.[2][3][4] This guide will delve into the synthesized derivatives of this compound and its precursors, comparing their efficacy in key therapeutic areas.
I. Anticancer Activity: A Comparative Analysis
Derivatives of the benzoic acid scaffold have shown significant potential as anticancer agents.[5] The primary mechanism often involves the inhibition of critical cellular pathways or the induction of apoptosis.
Comparative Cytotoxicity of Benzoic Acid Derivatives
The efficacy of novel anticancer compounds is typically assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
A study on 4-amino-3-chloro benzoate ester derivatives, which are structurally related to this compound, demonstrated their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The cytotoxicity of these compounds was compared against Erlotinib, an established EGFR inhibitor.[6]
| Compound | Cancer Cell Line | IC50 (µM) | Standard Drug (Erlotinib) IC50 (µM) |
| Derivative N5a | A549 (Lung) | 8.45 | 11.23 |
| HepG2 (Liver) | 6.21 | 9.87 | |
| HCT-116 (Colon) | 10.12 | 14.56 |
Data synthesized from a study on 4-amino-3-chloro benzoate ester derivatives.[6]
Furthermore, Schiff bases derived from 4-aminobenzoic acid have exhibited notable cytotoxicity against the HepG2 cancer cell line, with IC50 values as low as 15.0 µM.[2][7] Another study on 4-methylbenzamide derivatives containing 2,6-substituted purines identified compounds with high activity against leukemic (K562, HL-60) and renal (OKP-GS) cell lines, with IC50 values in the low micromolar range.[8]
Mechanism of Action: EGFR Inhibition
The anticancer activity of some of these derivatives is attributed to their ability to inhibit the EGFR tyrosine kinase.[6] This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general steps for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a standard drug (e.g., Erlotinib or Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.
II. Antimicrobial Activity: A Broad-Spectrum Approach
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Derivatives of 4-aminobenzoic acid, a key component in microbial metabolism, are promising candidates.
Comparative Antimicrobial Efficacy
The antimicrobial activity of these derivatives is often evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition.
One study reported the synthesis of novel 1,3-diphenyl pyrazole derivatives from 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, which showed significant activity against Acinetobacter baumannii.[9]
| Compound | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Standard (Chloramphenicol) |
| Chloro derivative (21) | A. baumannii | 4 | - | 16 µg/mL |
| Trifluoro derivative (10) | Gram-positive bacteria | - | Moderate | 25-32 mm |
Data from a study on pyrazole derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid.[9]
Schiff bases derived from 4-aminobenzoic acid have also demonstrated potent antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 15.62 µM, and broad-spectrum antifungal activity with MICs from 7.81 µM.[2][3][4]
Proposed Mechanism of Action: Folate Synthesis Inhibition
The antimicrobial action of many PABA derivatives is thought to stem from their ability to interfere with the folate synthesis pathway in microorganisms, which is essential for their growth and replication.
Caption: Inhibition of the bacterial folate synthesis pathway.
Experimental Protocol: Antimicrobial Susceptibility Testing (Well Diffusion Method)
This protocol describes the well diffusion method for assessing antimicrobial activity.
-
Culture Preparation: Prepare a 24-hour old culture of the selected pathogenic bacteria (e.g., E. coli, S. aureus) or a 48-hour old culture of selected fungi (e.g., C. albicans) in sterile physiological saline solution.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a defined concentration of the test compounds, a standard antibiotic, and a solvent control to the respective wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone indicates greater antimicrobial activity.
III. Anti-inflammatory Activity: Targeting Key Mediators
Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a significant area of research.
Comparative Anti-inflammatory Effects
The anti-inflammatory potential of this compound derivatives can be evaluated in vivo using models like the carrageenan-induced paw edema test.
A study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the NSAID piron, demonstrated significant anti-inflammatory activity comparable to diclofenac.[10]
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Standard (Diclofenac) |
| Metabolite 1 | 25 | 1 | 48.9 | Comparable |
| 125 | 3 | 63.1 | Comparable |
Data from a study on a benzoic acid derivative with anti-inflammatory activity.[10]
Other benzoic acid derivatives have been synthesized and evaluated as VLA-4 antagonists, showing potent anti-inflammatory activity in a rat pleurisy model with IC50 values in the nanomolar range.[11]
Mechanism of Action: COX Inhibition
A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.
Caption: Inhibition of the cyclooxygenase (COX) pathway.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol details the carrageenan-induced paw edema model in rats, a standard method for evaluating acute anti-inflammatory activity.
-
Animal Grouping: Divide the animals (e.g., rats) into control, standard, and test groups.
-
Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., diclofenac) orally or intraperitoneally to the respective groups. Administer the vehicle to the control group.
-
Inflammation Induction: After a specific time (e.g., 1 hour), inject a phlogistic agent (e.g., 1% carrageenan solution) into the sub-plantar region of the left hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Edema Inhibition Calculation: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.
Conclusion and Future Directions
The derivatives of this compound and its related precursors represent a promising class of compounds with diverse biological activities. The available data indicates their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies suggest that modifications to the core scaffold can significantly influence potency and selectivity.
Future research should focus on synthesizing and screening a wider range of this compound derivatives to build a more comprehensive understanding of their therapeutic potential. In-depth mechanistic studies are also crucial to elucidate their precise modes of action and to identify novel molecular targets. The development of derivatives with improved pharmacokinetic and safety profiles will be essential for their translation into clinical applications.
References
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis.
- Science.gov.
- National Institutes of Health. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC.
- National Institutes of Health. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC.
- National Institutes of Health. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC.
- Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
- MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- ResearchGate. (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- Preprints.org.
- Semantic Scholar.
- Benchchem. Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics.
- PubMed. Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists.
- PubMed. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2.
- MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- Google Patents.
- National Institutes of Health. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study.
- PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]
- 11. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Formylating Agents for 4-Aminobenzoic Acid: A Technical Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the formylation of primary amines is a cornerstone transformation. The resulting N-formyl compounds are not only pivotal intermediates in the construction of complex molecules but also serve as crucial protecting groups in peptide synthesis.[1] Among the myriad of substrates, 4-aminobenzoic acid (p-aminobenzoic acid, PABA) presents a case of particular interest due to its role as a precursor to various biologically active compounds.[2] This guide offers an in-depth comparative analysis of various formylating agents for the synthesis of 4-(formylamino)benzoic acid, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
Introduction to Formylating Agents
The choice of a formylating agent is a critical parameter that dictates the efficiency, selectivity, and environmental footprint of the formylation reaction. Historically, a diverse array of reagents has been employed, each with its own set of advantages and limitations. This guide will focus on a comparative study of four commonly utilized formylating agents: formic acid, acetic formic anhydride, chloral hydrate, and the Vilsmeier-Haack reagent. We will delve into the mechanistic underpinnings of each, present detailed experimental protocols, and provide a comparative analysis of their performance in the context of 4-aminobenzoic acid formylation.
Formic Acid: The Archetypal Formylating Agent
Formic acid stands as the simplest and most direct source of a formyl group. Its utility in the N-formylation of amines is well-established, often proceeding through a dehydration-condensation pathway.
Mechanism of Formylation with Formic Acid
The reaction mechanism involves the nucleophilic attack of the amino group of 4-aminobenzoic acid on the carbonyl carbon of formic acid. This is typically followed by the elimination of a water molecule, often facilitated by heating or the use of a dehydrating agent, to yield the corresponding N-formyl derivative. The reaction can be catalyzed by acids to enhance the electrophilicity of the formic acid carbonyl group.
Caption: Mechanism of N-formylation of 4-aminobenzoic acid with formic acid.
Experimental Protocol: Formylation of 4-(Methylamino)benzoic Acid with Formic Acid
While a direct protocol for 4-aminobenzoic acid was not explicitly found, a closely related procedure for the N-formylation of 4-(methylamino)benzoic acid provides a strong foundational method.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 10.0 g (0.066 mole) of p-(N-methyl)-aminobenzoic acid in 100 ml of formic acid.[3]
-
Reaction Execution: Boil the mixture under reflux for 3 hours.[3]
-
Work-up and Isolation: After the reaction is complete, evaporate the solvent to dryness. The resulting product, p-(N-methyl-N-formyl)-aminobenzoic acid, can be purified by suspension in water or by reprecipitation from an aqueous solution using NaOH and HCl.[3]
This method reportedly yields the pure product as white crystals with a melting point of 218°C in 97% yield.[3] It is reasonable to expect a similar high yield for the formylation of 4-aminobenzoic acid under analogous conditions.
Acetic Formic Anhydride: A Highly Reactive Alternative
Acetic formic anhydride, often generated in situ from acetic anhydride and formic acid, is a more potent formylating agent than formic acid alone. Its enhanced reactivity allows for milder reaction conditions and shorter reaction times.
Mechanism of Formylation with Acetic Formic Anhydride
The formylation proceeds via nucleophilic acyl substitution. The amino group of 4-aminobenzoic acid attacks the more electrophilic and less sterically hindered formyl carbonyl of the mixed anhydride. This is followed by the collapse of the tetrahedral intermediate and elimination of an acetate ion as a leaving group.
Caption: Mechanism of N-formylation using acetic formic anhydride.
Experimental Protocol: General Procedure for N-Formylation with Acetic Formic Anhydride
The following is a general procedure that can be adapted for the formylation of 4-aminobenzoic acid.[4]
-
Preparation of Acetic Formic Anhydride (in situ): In a separate flask, cool an excess of formic acid (e.g., 3-5 equivalents) in an ice bath. Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled formic acid with stirring, maintaining the temperature below 10°C. Allow the mixture to stir for 15-30 minutes.[4]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminobenzoic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether, THF).[4]
-
Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the solution of the amine at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a short period.[4]
-
Work-up: Quench the reaction by the slow addition of ice-cold water. Neutralize any remaining acids with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.[4]
Chloral Hydrate: A Classic Reagent with a Unique Mechanism
The use of chloral (trichloroacetaldehyde) or its hydrate for the N-formylation of amines represents a classic and effective method. The reaction proceeds under mild conditions and offers good yields.
Mechanism of Formylation with Chloral Hydrate
The reaction is believed to proceed through the initial formation of a hemiaminal intermediate by the addition of the amine to the carbonyl group of chloral. This is followed by an intramolecular rearrangement and subsequent hydrolysis to furnish the formamide and chloroform.
Caption: Plausible mechanism for N-formylation using chloral hydrate.
Experimental Protocol: General Procedure for N-Formylation with Chloral Hydrate
The following general procedure can be adapted for the formylation of 4-aminobenzoic acid.
-
Reaction Setup: Dissolve 4-aminobenzoic acid in a suitable solvent such as water or a lower aliphatic alcohol.
-
Reagent Addition: Add an equimolar amount of chloral hydrate to the solution.
-
Reaction Execution: Stir the mixture at ambient or slightly elevated temperatures (up to 90°C).
-
Work-up and Isolation: Upon completion of the reaction, evaporate the solvent to isolate the crude formyl derivative. The product can be further purified by recrystallization.
Vilsmeier-Haack Reagent: Formylation of Electron-Rich Aromatics
The Vilsmeier-Haack reagent, typically a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), is a powerful formylating agent, particularly for electron-rich aromatic and heteroaromatic compounds.[6][7] Given the electron-donating nature of the amino group, 4-aminobenzoic acid is a potential substrate for this reaction.
Mechanism of Vilsmeier-Haack Reaction
The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The aromatic ring of 4-aminobenzoic acid then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent in an electrophilic aromatic substitution-like manner. The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde. It is important to note that with anilines, formylation typically occurs at the nitrogen atom rather than on the aromatic ring.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Formyl-4-(methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to 4-Formamidobenzoic Acid-Based MOFs for Gas Storage Applications
The global push towards cleaner energy and sustainable industrial processes has intensified the search for advanced materials capable of efficient gas storage and separation. Metal-Organic Frameworks (MOFs), a class of crystalline porous materials, have emerged as frontrunners in this field due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures.[1] This guide provides an in-depth assessment of the performance of MOFs constructed from 4-Formamidobenzoic acid and its derivatives, offering a comparative analysis against other established porous materials for the storage of critical gases such as carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂).
The Strategic Advantage of the Amide Functional Group in MOF Linkers
The choice of the organic linker is paramount in designing MOFs for specific gas storage applications. This compound, and more broadly, amide-functionalized linkers, offer a unique set of properties. The amide group (-CONH-) introduces polarity into the MOF's pores. This functionality can enhance the selective adsorption of gases with quadrupole moments, like CO₂, through dipole-quadrupole interactions and hydrogen bonding.[2][3] Unlike amine groups (-NH₂), which can sometimes coordinate with the metal centers and become inactive, the amide group generally remains available within the pores to interact with gas molecules.[2] This makes amide-functionalized MOFs a promising subclass for applications in carbon capture and natural gas purification.
Synthesis of Amide-Functionalized Benzoic Acid MOFs
The synthesis of MOFs from benzoic acid derivatives typically involves solvothermal methods, where the metal salt and the organic linker are dissolved in a high-boiling point solvent and heated in a sealed vessel. This process facilitates the crystallization of the porous framework.
Experimental Protocol: Solvothermal Synthesis of a Zn-based Amide-Functionalized MOF
This protocol is a representative example for the synthesis of a MOF using a linker structurally related to this compound.
-
Preparation of the Precursor Solution:
-
Addition of Metal Source:
-
Add 1.5 mmol of the metal salt (e.g., Zn(CH₃CO₂)₂·2H₂O) to the linker solution.[7]
-
Sonicate for an additional 2 minutes to obtain a homogeneous mixture.
-
-
Crystallization:
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave to 120°C and maintain this temperature for 72 hours.[7]
-
Allow the autoclave to cool down to room temperature slowly.
-
-
Product Recovery and Activation:
-
Collect the resulting crystalline product by centrifugation or filtration.
-
Wash the crystals with fresh DMF to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a volatile solvent like methanol for 24 hours, replacing the methanol periodically.
-
Finally, heat the sample under vacuum at an elevated temperature (e.g., 80-150°C) to fully evacuate the pores. The specific activation temperature should be determined by thermogravimetric analysis to avoid framework collapse.
-
Causality in Synthesis
-
Solvent Choice: DMF is a common solvent as it has a high boiling point suitable for solvothermal synthesis and can effectively dissolve both the metal salts and organic linkers.
-
Temperature and Time: The reaction temperature and duration are critical for controlling the nucleation and growth of the MOF crystals, thereby influencing their size, morphology, and defect density.
-
Activation: The activation process is crucial as residual solvent molecules within the pores will block access for gas molecules, leading to a significant underestimation of the material's storage capacity.
Synthesis and Activation Workflow
Caption: Workflow for the synthesis and activation of a this compound-based MOF.
Performance Assessment: Quantifying Gas Storage Capacity
The primary method for evaluating the gas storage performance of a MOF is through gas adsorption isotherm measurements. This technique measures the amount of gas adsorbed by the material at a constant temperature over a range of pressures.
Experimental Protocol: Volumetric Gas Adsorption Measurement
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the activated MOF sample into a sample tube.
-
Degas the sample in situ under high vacuum and elevated temperature (e.g., 150°C) for several hours to remove any adsorbed moisture or atmospheric gases.
-
-
Isotherm Measurement:
-
Cool the sample to the desired analysis temperature (e.g., 77 K for H₂ or N₂, 273 K or 298 K for CO₂ and CH₄).
-
Introduce a known quantity of the adsorbate gas into the sample tube in controlled doses.
-
After each dose, allow the system to equilibrate and record the final pressure. The amount of gas adsorbed is calculated from the pressure change.
-
Repeat this process to generate the adsorption isotherm up to the desired final pressure (e.g., 1 bar for surface area analysis, or up to 100 bar for high-pressure storage capacity).
-
-
Data Analysis:
-
From the nitrogen isotherm at 77 K, calculate the BET (Brunauer-Emmett-Teller) surface area, which is a key indicator of the material's porosity.
-
From the high-pressure isotherms, determine the gravimetric uptake (e.g., in wt% or cm³/g) and volumetric uptake (cm³/cm³) of the gas.
-
Performance Evaluation Workflow
Caption: Workflow for evaluating the gas storage performance of MOFs.
Comparative Performance Analysis
While extensive data for MOFs based solely on this compound is not yet widely available, we can infer their potential performance by examining structurally similar amide-functionalized MOFs and related materials. The presence of the amide group is expected to enhance the affinity for CO₂.[2][8]
A notable example is NUIG4 , which is synthesized from a linker containing an imine and a benzoic acid group, and is structurally related.[4][5][6] NUIG4 exhibits a BET surface area of 1358 m²/g and shows high selectivity for acetylene over CO₂.[4][5][9] This suggests that MOFs from the same family could be tailored for specific gas separation tasks.
Below is a comparison of the gas storage performance of representative amide-functionalized MOFs and other benchmark materials.
| Material | Gas | Temperature (K) | Pressure (bar) | Gravimetric Uptake | Volumetric Uptake (cm³/cm³) | Key Feature |
| MFM-136 [2] | CO₂ | 273 | 20 | 14.3 mmol/g | - | High uptake in a mono-amide-functionalized MOF |
| HNUST-3 [3] | CO₂ | 273 | 1 | 33.15 wt% | - | High CO₂ uptake at atmospheric pressure |
| MFU-4l-Li [10] | H₂ | 77 → 160 | 100 → 5 | 9.4 wt% | 50.2 g/L | High deliverable H₂ capacity |
| MFU-4l-Li [10] | CH₄ | 270 | 5 - 100 | 0.38 g/g | 251 | High usable CH₄ capacity |
| **UiO-66(NH₂) **[11] | CO₂ | 298 | - | Enhanced vs. UiO-66 | - | Amine groups enhance CO₂ affinity and stability |
| HKUST-1 [12] | CH₄ | 298 | 65 | ~190 cm³/cm³ | 190 | Benchmark MOF with open metal sites |
| Zeolites [12] | CH₄ | 298 | - | < 100 cm³/cm³ | < 100 | High stability but lower capacity |
| Activated Carbon [12] | CH₄ | 298 | - | 100-170 cm³/cm³ | 100-170 | High surface area, lower selectivity |
Discussion and Future Outlook
The data suggests that incorporating amide or amine functionalities is a promising strategy for enhancing gas storage and separation, particularly for CO₂.[13][14][15][16][17] The amide group in a this compound-based MOF would likely lead to:
-
Enhanced CO₂ Uptake: The polarity of the amide group should create favorable binding sites for CO₂, leading to high uptake, especially at low pressures, which is crucial for carbon capture from flue gas.[2][8]
-
Good Selectivity: The specific interactions with the amide group could lead to high selectivity for CO₂ over less polar gases like CH₄ and N₂.[8][18]
-
Tunable Properties: The inherent modularity of MOF synthesis allows for the potential to create a family of materials based on this compound with different metal nodes, leading to fine-tuned pore environments and storage capacities.
However, challenges remain. The synthesis of highly crystalline and stable MOFs from new linkers can be complex. Furthermore, the scalability and cost of production are critical factors for industrial adoption.
References
- Kazemi, S., & Safarifard, V. (2018). Carbon Dioxide Capture on Metal-organic Frameworks with Amide-decorated Pores. Nanochemistry Research, 3(1), 62-78. [Link]
- Kazemi, S., & Safarifard, V. (2018). Carbon Dioxide Capture on Metal-organic Frameworks with Amide-decorated Pores. Nanochemistry Research, 3(1), 62-78. [Link]
- Li, J., et al. (2017). Carbon Dioxide Adsorption over Amine-Functionalized MOFs. Energy Procedia, 105, 4236-4241. [Link]
- Chen, Y., et al. (2019). Stable Amide-Functionalized Metal–Organic Framework with Highly Selective CO2 Adsorption. Inorganic Chemistry, 58(15), 9694-9698. [Link]
- Wang, Y., et al. (2014). Effect of functionalized groups on gas-adsorption properties: syntheses of functionalized microporous metal-organic frameworks and their high gas-storage capacity. Chemistry, 20(5), 1363-1369. [Link]
- Li, B., et al. (2022). Amide-Functionalized In-MOF for Effective Hydrocarbon Separation and CO2 Catalytic Fixation. Inorganic Chemistry, 61(5), 2679-2685. [Link]
- Ahmed, A., et al. (2022). NUIG4: A biocompatible pcu metal–organic framework with an exceptional doxorubicin encapsulation capacity. University of Limerick Institutional Repository. [Link]
- Wang, Y., et al. (2014). Effect of Functionalized Groups on Gas-Adsorption Properties: Syntheses of Functionalized Microporous Metal–Organic Frameworks and Their High Gas-Storage Capacity. Chemistry – A European Journal, 20(5), 1363-1369. [Link]
- Li, P., et al. (2018). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Journal of Materials Chemistry A, 6(28), 13774-13781. [Link]
- Rosli, N. A., et al. (2022). Development of Amine-Functionalized Metal-Organic Frameworks Hollow Fiber Mixed Matrix Membranes for CO2 and CH4 Separation: A Review. Membranes, 12(11), 1089. [Link]
- Ahmed, A., et al. (2022). NUIG4: a biocompatible pcu metal-organic framework with an exceptional doxorubicin encapsulation capacity. Gnosis Repository. [Link]
- Ahmed, A., et al. (2022). NUIG4: A biocompatible pcu metal–organic framework with an exceptional doxorubicin encapsulation capacity. Journal of Materials Chemistry B, 10(4), 535-541. [Link]
- Vaesen, S., et al. (2013). A robust amino-functionalized titanium(IV) based MOF for improved separation of acid gases.
- Wang, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
- Li, P., et al. (2018). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Journal of Materials Chemistry A, 6(28), 13774-13781. [Link]
- Yamine, J., et al. (2020). Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography.
- He, C. Y. (2024). Study On The Structure And Gas Adsorption Properties Of MOFs Constructed By Carboxylic Acid Ligands. Globe Thesis. [Link]
- Nguyen, H. L. (2015). Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids. eScholarship. [Link]
- Ahmed, A., et al. (2022). NUIG4: A biocompatible pcu metalâorganic framework with an exceptional doxorubicin encapsulation capacity. University of Limerick. [Link]
- Zhang, Y., et al. (2021). Fine-Tuning a Robust Metal-Organic Framework toward Enhanced Clean Energy Gas Storage. Journal of the American Chemical Society, 143(45), 18838-18843. [Link]
- Ibragimov, A. B., et al. (2025). SYNTHESIS, STRUCTURE, AND CHEMICAL PROPERTIES OF MOF BASED ON 4 ACETAMIDOBENZOIC ACID AND Ag (I). Journal of universal science research, (5). [Link]
- Grzybowski, W., et al. (2022). MOFs for long-term gas storage: exploiting kinetic trapping in ZIF-8 for on-demand and stimuli-controlled gas release. Inorganic Chemistry Frontiers, 9(12), 2954-2964. [Link]
- (No author). (n.d.). Metal Organic Frameworks and Gas Storage.
- Burtch, N. C., et al. (2019). Implementing Metal-Organic Frameworks for Natural Gas Storage. Chemical Reviews, 119(11), 6570-6623. [Link]
Sources
- 1. fmri-materials-college.eng.usf.edu [fmri-materials-college.eng.usf.edu]
- 2. Carbon Dioxide Capture on Metal-organic Frameworks with Amide-decorated Pores [nanochemres.org]
- 3. nanochemres.org [nanochemres.org]
- 4. DSpace-CRIS [gnosis.library.ucy.ac.cy]
- 5. NUIG4: A biocompatible pcu metal–organic framework with an exceptional doxorubicin encapsulation capacity - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. pure.ul.ie [pure.ul.ie]
- 7. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [researchrepository.ul.ie]
- 10. Fine-Tuning a Robust Metal-Organic Framework toward Enhanced Clean Energy Gas Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Amide-Functionalized In-MOF for Effective Hydrocarbon Separation and CO2 Catalytic Fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Analysis of MOFs Synthesized with Different Benzoic Acid Linkers
Introduction: The Architectural Nuances of Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their crystalline, porous structures.[1][2] These materials are synthesized through the self-assembly of metal ions or clusters with organic ligands, known as linkers.[3][4] The judicious selection of these organic linkers is paramount as it dictates the resultant MOF's topology, porosity, stability, and ultimately, its functionality in applications ranging from gas storage and separations to catalysis and drug delivery.[5][6]
Among the vast library of organic linkers, benzoic acid and its derivatives have emerged as a particularly versatile and influential class. Their utility extends beyond being simple structural building blocks; they are also widely employed as "modulators" in MOF synthesis. In this capacity, they compete with the primary linker, influencing the kinetics of crystal growth and enabling precise control over the final structure, including the deliberate introduction of defects.[1][7][8]
This guide provides a comparative analysis of the structural implications of using different benzoic acid-based linkers in MOF synthesis. We will delve into the mechanistic roles of these linkers, detail the essential characterization techniques, and provide field-proven experimental protocols to empower researchers in their pursuit of novel MOF materials.
The Modulatory Role of Benzoic Acid in Defect Engineering
One of the most significant applications of benzoic acid in MOF synthesis, particularly for robust zirconium-based MOFs like UiO-66, is its use as a modulating agent to introduce structural defects.[7][8][9] This "defect engineering" is not a sign of imperfection but rather a sophisticated strategy to enhance properties like porosity and catalytic activity.
During synthesis, a monocarboxylic acid like benzoic acid competes with the ditopic primary linker (e.g., 1,4-benzenedicarboxylate or BDC in UiO-66) for coordination to the metal clusters.[1][10] By adding an excess of benzoic acid, a certain number of primary linker sites will be occupied by the modulator, leading to "missing cluster" or "missing linker" defects in the final framework.[7][8][11] This results in a more open and accessible pore structure.
The impact of this modulation is quantifiable. As demonstrated in studies on UiO-66, increasing the concentration of benzoic acid during synthesis leads to a systematic increase in defect density.[7] This, in turn, enhances the Brunauer-Emmett-Teller (BET) surface area beyond the theoretical maximum for a perfect crystal and can increase the material's hydrophobicity.[7][8]
| Sample | Benzoic Acid Equivalents | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Defect Concentration (mol/mol) |
| UiO-66 (Ideal) | 0 | ~1200 | ~0.50 | 0 |
| UiO-66-BA10 | 10 | >1350 | >0.55 | Increased |
| UiO-66-BA50 | 50 | >1500 | >0.65 | Significantly Increased |
Table 1: Comparative data illustrating the effect of benzoic acid modulation on the properties of UiO-66. Data is synthesized from trends reported in the literature.[7][8][9]
The Impact of Functionalized Benzoic Acid Linkers
Beyond its role as a modulator, functionalizing the benzoic acid linker itself opens another dimension for tuning MOF properties. By introducing different chemical groups onto the benzene ring, one can systematically alter the steric and electronic environment within the MOF, influencing its structure and performance.[1][10][12]
A systematic study on UiO-66 using various ortho- and para-substituted benzoic acid derivatives as modulators revealed that both steric bulk and the electronic nature of the substituent play a crucial role.[1] For instance:
-
Steric Hindrance: Bulky substituents in the para position can hinder the modulator's effectiveness, resulting in smaller crystallite sizes, similar to unmodulated syntheses.[1]
-
Electronic Effects: The acidity of the modulator influences defect formation. Stronger acids tend to be more effective at creating defects, but at high concentrations, they can also inhibit MOF formation altogether.[1][8]
-
Incorporated Functionality: When functionalized linkers like 2-aminoterephthalic acid are used, the functional group (-NH₂) is incorporated into the framework, creating new active sites for catalysis or selective adsorption.[12][13]
| Linker/Modulator | Functional Group | Key Observation | Impact on MOF Structure/Property |
| Benzoic Acid | -H | Effective modulator | Creates missing cluster defects, increases surface area.[7] |
| 4-Nitrobenzoic Acid | -NO₂ (electron-withdrawing) | Strong acid, can suppress MOF formation at high concentrations.[1] | High defectivity at low concentrations. |
| 4-tert-Butylbenzoic Acid | -C(CH₃)₃ (bulky, electron-donating) | Poor modulator due to steric hindrance.[1] | Results in smaller crystallites, similar to unmodulated MOF. |
| 2-Aminoterephthalic Acid | -NH₂ (electron-donating) | Introduces basic sites into the framework.[12] | Alters electronic properties, enhances catalytic activity for specific reactions. |
| p-Hydroxybenzoic Acid | -OH | Can participate in coordination and catalysis.[2] | Creates 3D frameworks with potential for ring-opening polymerization. |
Table 2: Comparison of MOFs synthesized with different functionalized benzoic acid linkers/modulators.[1][2][12]
Essential Experimental Protocols for Structural Analysis
To ensure the synthesis of a desired MOF structure and to accurately characterize its properties, a suite of analytical techniques must be employed. The following protocols are foundational for any researcher working in this field.
General Protocol for Solvothermal Synthesis of UiO-66 with Benzoic Acid Modulation
This protocol is a representative example for synthesizing a defect-engineered UiO-66 MOF.
-
Reagent Preparation: In a glass vial, dissolve zirconium tetrachloride (ZrCl₄) and the primary linker, 1,4-benzenedicarboxylic acid (H₂BDC), in N,N'-dimethylformamide (DMF).[7]
-
Modulator Addition: Add the desired molar equivalent of benzoic acid (the modulator) to the solution. For example, for a 50-equivalent sample, the molar ratio of Benzoic Acid:ZrCl₄ would be 50:1.[7]
-
Solubilization: Ensure all components are fully dissolved, using ultrasonication if necessary.
-
Reaction: Seal the vial and place it in a preheated oven at 120°C for 24 hours.[14]
-
Cooling and Washing: After the reaction, allow the vial to cool to room temperature. A white precipitate (the MOF) should be visible. Decant the supernatant and wash the product repeatedly with fresh DMF to remove unreacted precursors.
-
Solvent Exchange: To remove residual DMF from the pores, immerse the product in a solvent like ethanol for 3 days, replacing the ethanol daily.
-
Activation: Dry the product under vacuum at an elevated temperature (e.g., 150°C) to evacuate the pores, making the material ready for characterization.
Powder X-Ray Diffraction (PXRD) for Crystallinity Assessment
PXRD is the primary technique for confirming the successful synthesis of the desired crystalline phase and assessing its purity.[15][16]
-
Sample Preparation: Finely grind a small amount of the activated MOF powder.
-
Data Acquisition: Mount the sample on a zero-background holder and collect the diffraction pattern over a 2θ range (typically 5-50°).
-
Analysis: Compare the experimental diffractogram with a simulated pattern from the known crystal structure (e.g., of UiO-66). The presence of sharp, well-defined peaks at the correct positions indicates a highly crystalline product.[16] Broad peaks or the presence of unexpected peaks may indicate low crystallinity or impurities.
Thermogravimetric Analysis (TGA) for Thermal Stability and Composition
TGA measures the change in mass of a sample as a function of temperature, providing critical information on thermal stability and composition.[17][18]
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the activated MOF into a TGA crucible.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., air or N₂) at a constant ramp rate (e.g., 10°C/min) up to ~800°C.
-
Interpretation: The resulting curve will show mass loss steps corresponding to the removal of residual solvent, and ultimately, the decomposition of the organic linkers. The temperature at which the framework collapses indicates its thermal stability. The final residual mass, corresponding to the metal oxide (e.g., ZrO₂), can be used to quantify the linker-to-metal ratio, providing insights into defect density.[1][18]
N₂ Sorption Analysis for Porosity Measurement (BET Method)
This technique is used to determine the specific surface area, pore volume, and pore size distribution of the MOF.[7][14]
-
Sample Preparation: Degas (activate) a weighed sample of the MOF under vacuum at an elevated temperature to ensure the pores are empty.
-
Measurement: Cool the sample to liquid nitrogen temperature (77 K) and measure the amount of N₂ gas adsorbed at various relative pressures.
-
Data Analysis: Apply the Brunauer-Emmett-Teller (BET) theory to the adsorption isotherm to calculate the specific surface area.[18] The total pore volume is typically determined from the amount of gas adsorbed at a high relative pressure.
Conclusion and Future Outlook
The use of benzoic acid and its derivatives as linkers and modulators provides a powerful toolkit for the rational design of Metal-Organic Frameworks. By understanding the causal relationships between a linker's chemical structure and the resulting MOF's architecture, researchers can precisely tune material properties for specific applications. The deliberate introduction of defects using benzoic acid as a modulator has proven to be a particularly effective strategy for enhancing the performance of robust MOFs like UiO-66. Similarly, the incorporation of functional groups via substituted linkers allows for the creation of tailored chemical environments within the pores.
The continued systematic exploration of new functionalized linkers, combined with the rigorous application of the characterization techniques outlined in this guide, will undoubtedly lead to the discovery of next-generation MOFs with unprecedented performance in catalysis, separations, and beyond.
References
- Atzori, C., Shearer, G. C., Maschio, L., Civalleri, B., Bonino, F., Lamberti, C., Svelle, S., Lillerud, K. P., & Bordiga, S. (2018). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. The Journal of Physical Chemistry C, 122(25), 13453-13463. [Link][7][8][9][11]
- Deria, P., et al. (2021). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Journal of the American Chemical Society. [Link][1]
- Syntheses and structures of two anthracene–benzoic acid derivatives as potential MOF linkers. (2018).
- The Role of Tribenzoic Acid Linkers in MOF Synthesis. (n.d.).
- Atzori, C., et al. (2018). The Effect of Benzoic Acid as Modulator in UiO-66 Structure: An Experimental and Computational Study.
- Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research. [Link][6][20]
- Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. (2018).
- Farha, O. K., et al. (2016). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link][14]
- Ghosh, S. K., et al. (2015). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances. [Link][2]
- Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (2022).
- Characterization of Magnetic MOFs. (n.d.). IntechOpen. [Link][17]
- Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. (2021). OSTI.GOV. [Link][10]
- Applying Benzene Tetracarboxylic Acid as a Linker in the Synthesis a Porous Ba (II)-Based MOF by Ultrasonic Method. (2019). MDPI. [Link][21]
- Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. (2023). New Journal of Chemistry. [Link][12]
- The Effect of Benzoic Acid as Modulator in UiO-66 Structure: an Experimental and Computational Study. (2018). Semantic Scholar. [Link][11]
- Probing Metal-Organic Framework Stoichiometry Using Quantitative NMR and TGA. (2024). ChemRxiv. [Link][18]
- (PDF) Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023).
- Characterization of Metal-Organic Frameworks Using X-ray Diffraction. (2018).
- Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. (2023). MDPI. [Link][22]
- Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. (2018). Journal of the American Chemical Society. [Link][23]
- The thermogravimetric analysis (TGA) curves of the as-synthesized and activated samples of metal−organic framework (MOF) 1 showing the continuous weight loss before ca. 500 °C. (n.d.).
- Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification. (2022).
- Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. (2017). eScholarship, University of California. [Link][3]
- Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. (2013). CrystEngComm. [Link][4]
- Enhanced Catalytic Performance on UiO-67(Zr) Prepared with the Aid of Vapor by Acid Treatment for Oxidative Desulfurization of Fuel Oil. (2023). MDPI. [Link][25]
Sources
- 1. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks [escholarship.org]
- 4. Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. brieflands.com [brieflands.com]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. osti.gov [osti.gov]
- 11. [PDF] The Effect of Benzoic Acid as Modulator in UiO-66 Structure: an Experimental and Computational Study | Semantic Scholar [semanticscholar.org]
- 12. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of Magnetic MOFs [ebrary.net]
- 18. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Application of 4-Formamidobenzoic Acid in Solid-Phase vs. Solution-Phase Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a synthetic methodology is paramount to the efficient and successful construction of target molecules. 4-Formamidobenzoic acid, a versatile building block, offers a unique handle for molecular elaboration in both solid-phase and solution-phase synthesis. This guide provides an in-depth technical comparison of these two synthetic paradigms for the utilization of this compound, supported by experimental insights and protocols to inform your synthetic strategy.
Introduction to this compound in Synthesis
This compound serves as a valuable bifunctional molecule. The carboxylic acid moiety allows for standard amide bond formation, while the formamido group can act as a stable protecting group for the amine, a precursor for isocyanide generation, or a structural element in its own right. Its application spans the synthesis of combinatorial libraries, peptidomimetics, and various heterocyclic scaffolds. The choice between a solid-phase or solution-phase approach when using this reagent is not trivial and hinges on factors such as the desired scale, complexity of the final molecule, and purification strategy.
Solid-Phase Synthesis: A Streamlined Approach
Solid-phase synthesis (SPS) offers the distinct advantage of simplified purification. By anchoring the growing molecule to an insoluble resin, excess reagents and by-products can be removed by simple filtration and washing, a process amenable to automation.[1][2]
Key Considerations for Solid-Phase Synthesis with this compound
The primary application of this compound in SPS involves its attachment to an amine-functionalized resin, such as the Rink Amide resin, which upon cleavage yields a C-terminal amide.[1] The stability of the formyl group is a critical consideration. Fortunately, the formyl group is generally stable to the acidic conditions, such as trifluoroacetic acid (TFA), commonly used for cleavage from many resins.
Experimental Workflow for Solid-Phase Synthesis
The following diagram illustrates a typical workflow for the solid-phase synthesis of an N-alkyl-4-formamidobenzamide on Rink Amide resin.
Caption: Workflow for the solid-phase synthesis of an N-alkyl-4-formamidobenzamide.
Detailed Protocol: Solid-Phase Synthesis of N-Benzyl-4-formamidobenzamide
1. Resin Preparation and Swelling:
-
Place Rink Amide AM resin (e.g., 0.5 mmol/g loading) in a solid-phase synthesis vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours at room temperature.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.
3. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent such as HATU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for a few minutes.
-
Add the activated acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction completion using a qualitative test like the Kaiser test to check for free amines.
-
Wash the resin extensively with DMF and DCM.
4. Amine Incorporation (Example: N-Benzylamine):
-
This step can be achieved through various methods depending on the desired linkage. For a simple amide bond to the formyl group, a reductive amination can be performed. However, for this example, we will assume the formamido group is a stable part of the final structure and we are coupling an amine to the growing chain (if this were part of a larger molecule). For the synthesis of N-benzyl-4-formamidobenzamide, the amine is coupled to the carboxylic acid of this compound.
5. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
6. Product Isolation and Purification:
-
Precipitate the crude product by adding the TFA filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Synthesis: Scalability and Flexibility
Solution-phase synthesis remains the method of choice for large-scale production and offers greater flexibility in reaction monitoring and characterization of intermediates. However, it often necessitates more complex purification strategies.
Key Considerations for Solution-Phase Synthesis with this compound
In solution-phase synthesis, the formation of an amide bond between this compound and an amine is typically achieved using a coupling reagent to activate the carboxylic acid.[3] The primary challenge lies in the purification of the final product from unreacted starting materials, the coupling agent by-products, and any side products.
Experimental Workflow for Solution-Phase Synthesis
The following diagram outlines a general workflow for the solution-phase synthesis of an N-alkyl-4-formamidobenzamide.
Caption: Workflow for the solution-phase synthesis of an N-alkyl-4-formamidobenzamide.
Detailed Protocol: Solution-Phase Synthesis of N-Benzyl-4-formamidobenzamide
1. Reaction Setup:
-
To a solution of this compound (1.0 equivalent) in DMF, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.05 equivalents) to the reaction mixture.
2. Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
3. Aqueous Work-up:
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted amine and basic by-products, followed by a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted this compound and HOBt.
-
Finally, wash the organic layer with brine.
4. Product Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude N-benzyl-4-formamidobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Head-to-Head Comparison: Solid-Phase vs. Solution-Phase
| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Purification | Simplified; filtration and washing | Often requires multi-step extraction and chromatography/recrystallization |
| Reaction Monitoring | Difficult; requires cleavage from a small sample of resin | Straightforward; direct sampling and analysis (TLC, LC-MS) |
| Stoichiometry | Excess reagents used to drive reactions to completion | Near-equimolar amounts of reactants can be used |
| Scalability | Typically for small to medium scale (mg to g) | Readily scalable to large quantities (kg scale) |
| Automation | Highly amenable to automation | More challenging to automate |
| Typical Yield | Moderate to high (dependent on loading and coupling efficiency) | Can be very high with optimized conditions |
| Purity (Crude) | Generally lower due to accumulated side products | Varies widely depending on reaction and work-up |
| Development Time | Can be faster for library synthesis due to parallel processing | Can be more time-consuming for single compounds due to purification development |
Conclusion and Recommendations
The choice between solid-phase and solution-phase synthesis for the application of this compound is highly dependent on the specific goals of the project.
Solid-phase synthesis is the preferred method for:
-
The rapid generation of combinatorial libraries for high-throughput screening.
-
The synthesis of complex molecules requiring multiple steps where intermediate purification would be cumbersome.
-
Projects where ease of purification and automation are prioritized over material cost.
Solution-phase synthesis is more suitable for:
-
The large-scale synthesis of a specific target molecule.
-
Projects where cost of goods is a major consideration.
-
Syntheses where the characterization of intermediates is critical for process understanding and optimization.
Ultimately, a thorough understanding of the strengths and weaknesses of each methodology, as presented in this guide, will enable the researcher to make an informed decision and design an efficient and effective synthetic route for their target molecules incorporating the versatile this compound building block.
References
- Taros Chemicals. (2018). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory.
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
- Liu, Y., et al. (2018). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 23(8), 2025.
- Hartrampf, N., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
- Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 113(2), 801–848.
- Sane, S. Y., et al. (2013). High-throughput sample preparation techniques and their application to bioanalytical protocols and purification of combinatorial libraries. Bioanalysis, 5(13), 1657–1675.
- Ensemble Discovery. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters, 14(6), 843-847.
- Ren, J. M., et al. (2019). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 141(10), 4349–4357.
- Handoko, et al. (2022). Small Molecule Catalyst for Peptide Synthesis. Journal of the American Chemical Society, 144(33), 15065–15071.
- De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736.
- De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate.
- Krueger, E. B., et al. (2002). Solution-phase library synthesis of furanoses.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- Reddy, P. V. N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152731.
- Al-Warhi, T., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 1(3), 100185.
- AAPPTec. (n.d.). Peptide Synthesis Resins.
- Giraud, M., et al. (2004). Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis. Journal of Peptide Science, 10(11), 633-640.
- WuXi AppTec. (2023, June 12). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research - Dr. Yan Xu [Video]. YouTube.
- Szabo, L., et al. (1998). Solid Phase Synthesis and Secondary Structural Studies of (1→5) Amide-Linked Sialooligomers. The Journal of Organic Chemistry, 63(4), 1074–1078.
- Kim, S., et al. (2013). Column chromatography-free solution-phase synthesis of a natural piper-amide-like compound library. Organic & Biomolecular Chemistry, 11(22), 3638-3642.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- AAPPTec. (n.d.). Coupling Reagents.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Seoul National University. (n.d.). Column chromatography-free solution-phase synthesis of a natural piper-amide-like compound library.
- National Genomics Data Center. (n.d.). Solution-phase library synthesis of furanoses.
Sources
A Comparative Cost and Efficiency Analysis of Synthesis Routes for 4-Formamidobenzoic Acid
In the landscape of pharmaceutical and fine chemical synthesis, the production of key intermediates like 4-Formamidobenzoic acid demands rigorous evaluation of synthetic pathways. This molecule serves as a critical building block for various active pharmaceutical ingredients (APIs), including the gout medication Febuxostat. The selection of a synthesis route is a multi-faceted decision, balancing yield, purity, scalability, safety, and, crucially, cost.
This guide provides an in-depth comparative analysis of two prevalent laboratory-scale synthesis routes for this compound, starting from the readily available 4-Aminobenzoic acid. We will dissect each method through the lens of chemical mechanism, procedural efficiency, and economic viability, offering the data-driven insights necessary for researchers and process chemists to make informed decisions.
Route 1: Classic Formylation via Formic Acid and Acetic Anhydride
This widely cited method is a robust and high-yielding approach that employs formic acid as the formyl group donor and acetic anhydride as a dehydrating agent to drive the reaction to completion.
Mechanistic Insight
The reaction proceeds via a two-step mechanism. First, formic acid and acetic anhydride react to form a mixed anhydride, formyl acetate. This species is a much more potent acylating agent than formic acid alone. The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid then performs a nucleophilic attack on the carbonyl carbon of the formyl group in the mixed anhydride. Subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the N-formylated product, this compound, and acetic acid as a byproduct. The formation of the highly reactive mixed anhydride is the key to the high efficiency of this method.
Experimental Protocol
-
Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: 10.0 g (72.9 mmol) of 4-Aminobenzoic acid is added to the flask.
-
Reaction Initiation: 15 mL of 88% formic acid is added, followed by the slow, dropwise addition of 15 mL of acetic anhydride while stirring. The addition should be controlled to manage the exothermic reaction.
-
Heating: The reaction mixture is heated to 80-90°C in a water bath for 2 hours.
-
Workup: The mixture is cooled to room temperature, and then 100 mL of ice-cold water is added. The white precipitate that forms is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with cold water and then dried in a vacuum oven at 60°C. Recrystallization from ethanol or water can be performed if higher purity is required.
Visualization: Route 1 Workflow
Caption: Workflow for Route 1 using Acetic Anhydride.
Route 2: Direct Formylation with Formic Acid Reflux
This method represents a greener and more atom-economical approach, avoiding the use of acetic anhydride. It relies on heating the reactants to drive the formylation, which is essentially a dehydration reaction between a carboxylic acid (formic acid) and an amine (4-aminobenzoic acid).
Mechanistic Insight
In this direct amidation, the amine nitrogen of 4-aminobenzoic acid attacks the carbonyl carbon of formic acid. This forms a tetrahedral intermediate which can then eliminate a molecule of water to form the amide product. The reaction is an equilibrium process. To drive it towards the product side, excess formic acid is used, and the reaction is heated under reflux to provide the necessary activation energy and to facilitate the removal of the water byproduct, although it is not explicitly distilled off in this simple setup. The reaction is generally slower and may result in lower yields compared to Route 1 because formic acid is a less powerful acylating agent than the mixed anhydride formed in the first route.
Experimental Protocol
-
Setup: A 100 mL round-bottom flask is fitted with a magnetic stirrer and a reflux condenser.
-
Reagents: 5.0 g (36.5 mmol) of 4-Aminobenzoic acid and 25 mL of 98% formic acid are added to the flask.
-
Heating: The mixture is heated to reflux (approximately 100-110°C) and maintained at this temperature for 3 hours.
-
Workup: The reaction mixture is cooled to room temperature. The excess formic acid is then removed under reduced pressure using a rotary evaporator.
-
Precipitation: The resulting residue is treated with 50 mL of cold water, causing the product to precipitate.
-
Purification: The white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Visualization: Route 2 Workflow
Caption: Workflow for Route 2 using Formic Acid Reflux.
Comparative Analysis: Performance and Cost
To provide a clear, objective comparison, we analyze the two routes based on a theoretical laboratory batch yielding approximately 10 grams of product. Prices for reagents are estimated based on current catalog listings from major chemical suppliers for laboratory-grade materials and may vary.
| Parameter | Route 1: Formic Acid / Acetic Anhydride | Route 2: Direct Formic Acid Reflux | Analysis |
| Starting Material | 4-Aminobenzoic Acid | 4-Aminobenzoic Acid | Identical starting material. |
| Key Reagents | Formic Acid (88%), Acetic Anhydride | Formic Acid (98%) | Route 1 requires an additional, corrosive reagent. Route 2 is simpler. |
| Reaction Time | 2 hours | 3 hours | Route 1 is faster due to the more reactive acylating agent. |
| Reaction Temperature | 80-90°C | ~105°C (Reflux) | Both require heating, but Route 2 requires a higher temperature. |
| Reported Yield | High (Typically 90-95%) | Moderate to High (Typically 80-88%) | Route 1 consistently provides higher yields. |
| Workup Complexity | Simple precipitation and filtration. | Requires rotary evaporation to remove excess acid. | Route 1 has a slightly more straightforward workup procedure. |
| Atom Economy | Lower (Byproduct: Acetic Acid) | Higher (Byproduct: Water) | Route 2 is inherently "greener" with water as the only byproduct. |
| Safety Concerns | Acetic anhydride is highly corrosive and lachrymatory. The initial reaction is exothermic. | Formic acid is corrosive. Requires careful handling at reflux temperatures. | Route 1 carries higher risk due to the properties of acetic anhydride. |
| Estimated Cost / 10g Product | ~ $5.50 - $7.00 | ~ $4.00 - $5.50 | Route 2 is more cost-effective due to fewer reagents and lower reagent cost. |
Conclusion and Recommendation
Both routes offer viable pathways for the synthesis of this compound on a laboratory scale. The choice between them hinges on the specific priorities of the researcher or institution.
Route 1 (Formic Acid / Acetic Anhydride) is the method of choice when maximum yield and speed are the primary objectives. Its reliability and high conversion rate make it a robust and predictable procedure, ideal for ensuring a high return of a valuable intermediate where material cost is a secondary concern.
Route 2 (Direct Formic Acid Reflux) is superior for cost-sensitive applications and "green chemistry" initiatives . By eliminating acetic anhydride, it not only reduces material costs but also improves the overall safety profile and atom economy. The slightly lower yield and longer reaction time are often acceptable trade-offs for a more economical and environmentally benign process.
For process development and scale-up, Route 2 presents a more attractive profile due to its simpler reagent list and waste stream. However, optimization studies would be required to improve its yield and reaction kinetics to match the efficiency of Route 1.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]
- Staszewska-Krajewska, O., & Demchuk, O. M. (2022). Mixed Anhydrides as Powerful Acylating Agents in Organic Synthesis. Symmetry, 14(12), 2665. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]
- Prakash, O., & Saini, R. K. (2014). Formylation of Amines: A Review. Current Organic Synthesis, 11(6), 878-900. [Link]
- Karmakar, B., & Banerji, A. (2011). An efficient and facile N-formylation of amines using urea and formic acid. Tetrahedron Letters, 52(33), 4333-4335. [Link]
A Comparative Guide to the Characterization of Side Products in 4-Formamidobenzoic Acid Synthesis
This guide provides an in-depth comparison of analytical methodologies for the identification and characterization of side products generated during the synthesis of 4-Formamidobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal factors behind impurity formation and the strategic selection of analytical techniques. We will explore the common synthetic pathways and delve into the mechanistic origins of potential impurities, offering field-proven insights and detailed experimental workflows to ensure robust and reliable characterization.
Introduction: The Importance of Purity in this compound Synthesis
This compound is a crucial building block in medicinal chemistry and the synthesis of various pharmaceutical agents.[1] Its structure, featuring both a carboxylic acid and a formamide group, makes it a versatile intermediate. However, like any chemical synthesis, the formylation of 4-aminobenzoic acid (PABA) is not perfectly selective. The presence of unreacted starting materials, over-reacted products, or degradation compounds can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, rigorous characterization and control of these side products are mandated by regulatory bodies and are essential for robust process development.[2]
This guide compares the most effective analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for creating a comprehensive impurity profile of this compound.
Genesis of Side Products: A Mechanistic Perspective
The primary route to this compound is the N-formylation of 4-aminobenzoic acid (PABA). The choice of formylating agent and reaction conditions are critical determinants of the side product profile. The most common method involves reacting PABA with formic acid, often in the presence of a coupling agent or under reflux conditions.
Based on the reactivity of the functional groups present, several key side products can be anticipated:
-
Unreacted Starting Material (Impurity A): The most common impurity is residual 4-aminobenzoic acid. Its presence is typically due to incomplete reaction kinetics or insufficient formylating agent.
-
Dimerization Product (Impurity B): Under thermal stress, the carboxylic acid of one PABA molecule can react with the amino group of another, forming an amide linkage. This results in the formation of 4-((4-carboxyphenyl)amino)benzoic acid .
-
Decarboxylation Product (Impurity C): At elevated temperatures, either the starting material or the final product can undergo decarboxylation to yield formanilide . This is a critical impurity to monitor as it represents a significant structural deviation.
-
Acetylated Impurity (Impurity D): If acetic anhydride is used as a water scavenger in conjunction with formic acid, competitive N-acetylation can occur, leading to the formation of 4-acetamidobenzoic acid .
The following diagram illustrates the synthetic pathway and the formation of these potential side products.
Sources
A Comparative Guide to the Efficacy of 4-Formamidobenzoic Acid Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the identification of novel, potent, and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The 4-formamidobenzoic acid scaffold has emerged as a versatile and promising starting point for the design of such inhibitors, targeting a range of enzymes implicated in various pathological conditions. This guide provides an in-depth, objective comparison of the efficacy of this compound derivatives, supported by experimental data and detailed protocols, to aid in your research and development endeavors.
The Significance of Enzyme Inhibition in Drug Discovery
Enzymes are fundamental to virtually all biological processes, and their dysregulation is a hallmark of many diseases. By specifically inhibiting the activity of a particular enzyme, it is possible to modulate a disease-related pathway, offering a therapeutic intervention.[1] The ideal enzyme inhibitor exhibits high potency (a low concentration is required for inhibition), selectivity (it does not significantly affect other enzymes, minimizing off-target effects), and favorable pharmacokinetic properties. The this compound core provides a synthetically tractable framework that can be systematically modified to optimize these parameters.[2][3]
Key Enzymatic Targets of this compound Derivatives
Derivatives of this compound have demonstrated inhibitory activity against several key enzyme classes, including those involved in neuroinflammation, cancer, and metabolic disorders.
Modulators of the Kynurenine Pathway: KMO and IDO1
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[4] Two enzymes in this pathway, indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine-3-monooxygenase (KMO), have garnered significant attention as therapeutic targets.[5][6][7]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme catalyzes the initial and rate-limiting step of tryptophan degradation.[5][7] In the context of cancer, IDO1 is often overexpressed in tumor cells, leading to a depletion of tryptophan in the tumor microenvironment. This suppresses the activity of immune cells, such as T cells, allowing the tumor to evade immune surveillance.[8][9] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[10]
-
Kynurenine-3-monooxygenase (KMO): KMO is a critical enzyme at a branching point of the kynurenine pathway.[4][6][11] It converts kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[12] By inhibiting KMO, the pathway can be shifted towards the production of the neuroprotective kynurenic acid.[6][12] This makes KMO inhibitors potential therapeutic agents for neurodegenerative diseases like Huntington's and Alzheimer's disease.[4][13]
Below is a simplified diagram of the kynurenine pathway, highlighting the positions of IDO1 and KMO.
Caption: Simplified Kynurenine Pathway and points of inhibition.
Cholinesterase Inhibitors for Neurological Disorders
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[14] Inhibition of these enzymes increases the levels of acetylcholine in the brain, a therapeutic strategy for managing the symptoms of Alzheimer's disease.[14][15] Certain 1,2,4-oxadiazole-thioether derivatives containing a structure related to this compound have shown potent inhibitory activity against both AChE and BChE.[15]
Inhibition of Carbonic Anhydrases and Xanthine Oxidase
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, including pH regulation and fluid balance. Inhibitors of CAs are used in the treatment of glaucoma, epilepsy, and other conditions. Some this compound derivatives have demonstrated inhibitory effects on human carbonic anhydrase I and II (hCAI and hCAII).[15]
-
Xanthine Oxidase (XO): This enzyme plays a key role in purine metabolism, and its inhibition is a primary treatment for gout. Certain derivatives have also been found to inhibit XO.[15]
Comparative Efficacy: A Data-Driven Analysis
The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The following tables present a comparison of the IC50 values for various this compound derivatives and related structures against different enzymes.
Table 1: Inhibitory Activity of this compound Derivatives and Related Structures Against Various Enzymes
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole-thioethers | Compound 4h | Xanthine Oxidase | 0.41 | [15] |
| Compound 4h | Acetylcholinesterase | 0.95 | [15] | |
| Compound 4h | Butyrylcholinesterase | 1.49 | [15] | |
| 1,3,4-Oxadiazole Derivatives | Compound 9 | Acetylcholinesterase | 0.23 | [15] |
| Compound 9 | Butyrylcholinesterase | 0.74 | [15] | |
| Compound 11 | Carbonic Anhydrase I | 0.18 | [15] | |
| Compound 11 | Carbonic Anhydrase II | 0.15 | [15] | |
| Thiazole Derivatives | Azabenzene Analog | Protein Kinase CK2α | 0.014-0.017 | [16] |
| Benzoic Acid Derivatives | 2,3,4-trihydroxybenzoic acid | α-Amylase | 17,300 | [17] |
| Furan-containing Benzoic Acids | Compound 6 | Glutathione S-transferase A1-1 | < 0.1 | [18] |
Table 2: Comparison of IDO1 Inhibitors
| Inhibitor | Type | IC50 (µM) | Reference |
| Epacadostat (INCB024360) | Hydroxyamidine | < 0.1 | [10] |
| Saprorthoquinone | Natural Quinone | 1.76 | [5] |
| Dihydrotanshinone I | Natural Quinone | 2.8 | [5] |
| 4-Amino-1,2,3-triazole derivative | Synthetic | Highly Potent (Cellular) | [8] |
Table 3: Comparison of KMO Inhibitors
| Inhibitor | Type | Notes | Reference |
| Ro 61-8048 | Synthetic | Potent inhibitor, disrupts catalytic cycle | [11] |
| (±)-3-(3-Nitrobenzoyl)alanine HCl | Synthetic | Selective inhibitor | [11] |
| Benzenesulfonamide derivatives | Synthetic | CNS active, increase kynurenic acid | [12] |
Experimental Protocols for Assessing Enzyme Inhibition
To ensure the reliability and reproducibility of enzyme inhibition data, a well-defined experimental protocol is essential. Below is a generalized, step-by-step methodology for a typical enzyme inhibition assay.
General Enzyme Inhibition Assay Protocol
Objective: To determine the IC50 value of a test compound against a target enzyme.
Materials:
-
Target enzyme of known concentration.
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate).
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme).
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
A known inhibitor of the enzyme to serve as a positive control.
-
A 96-well microplate.
-
A microplate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Create a series of dilutions of the test compound and positive control in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Prepare solutions of the enzyme and substrate in the assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add a fixed volume of the assay buffer.
-
Add a small volume of the diluted test compound or control to the appropriate wells. Include wells with only the solvent (DMSO) as a negative control (100% enzyme activity) and wells without the enzyme as a background control.
-
Add a fixed volume of the enzyme solution to all wells except the background control.
-
-
Pre-incubation:
-
Incubate the plate for a specific time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. The choice of incubation time is critical and should be determined based on the binding kinetics of the inhibitor.
-
-
Initiation of the Enzymatic Reaction:
-
Add a fixed volume of the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Normalize the data by setting the velocity of the negative control (DMSO) to 100% activity and the background control to 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.
-
Caption: General workflow for an enzyme inhibition assay.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables, along with published studies, allow for the elucidation of preliminary structure-activity relationships (SARs) for this compound derivatives.[3][15][16]
-
Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring can significantly impact inhibitory potency and selectivity.[3] For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing its binding to the active site of the enzyme.[3]
-
Modifications of the Formamido Group: The formamido group itself can be a key interaction point with the enzyme. Modifications to this group, such as its replacement with other functionalities, can be explored to optimize binding affinity.
-
Heterocyclic Scaffolds: The incorporation of the this compound moiety into larger heterocyclic systems, such as oxadiazoles, has proven to be a successful strategy for generating potent multi-target inhibitors.[15]
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent and selective enzyme inhibitors. Derivatives based on this core structure have demonstrated efficacy against a range of therapeutically relevant enzymes, including those in the kynurenine pathway, cholinesterases, and carbonic anhydrases.
Future research in this area should focus on:
-
Systematic SAR studies: To gain a more comprehensive understanding of how structural modifications influence inhibitory activity and selectivity.
-
In vivo evaluation: To assess the pharmacokinetic properties and therapeutic efficacy of the most promising compounds in animal models of disease.
-
Target-based drug design: Utilizing computational methods, such as molecular docking, to guide the rational design of next-generation inhibitors with improved potency and selectivity.[15]
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel enzyme inhibitors based on the versatile this compound scaffold.
References
- Structure–activity relationship of compounds 4a–i. - ResearchGate.
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC.
- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI.
- Small Molecule Inhibitors of Kynurenine 3-Monooxygenase - Gladstone Institutes.
- New 4-Amino-1,2,3-Triazole Inhibitors of Indoleamine 2,3-Dioxygenase Form a Long-Lived Complex with the Enzyme and Display Exquisite Cellular Potency - PubMed.
- IC 50 values a (mM) of compounds 4a-l | Download Table - ResearchGate.
- Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed.
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PubMed.
- Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing).
- Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors - PubMed.
- Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors | Request PDF - ResearchGate.
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed.
- IC50 values (µM) of 4-(5-substituted furan-2-yl)benzoic acids as... - ResearchGate.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central.
- Journal of enzyme inhibition and medicinal chemistry - Medscape.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed.
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors - Research Journal of Pharmacy and Technology.
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - ResearchGate.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - SciSpace.
- Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists - PubMed.
- Mechanism of Action of Many Drugs Depend on Enzyme Inhibition.
Sources
- 1. pioneerpublisher.com [pioneerpublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 4-Amino-1,2,3-Triazole Inhibitors of Indoleamine 2,3-Dioxygenase Form a Long-Lived Complex with the Enzyme and Display Exquisite Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. apexbt.com [apexbt.com]
- 11. scbt.com [scbt.com]
- 12. gladstone.org [gladstone.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 4-Formamidobenzoic Acid Conjugates
For researchers, scientists, and drug development professionals engaged in the development of immunoassays for small molecules, the specificity of the antibody is a critical parameter that dictates the reliability and accuracy of the assay. This guide provides an in-depth technical overview of the cross-reactivity of antibodies raised against 4-Formamidobenzoic acid (4-FBA), a hapten of interest in various biomedical and pharmaceutical research areas. We will delve into the rationale behind experimental design, provide detailed protocols, and present a comparative analysis of antibody cross-reactivity with structurally related molecules.
The Imperative of Specificity in Hapten Immunoassays
This compound, as a small molecule, is not immunogenic on its own. To elicit an immune response and generate antibodies, it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The resulting antibodies should ideally exhibit high affinity and specificity for 4-FBA. However, due to the inherent nature of the immune response, these antibodies may also recognize and bind to other molecules that share structural similarities with the hapten, a phenomenon known as cross-reactivity.[1] Understanding and quantifying this cross-reactivity is paramount to prevent false-positive results and ensure the integrity of any immunoassay developed.[2]
Designing a Cross-Reactivity Study: A Hypothetical Case Study
In the absence of commercially available, fully characterized anti-4-FBA antibodies, we present a hypothetical yet scientifically rigorous study to serve as a practical guide. This study is designed to assess the cross-reactivity profile of a polyclonal antibody raised against a 4-FBA-BSA conjugate.
Selection of Potential Cross-Reactants
The selection of compounds to be tested for cross-reactivity is based on structural similarity to this compound. The core structure is a benzoic acid with a substituent at the para (4th) position. Therefore, logical candidates for cross-reactivity would include molecules with variations in this substituent or the benzoic acid moiety itself.
| Compound Name | Structure | Rationale for Inclusion |
| This compound (4-FBA) | Chemical formula: C8H7NO3 | The target analyte. |
| p-Aminobenzoic acid (PABA) | Chemical formula: C7H7NO2 | The core amine precursor to 4-FBA; a likely primary cross-reactant.[3] |
| N-Methyl-p-aminobenzoic acid | Chemical formula: C8H9NO2 | N-methylation of the amine group. |
| p-Nitrobenzoic acid | Chemical formula: C7H5NO4 | A different electron-withdrawing group at the para position. |
| Benzoic acid | Chemical formula: C7H6O2 | The parent molecule, lacking any substituent at the para position. |
| 4-Hydroxybenzoic acid | Chemical formula: C7H6O3 | A hydroxyl group instead of the formamido group. |
| Folic Acid | Chemical formula: C19H19N7O6 | Contains a p-aminobenzoyl moiety, which could be a key epitope.[4] |
| p-Aminohippuric acid | Chemical formula: C9H10N2O3 | A glycine conjugate of PABA, a known metabolite.[5] |
| p-Acetamidobenzoic acid | Chemical formula: C9H9NO3 | An acetyl group instead of a formyl group on the amine. |
Experimental Workflow: From Conjugate Synthesis to Cross-Reactivity Analysis
The following sections outline the detailed methodologies for conducting a comprehensive cross-reactivity study.
Synthesis and Characterization of 4-FBA-BSA Conjugate
The covalent attachment of 4-FBA to BSA is achieved using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, which facilitates the formation of a stable amide bond between the carboxyl group of 4-FBA and the primary amines on BSA.[2][6]
-
Reagent Preparation:
-
Dissolve 10 mg of this compound in 1 mL of Dimethylformamide (DMF).
-
Dissolve 20 mg of Bovine Serum Albumin (BSA) in 2 mL of 0.1 M MES buffer (pH 6.0).
-
Freshly prepare a solution of 10 mg/mL EDC in ultrapure water.
-
Freshly prepare a solution of 10 mg/mL NHS in ultrapure water.
-
-
Activation of 4-FBA:
-
To the 4-FBA solution, add 100 µL of the EDC solution and 100 µL of the NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl group of 4-FBA.
-
-
Conjugation to BSA:
-
Add the activated 4-FBA solution dropwise to the BSA solution while gently stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove unreacted 4-FBA and byproducts by dialysis against phosphate-buffered saline (PBS) at 4°C with several buffer changes over 24-48 hours, or by using a desalting column.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Estimate the hapten density (molar ratio of 4-FBA to BSA) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and a wavelength specific to 4-FBA (if it has a distinct absorbance peak not overlapping with the protein). Alternatively, MALDI-TOF mass spectrometry can provide a more precise determination of the conjugate's molecular weight and thus the hapten density.[7][8]
-
Caption: Workflow for the synthesis and characterization of the 4-FBA-BSA immunogen.
Generation of Polyclonal Antibodies
The purified 4-FBA-BSA conjugate is used to immunize animals (e.g., rabbits) to generate polyclonal antibodies. Standard immunization protocols involving an initial injection with complete Freund's adjuvant followed by booster injections with incomplete Freund's adjuvant are typically employed. The antibody titer is monitored throughout the immunization schedule using an indirect ELISA with the 4-FBA-BSA conjugate coated on the microtiter plates. Once a high titer is achieved, the serum is collected and the polyclonal antibodies are purified, for instance, by protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
The core of this study is the competitive ELISA, which measures the ability of various structurally related compounds to compete with the immobilized antigen (4-FBA-BSA) for binding to the anti-4-FBA antibody.[2] A lower signal indicates greater competition and thus higher cross-reactivity.[6]
-
Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL/well of the 4-FBA-BSA conjugate (e.g., 1 µg/mL in coating buffer, such as carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the standard (4-FBA) and the potential cross-reactants in assay buffer (e.g., blocking buffer).
-
In separate tubes, pre-incubate 50 µL of each dilution of the standard or cross-reactant with 50 µL of the diluted anti-4-FBA polyclonal antibody for 30-60 minutes at room temperature. The optimal antibody dilution should be determined beforehand to be in the linear range of the standard curve.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add 100 µL/well of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL/well of the enzyme substrate (e.g., TMB for HRP).
-
Incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Caption: Step-by-step workflow of the competitive ELISA for cross-reactivity testing.
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate inhibition curves for 4-FBA and each potential cross-reactant. The absorbance values are plotted against the logarithm of the analyte concentration.
Calculation of IC50 and Cross-Reactivity
The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen, is determined for 4-FBA and each of the tested compounds from their respective inhibition curves.[9]
The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of 4-FBA / IC50 of Cross-Reactant) x 100
Hypothetical Results of the Cross-Reactivity Study
The following table presents hypothetical but plausible results from our designed study.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (4-FBA) | 25 | 100 |
| p-Aminobenzoic acid (PABA) | 125 | 20 |
| N-Methyl-p-aminobenzoic acid | 500 | 5 |
| p-Nitrobenzoic acid | > 10,000 | < 0.25 |
| Benzoic acid | > 10,000 | < 0.25 |
| 4-Hydroxybenzoic acid | > 10,000 | < 0.25 |
| Folic Acid | 2500 | 1 |
| p-Aminohippuric acid | 800 | 3.1 |
| p-Acetamidobenzoic acid | 350 | 7.1 |
Concluding Remarks
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of antibodies raised against this compound conjugates. The presented hypothetical study illustrates that the anti-4-FBA antibody exhibits the highest affinity for its target analyte. As expected, structurally similar molecules, particularly those with modifications to the formamido group at the para position, show varying degrees of cross-reactivity. p-Aminobenzoic acid, the immediate precursor, demonstrates the most significant cross-reactivity, albeit at a much lower level than 4-FBA itself. This underscores the critical importance of the formyl group in antibody recognition. The negligible cross-reactivity with benzoic acid and other para-substituted benzoic acids highlights the high specificity of the generated antibody for the 4-formamido moiety.
For researchers developing immunoassays, this detailed guide serves as a valuable resource for ensuring the specificity and reliability of their assays. The provided protocols and data analysis methods can be adapted to assess the cross-reactivity of antibodies against a wide range of small molecule haptens.
References
- Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules.
- Singh, K. V., et al. (2011). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Journal of Agricultural and Food Chemistry, 59(15), 8068-8076. [Link]
- PubChem. (n.d.). 4-(Formylamino)benzoic acid.
- St John's Laboratory. (n.d.). Competitive ELISA protocol.
- Bio-Rad. (n.d.). Competitive ELISA Protocol.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
- Boster Biological Technology. (2025, June 13). How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips.
- ResearchGate. (n.d.). Metabolites of esters, especially 4-aminobenzoic acid (PABA), which is....
- Wang, J. Y., et al. (2007). Simultaneous determination of p-aminobenzoic acid and its metabolites in the urine of volunteers, treated with p-aminobenzoic acid sunscreen formulation. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 329-335. [Link]
- Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview.
- Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
- ResearchGate. (2017, December 1). How to do EDC- sulfo NHS activation of small molecules with COOH group?.
- ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?.
- ResearchGate. (2023, September 28). How do you couple THC to BSA using EDC/NHS or EDC/s-NHS chemistry?.
- YouTube. (2014, April 14). Competitive ELISA Tutorial 3: Analyzing Typical Competitive ELISA Data in Excel.
- YouTube. (2022, February 2). COMPETITIVE ELISA Data Analysis.
- Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
- GyGess. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
- Graphviz. (2024, September 28). DOT Language.
- GeeksforGeeks. (2025, March 21). Markdown Tables.
- Document360. (2025, June 17). How to create tables in Markdown.
- Codecademy. (2021, August 6). Markdown | Tables.
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 4. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Formamidobenzoic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Formamidobenzoic acid, grounded in established safety standards and regulatory compliance.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Therefore, all handling and disposal must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment to mitigate exposure risks.
Immediate Safety and Personal Protective Equipment (PPE)
Your immediate safety and the safety of those around you are the highest priority. Adherence to proper PPE protocols is non-negotiable.
Essential PPE for Handling this compound Waste:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[1][3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated.[4] Use in a well-ventilated area. | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][2] |
All PPE used during the handling and disposal process should be considered contaminated and disposed of as hazardous waste.[5][6]
Segregation and Collection of this compound Waste
Proper waste segregation is a foundational principle of laboratory safety and compliant waste management.[5][7] Never mix this compound waste with other waste streams unless explicitly instructed by your institution's hazardous waste management plan.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[5][7]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.
-
Solid vs. Liquid Waste: Keep solid and liquid waste separate.[7] If disposing of a solution containing this compound, it should be collected in a designated liquid waste container. Unused solid reagent should be collected in a designated solid waste container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Ensure the storage location is a designated satellite accumulation area for hazardous waste.
Disposal Procedures: A Decision-Making Workflow
The appropriate disposal route for this compound is dependent on its form (solid or liquid) and any potential contamination. The following diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow for the disposal of this compound waste.
Disposal Protocol:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[8] This can be harmful to aquatic life.[4]
-
Do Not Dispose in Regular Trash: This compound is a hazardous chemical and must not be placed in the general waste stream.
-
Engage a Licensed Waste Disposal Service: The final and only acceptable method of disposal is through a licensed hazardous waste disposal company.[2][9] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.
-
Documentation: Ensure you complete all necessary waste disposal forms and maintain records as required by your institution and local regulations. This creates a clear and traceable chain of custody for the hazardous waste.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Minor Spill Cleanup (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Proper Ventilation: Maintain adequate ventilation.
-
Containment: Use a non-combustible absorbent material like sand or vermiculite to cover the spill.[10]
-
Collection: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[3]
-
Decontamination: Wipe down the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
Major Spill Cleanup (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS department and, if necessary, emergency services.
-
Restrict Access: Prevent entry to the contaminated area.
-
Professional Cleanup: Do not attempt to clean up a major spill yourself. Allow trained hazardous materials personnel to manage the cleanup.
Regulatory Compliance
All disposal activities must be in strict compliance with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][11] Familiarize yourself with your institution's specific Chemical Hygiene Plan, which will detail the procedures that align with these regulations.[12]
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.
References
- US Bio-Clean.
- Ace Waste.
- MCF Environmental Services.
- Anenta.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- Business Waste.
- MedPro Disposal.
- Missouri S&T. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. vumc.org [vumc.org]
- 9. businesswaste.co.uk [businesswaste.co.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. urgent.supply [urgent.supply]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 4-Formamidobenzoic Acid
This guide provides an essential operational framework for the safe handling and disposal of 4-Formamidobenzoic acid (CAS No. 619-66-9), a solid chemical compound. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are critical. By grounding our procedures in the specific hazards of the material, we aim to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Immediate Safety Briefing: Understanding the Risks
Before handling this compound, a thorough understanding of its hazard profile is non-negotiable. Safety Data Sheets (SDS) classify this compound with the following GHS hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
-
H302: Harmful if swallowed.
As a fine solid powder, the primary routes of exposure are inhalation of airborne dust, direct contact with skin, and contamination of the eyes.[2][3] Our PPE strategy is therefore designed to create a comprehensive barrier against these specific risks.
Core Personal Protective Equipment (PPE) Ensemble
A baseline level of PPE is mandatory for any task involving this compound. The selection of each component is directly linked to the identified hazards.
-
Eye and Face Protection: Due to the risk of serious eye irritation, standard safety glasses are insufficient.[4]
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are necessary.[4] They should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing or dust generation, a face shield must be worn in conjunction with chemical splash goggles.[4]
-
-
Hand Protection: To prevent skin irritation, chemically resistant gloves are required.
-
Selection: Nitrile gloves are commonly used for protection against incidental contact with solid chemicals.[4] However, it is crucial to inspect gloves for any signs of degradation or puncture before use.[1]
-
Technique: Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste immediately after use.[1]
-
-
Body Protection: Protective clothing prevents the contamination of personal garments and underlying skin.
-
Respiratory Protection: The potential for respiratory tract irritation from inhaling the fine powder is a key concern.
-
Engineering Controls First: The primary method for controlling this hazard is to handle the material within a certified chemical fume hood or a powder containment hood to minimize dust generation.[8]
-
When Respirators are Required: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator is mandatory.[9] For fine dusts, a half-mask or full-face respirator equipped with a P100 (or N95 for less stringent applications) particulate filter is recommended.[6]
-
Task-Specific PPE Operational Plan
The level of PPE required can be adjusted based on the specific procedure and the quantity of material being handled. This matrix provides at-a-glance guidance for common laboratory tasks.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Key Justification |
| Pre-Use Inspection & Setup | Safety Glasses with Side Shields | None Required | Lab Coat | None Required | Minimal risk of exposure; assessing container integrity. |
| Weighing (Solid) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Use in a fume hood or ventilated balance enclosure. | High potential for generating airborne dust, posing an inhalation risk.[2] |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Use in a chemical fume hood. | Risk of both dust inhalation during solid transfer and splashes during dissolution. |
| Running Reactions / Transfers | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Use in a chemical fume hood. | General protection against incidental contact and potential splashes. |
| Handling Large Quantities (>100g) | Face Shield & Goggles | Nitrile Gloves | Chemical Resistant Apron or Coverall | Required: Use in a chemical fume hood. | Increased risk of significant dust generation and widespread contamination.[4] |
| Small Spill Cleanup (<10g) | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat | NIOSH-approved respirator if not in a fume hood. | Protects against direct contact and inhalation during cleanup.[2] |
| Large Spill Cleanup (>10g) | Face Shield & Goggles | Heavy Chemical Resistant Gloves (e.g., Neoprene over Nitrile) | Disposable Coveralls | Full-face respirator with particulate filters. | A higher level of protection is needed for a significant release event.[6][7] |
Procedural Guidance: From Operation to Disposal
Adherence to standardized procedures is critical for minimizing exposure.
Experimental Protocol: Safe Weighing and Handling
-
Preparation: Before retrieving the chemical, ensure the designated chemical fume hood or ventilated balance enclosure is operational. Affix a "Hazardous Waste" label to a dedicated solid waste container.[8]
-
Don PPE: Put on a lab coat, chemical splash goggles, and nitrile gloves.
-
Transfer: Place the stock container of this compound, a weigh boat, and a spatula into the fume hood.
-
Weighing: Slowly open the stock container. Carefully transfer the desired amount of powder to the weigh boat, minimizing any actions that could create dust. Do not use air hoses for cleaning.[2]
-
Sealing: Securely close the stock container.[2]
-
Cleanup: Gently wipe the spatula and any minor residual powder on the work surface with a damp paper towel (using 60-70% ethanol is effective for preventing dust generation) and dispose of it immediately into the labeled hazardous waste container.[8]
-
Doffing PPE: Remove gloves using the proper technique and dispose of them in the hazardous waste container. Wash hands thoroughly with soap and water.[2]
Disposal Plan: Contaminated Materials and Excess Chemical
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, gloves, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[1][8]
-
Empty Containers: The original "empty" container will still contain chemical residue and must be managed as hazardous waste.
-
Prohibited Disposal: Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[8] This compound is recognized as harmful to aquatic life.[10]
-
Waste Pickup: Store the sealed hazardous waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials like strong oxidizing agents.[8][11] Follow your institution's specific procedures for hazardous waste pickup.
Workflow Visualization: Safe Handling and Disposal
The following diagram outlines the critical decision points and procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- UAH Laboratory Personal Protective Equipment. (2014). The University of Alabama in Huntsville.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Guidelines for safe handling of powders and bulk solids. (n.d.). AIChE.
- The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
- Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside.
- A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- SAFETY DATA SHEET - 4-Acetamidobenzoic acid. (2025, September 5). Thermo Fisher Scientific.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. resources.psi-bfm.com [resources.psi-bfm.com]
- 4. uah.edu [uah.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. realsafety.org [realsafety.org]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. capitalresin.com [capitalresin.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



